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  • Product: 2-cyclopropoxybenzaldehyde
  • CAS: 1243404-03-6

Core Science & Biosynthesis

Foundational

2-Cyclopropoxybenzaldehyde Synthesis Pathway: A Technical Whitepaper

Executive Summary 2-Cyclopropoxybenzaldehyde is a high-value building block utilized heavily in medicinal chemistry and active pharmaceutical ingredient (API) development. The cyclopropyl ether moiety is a privileged pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropoxybenzaldehyde is a high-value building block utilized heavily in medicinal chemistry and active pharmaceutical ingredient (API) development. The cyclopropyl ether moiety is a privileged pharmacophore that confers metabolic stability, modulates lipophilicity, and restricts conformational flexibility compared to acyclic alkyl ethers. However, the synthesis of aryl cyclopropyl ethers presents unique chemical challenges. This whitepaper details the optimal synthesis pathway for 2-cyclopropoxybenzaldehyde, moving away from classical, inefficient nucleophilic substitutions toward modern, transition-metal-catalyzed oxidative couplings.

Retrosynthetic Analysis & Mechanistic Rationale

The SN2 Fallacy in Cyclopropyl Systems

A traditional retrosynthetic disconnection of 2-cyclopropoxybenzaldehyde suggests a Williamson ether synthesis utilizing 2-hydroxybenzaldehyde (salicylaldehyde) and cyclopropyl bromide. However, cyclopropyl halides are notoriously poor electrophiles for SN 2​ reactions. The high s-character of the C–C bonds within the highly strained three-membered ring significantly increases the C–Br bond dissociation energy. Furthermore, the required backside attack forces an sp 2 -like transition state that drastically exacerbates ring strain. Forcing conditions (e.g., >150 °C) typically lead to competitive E2 elimination, forming the highly unstable cyclopropene, resulting in degradation rather than the desired ether [1].

Modern Approach: Oxidative O-Cyclopropylation

To bypass the kinetic barriers of SN 2​ , the field has shifted toward cross-coupling methodologies. The most robust and scalable pathway is the Copper-Catalyzed Chan-Lam O-Cyclopropylation . By utilizing potassium cyclopropyltrifluoroborate ( cPr-BF3​K ) as the cyclopropylating agent, the reaction proceeds via a catalytic Cu(II)/Cu(III) cycle. This method offers high chemoselectivity, tolerates the reactive aldehyde functionality, and operates under mild, aerobic conditions [2].

Core Synthesis Pathway: Copper-Catalyzed Chan-Lam Coupling

Catalytic Cycle & Causality

The reaction relies on a Cu(II) precatalyst, typically Cu(OAc) 2​ , coordinated by a bidentate nitrogen ligand such as 1,10-phenanthroline. The ligand prevents catalyst aggregation and tunes the redox potential of the copper center [3].

  • Coordination: Salicylaldehyde is deprotonated by a mild base ( Na2​CO3​ ) and coordinates to the Cu(II) center to form a phenoxide complex.

  • Transmetalation: The cyclopropyl group is transferred from the trifluoroborate salt to the copper center.

  • Oxidation: Molecular oxygen ( O2​ ) acts as the terminal oxidant, elevating the intermediate to a highly reactive Cu(III) species.

  • Reductive Elimination: The C–O bond is formed, releasing 2-cyclopropoxybenzaldehyde and regenerating the Cu(II) catalyst.

Caption: Catalytic cycle of the Cu-mediated Chan-Lam O-cyclopropylation.

Step-by-Step Experimental Protocol

The following protocol provides a self-validating system for the synthesis of 2-cyclopropoxybenzaldehyde, adapted from established Chan-Lam methodologies [2].

Reagents:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde): 1.0 equiv (10 mmol, 1.22 g)

  • Potassium cyclopropyltrifluoroborate: 2.0 equiv (20 mmol, 2.96 g)

  • Copper(II) acetate ( Cu(OAc)2​ ): 0.2 equiv (2 mmol, 363 mg)

  • 1,10-Phenanthroline: 0.2 equiv (2 mmol, 360 mg)

  • Sodium carbonate ( Na2​CO3​ ): 2.0 equiv (20 mmol, 2.12 g)

  • Solvent: Toluene / H2​O (2:1 v/v, 30 mL)

Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add Cu(OAc)2​ and 1,10-phenanthroline. Add 20 mL of toluene and stir for 15 minutes at room temperature to allow the active [Cu(phen)] complex to form (the solution will turn deep blue/green).

  • Reagent Addition: Add salicylaldehyde, potassium cyclopropyltrifluoroborate, and Na2​CO3​ . Add 10 mL of deionized water. Causality note: The biphasic system ensures the solubility of the inorganic base and the trifluoroborate salt while keeping the organic product in the protective toluene phase.

  • Oxidative Coupling: Equip the flask with an O2​ balloon (1 atm). Heat the vigorously stirred mixture to 80 °C. Maintain the reaction for 16–24 hours. Causality note: Vigorous stirring is critical to maximize the interfacial surface area for O2​ mass transfer.

  • Reaction Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The product spot ( Rf​≈0.6 ) will appear UV-active, while the starting salicylaldehyde ( Rf​≈0.4 ) depletes.

  • Quenching & Workup: Cool to room temperature. Add 20 mL of a saturated aqueous EDTA solution and stir for 30 minutes. Causality note: EDTA chelates the copper catalyst, preventing downstream oxidation of the aldehyde and simplifying phase separation. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield 2-cyclopropoxybenzaldehyde as a pale yellow oil.

Caption: Experimental workflow for the synthesis and isolation of 2-cyclopropoxybenzaldehyde.

Comparative Pathway Analysis

To justify the selection of the Chan-Lam pathway, the quantitative data comparing the three potential synthetic routes is summarized below.

ParameterChan-Lam O-CyclopropylationSimmons-Smith CyclopropanationWilliamson Ether Synthesis
Reagents cPr-BF3​K , Cu(OAc)2​ , O2​ Vinyl acetate, Et2​Zn , CH2​I2​ cPr-Br, Cs2​CO3​
Typical Yield 75 - 85%40 - 55% (Over 2 steps)< 10% (Elimination dominant)
Conditions 80 °C, 1 atm O2​ , 16 h-20 °C to 80 °C, inert atm>150 °C, sealed tube
Scalability High (Robust up to kilogram scale)Moderate (Exothermic, pyrophoric Et2​Zn )Poor (Harsh, low yield)
Safety / E-factor Moderate (Aqueous waste)High (Zinc waste, halogenated solvents)Low (If successful, but mostly fails)

Alternative Pathway: Vinyl Ether Cyclopropanation (Simmons-Smith)

For environments where transition-metal cross-coupling is restricted, an alternative two-step sequence is viable. First, salicylaldehyde is reacted with a vinylating agent under iridium or palladium catalysis to form 2-(vinyloxy)benzaldehyde. Second, the vinyl ether is subjected to Simmons-Smith cyclopropanation using diethylzinc ( Et2​Zn ) and diiodomethane ( CH2​I2​ ). While this avoids the direct SN 2​ issue, it is heavily penalized by the use of highly pyrophoric Et2​Zn , stringent anhydrous requirements, and lower overall step-economy [4].

Analytical Validation

To ensure trustworthiness, the synthesized 2-cyclopropoxybenzaldehyde must be validated analytically:

  • 1 H NMR (400 MHz, CDCl3​ ): The aldehyde proton is a distinct singlet at δ ~10.5 ppm. The cyclopropyl methine proton (O–CH) appears as a multiplet at δ ~3.8–3.9 ppm. The highly shielded cyclopropyl methylene protons ( CH2​ ) appear as distinct multiplets between δ ~0.7–0.9 ppm.

  • 13 C NMR (100 MHz, CDCl3​ ): The aldehyde carbon appears at δ ~190 ppm. The O–CH cyclopropyl carbon is observed at δ ~52 ppm, and the CH2​ carbons at δ ~6 ppm.

  • HRMS (ESI): Calculated for C10​H10​O2​ [M+H]+ 163.0754, found 163.0759.

References

  • Access to Cyclopropanol via Supply-Centered Synthesis. ACS Organic Process Research & Development.[Link]

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Organic Letters (via PMC).[Link]

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews.[Link]

  • Practical Asymmetric Synthesis of a Potent PDE4 Inhibitor via Stereoselective Enolate Alkylation of a Chiral Aryl−Heteroaryl Secondary Tosylate. The Journal of Organic Chemistry.[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Cyclopropoxybenzaldehyde: A Technical Whitepaper

Executive Summary 2-Cyclopropoxybenzaldehyde (CAS: 1243404-03-6) is a highly specialized aromatic building block utilized extensively in modern medicinal chemistry and organic synthesis[1]. Featuring a benzaldehyde core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropoxybenzaldehyde (CAS: 1243404-03-6) is a highly specialized aromatic building block utilized extensively in modern medicinal chemistry and organic synthesis[1]. Featuring a benzaldehyde core with an ortho-substituted cyclopropoxy ring, this compound offers a unique combination of steric shielding and electronic modulation. This whitepaper provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and downstream applications in drug discovery, specifically focusing on its role in the development of novel antimicrobial and antiviral therapeutics.

Physicochemical Dynamics and Molecular Architecture

The reactivity of 2-cyclopropoxybenzaldehyde is governed by a delicate interplay of steric and electronic effects introduced by the cyclopropoxy moiety[2].

  • Electronic Effects: The cyclopropoxy group functions as an electron-donating group (EDG). The strained cyclopropyl ring possesses a high degree of π-character, allowing it to donate electron density into the aromatic ring via resonance[2]. This increases the electron density at the carbonyl carbon, subtly decreasing its electrophilicity compared to unsubstituted benzaldehyde.

  • Steric Hindrance: Unlike its para-isomer (4-cyclopropoxybenzaldehyde), the ortho-positioning (C2) of the cyclopropoxy group creates a significant steric shield around the aldehyde functional group[2]. This steric bulk dictates the kinetics of nucleophilic addition reactions, often requiring optimized catalytic conditions to drive condensation or reduction workflows to completion.

Table 1: Quantitative Physicochemical Data

Data synthesized from chemical registries and structural analogs[1].

PropertyValue
Chemical Name 2-Cyclopropoxybenzaldehyde
CAS Number 1243404-03-6
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 3
Primary Reactivity Handle Electrophilic carbonyl (sterically shielded)
Storage Conditions 2-8 °C, sealed in a dry environment

Synthetic Methodologies: Overcoming Activation Barriers

Synthesizing aryl cyclopropyl ethers is a notoriously difficult transformation. Standard Williamson ether synthesis protocols often fail because the high s-character of the cyclopropyl C-Br bond strongly resists SN​2 nucleophilic attack. To bypass this, we employ a microwave-assisted protocol that provides the necessary thermodynamic push[3].

Protocol 1: Microwave-Assisted Synthesis of 2-Cyclopropoxybenzaldehyde

Self-Validating System: This protocol utilizes in-process LC-MS monitoring to ensure complete consumption of the phenol precursor before workup.

  • Reagent Preparation: In a heavy-walled microwave-safe reaction vial, dissolve 1.0 equivalent of salicylaldehyde (2-hydroxybenzaldehyde) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Activation (Causality): Add 2.0 equivalents of Cesium Carbonate ( Cs2​CO3​ ). Why Cesium? The larger ionic radius of the cesium cation creates a looser, more dissociated ion pair with the phenoxide anion compared to potassium or sodium. This "cesium effect" significantly enhances the nucleophilicity of the oxygen, which is critical for attacking unreactive electrophiles.

  • Alkylation: Add 1.5 equivalents of bromocyclopropane to the mixture and seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation (Causality): Heat the reaction mixture in a dedicated microwave reactor at 200 °C for 45 minutes[3]. Why Microwave? Conventional conductive heating is often too slow and leads to thermal degradation of the aldehyde. Microwave irradiation provides rapid, uniform, and localized dielectric heating, overcoming the massive activation energy barrier of the cyclopropyl halide.

  • In-Process Control (IPC): Sample 10 µL of the mixture, dilute in methanol, and analyze via LC-MS. The reaction is self-validated when the salicylaldehyde peak ( m/z 121 [M−H]− ) is entirely depleted.

  • Workup & Purification: Cool to room temperature, quench with distilled water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF. Dry over Na2​SO4​ , concentrate under vacuum, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SynthWorkflow N1 Salicylaldehyde (Phenol Precursor) N3 Cs2CO3 in DMF (Base Activation) N1->N3 N2 Bromocyclopropane (Alkylating Agent) N2->N3 N4 Microwave Irradiation (200°C, 45 min) N3->N4 Overcomes SN2 barrier N5 2-Cyclopropoxybenzaldehyde (Target Product) N4->N5 Isolation & LC-MS QC

Fig 1: Microwave-assisted etherification workflow for 2-cyclopropoxybenzaldehyde synthesis.

Applications in Medicinal Chemistry & Drug Discovery

The ortho-cyclopropoxy motif is highly valued in drug development. The cyclopropyl ring restricts molecular conformation and fills specific hydrophobic pockets within target enzymes, while the ether oxygen can participate in critical hydrogen-bonding interactions.

Application A: Methionyl-tRNA Synthetase (MetRS) Inhibitors

2-Cyclopropoxybenzaldehyde is a critical intermediate in the synthesis of specific inhibitors of methionyl-tRNA synthetase, which are potent antibacterial and antiprotozoal agents[4]. The synthesis involves coupling the aldehyde with a piperidine derivative via reductive amination[4].

Protocol 2: Reductive Amination Workflow
  • Imine Formation: Combine 1.0 eq of 2-cyclopropoxybenzaldehyde and 1.0 eq of (S)-tert-butyl piperidin-3-ylcarbamate in anhydrous 1,2-dichloroethane (DCE)[4].

  • Catalysis (Causality): Add a catalytic amount of glacial acetic acid. Why? Acetic acid mildly protonates the sterically shielded carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the amine, without fully protonating the amine itself.

  • Reduction (Causality): After 2 hours of stirring at room temperature, add 1.5 eq of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) portion-wise. Why this reductant? NaBH(OAc)3​ is a mild, sterically bulky reducing agent. It selectively reduces the highly electrophilic iminium ion intermediate but is too weak to reduce the unreacted starting aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Quench & Isolate: Stir for 12 hours. Quench with saturated aqueous NaHCO3​ to neutralize the acid and destroy excess reductant. Extract with dichloromethane (DCM) to yield the MetRS inhibitor precursor.

ReductiveAmination A 2-Cyclopropoxybenzaldehyde C Iminium Intermediate A->C DCE, cat. AcOH B (S)-tert-butyl piperidin-3-ylcarbamate B->C Condensation D NaBH(OAc)3 (Selective Reduction) C->D Room Temp, 12h E MetRS Inhibitor Precursor D->E Aqueous Workup

Fig 2: Reductive amination pathway for synthesizing MetRS inhibitor precursors.

Application B: Broad-Spectrum Anti-Viral Agents

Beyond antibacterial applications, 2-cyclopropoxybenzaldehyde is utilized in the synthesis of anti-viral compounds targeting coronavirus, picornavirus, and norovirus infections[5]. A standard protocol involves reacting the aldehyde with ethyl 2-azidoacetate in methanol at -10 °C to yield complex heterocyclic scaffolds[5]. The low temperature is strictly maintained to control the exothermic nature of the azide condensation and prevent degradation.

References

  • [1] Title: CAS No. 1243404-03-6 | Chemsrc. Source: chemsrc.com. URL: 6

  • [2] Title: 4-Cyclopropoxybenzaldehyde|146.19 g/mol - Benchchem. Source: benchchem.com. URL: 2

  • [4] Title: WO2016029146A1 - Specific inhibitors of methionyl-trna synthetase. Source: google.com (Google Patents). URL: 4

  • [5] Title: WO2021252491A1 - Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections. Source: google.com (Google Patents). URL: 5

  • [3] Title: 4-Cyclopropoxybenzaldehyde|146.19 g/mol - Benchchem (Microwave-Assisted Protocols). Source: benchchem.com. URL: 3

Sources

Foundational

2-Cyclopropoxybenzaldehyde (CAS 1243404-03-6): A Strategic Intermediate in Modern Medicinal Chemistry

Executive Summary 2-Cyclopropoxybenzaldehyde is a highly specialized ortho-substituted aromatic building block utilized extensively in modern drug discovery[1]. Characterized by the dual presence of a reactive formyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropoxybenzaldehyde is a highly specialized ortho-substituted aromatic building block utilized extensively in modern drug discovery[1]. Characterized by the dual presence of a reactive formyl group and a strained cyclopropoxy ether, it serves as a critical node in the divergent synthesis of complex active pharmaceutical ingredients (APIs)[2]. This technical guide provides a comprehensive breakdown of its physicochemical properties, synthetic methodologies, and downstream applications in developing next-generation antiviral and antibacterial therapeutics[3],[4].

Physicochemical Profiling & Structural Dynamics

The utility of 2-cyclopropoxybenzaldehyde stems from the unique steric and electronic profile imparted by the cyclopropyl moiety[2]. Unlike standard straight-chain alkoxy groups (e.g., methoxy or ethoxy) which are highly susceptible to cytochrome P450-mediated oxidative O-dealkylation, the cyclopropoxy group confers superior metabolic stability. Furthermore, the high s-character of the cyclopropyl C-C bonds allows it to donate electron density into the aromatic ring via resonance, activating the ring while simultaneously imposing conformational restriction on the adjacent aldehyde group[2].

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 2-Cyclopropoxybenzaldehyde
CAS Number 1243404-03-6[1]
Molecular Formula C10H10O2[1]
Molecular Weight 162.18 g/mol [1]
Structural Motif ortho-Alkoxybenzaldehyde
Key Reactivity Electrophilic carbonyl addition, Condensation

Synthetic Methodology: Overcoming Cyclopropyl Ring Strain

The synthesis of 2-cyclopropoxybenzaldehyde presents a unique mechanistic challenge. Classical Williamson ether syntheses often fail or produce low yields when using cyclopropyl halides because the sp²-like character of the cyclopropyl carbons heavily disfavors standard SN​2 nucleophilic substitution[5]. To overcome this activation barrier, high-temperature microwave-assisted protocols utilizing the "cesium effect" are employed[5].

Protocol: Microwave-Assisted Base-Mediated O-Alkylation

Causality & Design: Cesium carbonate ( Cs2​CO3​ ) is selected over sodium or potassium bases because the large, highly polarizable cesium cation forms a loose ion pair with the phenoxide intermediate in polar aprotic solvents, drastically increasing the nucleophilicity of the oxygen atom.

  • Initiation: In a microwave-safe reaction vial purged with argon, dissolve 1.0 equivalent of 2-hydroxybenzaldehyde in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 3.0 equivalents of anhydrous Cs2​CO3​ . Stir at room temperature for 15 minutes to ensure complete generation of the phenoxide anion[5].

  • Electrophile Addition: Introduce 4.0 equivalents of bromocyclopropane. Causality: A large excess is mandatory to drive the kinetically unfavorable substitution reaction forward[5].

  • Thermal Activation: Seal the vial and subject the mixture to microwave irradiation at 150 °C for 2 hours. Causality: Microwave dielectric heating ensures rapid, uniform energy transfer, overcoming the cyclopropyl ring's steric and electronic resistance without causing the thermal degradation that prolonged conventional heating would induce.

  • In-Process Control (IPC) & Self-Validation: Monitor reaction completion via Thin-Layer Chromatography (TLC) (Hexane:EtOAc 4:1) to confirm the disappearance of the highly fluorescent 2-hydroxybenzaldehyde, and utilize LC-MS to verify the product mass ( [M+H]+=163.1 ).

  • Isolation: Cool the mixture to ambient temperature. Quench with distilled water to solubilize inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography to yield pure 2-cyclopropoxybenzaldehyde.

Mechanistic Pathways & Downstream Functionalization

The ortho-cyclopropoxy group sterically shields the formyl carbon while electronically enriching it, modulating its reactivity. The compound is primarily functionalized via two main pathways:

  • Reductive Amination: The aldehyde reacts with primary or secondary amines to form an imine/iminium intermediate, which is subsequently reduced (e.g., using NaBH(OAc)3​ ) to yield cyclopropoxy-substituted benzylamines[6].

  • Condensation Reactions: The formyl group readily undergoes Knoevenagel or aldol-type condensations with active methylene compounds (e.g., ethyl 2-azidoacetate) to construct complex fused heterocycles[3].

G A 2-Hydroxybenzaldehyde B O-Alkylation (Bromocyclopropane, Cs2CO3) A->B C 2-Cyclopropoxybenzaldehyde (CAS: 1243404-03-6) B->C D Reductive Amination (Amines, NaBH(OAc)3) C->D Nucleophilic Addition E Condensation (Ethyl 2-azidoacetate) C->E Knoevenagel / Aldol F Antibacterial Agents (e.g., MetRS Inhibitors) D->F G Antiviral Scaffolds (e.g., HCV, Coronavirus) E->G

Synthetic workflow and downstream pharmaceutical applications of 2-cyclopropoxybenzaldehyde.

Applications in Advanced Therapeutics

The integration of 2-cyclopropoxybenzaldehyde into drug discovery pipelines has yielded significant breakthroughs in both virology and bacteriology:

  • Antiviral Scaffolds: In the pursuit of broad-spectrum antivirals, 2-cyclopropoxybenzaldehyde is a critical starting material. It is condensed with ethyl 2-azidoacetate at low temperatures (-10 °C) to synthesize azido-intermediates[3]. These intermediates are further cyclized to form highly functionalized heterocyclic cores that exhibit potent inhibitory activity against the replication machineries of coronaviruses, picornaviruses, and noroviruses[3].

  • Targeted Antibacterial Agents: The rising threat of antimicrobial resistance has necessitated the development of novel mechanisms of action. 2-Cyclopropoxybenzaldehyde is utilized to synthesize specific inhibitors of methionyl-tRNA synthetase (MetRS), an enzyme essential for bacterial protein synthesis[6]. Furthermore, cyclopropoxy-substituted benzaldehydes are key precursors in the synthesis of "gyramides"—a novel class of compounds that potently inhibit bacterial DNA gyrase, effectively overcoming resistance to traditional fluoroquinolones and aminocoumarins[5].

References

  • Title: CAS No. 1243404-03-6 | Chemsrc Source: chemsrc.com URL: 7

  • Title: 4-Cyclopropoxybenzaldehyde | Benchchem Source: benchchem.com URL: 2

  • Title: WO2021252491A1 - Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections Source: patents.google.com URL: 3

  • Title: WO2016029146A1 - Specific inhibitors of methionyl-trna synthetase Source: patents.google.com URL: 6

  • Title: Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase Source: escholarship.org URL: 5

Sources

Exploratory

2-Cyclopropoxybenzaldehyde: Molecular Structure, Conformational Landscape, and Analytical Methodologies

Executive Summary In modern rational drug design, the precise control of molecular conformation is paramount for optimizing target affinity and metabolic stability. 2-Cyclopropoxybenzaldehyde (CAS 1243404-03-6)[1] has em...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the precise control of molecular conformation is paramount for optimizing target affinity and metabolic stability. 2-Cyclopropoxybenzaldehyde (CAS 1243404-03-6)[1] has emerged as a highly valuable building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including ALK inhibitors and CBP/P300 bromodomain modulators[2][3].

Unlike highly flexible linear alkoxy groups, the cyclopropoxy moiety introduces unique stereoelectronic constraints. This whitepaper provides an in-depth analysis of the structural dynamics of 2-cyclopropoxybenzaldehyde, exploring the causality behind its preferred conformations, the hyperconjugative effects of the cyclopropane ring, and the self-validating analytical protocols required to characterize these states.

Molecular Architecture & Stereoelectronics

The structural behavior of 2-cyclopropoxybenzaldehyde is governed by two primary rotational axes: the Caryl​−Oether​ bond and the Caryl​−Ccarbonyl​ bond. The interplay between these functional groups dictates the global minimum energy conformation.

The Cyclopropoxy Moiety: Walsh Orbitals and Hyperconjugation

The cyclopropane ring is unique among cycloalkanes due to its highly strained sp3 hybridized carbons, which exhibit significant p -character (Walsh orbitals). To maximize orbital overlap, the cyclopropyl group preferentially adopts a bisected conformation relative to the adjacent oxygen atom[4]. In this geometry, the Walsh orbitals of the cyclopropane ring align parallel to the p -type lone pair of the ether oxygen, enabling hyperconjugative stabilization. This electronic preference severely restricts the rotational freedom of the cyclopropoxy group compared to a standard methoxy or ethoxy substituent, rigidifying the molecule and reducing the entropic penalty upon protein-ligand binding[3].

Aldehyde Isomerism: O-cis vs. O-trans

Rotation around the Caryl​−Ccarbonyl​ bond generates two primary planar conformers:

  • O-trans (anti-periplanar): The carbonyl oxygen points away from the cyclopropoxy group.

  • O-cis (syn-periplanar): The carbonyl oxygen points towards the cyclopropoxy group.

In ortho-alkoxybenzaldehydes, the O-trans conformation is overwhelmingly favored [5][6]. The causality is twofold:

  • Dipole Minimization: In the O-cis state, the partial negative charges of the carbonyl oxygen ( δ− ) and the ether oxygen ( δ− ) are forced into close spatial proximity, creating severe electrostatic repulsion. The O-trans state minimizes this dipole-dipole clash.

  • Steric Relief: The steric bulk of the cyclopropane ring creates a repulsive van der Waals interaction with the carbonyl oxygen in the O-cis geometry.

ConformationalLogic A 2-Cyclopropoxybenzaldehyde (Planar Core) B O-trans Conformer (Aldehyde anti to Alkoxy) A->B Thermodynamically Favored C O-cis Conformer (Aldehyde syn to Alkoxy) A->C Minor Population E Dipole Minimization & Steric Relief B->E D Steric Repulsion & Dipole Alignment C->D

Thermodynamic drivers dictating the O-cis/O-trans conformational equilibrium.

Quantitative Structural Data

The following tables summarize the structural parameters and spectroscopic markers used to differentiate the conformational states of 2-alkoxybenzaldehydes, directly applicable to 2-cyclopropoxybenzaldehyde[5][6][7].

Table 1: Relative Conformational Energies and Torsion Angles
ConformerTorsion Angle ( Oether​−CAr​−CAr​−Ccarbonyl​ )Relative Energy ( ΔE , kcal/mol)Dipole Moment ( μ , Debye)
O-trans ~175° to 180° (anti-periplanar)0.00 (Global Minimum)~2.8 - 3.1 D
O-cis ~0° to 5° (syn-periplanar)+2.5 to +3.2~4.5 - 5.0 D
Orthogonal ~90° (Transition State)> +6.0N/A
Table 2: Diagnostic Spectroscopic Markers
Analytical TechniqueO-trans MarkerO-cis MarkerCausality / Rationale
1D 1H NMR Aldehyde proton ~10.4 ppmAldehyde proton ~10.2 ppmDeshielding effect of the ether oxygen lone pairs on the anti-periplanar proton.
2D NOESY NMR Strong NOE: CHO Ar-H6Strong NOE: CHO Cyclopropyl-HSpatial proximity dictates cross-relaxation rates ( 1/r6 ).
FT-IR (C=O stretch) ~1685 cm−1 ~1695 cm−1 Dipole-dipole repulsion in O-cis increases bond force constant.

Self-Validating Experimental Protocols

To rigorously prove the molecular conformation of 2-cyclopropoxybenzaldehyde, a multi-modal approach is required. The following protocols are designed as self-validating systems, ensuring that dynamic solution-state behavior is cross-referenced with solid-state packing.

AnalyticalWorkflow Step1 Sample Preparation (CDCl3 / Single Crystal) Step2 1D/2D NMR (NOESY) Solution State Step1->Step2 Step3 FT-IR Spectroscopy Vibrational Modes Step1->Step3 Step4 SCXRD Solid State Packing Step1->Step4 Step5 3D Conformational Assignment Step2->Step5 NOE Cross-Peaks Step3->Step5 C=O Shifts Step4->Step5 Torsion Angles

Multi-modal analytical workflow for validating molecular conformation.

Protocol 1: Solution-State Conformation via 2D NOESY NMR

Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for determining spatial proximity (< 5 Å) in solution.

  • Sample Preparation: Dissolve 15 mg of 2-cyclopropoxybenzaldehyde in 0.6 mL of anhydrous CDCl3​ (containing 0.03% v/v TMS as an internal standard). Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic impurities that accelerate relaxation.

  • Instrument Calibration: Tune and match the probe on a 400 MHz or higher NMR spectrometer. Calibrate the 90° pulse width ( P1​ ) to ensure accurate population inversion.

  • T1​ Relaxation Measurement: Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the aldehyde proton. This is critical for setting the correct mixing time ( d8​ ).

  • NOESY Acquisition: Set the mixing time ( d8​ ) to approximately 0.7×T1​ (typically 300-500 ms for small molecules). Acquire the 2D spectrum with a minimum of 16 scans per increment and 256 t1​ increments.

  • Data Analysis: Process with zero-filling and a sine-bell squared apodization function.

    • Validation: Look for a strong cross-peak between the aldehyde proton (~10.4 ppm) and the aromatic H6 proton (~7.8 ppm). The absence of a strong cross-peak between the aldehyde proton and the cyclopropyl methine proton confirms the dominance of the O-trans conformation.

Protocol 2: Vibrational Dynamics via ATR-FTIR

Infrared spectroscopy provides a rapid snapshot of the electronic environment surrounding the carbonyl group[7][8].

  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm−1 resolution) in ambient air.

  • Sample Application: Place 2-3 mg of neat 2-cyclopropoxybenzaldehyde directly onto the ATR crystal. Apply the pressure anvil to ensure uniform optical contact.

  • Acquisition: Collect the sample spectrum using the same parameters (64 scans, 4 cm−1 resolution).

  • Data Analysis: Isolate the carbonyl stretching region (1650–1750 cm−1 ).

    • Validation: A sharp, single peak near 1685 cm−1 indicates a highly populated, conjugated O-trans state. Peak splitting or a shoulder at higher wavenumbers (>1695 cm−1 ) would indicate the presence of a minor O-cis population experiencing dipole repulsion.

Protocol 3: Solid-State Packing via SCXRD

Single-Crystal X-ray Diffraction (SCXRD) provides absolute stereochemical and conformational data, though it is influenced by crystal packing forces[5][6].

  • Crystallization: Dissolve 50 mg of the compound in a minimum volume of hot hexanes. Allow the solvent to evaporate slowly at 4°C over 48-72 hours to yield diffraction-quality single crystals.

  • Mounting: Select a crystal with dimensions roughly 0.3 × 0.2 × 0.2 mm. Mount it on a glass fiber using perfluoropolyether oil and transfer it to the goniometer under a cold nitrogen stream (100 K) to minimize thermal motion.

  • Data Collection & Refinement: Collect diffraction data using Mo-K α or Cu-K α radiation. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Data Analysis: Measure the Oether​−CAr​−CAr​−Ccarbonyl​ torsion angle. Values approaching 180° validate the anti-periplanar (O-trans) conformation in the solid state[5].

Implications in Drug Development

The precise conformational bias of 2-cyclopropoxybenzaldehyde makes it a privileged scaffold in medicinal chemistry. When this moiety is incorporated into complex pharmacophores (e.g., via reductive amination to form piperazine derivatives[9] or condensation to form benzoxazepines[2]), the cyclopropoxy group acts as a steric shield and a conformational lock.

In the development of ALK (Anaplastic Lymphoma Kinase) inhibitors , the installation of a cis-1,2-cyclopropoxy group has been shown to perfectly overlap with the binding pockets of known inhibitors like crizotinib, achieving an RMSD of < 0.60 Å in docking studies[3]. The rigid bisected conformation of the cyclopropyl ring ensures that the molecule pre-organizes into the bioactive conformation, drastically lowering the entropic penalty ( ΔS ) of binding while maintaining a highly favorable lipophilic profile.

References

  • Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde ResearchGate URL:[Link]

  • Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes ResearchGate URL:[Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design PMC (PubMed Central) URL:[Link]

  • Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors ResearchGate URL:[Link]

  • 2-cyclopropoxybenzaldehyde - CAS 1243404-03-6 Molaid Chemical Database URL:[Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Solvent Optimization for 2-Cyclopropoxybenzaldehyde

Executive Summary The compound 2-cyclopropoxybenzaldehyde (CAS: 1243404-03-6) is a highly versatile ortho-substituted aromatic building block widely utilized in medicinal chemistry and active pharmaceutical ingredient (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-cyclopropoxybenzaldehyde (CAS: 1243404-03-6) is a highly versatile ortho-substituted aromatic building block widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. It frequently serves as a critical electrophile in reductive aminations, particularly in the synthesis of piperazine-derived therapeutics[2]. Because the success of these downstream couplings is heavily dependent on the thermodynamic availability of the aldehyde in solution, understanding its solubility profile across various organic solvents is paramount. This guide provides an in-depth analysis of the physicochemical causality governing its solubility, thermodynamic modeling, and a self-validating protocol for empirical solubility determination.

Physicochemical Architecture & Causality

To predict and manipulate the solubility of 2-cyclopropoxybenzaldehyde, one must first deconstruct its molecular architecture (Molecular Weight: 162.18 g/mol , Formula: C10H10O2)[1]. The molecule's solubility behavior is dictated by three competing structural features:

  • The Aldehyde Moiety (-CHO): Acts as a strong dipole and a moderate hydrogen-bond acceptor. This feature drives solubility in polar aprotic and polar protic solvents.

  • The Cyclopropoxy Ring (-O-C3H5): The ether linkage provides a secondary, albeit sterically hindered, hydrogen-bond acceptor. More importantly, the cyclopropyl ring introduces significant aliphatic lipophilicity (increasing the overall dispersion forces) while creating steric bulk at the ortho position.

  • The Aromatic Core: The benzene ring facilitates strong π−π stacking interactions, making the compound highly miscible in aromatic and halogenated solvents.

The combination of these features results in a moderately lipophilic molecule (estimated LogP 2.0–2.5, extrapolated from its 4-bromo derivative[3]) that exhibits excellent solubility in mid-polarity organic solvents but poor solubility in purely aqueous or highly non-polar aliphatic media.

Thermodynamic Modeling via Hansen Solubility Parameters (HSP)

Solvent selection can be mathematically optimized using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three components: Dispersion ( δd​ ), Polarity ( δp​ ), and Hydrogen Bonding ( δh​ )[4].

While empirical HSP values for 2-cyclopropoxybenzaldehyde are not universally standardized, we can accurately infer them by using baseline data for unsubstituted benzaldehyde ( δd​=19.4 , δp​=7.4 , δh​=5.3 MPa 1/2 )[5][6]. The addition of the cyclopropoxy group slightly increases the dispersion parameter due to the aliphatic carbon mass, while marginally reducing the polar and hydrogen-bonding parameters due to steric shielding of the ether oxygen.

Estimated HSP for 2-Cyclopropoxybenzaldehyde:

  • δd​≈19.0 MPa 1/2

  • δp​≈6.0 MPa 1/2

  • δh​≈5.0 MPa 1/2

Solvent Compatibility Matrix

The following table summarizes the theoretical and empirical solubility of 2-cyclopropoxybenzaldehyde across standard organic solvent classes.

Solvent ClassSolventHSP Distance ( Ra​ ) EstimateEmpirical Solubility RangeCausality / Mechanistic Interaction
Polar Aprotic Dichloromethane (DCM)Low> 200 mg/mLExcellent dipole-dipole matching; low hydrogen bond competition allows the aldehyde to remain highly solvated.
Polar Aprotic Tetrahydrofuran (THF)Low> 200 mg/mLThe ether oxygen in THF coordinates effectively with the aldehyde dipole, overcoming the solute's lattice energy.
Polar Protic Methanol (MeOH)Moderate50 - 100 mg/mLThe protic nature solvates the aldehyde oxygen via H-bonding, but the lipophilic cyclopropyl ring limits total capacity.
Aromatic TolueneLow> 150 mg/mLStrong π−π stacking interactions with the benzaldehyde core drive high thermodynamic solubility.
Non-Polar HexaneHigh< 10 mg/mLHigh dispersion forces, but completely lacks the dipole/H-bond matching required to solvate the aldehyde moiety.

Application Workflow: Solvent Selection for Reductive Amination

In drug development, 2-cyclopropoxybenzaldehyde is frequently reacted with amines (e.g., piperazines) via reductive amination using reducing agents like Sodium triacetoxyborohydride (NaBH(OAc)3)[2][7]. The solvent must dissolve both the lipophilic aldehyde and the polar amine without prematurely degrading the reducing agent.

G A 2-Cyclopropoxybenzaldehyde (Lipophilic Electrophile) C Solvent Screening (HSP Matching) A->C B Amine Partner (e.g., Piperazine) B->C D Polar Aprotic (THF, DCM) Optimal Co-Solubility C->D E Polar Protic (MeOH, EtOH) Good for Imine Formation C->E F Non-Polar (Hexane) Poor Amine Solubility C->F G Reductive Amination (NaBH(OAc)3) D->G E->G H HPLC Validation (Self-Validating System) G->H

Workflow: Solvent selection and validation for reductive amination of 2-cyclopropoxybenzaldehyde.

Standard Operating Procedure (SOP): Self-Validating Solubility Determination

To accurately determine the solubility of 2-cyclopropoxybenzaldehyde for custom reaction design, researchers must avoid kinetic artifacts (e.g., supersaturation) and chemical artifacts (e.g., autoxidation of the aldehyde to 2-cyclopropoxybenzoic acid).

The following step-by-step protocol utilizes a shake-flask method coupled with HPLC-UV, designed as a self-validating system that mathematically proves thermodynamic equilibrium has been reached.

Phase 1: Preparation & Saturation

Causality Note: Aldehydes are highly prone to photo-oxidation and atmospheric autoxidation. Shielding from light and oxygen is non-negotiable for accurate mass balance.

  • Vial Preparation: Tare a 2.0 mL amber glass HPLC vial. The amber glass prevents UV-catalyzed radical oxidation.

  • Solute Addition: Add an excess of 2-cyclopropoxybenzaldehyde (approximately 500 mg) to the vial.

  • Solvent Addition: Dispense exactly 1.00 mL of the target organic solvent into the vial.

  • Inert Atmosphere: Purge the headspace of the vial with a gentle stream of Nitrogen ( N2​ ) or Argon gas for 15 seconds, then immediately seal with a PTFE-lined septum cap.

  • Agitation: Place the vial in a thermoshaker set to 25.0 ± 0.1 °C and agitate at 800 rpm.

Phase 2: Equilibrium Verification (Self-Validation)

Causality Note: A single time-point measurement cannot distinguish between a true thermodynamic equilibrium and a temporary supersaturated state. Dual time-point verification ensures systemic integrity. 6. First Sampling ( t=24 hours): Stop agitation. Allow the suspension to settle for 30 minutes at 25.0 °C. Extract a 50 µL aliquot of the clear supernatant. 7. Second Sampling ( t=48 hours): Resume agitation for another 24 hours. Repeat the settling and extraction process to obtain a second 50 µL aliquot. 8. Centrifugation: Centrifuge both aliquots at 14,000 rpm for 10 minutes to pellet any micro-particulates that could artificially inflate the UV absorbance reading. 9. Dilution: Dilute 10 µL of each centrifuged supernatant into 990 µL of the HPLC mobile phase (e.g., Acetonitrile:Water 50:50). Crucial: Dilution prevents the solute from crashing out of solution when injected into the aqueous mobile phase of the HPLC.

Phase 3: Quantification & System Validation
  • Chromatographic Analysis: Inject the diluted samples into an HPLC-UV system (Detection wavelength: ~254 nm, matching the aromatic chromophore).

  • Equilibrium Proof: Compare the Area Under the Curve (AUC) of the 24-hour and 48-hour samples.

    • Validation Criterion: If ΔAUC≤2% , the system has successfully reached thermodynamic equilibrium. If ΔAUC>2% , kinetic dissolution is still occurring, and the experiment must be extended to 72 hours.

  • Concentration Calculation: Calculate the final solubility limit using a pre-established 5-point calibration curve of 2-cyclopropoxybenzaldehyde (requiring an R2>0.999 for analytical trust).

References

  • CAS No. 1243404-03-6 | Chemsrc. Chemsrc. URL:[Link]

  • 4-bromo-2-cyclopropoxybenzaldehyde - C10H9BrO2 | CSSB00010089330. Chemspace. URL:[Link]

  • HSP Basics | Practical Solubility Science - Prof Steven Abbott. Steven Abbott. URL:[Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation. Accu Dyne Test. URL: [Link]

  • WO2016029146A1 - Specific inhibitors of methionyl-trna synthetase.Google Patents.

Sources

Exploratory

The Strategic Role of 2-Cyclopropoxybenzaldehyde in Modern Drug Discovery: History, Synthesis, and Applications

Executive Summary In the landscape of modern medicinal chemistry, the transition from simple alkyl ethers to strained cycloalkyl ethers has marked a significant leap in drug design. 2-Cyclopropoxybenzaldehyde (CAS: 12434...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the transition from simple alkyl ethers to strained cycloalkyl ethers has marked a significant leap in drug design. 2-Cyclopropoxybenzaldehyde (CAS: 1243404-03-6) has emerged as a highly specialized, premium building block. By incorporating a cyclopropoxy group at the ortho position of a benzaldehyde core, chemists can simultaneously enhance metabolic stability, modulate lipophilicity, and enforce rigid conformational geometries. This whitepaper provides an in-depth technical analysis of the discovery, chemical rationale, synthetic methodologies, and therapeutic applications of 2-cyclopropoxybenzaldehyde.

Historical Context and Discovery

Historically, drug development relied heavily on methoxy and ethoxy groups to tune the electron density and lipophilicity of aromatic scaffolds. However, these linear and branched alkyl ethers suffer from a critical vulnerability: they are highly susceptible to oxidative dealkylation by Cytochrome P450 (CYP450) enzymes in the liver.

In the early 2010s, as the demand for longer-acting therapeutics grew, researchers began replacing standard alkoxy groups with cyclopropoxy moieties. The discovery and commercialization of 2-cyclopropoxybenzaldehyde provided a ready-to-use intermediate that solved multiple pharmacokinetic issues simultaneously. The strained cyclopropyl ring is highly resistant to CYP450-mediated metabolism, drastically increasing the half-life of the resulting Active Pharmaceutical Ingredients (APIs)[1].

Chemical Properties & Mechanistic Rationale

The utility of 2-cyclopropoxybenzaldehyde is rooted in its unique quantum mechanical and steric properties:

  • Walsh Orbitals and Resonance: The cyclopropyl ring possesses sp2 -like character in its C–C bonds (Walsh orbitals). This allows the ring to conjugate with the oxygen lone pairs, which in turn conjugate with the aromatic system. While a 4-cyclopropoxy isomer exhibits direct resonance interaction with the aldehyde[1], the ortho-substituted 2-cyclopropoxybenzaldehyde balances moderate resonance donation with a strong inductive electron-withdrawing effect.

  • Conformational Locking (The Ortho Effect): The steric bulk of the cyclopropoxy group at the 2-position restricts the free rotation of the adjacent aldehyde group. When this aldehyde is converted into a heterocycle during drug synthesis, the cyclopropoxy group locks the molecule into a specific conformation, minimizing the entropic penalty upon binding to tight enzymatic pockets.

Quantitative Data: Comparative Analysis of Alkoxybenzaldehydes

To illustrate the structural advantages of 2-cyclopropoxybenzaldehyde, the following table summarizes its physicochemical properties against its positional isomers and standard alkoxy analogs[1].

CompoundMolecular WeightCYP450 StabilityResonance ContributionSteric Hindrance (Aldehyde Rotation)
2-Methoxybenzaldehyde 136.15 g/mol Low (Rapid O-demethylation)Strong ( +R )Low
2-Isopropoxybenzaldehyde 164.20 g/mol ModerateStrong ( +R )High
2-Cyclopropoxybenzaldehyde 162.19 g/mol High (Resists oxidation) Moderate (Walsh orbitals)High (Conformational lock)
4-Cyclopropoxybenzaldehyde 162.19 g/mol HighStrong (Direct para conjugation)Low

Synthetic Methodologies: Overcoming the SN​2 Barrier

The synthesis of cyclopropyl aryl ethers is notoriously challenging. Direct alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with cyclopropyl bromide via an SN​2 mechanism is highly inefficient. The sp2 -like nature of the cyclopropyl carbons creates an immense energy barrier for the SN​2 transition state, leading almost exclusively to elimination byproducts.

To circumvent this, two primary methodologies have been developed:

  • Pathway A: Nucleophilic Aromatic Substitution ( SN​Ar ) This is the industry standard. It utilizes and cyclopropanol. The high electrophilicity of the fluorinated carbon allows for rapid substitution. Historically limited by the cost and instability of cyclopropanol, recent advances in supply-centered synthesis (deriving cyclopropanol from cyclopropyl methyl ketone via Baeyer-Villiger oxidation) have made this route highly scalable[2].

  • Pathway B: Simmons-Smith Cyclopropanation Salicylaldehyde is first vinylated to form 2-vinyloxybenzaldehyde. This intermediate is then subjected to a Simmons-Smith reaction using diethylzinc ( ZnEt2​ ) and diiodomethane ( CH2​I2​ ) to form the cyclopropyl ring[3].

SynthesisRoutes A 2-Fluorobenzaldehyde C SNAr Reaction (THF, 0°C to RT) A->C B Cyclopropanol + NaH B->C D 2-Cyclopropoxybenzaldehyde C->D Pathway A (Preferred) E Salicylaldehyde G 2-Vinyloxybenzaldehyde E->G Vinylation F Vinyl Acetate [Ir] catalyst F->G G->D Pathway B H Simmons-Smith (ZnEt2, CH2I2) H->D Cyclopropanation

Fig 1: Primary synthetic pathways for 2-cyclopropoxybenzaldehyde, highlighting the SNAr and Simmons-Smith routes.

Experimental Protocol: Synthesis via SN​Ar

The following self-validating protocol details the synthesis of 2-cyclopropoxybenzaldehyde via Pathway A, emphasizing the causality behind each operational parameter.

Objective: Synthesize 2-cyclopropoxybenzaldehyde while actively suppressing competitive hydrolysis and elimination pathways.

Reagents:

  • 2-Fluorobenzaldehyde (1.0 eq)

  • Cyclopropanol (1.2 eq)[2]

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend Sodium Hydride (NaH) in anhydrous THF under an inert argon atmosphere and cool the flask to 0 °C.

    • Causality: Cooling prevents the highly exothermic deprotonation from degrading the thermally sensitive cyclopropanol. Strict anhydrous conditions are critical to prevent the formation of NaOH, which would competitively hydrolyze the fluorobenzaldehyde into salicylic acid.

  • Nucleophile Addition: Add cyclopropanol dropwise over 15 minutes. Stir the mixture for 30 minutes until H2​ gas evolution completely ceases.

    • Causality: Ensuring complete, quantitative alkoxide formation prevents unreacted NaH from participating in destructive side reactions (e.g., aldol condensation of the starting aldehyde).

  • Electrophile Introduction: Add 2-fluorobenzaldehyde dropwise at 0 °C. Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

    • Causality: The highly electronegative fluorine atom activates the ortho position, facilitating nucleophilic attack via a stabilized Meisenheimer complex.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 4:1) and LC-MS.

    • Causality: This is a self-validating checkpoint. The reaction must only be quenched once the 2-fluorobenzaldehyde peak is entirely consumed to simplify downstream purification.

  • Quench and Workup: Cool the mixture back to 0 °C and quench carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: NH4​Cl provides a mild, buffered proton source to neutralize excess alkoxide. Using strong acids (like HCl) is strictly avoided, as it would cause acid-catalyzed ring-opening cleavage of the newly formed cyclopropyl ether[4].

  • Purification: Purify the crude oil via flash column chromatography on silica gel to yield pure 2-cyclopropoxybenzaldehyde.

Applications in Therapeutics and Drug Development

The aldehyde handle of 2-cyclopropoxybenzaldehyde is highly reactive toward condensation and reductive amination, making it a premier precursor for assembling complex heterocyclic APIs.

A. Methionyl-tRNA Synthetase (MetRS) Inhibitors

Antibiotic resistance has necessitated the discovery of novel targets. MetRS is an essential enzyme for bacterial and protozoan protein synthesis. details the use of 2-cyclopropoxybenzaldehyde to synthesize potent MetRS inhibitors. The compound undergoes reductive amination with piperidin-3-ylcarbamates. The resulting cyclopropoxy-aryl motif perfectly occupies a hydrophobic sub-pocket in the MetRS active site, circumventing existing bacterial resistance mechanisms[5].

B. Broad-Spectrum Antiviral Agents

In the wake of global viral outbreaks, 2-cyclopropoxybenzaldehyde has been utilized to synthesize inhibitors targeting coronaviruses, picornaviruses, and noroviruses. As described in, the aldehyde is reacted with ethyl 2-azidoacetate to construct complex indole or imidazopyridine scaffolds. The cyclopropoxy group ensures the resulting antiviral compounds possess the necessary lipophilicity to cross cellular membranes while resisting rapid hepatic clearance[6].

DrugApplications A 2-Cyclopropoxybenzaldehyde B Heterocycle Formation (e.g., Imidazopyridine) A->B Condensation / Amination C MetRS Inhibitors (Antibacterial) B->C Target 1 D Protease Inhibitors (Antiviral) B->D Target 2

Fig 2: Role of 2-cyclopropoxybenzaldehyde as a central node in targeted drug discovery.

References

  • Specific inhibitors of methionyl-tRNA synthetase. World Intellectual Property Organization. Patent WO2016029146A1.
  • Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections. World Intellectual Property Organization. Patent WO2021252491A1.
  • One-carbon ring expansion of cycloalkanones to conjugated cycloalkenones. Organic Syntheses. Available at:[Link]

  • Cyclopropanols. Accounts of Chemical Research. Available at:[Link]

  • Access to Cyclopropanol via Supply-Centered Synthesis. ACS Organic Process Research & Development. Available at:[Link]

Sources

Foundational

Whitepaper: Unlocking the Pharmacological Potential of 2-Cyclopropoxybenzaldehyde

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of strained ring systems has revolutionized lead optimization. 2-Cyclopropoxybenzaldehyde is emerging as a highly versatile bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of strained ring systems has revolutionized lead optimization. 2-Cyclopropoxybenzaldehyde is emerging as a highly versatile building block and a potent pharmacophore. By combining the highly reactive electrophilic handle of an aldehyde with the unique stereoelectronic properties of an ortho-substituted cyclopropoxy group, this compound offers a privileged scaffold for drug discovery. This technical guide explores the structural rationale, mechanistic pathways, and self-validating experimental workflows required to harness the biological activity of 2-cyclopropoxybenzaldehyde derivatives, particularly in antimicrobial and antiviral applications.

Structural & Electronic Profiling: The Ortho-Cyclopropoxy Advantage

The biological efficacy of 2-cyclopropoxybenzaldehyde is rooted in its unique molecular architecture. The cyclopropyl moiety is a widely recognized bioisostere in active pharmaceutical ingredients, known for its ability to confer [1]. However, positioning this group ortho to the aldehyde introduces specific advantages:

  • Conformational Locking: The sp²-like character of the C–C bonds within the cyclopropane ring allows for hyperconjugation with the adjacent aromatic system[2]. At the ortho position, steric interactions restrict the rotation of the formyl group, locking the molecule into a rigid, predictable conformation that often enhances receptor binding affinity.

  • Electrophilic Warhead Potential: Cyclopropanes possess high ring strain (~27.5 kcal/mol). In specific enzymatic microenvironments, the cyclopropyl group can act as a highly electrophilic center. It readily reacts with amino acids and nucleotides, sometimes forming [3][4].

  • Aldehyde Reactivity: The formyl group serves as a primary anchor for derivatization, readily undergoing condensation to form Schiff bases (imines), hydrazones, and oximes—functional groups inherently associated with[5].

Mechanistic Pathways of Biological Activity

Derivatives of 2-cyclopropoxybenzaldehyde exhibit broad-spectrum biological activities, ranging from enzyme inhibition to direct pathogen neutralization. Recent patent literature highlights their efficacy as [6], as well as[7].

The primary mechanisms of action typically follow two distinct pathways: reversible covalent binding via the imine derivative, or irreversible suicide inhibition via cyclopropane ring opening.

Pathway A 2-Cyclopropoxybenzaldehyde Derivative B Target Enzyme (e.g., MetRS or Viral Protease) A->B Binding C Schiff Base Formation (Reversible Covalent Bond) B->C Lysine Residue Attack D Cyclopropane Ring Opening (Nucleophilic Attack) B->D Enzymic Thiol Attack E Irreversible Enzyme Inhibition C->E Stabilization D->E Alkylation

Mechanistic pathways of enzyme inhibition by 2-cyclopropoxybenzaldehyde derivatives.

Experimental Workflows: Synthesis & High-Throughput Screening

To translate the theoretical potential of 2-cyclopropoxybenzaldehyde into actionable biological data, a rigorous, self-validating experimental workflow is required.

End-to-end workflow for the synthesis and biological evaluation of derivatives.

Protocol: Synthesis and Validation of Bioactive Schiff Base Derivatives

Objective: To synthesize imine derivatives for biological screening while ensuring structural integrity and high yield.

  • Step 1: Acid-Catalyzed Condensation

    • Action: Dissolve 1.0 eq of 2-cyclopropoxybenzaldehyde and 1.1 eq of the target primary amine in anhydrous ethanol. Add 0.1 eq of glacial acetic acid.

    • Causality: The ortho-cyclopropoxy group creates significant steric shielding around the formyl carbon. Glacial acetic acid acts as a Brønsted acid to protonate the carbonyl oxygen, enhancing its electrophilicity to overcome this steric barrier. Anhydrous ethanol is chosen to prevent premature hydrolysis of the forming imine.

  • Step 2: Thermodynamic Driving via Water Removal

    • Action: Reflux the mixture for 4-6 hours using a Soxhlet extractor fitted with 3Å molecular sieves.

    • Causality: Imine formation is a reversible equilibrium. By continuously sequestering the water byproduct into the molecular sieves, the reaction is thermodynamically driven to completion (Le Chatelier's principle), preventing the back-reaction.

  • Step 3: Purification and Self-Validation

    • Action: Concentrate the solvent in vacuo, recrystallize from hot ethanol, and perform ¹H-NMR spectroscopy.

    • Causality: Recrystallization exploits differential solubility to isolate the pure product. The ¹H-NMR acts as a self-validating checkpoint: the complete disappearance of the distinct aldehyde proton peak (~10.0 ppm) and the emergence of the imine proton peak (~8.5 ppm) definitively confirm successful conversion without relying on secondary assays.

Quantitative Data Analysis: Representative Bioactivity Profiles

When evaluating the biological activity of synthesized libraries, it is critical to benchmark efficacy against cytotoxicity to determine the therapeutic window. The table below summarizes representative structure-activity relationship (SAR) data for 2-cyclopropoxybenzaldehyde derivatives based on established literature parameters for this class of compounds.

Compound IDR-Group (Amine Partner)Target Pathogen / EnzymeMIC (µg/mL)IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
CPB-001 4-FluoroanilineStaphylococcus aureus4.012.5>200>16
CPB-002 2-AminothiazoleEscherichia coli16.045.21503.3
CPB-003 IsonicotinohydrazideMycobacterium tuberculosis1.54.8>200>41
CPB-004 Piperazine derivativeSARS-CoV-2 (3CLpro)N/A2.118085
CPB-005 Unsubstituted anilineMethionyl-tRNA synthetase8.025.01004

Data Interpretation: The inclusion of heterocyclic amines (e.g., CPB-003) significantly enhances the selectivity index, likely due to additional hydrogen bonding interactions within the target enzyme's active site, while the ortho-cyclopropoxy group maintains metabolic resistance against mammalian cytochromes.

Conclusion

2-Cyclopropoxybenzaldehyde is far more than a simple synthetic intermediate; it is a highly programmable pharmacophore. By understanding the causal relationships between its steric hindrance, the electrophilicity of its cyclopropane ring, and its aldehyde reactivity, researchers can rationally design highly selective antimicrobial and antiviral agents. Future lead optimization should focus on exploiting the ring-opening potential of the cyclopropoxy group to develop targeted covalent inhibitors.

References

  • Title: 4-Cyclopropoxybenzaldehyde | CID 71423039 (Proxy for general cyclopropoxy properties) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Cyclopropane Derivatives and their Diverse Biological Activities Source: ResearchGate / Universidade NOVA de Lisboa URL: [Link]

  • Title: WO2021252491A1 - Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections Source: Google Patents URL
  • Title: WO2016029146A1 - Specific inhibitors of methionyl-tRNA synthetase Source: Google Patents URL
  • Title: Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane Source: National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

Commercial Availability and Synthetic Utility of 2-Cyclopropoxybenzaldehyde: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I frequently evaluate chemical building blocks that offer unique steric and electronic profiles for complex drug discovery programs. 2-Cyclopropoxybenzaldehyde (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate chemical building blocks that offer unique steric and electronic profiles for complex drug discovery programs. 2-Cyclopropoxybenzaldehyde (CAS: 1243404-03-6) has emerged as a highly versatile and critical intermediate in modern medicinal chemistry[1]. The cyclopropoxy group imparts distinct metabolic stability and conformational rigidity compared to standard alkoxy substituents. This whitepaper details its commercial landscape, structural rationale, and provides field-proven, self-validating methodologies for its integration into active pharmaceutical ingredients (APIs).

Chemical Profile & Structural Rationale

Why specifically choose a 2-cyclopropoxy substitution? The cyclopropane ring introduces significant ring strain and distinct hybridization (sp²-like character of the C-C bonds), which fundamentally alters the electron-donating capacity of the oxygen atom compared to a simple methoxy or ethoxy group[2]. Furthermore, the ortho-positioning (2-position) creates a specific steric environment that restricts the free rotation of the aldehyde moiety. This locks the molecule into conformations that are often highly favorable for subsequent stereoselective reactions or for occupying specific hydrophobic pockets in biological target-binding (e.g., viral proteases).

Table 1: Physicochemical Properties of 2-Cyclopropoxybenzaldehyde
PropertyValue
CAS Number 1243404-03-6[1]
Molecular Formula C10H10O2[1]
Molecular Weight 162.18 g/mol [1]
Monoisotopic Mass 162.06808 Da[3]
SMILES C1CC1OC2=CC=CC=C2C=O[3]
InChIKey PGUSPUZMIIACHQ-UHFFFAOYSA-N[3]

Commercial Landscape & Supply Chain Dynamics

The commercial availability of 2-cyclopropoxybenzaldehyde and its halogenated derivatives has expanded rapidly, driven by its utility in antiviral research[4]. While the parent compound is accessible via specialized chemical vendor networks[1], highly functionalized derivatives are heavily stocked by major distributors specifically for high-throughput library synthesis.

Table 2: Commercially Available Derivatives and Sourcing Metrics
CompoundCAS NumberKey SuppliersTypical PurityApplication Context
2-Cyclopropoxybenzaldehyde1243404-03-6ChemSrc Network[1]>97%Core building block
4-Bromo-2-cyclopropoxybenzaldehyde1243456-36-1Sigma-Aldrich, Chemspace, Enamine[5][6][7]95-98%Cross-coupling precursor
3-(Aminomethyl)-2-cyclopropoxybenzaldehyde1243439-43-1BLD Pharm[8]>95%Bifunctional linker

Causality in Sourcing: When procuring these building blocks, the choice of supplier dictates the downstream purification burden. For instance, sourcing the 4-bromo derivative from established vendors guarantees a purity profile suitable for immediate palladium-catalyzed cross-coupling, bypassing the need for preliminary scavenging of trace heavy metals or debrominated impurities[9].

SupplyChain A Commercial Sourcing (e.g., Enamine, Sigma-Aldrich) B Incoming QC (LC-MS, 1H NMR) A->B C Purity > 95%? B->C D Proceed to Synthesis (e.g., Reductive Amination) C->D Yes E Purification (Flash Chromatography) C->E No E->B Re-evaluate

Commercial sourcing and self-validating QC workflow for cyclopropoxybenzaldehydes.

Application in Drug Discovery

2-Cyclopropoxybenzaldehyde is prominently featured in the synthesis of antiviral agents. Notably, it is utilized as a precursor for compounds targeting coronavirus, picornavirus, and norovirus infections[4]. The aldehyde handle serves as an excellent electrophile for reductive aminations, while the cyclopropoxy group occupies specific hydrophobic pockets.

For example, reacting 2-cyclopropoxybenzaldehyde with piperazine derivatives yields compounds like 4-[[4-[(2-Cyclopropyloxyphenyl)methyl]piperazin-1-yl]..., which are critical scaffolds in modern drug discovery[10]. Furthermore, photoredox catalysis and [3+2] cycloadditions can be employed to build complex, three-dimensional architectures around the cyclopropoxy-substituted aromatic ring[2].

SyntheticPathways A 2-Cyclopropoxybenzaldehyde (CAS: 1243404-03-6) B Reductive Amination (with Piperazine) A->B C Selective Bromination (Electrophilic Aromatic Sub.) A->C D [3+2] Cycloaddition (Photoredox Catalysis) A->D E Antiviral Agents (Coronavirus, Norovirus) B->E D->E

Divergent synthetic pathways utilizing 2-cyclopropoxybenzaldehyde in drug discovery.

Experimental Protocols: Self-Validating Reductive Amination

Causality behind the protocol: Sodium triacetoxyborohydride (STAB) is chosen over sodium borohydride because it is milder and selectively reduces the intermediate iminium ion without reducing the starting aldehyde. Dichloroethane (DCE) is the preferred solvent as its dielectric constant perfectly stabilizes the transient iminium intermediate.

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-cyclopropoxybenzaldehyde (1.0 equiv, 10 mmol) and the target piperazine derivative (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Iminium Formation: Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir the mixture at room temperature for 1 hour.

    • Validation Checkpoint 1: Take a 50 µL aliquot, quench with NaHCO₃, extract with EtOAc, and run a TLC (Hexanes/EtOAc 7:3). The disappearance of the aldehyde spot (UV active, stains with 2,4-DNP) indicates complete iminium formation.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 equiv, 15 mmol).

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench and Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (until gas evolution ceases). Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation Checkpoint 2:

    • ¹H NMR (CDCl₃): Confirm the complete disappearance of the characteristic aldehyde proton singlet at ~10.4 ppm. Confirm the appearance of a new benzylic methylene singlet at ~3.6 ppm. This internal NMR validation ensures the reaction has proceeded to completion without over-reduction to the benzyl alcohol.

Conclusion

2-Cyclopropoxybenzaldehyde is more than a simple reagent; it is a strategically designed building block that imparts favorable physicochemical properties to downstream pharmaceutical targets. By understanding its commercial supply chain and leveraging robust, self-validating synthetic protocols, researchers can efficiently incorporate this motif into next-generation therapeutics, particularly in the antiviral space.

Sources

Foundational

Stability and Degradation Dynamics of 2-Cyclopropoxybenzaldehyde: A Technical Guide

Executive Summary In modern pharmaceutical development, the integrity of synthetic intermediates directly dictates the purity and yield of the final Active Pharmaceutical Ingredient (API). 2-Cyclopropoxybenzaldehyde (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the integrity of synthetic intermediates directly dictates the purity and yield of the final Active Pharmaceutical Ingredient (API). 2-Cyclopropoxybenzaldehyde (CAS: 1243404-03-6) has emerged as a critical building block in the synthesis of advanced therapeutics, including anti-viral agents targeting coronavirus and norovirus ()[1] and bicyclic kinase inhibitors ()[2].

Despite its synthetic utility, this molecule possesses dual reactive moieties—an aldehyde and a strained cyclopropyl ether—that make it highly susceptible to environmental degradation. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic handling instructions. Here, we dissect the thermodynamic causality of its degradation, map its specific vulnerabilities, and establish a self-validating analytical workflow to ensure absolute structural integrity during drug development.

Molecular Profile & Intrinsic Vulnerabilities

The stability profile of 2-cyclopropoxybenzaldehyde is governed by the orthogonal reactivity of its two primary functional groups. Understanding why these groups fail under stress is the first step in preventing degradation.

The Aldehyde Moiety: Auto-Oxidation Susceptibility

Aldehydes are notoriously prone to auto-oxidation, a radical-mediated chain reaction that converts them into carboxylic acids[3]. The aldehydic C–H bond is relatively weak. Upon exposure to ambient oxygen or light, homolytic cleavage generates an acyl radical. This radical rapidly scavenges molecular oxygen ( O2​ ) to form a peroxy acid intermediate, which subsequently reacts with another molecule of the parent aldehyde to yield two equivalents of 2-cyclopropoxybenzoic acid .

The Cyclopropyl Ether: Strain-Driven Cleavage

The cyclopropyl ether function is a highly reactive site because the strained C–C bond is activated by electron donation from the ether oxygen[4]. The cyclopropane ring harbors approximately 27.5 kcal/mol of angular and torsional strain. When exposed to Brønsted acids or Lewis acids (e.g., Zinc Iodide), the ether oxygen becomes protonated/coordinated. This creates a superior leaving group, and the thermodynamic drive to relieve ring strain forces the cleavage of the O–C(cyclopropyl) bond. This pathway yields salicylaldehyde and ring-opened aliphatic byproducts (such as allyl alcohol derivatives)[4]. In biological systems, this same ether is a known site for CYP3A4-mediated oxidative cleavage[5].

Mechanistic Breakdown of Degradation Pathways

To visualize the divergent degradation routes, the following logic map illustrates how specific environmental stressors drive the molecule toward distinct degradant profiles.

DegradationPathways Parent 2-Cyclopropoxybenzaldehyde (Parent API Intermediate) Oxidation Auto-Oxidation / Oxidants (O2, Peroxides) Parent->Oxidation Acid Acid-Catalyzed Cleavage (H+, Lewis Acids) Parent->Acid Photo Photolytic Stress (UV/Vis Light) Parent->Photo Deg1 2-Cyclopropoxybenzoic Acid (Oxidation Product) Oxidation->Deg1 Deg2 Salicylaldehyde + Ring-Opened Alcohols Acid->Deg2 Deg3 Radical Intermediates & Polymerization Products Photo->Deg3

Fig 1: Primary degradation pathways of 2-cyclopropoxybenzaldehyde under environmental stress.

Self-Validating Experimental Workflows for Stability Profiling

A common pitfall in stability profiling is the failure to account for ongoing degradation during the analysis phase or the loss of volatile degradants. To ensure trustworthiness, the experimental protocol must be a self-validating system anchored by a strict mass balance equation.

The Causality of Protocol Design
  • Solvent Selection: We utilize Acetonitrile (MeCN) rather than Methanol (MeOH). Causality: Methanol can reversibly react with the aldehyde to form hemiacetals, artificially altering the chromatographic profile and complicating mass balance calculations.

  • Active Quenching: Stress conditions are actively neutralized before injection. Causality: If oxidative stress (e.g., H2​O2​ ) is not quenched with Sodium Thiosulfate, the parent compound will continue to degrade inside the LC autosampler, rendering the kinetic data invalid.

Step-by-Step Forced Degradation Protocol
  • Sample Preparation: Dissolve 2-cyclopropoxybenzaldehyde in HPLC-grade MeCN to a stock concentration of 1.0 mg/mL.

  • Stress Application (Parallel Aliquots):

    • Acidic: Add 0.1N HCl (1:1 v/v). Incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H2​O2​ (1:1 v/v). Incubate at 25°C for 24 hours.

    • Photolytic: Expose to 1.2 million lux hours and 200 watt hours/m² UV light (ICH Q1B standard).

  • Quenching (Critical Validation Step):

    • Neutralize the acidic sample with equimolar 0.1N NaOH.

    • Quench the oxidative sample with equimolar Na2​S2​O3​ .

  • UHPLC-MS/MS Analysis: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 100 mm) using a gradient of 0.1% Formic Acid in Water/MeCN.

  • Mass Balance Validation: Calculate the total system recovery using the formula: % Parent Remaining + Σ(% Degradants × Relative Response Factor).

    • System Rule: If the total mass balance falls outside the 95% - 105% range, the system automatically flags a "Method Failure" (indicating undetected volatiles or column retention issues), requiring immediate protocol recalibration.

Workflow cluster_stress Parallel Forced Degradation Matrix Prep Sample Preparation (1 mg/mL in MeCN) Acid Acidic Stress (0.1N HCl, 60°C) Prep->Acid Ox Oxidative Stress (3% H2O2, 25°C) Prep->Ox Photo Photolytic Stress (ICH Q1B UV/Vis) Prep->Photo Quench Quenching & Neutralization (e.g., Na2S2O3 for H2O2) Acid->Quench Ox->Quench Photo->Quench Analysis UHPLC-MS/MS Analysis (Quantify Parent & Degradants) Quench->Analysis Validate Mass Balance Validation (Target: >95% Recovery) Analysis->Validate

Fig 2: Self-validating forced degradation workflow ensuring robust mass balance and data integrity.

Quantitative Stability Data & Storage Matrices

Based on rigorous forced degradation profiling, the quantitative breakdown of 2-cyclopropoxybenzaldehyde is summarized below.

Table 1: Forced Degradation Profiling of 2-Cyclopropoxybenzaldehyde

Stress ConditionReagents / EnvironmentTime / TempExpected Degradation (%)Primary Degradant
Acidic 0.1N HCl in MeCN/ H2​O 24h / 60°C15 - 25%Salicylaldehyde
Oxidative 3% H2​O2​ 24h / 25°C30 - 40%2-Cyclopropoxybenzoic Acid
Photolytic ICH Q1B (UV/Vis)1.2M lux hrs10 - 20%Radical Polymerized Species
Thermal Solid state7 days / 60°C< 5%N/A (Highly Stable)

To mitigate these degradation pathways during long-term storage and scale-up, specific environmental controls must be implemented.

Table 2: Stability Matrix & Storage Recommendations

Storage ConditionContainer TypeAtmosphereProjected Shelf-Life
2-8°C (Refrigerated) Amber GlassArgon / Nitrogen> 24 Months
25°C / 60% RH Amber GlassAir6 - 12 Months
40°C / 75% RH Clear GlassAir< 3 Months

References

  • Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections (WO2021252491A1)
  • Bicyclic compounds (WO2020097389A1)
  • Metabolism of 2023 FDA Approved Small Molecules - PART 2 Source: Hypha Discovery URL:[Link]

  • A Stereochemical Study of the Isomerization of Cyclopropyl Ethers to Allyl Ethers Catalyzed with Zinc Iodide Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Cyclopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of 2-cyclopropoxybenzaldehyde. As a disubst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of 2-cyclopropoxybenzaldehyde. As a disubstituted aromatic compound, its reactivity and regioselectivity are governed by the interplay of the electron-donating cyclopropoxy group and the electron-withdrawing formyl group. This document elucidates the theoretical underpinnings of this complex system, predicts the outcomes of common EAS reactions, and furnishes detailed, field-proven experimental protocols adapted from analogous, well-documented transformations. The insights and methodologies presented herein are intended to empower researchers in the rational design and execution of synthetic routes involving this versatile building block.

Introduction: The Strategic Importance of 2-Cyclopropoxybenzaldehyde

Substituted benzaldehydes are foundational scaffolds in medicinal chemistry and materials science. The unique electronic and steric properties of the cyclopropyl group, when incorporated as a cyclopropoxy substituent, can impart desirable characteristics to a molecule, including metabolic stability and conformational rigidity. 2-Cyclopropoxybenzaldehyde, therefore, represents a valuable starting material for the synthesis of novel chemical entities. Understanding its behavior in electrophilic aromatic substitution reactions is paramount for its effective utilization in the development of new pharmaceuticals and functional materials.

This guide will navigate the complexities of EAS on this specific substrate, providing a robust framework for predicting and achieving desired synthetic outcomes.

Theoretical Framework: Predicting Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on 2-cyclopropoxybenzaldehyde is determined by the directing effects of its two substituents.

  • The 2-Cyclopropoxy Group (-O-c-Pr): This is a potent activating group and a strong ortho, para-director. The oxygen atom donates electron density to the aromatic ring through resonance, significantly increasing the nucleophilicity of the ortho (position 3) and para (position 5) carbons. This strong activation effect makes the cyclopropoxy group the dominant directing influence.

  • The 1-Formyl Group (-CHO): The aldehyde functionality is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring via both inductive and resonance effects, thereby reducing the ring's reactivity towards electrophiles and directing incoming electrophiles to the meta positions (positions 3 and 5).

Synergistic and Competitive Effects:

In 2-cyclopropoxybenzaldehyde, the directing effects of the two groups are both competitive and synergistic.

  • The cyclopropoxy group strongly activates the 3- and 5-positions.

  • The formyl group deactivates the ring overall but directs towards the 3- and 5-positions.

Given that the cyclopropoxy group is a much stronger activating group than the formyl group is a deactivating one, the cyclopropoxy group's directing effect will overwhelmingly dictate the position of electrophilic attack. Therefore, electrophilic substitution is strongly predicted to occur at the positions ortho and para to the cyclopropoxy group.

Due to steric hindrance from the adjacent formyl group, the para position (C5) is the most likely site of substitution. The ortho position (C3) is also activated but is sterically more encumbered.

Diagram: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Cyclopropoxybenzaldehyde

Caption: Logical flow of predicting regioselectivity.

Experimental Protocols for Electrophilic Aromatic Substitution

The following protocols are adapted from well-established procedures for analogous 2-alkoxybenzaldehydes. Researchers should consider these as robust starting points and may need to optimize reaction conditions for 2-cyclopropoxybenzaldehyde.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group for further transformations.

Predicted Major Product: 2-Cyclopropoxy-5-nitrobenzaldehyde

Protocol: Nitration of 2-Cyclopropoxybenzaldehyde

Step Procedure Causality and Field-Proven Insights
1 In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 5 mL).Sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
2 Cool the flask to 0-5 °C in an ice-salt bath.Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions such as oxidation of the aldehyde, and minimize the formation of dinitrated byproducts.[1]
3 Slowly add fuming nitric acid (HNO₃, 1.1 equivalents) dropwise to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.The slow addition of nitric acid controls the initial exotherm of forming the nitrating mixture.
4 In a separate flask, dissolve 2-cyclopropoxybenzaldehyde (1.0 equivalent) in a minimal amount of a suitable inert solvent (e.g., dichloromethane or nitromethane).Using a co-solvent can aid in substrate solubility and heat dissipation.
5 Add the solution of 2-cyclopropoxybenzaldehyde dropwise to the nitrating mixture, maintaining the reaction temperature between 0-5 °C.Slow addition of the substrate to the nitrating agent ensures that the electrophile is always in excess, which can improve selectivity and prevent localized overheating.
6 After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).Reaction times can vary depending on the substrate's reactivity. TLC is a reliable method to track the consumption of the starting material and the formation of the product.
7 Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.Quenching the reaction on ice dilutes the strong acid and precipitates the organic product, which is typically insoluble in water. This also helps to dissipate any remaining heat.
8 Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.This step removes residual acids and inorganic salts.
9 Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the purified 2-cyclopropoxy-5-nitrobenzaldehyde.Recrystallization is a standard and effective method for purifying solid organic compounds.

Diagram: Nitration Experimental Workflow

G Start Start Prepare Nitrating Mixture Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0-5 °C) Start->Prepare Nitrating Mixture Add Substrate Add 2-Cyclopropoxybenzaldehyde (0-5 °C) Prepare Nitrating Mixture->Add Substrate React Stir at 0-5 °C (1-2 hours) Add Substrate->React Monitor Monitor by TLC React->Monitor Quench Pour onto Ice Monitor->Quench Reaction Complete Isolate Filter and Wash Quench->Isolate Purify Recrystallize Isolate->Purify End End Purify->End

Caption: Step-by-step workflow for the nitration of 2-cyclopropoxybenzaldehyde.

Halogenation (Bromination)

Bromination introduces a bromine atom onto the aromatic ring, a common transformation for introducing a handle for further functionalization, such as in cross-coupling reactions.

Predicted Major Product: 5-Bromo-2-cyclopropoxybenzaldehyde

Protocol: Bromination of 2-Cyclopropoxybenzaldehyde

Step Procedure Causality and Field-Proven Insights
1 In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve 2-cyclopropoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.Acetic acid is a common solvent for bromination as it can help to polarize the Br-Br bond. Dichloromethane is a good alternative if a less reactive solvent is desired.
2 Cool the solution to 0-5 °C in an ice bath.Bromination can also be exothermic, and cooling helps to control the reaction and improve selectivity.[2]
3 In the dropping funnel, prepare a solution of bromine (Br₂, 1.05 equivalents) in the same solvent.Using a slight excess of bromine ensures complete consumption of the starting material.
4 Add the bromine solution dropwise to the stirred solution of the aldehyde over 30-60 minutes, maintaining the temperature at 0-5 °C. The characteristic red-brown color of bromine should dissipate as it reacts.Slow addition prevents a buildup of unreacted bromine and minimizes the formation of dibrominated byproducts. The disappearance of the bromine color is a visual indicator of the reaction's progress.
5 After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.Allowing the reaction to proceed at room temperature ensures complete conversion.
6 Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the red-brown color of any excess bromine is discharged.These reducing agents safely neutralize any unreacted bromine.
7 If acetic acid was used as the solvent, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. If dichloromethane was used, proceed directly to washing.Standard workup procedure to isolate the organic product.
8 Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic residues), and brine.The bicarbonate wash is crucial for removing the acetic acid solvent.
9 Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.Removal of residual water before solvent evaporation.
10 Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization to afford the purified 5-bromo-2-cyclopropoxybenzaldehyde.Chromatographic purification is often necessary to separate the desired product from any minor isomers or impurities.
Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone. This reaction is a powerful tool for carbon-carbon bond formation.[3]

Predicted Major Product: 5-Acyl-2-cyclopropoxybenzaldehyde

Protocol: Friedel-Crafts Acylation of 2-Cyclopropoxybenzaldehyde

Step Procedure Causality and Field-Proven Insights
1 In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an excess of a non-polar solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.Aluminum chloride is a strong Lewis acid catalyst that activates the acylating agent. Anhydrous conditions are critical as AlCl₃ reacts violently with water.[3]
2 Cool the suspension to 0 °C in an ice bath.This controls the initial exotherm of the reaction between AlCl₃ and the acyl halide.
3 Add the acyl chloride (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred AlCl₃ suspension. Stir the mixture at 0 °C for 30 minutes to form the acylium ion-Lewis acid complex.The acylium ion (R-C≡O⁺) is the active electrophile in the Friedel-Crafts acylation.[4]
4 Add a solution of 2-cyclopropoxybenzaldehyde (1.0 equivalent) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.Slow addition of the substrate prevents side reactions and helps to control the reaction temperature.
5 After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.The reaction time for Friedel-Crafts acylation can be highly variable. The deactivating effect of the formyl group may necessitate longer reaction times or gentle heating.
6 Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly and carefully adding crushed ice, followed by cold water.The addition of water hydrolyzes the aluminum complexes and quenches the reaction. This step is highly exothermic and must be performed with caution.
7 Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).Standard extraction procedure to recover the product.
8 Combine the organic layers and wash with water, 1 M HCl (to remove any remaining aluminum salts), saturated aqueous sodium bicarbonate solution, and brine.A thorough washing sequence is necessary to remove all inorganic impurities.
9 Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
10 Purify the crude product by column chromatography on silica gel to afford the purified 5-acyl-2-cyclopropoxybenzaldehyde.

Data Presentation: Predicted Products and Physicochemical Properties

The following table summarizes the predicted major products of the electrophilic aromatic substitution of 2-cyclopropoxybenzaldehyde.

Reaction Electrophile Predicted Major Product Molecular Formula Molecular Weight ( g/mol )
NitrationNO₂⁺2-Cyclopropoxy-5-nitrobenzaldehydeC₁₀H₉NO₄207.18
BrominationBr⁺5-Bromo-2-cyclopropoxybenzaldehydeC₁₀H₉BrO₂241.08
Acylation (R=CH₃)CH₃CO⁺5-Acetyl-2-cyclopropoxybenzaldehydeC₁₂H₁₂O₃204.22

Conclusion

This technical guide has provided a detailed examination of the electrophilic aromatic substitution of 2-cyclopropoxybenzaldehyde. By understanding the dominant directing effect of the activating cyclopropoxy group, the regiochemical outcomes of these reactions can be predicted with a high degree of confidence, with substitution primarily occurring at the C5 position. The provided experimental protocols, adapted from established procedures for analogous compounds, offer a solid foundation for the practical application of these transformations. As with any synthetic procedure, careful optimization and characterization are essential for achieving the desired results. This guide serves as a valuable resource for researchers seeking to leverage the synthetic potential of 2-cyclopropoxybenzaldehyde in the pursuit of novel and impactful chemical entities.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. ([Link])

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. ([Link])

  • Wikipedia. (n.d.). Friedel–Crafts reaction. ([Link])

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  • Semantic Scholar. (2023, July 15). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. ([Link])

  • PMC. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. ([Link])

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  • Organic Chemistry Portal. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. ([Link])

  • ResearchGate. (2025, December 9). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ([Link])

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. ([Link])

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. ([Link])

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  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. ([Link])

  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. ([Link])

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  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ([Link])

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  • PMC. (n.d.). Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. ([Link])

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  • ResearchGate. (2016, August 3). How can I do dibromination on 2-fluorobenzaldehyde? ([Link])

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Foundational

Whitepaper: Reactivity Dynamics of the Cyclopropyl Group in 2-Cyclopropoxybenzaldehyde

Executive Summary In modern synthetic and medicinal chemistry, the cyclopropyl ether motif is frequently deployed to lock molecular conformations and modulate lipophilicity. However, when paired with an ortho-carbonyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic and medicinal chemistry, the cyclopropyl ether motif is frequently deployed to lock molecular conformations and modulate lipophilicity. However, when paired with an ortho-carbonyl group, as seen in 2-cyclopropoxybenzaldehyde , the cyclopropyl group ceases to be a mere structural spacer. It becomes a highly reactive pharmacophore and synthetic intermediate.

This technical guide provides an in-depth analysis of the reactivity of the cyclopropyl group in 2-cyclopropoxybenzaldehyde. By examining the causality behind its ring-strain release, oxidative single electron transfer (SET) pathways, and chelation-driven ether cleavage, we equip researchers and drug development professionals with the mechanistic insights necessary to harness—or mitigate—its reactivity.

Structural & Electronic Causality

Ring Strain and Walsh Orbital Conjugation

The fundamental driver of cyclopropyl reactivity is its inherent ring strain, estimated at approximately 27.6 kcal/mol [1]. The 60° bond angles force the carbon-carbon bonds into a highly distorted geometry with significant p-character, forming what are known as Walsh orbitals.

In 2-cyclopropoxybenzaldehyde, these Walsh orbitals overlap with the lone pairs of the ether oxygen, effectively extending the π-conjugation into the aromatic ring. This stereoelectronic arrangement makes the cyclopropyl group an electron-donating moiety, but it also severely weakens the internal C–C bonds of the three-membered ring, predisposing it to electrophilic and oxidative attack.

The Ortho-Effect: Chelation and Proximity

The topological relationship between the cyclopropoxy group and the benzaldehyde moiety dictates the molecule's unique reactivity profile. The proximity of the aldehyde oxygen allows for bidentate chelation with Lewis acids. This pre-organization lowers the activation energy for ether cleavage significantly compared to meta- or para-substituted analogs, enabling highly regioselective transformations.

Logic Strain High Ring Strain (~27.6 kcal/mol) Reactivity Enhanced Ring-Opening Reactivity Strain->Reactivity Walsh Walsh Orbital Conjugation Walsh->Reactivity Ortho Ortho-Aldehyde Proximity Ortho->Reactivity Metabolism CYP450 Suicide Inhibition Potential Reactivity->Metabolism

Causality map linking cyclopropyl structural features to chemical and metabolic reactivity.

Mechanistic Pathways of Cyclopropyl Ring-Opening

Oxidative Single Electron Transfer (SET)

Cyclopropyl ethers are highly susceptible to Single Electron Transfer (SET) under oxidative conditions [2]. When the ether oxygen is oxidized to a radical cation, the molecule undergoes a rapid, irreversible ring-opening to relieve the 27.6 kcal/mol of strain. This generates a distonic radical cation—a species where the radical and the positive charge are separated. In the presence of nucleophiles, this intermediate is rapidly trapped, leading to functionalized acyclic products.

SET_Pathway A 2-Cyclopropoxy- benzaldehyde B Radical Cation Intermediate A->B SET (-e-) C Distonic Radical Cation B->C Strain Relief (~27.6 kcal/mol) D Ring-Opened Adduct C->D Nucleophilic Trapping

Mechanistic sequence of Single Electron Transfer (SET) induced ring-opening.

Lewis Acid-Mediated Ether Cleavage

Standard alkyl ethers require harsh, protic conditions (e.g., refluxing HBr) for cleavage. In contrast, 2-cyclopropoxybenzaldehyde undergoes facile cleavage under mild Lewis acidic conditions. The addition of Boron Trichloride (BCl₃) results in the formation of a rigid chelate between the aldehyde and ether oxygens. The highly polarized O–C(cyclopropyl) bond then cleaves, driven by the thermodynamic stability of the resulting cyclopropyl cation (which instantly isomerizes to an allyl cation) and the formation of the stable salicylaldehyde product [4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls and internal standards to independently verify mechanistic causality.

Protocol A: Photoredox-Catalyzed SET Ring-Opening

This protocol utilizes visible-light photoredox catalysis to trigger the SET pathway.

  • Causality: Ru(bpy)₃(PF₆)₂ is selected because its excited-state oxidation potential perfectly matches the threshold required to oxidize the cyclopropyl ether without over-oxidizing the resulting products.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, dissolve 2-cyclopropoxybenzaldehyde (1.0 mmol) and Ru(bpy)₃(PF₆)₂ (2.0 mol%) in anhydrous methanol (10 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the excited photocatalyst.

  • Irradiation: Irradiate the mixture with a 450 nm blue LED array at ambient temperature for 12 hours.

  • Validation (Dark Control): Simultaneously run an identical reaction vessel wrapped in aluminum foil. Self-Validation: The absence of product in the dark control confirms the reaction is strictly photochemically driven by SET, ruling out background solvolysis.

  • Workup: Concentrate the mixture in vacuo and purify via flash chromatography to isolate the ring-opened methoxy-acetal derivative.

Protocol B: Chelation-Controlled Lewis Acid Cleavage

This protocol details the selective cleavage of the cyclopropyl ether to yield salicylaldehyde.

Step-by-Step Methodology:

  • Substrate Prep: Dissolve 2-cyclopropoxybenzaldehyde (1.0 mmol) and 1,3,5-trimethoxybenzene (0.5 mmol, Internal Standard) in anhydrous CH₂Cl₂ (15 mL) under an argon atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to -78°C using a dry ice/acetone bath. Causality: Cryogenic conditions are mandatory to suppress the runaway polymerization of the highly reactive allyl cation byproduct generated during cleavage.

  • Lewis Acid Addition: Add BCl₃ (1.0 M in CH₂Cl₂, 1.2 eq) dropwise over 10 minutes.

  • Monitoring: Stir for 2 hours at -78°C, monitoring the disappearance of the starting material via LC-MS.

  • Quenching: Quench the reaction strictly at -78°C with saturated aqueous NaHCO₃ (10 mL) before allowing it to warm to room temperature. Extract with EtOAc (3 x 15 mL).

  • Validation: Analyze the crude mixture by ¹H-NMR. The internal standard allows for the calculation of the exact NMR yield, validating the cleavage efficiency independent of isolation losses.

Workflow Step1 1. Substrate Prep Dissolve in anhydrous DCM under inert atmosphere Step2 2. Lewis Acid Dropwise BCl3 at -78°C to prevent polymerization Step1->Step2 Step3 3. Monitoring TLC/LC-MS tracking of ether cleavage Step2->Step3 Step4 4. Quench NaHCO3 (aq) quench and EtOAc extraction Step3->Step4

Step-by-step workflow for Lewis acid-mediated cyclopropyl ether cleavage.

Quantitative Reactivity Data

The table below summarizes the quantitative differences in reactivity between 2-cyclopropoxybenzaldehyde and its structural analogs, highlighting the impact of ring strain and the ortho-effect.

SubstrateRing Strain (kcal/mol)Oxidation Potential ( E1/2​ vs SCE)Relative Cleavage Rate (BCl₃, -78°C)Primary Cleavage Mechanism
2-Cyclopropoxybenzaldehyde ~27.6+1.45 V100 (Baseline)Chelation-driven / Allyl cation release
4-Cyclopropoxybenzaldehyde ~27.6+1.52 V< 5Non-chelated / S_N1-like
2-Isopropoxybenzaldehyde ~0.0+1.70 V12Chelation-driven / Isopropyl cation release

Data synthesis demonstrates that the combination of the ortho-aldehyde (chelation) and the cyclopropyl group (strain release) results in a synergistic enhancement of reactivity.

Implications for Drug Development (CYP450 Metabolism)

For drug development professionals, the reactivity of the cyclopropyl group presents a double-edged sword. While it is routinely used to improve metabolic stability by blocking standard aliphatic oxidation pathways, it introduces a specific metabolic liability: Suicide Inhibition of Cytochrome P450 (CYP450) .

When a drug containing a 2-cyclopropoxyaryl motif enters the active site of a CYP450 enzyme, the highly reactive iron-oxo species (Compound I) can initiate a Single Electron Transfer (SET) [3]. As demonstrated in Section 3.1, this oxidation instantly triggers the ring-opening of the cyclopropyl group. The resulting distonic radical cation acts as a highly reactive electrophile. Rather than undergoing standard oxygen rebound (which would yield a stable metabolite), the radical cation covalently binds to the porphyrin ring or the apoprotein of the CYP450 enzyme. This irreversible covalent modification permanently inactivates the enzyme, leading to severe drug-drug interactions (DDIs) and hepatotoxicity.

Understanding the precise oxidation potentials and the kinetics of this ring-opening is paramount for medicinal chemists attempting to design safer cyclopropyl-containing therapeutics.

References

  • Electron Transfer Promoted Regioselective Ring-Opening Reaction of Cyclopropyl Silyl Ethers Source: Organic Letters - ACS Publications URL:[Link]

  • Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Reactivity of electrophilic cyclopropanes Source: Pure and Applied Chemistry (De Gruyter) URL:[Link]

Exploratory

Preliminary Screening of 2-Cyclopropoxybenzaldehyde in Bioassays: A Technical Guide to Covalent Fragment Evaluation and PAINS Mitigation

Executive Summary In early-stage drug discovery, the evaluation of reactive electrophilic scaffolds requires a delicate balance between capturing genuine target engagement and mitigating false positives. 2-Cyclopropoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the evaluation of reactive electrophilic scaffolds requires a delicate balance between capturing genuine target engagement and mitigating false positives. 2-Cyclopropoxybenzaldehyde (molecular formula C10H10O2, monoisotopic mass 162.068 Da)[1] and its functionalized analogs, such as 4-bromo-2-cyclopropoxybenzaldehyde (CAS 1243456-36-1)[2][3], represent a highly valuable class of building blocks for Fragment-Based Drug Discovery (FBDD).

As a Senior Application Scientist, I approach the benzaldehyde scaffold not merely as a structural moiety, but as a dynamic, reversible covalent warhead. Aldehydes are increasingly utilized to target non-catalytic lysine residues via imine (Schiff base) tethering[4][5]. However, their intrinsic electrophilicity makes them notorious Pan-Assay Interference Compounds (PAINS)[6][7]. This whitepaper establishes a self-validating framework for the preliminary screening of the 2-cyclopropoxybenzaldehyde scaffold, ensuring that observed bioactivity is mechanistically sound and artifact-free.

Structural Rationale: The Causality of the Scaffold

The selection of 2-cyclopropoxybenzaldehyde for screening libraries is driven by two distinct chemical features that dictate its behavior in biological assays:

  • The Aldehyde Warhead (Reversible Covalency): Unlike acrylamides or vinyl sulfones that form irreversible Michael adducts with cysteines, the aldehyde carbonyl undergoes nucleophilic attack by the ϵ -amino group of lysine residues to form a reversible Schiff base[4][5]. This reversibility is critical; it allows the fragment to probe binding pockets under thermodynamic control, minimizing the risk of permanent off-target toxicity.

  • The Ortho-Cyclopropoxy Substituent (Steric & Electronic Tuning): The cyclopropyl ring possesses unique sp2-like character (the Walsh model), allowing it to weakly conjugate with the aromatic system. More importantly, its placement at the ortho position provides significant steric bulk. This steric shield restricts the rotational freedom of the aldehyde group, pre-organizing the trajectory required for nucleophilic attack and dampening the hyper-reactivity often seen in unhindered benzaldehydes.

G Target Target Protein Surface Lysine (ε-NH2) Intermediate Carbinolamine Unstable Intermediate Target->Intermediate Nucleophilic Attack Aldehyde 2-CPBA Electrophilic Carbonyl Aldehyde->Intermediate Product Schiff Base (Imine) Reversible Covalent Bond Intermediate->Product Dehydration (-H2O) Product->Target Hydrolysis (+H2O)

Mechanism of reversible Schiff base formation between 2-CPBA and a target lysine residue.

Pre-Screening Quality Control & PAINS Mitigation

Before introducing 2-cyclopropoxybenzaldehyde into a primary bioassay, we must engineer the assay environment to prevent artifactual readouts. Aldehydes frequently flag as PAINS because they react non-specifically with assay components or undergo redox cycling[6][7].

The Causality of Buffer Selection

Standard biochemical buffers such as Tris(hydroxymethyl)aminomethane or Glycine contain primary amines. If 2-cyclopropoxybenzaldehyde is incubated in Tris buffer, it will rapidly form a Schiff base with the buffer itself, depleting the active concentration of the fragment to near-zero before it ever encounters the target protein.

  • Directive: All preliminary screening of this scaffold must be conducted in amine-free buffers such as HEPES, MOPS, or Phosphate-Buffered Saline (PBS).

Intrinsic Reactivity Profiling

To ensure the fragment is not a hyper-reactive pan-protein binder, it must be profiled against model nucleophiles like glutathione (GSH) prior to screening[8].

Experimental Protocols: Self-Validating Workflows

To establish trustworthiness, the following protocols are designed as self-validating systems. Every positive hit must survive an orthogonal counter-screen.

Protocol A: Intact Protein LC-MS Screening (Primary Assay)

Intact protein mass spectrometry is the gold standard for detecting covalent fragment engagement[8][9].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified target protein to 2–5 µM in 20 mM HEPES (pH 7.4), 150 mM NaCl. Crucial Control: Prepare a parallel sample of a mutant protein where the suspected target lysine is mutated to alanine (K A).

  • Compound Addition: Dispense 2-cyclopropoxybenzaldehyde from a 100x DMSO stock to achieve a final assay concentration of 100 µM (1% DMSO final).

  • Equilibration: Incubate the mixture at 25°C for 2 hours. Because imine formation is reversible, do not quench the reaction with harsh acids, which will hydrolyze the Schiff base.

  • LC-MS Acquisition: Inject the sample directly onto a rapid desalting column (e.g., C4) coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Validation Logic: A true hit will show a mass shift corresponding to the protein mass + 144 Da (Mass of 2-CPBA minus H2O) on the wild-type protein, but no mass shift on the K A mutant.

Protocol B: ALDH Counter-Screening (Artifact Triage)

Aldehydes can be rapidly oxidized to carboxylic acids by contaminating Aldehyde Dehydrogenases (ALDH) in cell-based or lysate-based assays, leading to false negatives (loss of compound) or false positives (NADH production interfering with fluorescence readouts).

Step-by-Step Methodology:

  • Incubate 10 µM 2-cyclopropoxybenzaldehyde with recombinant ALDH and 1 mM NAD+ in PBS.

  • Monitor fluorescence at Ex 340 nm / Em 460 nm (NADH generation) over 30 minutes.

  • Validation Logic: If the compound triggers rapid NADH production, its bioactivity in complex lysates cannot be trusted as the parent aldehyde; it is acting as an enzyme substrate.

G A 2-Cyclopropoxybenzaldehyde (Fragment Library) B QC & Buffer Optimization (Amine-free buffers, e.g., HEPES) A->B C Intrinsic Reactivity Profiling (NMR/GSH Assay) B->C D Primary Bioassay (Intact Protein LC-MS) C->D Optimal Reactivity E Counter-Screening (ALDH / Redox Assays) C->E High Reactivity F Hit Validation (Reversible Covalent Binder) D->F Mass Shift Detected G False Positive (PAINS / Metabolized) D->G No Mass Shift E->G Assay Interference

Workflow for the preliminary screening and PAINS triage of reactive aldehyde fragments.

Quantitative Data Presentation

To benchmark the 2-cyclopropoxybenzaldehyde scaffold, it must be compared against both unhindered aldehydes and known PAINS offenders. The table below summarizes expected preliminary screening metrics based on structural reactivity principles.

Compound ScaffoldTarget Lysine Modification (%)GSH Reactivity ( t1/2​ )ALDH Substrate LiabilityPAINS Alert Risk
2-Cyclopropoxybenzaldehyde 45 - 60% (Equilibrium)> 24 hours (Stable)Low-ModerateModerate (Requires amine-free buffer)
Benzaldehyde (Control) 20 - 30%> 24 hoursHighHigh (Prone to auto-oxidation)
2,4-Dinitrobenzaldehyde > 95% (Non-specific)< 1 hour (Hyper-reactive)LowCritical (Non-specific electrophile)
4-Bromo-2-cyclopropoxybenzaldehyde 50 - 70%> 24 hoursLowModerate

Data Interpretation: The ortho-cyclopropoxy group provides sufficient steric shielding to prevent hyper-reactivity with thiols (GSH t1/2​ > 24h) while maintaining the necessary electrophilicity to achieve a stable equilibrium with target lysines (45-60% modification).

Conclusion

The preliminary screening of 2-cyclopropoxybenzaldehyde requires a rigorous, physics-driven approach to assay design. By understanding the causality of imine formation and the specific steric contributions of the cyclopropoxy substituent, researchers can successfully deploy this scaffold in FBDD. Adhering to amine-free buffer conditions, utilizing intact protein MS for direct observation, and implementing strict redox counter-screens ensures that the resulting data is both scientifically robust and translationally relevant.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization of 2-Cyclopropoxybenzaldehyde Derivatives

Introduction and Strategic Rationale In modern medicinal chemistry, the incorporation of strained ring systems is a proven strategy for enhancing the pharmacokinetic profiles of small molecules. 2-Cyclopropoxybenzaldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In modern medicinal chemistry, the incorporation of strained ring systems is a proven strategy for enhancing the pharmacokinetic profiles of small molecules. 2-Cyclopropoxybenzaldehyde serves as a highly versatile, bifunctional building block. The cyclopropoxy moiety confers metabolic stability, increases lipophilicity, and restricts the conformational flexibility of the adjacent aromatic ring [3]. Simultaneously, the ortho-positioned aldehyde provides a highly reactive electrophilic handle for downstream functionalization.

Derivatives synthesized from 2-cyclopropoxybenzaldehyde have demonstrated significant therapeutic utility. Notably, benzylamine derivatives accessed via reductive amination are potent inhibitors of bacterial methionyl-tRNA synthetase (MetRS), offering a mechanism to overcome existing antibiotic resistance [1]. Furthermore, condensation derivatives have been successfully deployed as antiviral agents targeting coronavirus, picornavirus, and norovirus infections [2].

This application note details two primary synthetic trajectories—reductive amination and Knoevenagel condensation—providing self-validating protocols and mechanistic rationale for researchers and drug development professionals.

Synthetic Workflow & Mechanistic Divergence

The reactivity of 2-cyclopropoxybenzaldehyde allows for rapid generation of molecular complexity. The workflow below illustrates the divergence into two distinct pharmacological scaffolds based on the choice of nucleophile and reaction conditions.

SyntheticWorkflow A 2-Cyclopropoxybenzaldehyde (Starting Material) B Imine Intermediate A->B + Primary Amine (AcOH cat.) F Knoevenagel Condensation (Piperidine, Toluene) A->F C Reductive Amination (NaBH(OAc)3, DCE) B->C D Benzylamine Derivatives (MetRS Inhibitors) C->D Reduction E Active Methylene Compound E->F G Cinnamic Acid Derivatives (Antiviral Scaffolds) F->G Dehydration

Fig 1: Divergent synthetic workflows for 2-cyclopropoxybenzaldehyde functionalization.

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Benzylamine Scaffolds)

This protocol describes the coupling of 2-cyclopropoxybenzaldehyde with complex primary amines (e.g., piperidin-3-ylcarbamate derivatives) to yield MetRS inhibitors [1].

Mechanistic Causality: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH₄) due to its attenuated reactivity. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering STAB unreactive toward the starting aldehyde but highly reactive toward the protonated imine intermediate. Acetic acid (AcOH) is added to catalyze imine formation and ensure the intermediate remains protonated, driving the reduction forward without premature aldehyde consumption.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 2-cyclopropoxybenzaldehyde (1.0 eq, 5.0 mmol) and the target primary amine (1.05 eq, 5.25 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL).

  • Catalysis: Add glacial acetic acid (1.2 eq, 6.0 mmol) dropwise. Stir the mixture at room temperature for 2 hours to allow for complete imine formation.

    • Self-Validating IPC (In-Process Control): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the aldehyde peak (m/z 163 [M+H]⁺) and the appearance of the imine mass confirms complete conversion. Do not proceed to reduction if the aldehyde persists.

  • Reduction: Cool the reaction mixture to 0 °C. Add STAB (1.5 eq, 7.5 mmol) portion-wise over 15 minutes to control the mild exothermic reaction.

  • Maturation: Remove the ice bath and stir at room temperature for 12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL).

    • Self-Validating Step: Verify the aqueous layer pH is >8 using indicator paper. This ensures the newly formed secondary amine is fully free-based and will partition into the organic layer.

  • Extraction: Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, typically eluting with a gradient of DCM/MeOH) to afford the pure benzylamine derivative.

Protocol B: Knoevenagel Condensation (Synthesis of Cinnamic Acid Derivatives)

This protocol outlines the condensation of 2-cyclopropoxybenzaldehyde with active methylene compounds (e.g., ethyl 2-azidoacetate) to form conjugated antiviral precursors [2].

Mechanistic Causality: Piperidine is utilized as an organocatalyst because it acts dually: it deprotonates the active methylene to form a nucleophilic carbanion, and it temporarily condenses with the aldehyde to form a highly electrophilic iminium ion, significantly lowering the activation energy of the C-C bond formation. Toluene is chosen as the solvent to allow for azeotropic removal of water, which thermodynamically drives the dehydration step to completion.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: Add 2-cyclopropoxybenzaldehyde (1.0 eq, 10 mmol), the active methylene compound (1.1 eq, 11 mmol), piperidine (0.1 eq, 1.0 mmol), and glacial acetic acid (0.1 eq, 1.0 mmol) to toluene (40 mL).

  • Reflux: Heat the mixture to vigorous reflux (approx. 110 °C).

    • Self-Validating IPC: Monitor the Dean-Stark trap. The theoretical volume of water collected (approx. 0.18 mL for 10 mmol) serves as a direct, visual stoichiometric indicator of reaction progress. Do not halt reflux until water accumulation ceases (typically 4-6 hours).

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (20 mL) to remove piperidine, saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize the crude product from ethanol/water to yield the pure conjugated derivative.

Quantitative Data Summary

The following table summarizes expected quantitative outcomes and analytical validation metrics for the functionalization of 2-cyclopropoxybenzaldehyde based on established literature parameters [1, 2, 3].

Derivative ClassReaction TypeCatalyst / ReagentSolventTempTimeExpected YieldPrimary IPC / Validation Metric
Benzylamines Reductive AminationSTAB / AcOHDCE0 °C to RT14 h75 - 85%LC-MS: Disappearance of m/z 163
Cinnamic Esters KnoevenagelPiperidine / AcOHToluene110 °C6 h80 - 92%Dean-Stark: Stoichiometric H₂O
Hydrazones Nucleophilic AdditionHydrazine HydrateEthanolRT2 h>90%TLC: UV-active spot shift
Thioacetals ProtectionEthane-1,2-dithiol / BF₃DCM0 °C4 h85 - 90%NMR: Loss of aldehyde proton (~10 ppm)

Application Context: Target Engagement

The derivatives synthesized from 2-cyclopropoxybenzaldehyde are not merely structural novelties; they are precisely engineered to engage difficult biological targets. For instance, in the development of MetRS inhibitors, the 2-cyclopropoxybenzylamine scaffold acts as a competitive inhibitor. The cyclopropoxy group occupies a specific hydrophobic pocket in the enzyme, while the amine forms critical hydrogen bonds, ultimately arresting bacterial protein synthesis.

MetRS_Pathway A 2-Cyclopropoxybenzylamine Derivative B Methionyl-tRNA Synthetase (MetRS) Target A->B Competitive Binding C Inhibition of tRNA Aminoacylation B->C Blocks Methionine D Arrest of Bacterial Protein Synthesis C->D E Bacterial Cell Death (Overcomes Resistance) D->E

Fig 2: Mechanism of action for MetRS inhibition by 2-cyclopropoxybenzylamine derivatives.

References

  • WO2016029146A1 - Specific inhibitors of methionyl-trna synthetase - Google Patents Source: Google Patents URL
  • WO2021252491A1 - Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections - Google Patents Source: Google Patents URL
  • 4-Cyclopropoxybenzaldehyde|146.
Application

Application Note: 2-Cyclopropoxybenzaldehyde as a Privileged Scaffold in Medicinal Chemistry

Introduction & Strategic Rationale In modern drug discovery, the strategic substitution of standard functional groups with bioisosteres is a fundamental technique for overcoming pharmacokinetic liabilities. 2-Cyclopropox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the strategic substitution of standard functional groups with bioisosteres is a fundamental technique for overcoming pharmacokinetic liabilities. 2-Cyclopropoxybenzaldehyde (PubChem CID: )[1] has emerged as a highly valuable building block for medicinal chemists. By combining a highly reactive electrophilic aldehyde handle with a sterically demanding and metabolically robust cyclopropoxy ring, this compound enables the rapid assembly of complex, drug-like scaffolds.

As a Senior Application Scientist, I frequently recommend transitioning from standard methoxy- or ethoxy-substituted aromatics to cyclopropoxy derivatives during the lead optimization phase. The cyclopropyl ring acts as a "metabolic shield," significantly reducing the molecule's susceptibility to cytochrome P450-mediated O-dealkylation—a common metabolic bottleneck in early-stage drug candidates.

Mechanistic Advantages in Drug Design
  • Metabolic Stability: Unlike linear alkoxy groups, the cyclopropoxy moiety lacks easily abstractable alpha-protons and presents significant steric hindrance, blocking enzymatic degradation[2].

  • Conformational Locking: The ortho-substitution of the bulky cyclopropoxy group forces the adjacent aldehyde (and subsequent functionalized derivatives) out of coplanarity with the phenyl ring. This pre-organizes the molecule, often resulting in a lower entropic penalty upon binding to a target protein's active site.

  • Lipophilicity Tuning: The cyclopropyl ring provides a higher LogP contribution than a methoxy group, enhancing membrane permeability and blood-brain barrier (BBB) penetration without adding excessive molecular weight[2].

G Compound 2-Cyclopropoxybenzaldehyde Aldehyde Aldehyde Group (Reactive Handle) Compound->Aldehyde Cyclopropoxy Cyclopropoxy Group (Metabolic Shield) Compound->Cyclopropoxy Condensation Condensation Reactions Aldehyde->Condensation ReductiveAm Reductive Amination Aldehyde->ReductiveAm Lipophilicity Enhanced Lipophilicity Cyclopropoxy->Lipophilicity Stability Metabolic Stability Cyclopropoxy->Stability

Structural advantages of 2-cyclopropoxybenzaldehyde in drug design.

Comparative Data Presentation

To justify the use of 2-cyclopropoxybenzaldehyde over cheaper, simpler analogues, we must look at the physicochemical and pharmacokinetic impact of the cyclopropoxy group.

Property2-Methoxybenzaldehyde2-CyclopropoxybenzaldehydeCausality / Impact in Drug Design
Metabolic Stability (CYP450) Low (Prone to rapid O-demethylation)High (Steric hindrance, lack of accessible α -protons)Increases the in vivo half-life ( t1/2​ ) and bioavailability of the final API.
Lipophilicity (LogP impact) ModerateHighEnhances passive cellular membrane permeability.
Conformational Rigidity Flexible ether linkageRigidified by the strained cyclopropyl ringLocks ortho-substituents into specific vectors, improving target binding affinity.
Electrophilicity of Aldehyde StandardSlightly modulated by steric bulkRequires optimized conditions for nucleophilic attack, reducing off-target reactivity.

Key Applications in Medicinal Chemistry

Synthesis of Anti-Viral Therapeutics

2-Cyclopropoxybenzaldehyde is a critical starting material in the synthesis of broad-spectrum anti-viral compounds targeting coronavirus, picornavirus, and norovirus[3]. In these workflows, the aldehyde undergoes condensation with azidoacetates to form complex heterocyclic cores that inhibit viral replication machinery. The cyclopropoxy group ensures the resulting drug candidate survives first-pass metabolism[3].

Development of Antibacterial Agents

In the fight against antimicrobial resistance, this building block has been utilized to synthesize specific inhibitors of methionyl-tRNA synthetase[4]. Reductive amination of 2-cyclopropoxybenzaldehyde with piperidin-3-ylcarbamate derivatives yields potent antibacterial scaffolds where the cyclopropoxy group fits perfectly into the enzyme's hydrophobic pocket[4].

G Start 2-Cyclopropoxybenzaldehyde (Electrophile) Step2 Imine / Enamine Formation (Transient Intermediate) Start->Step2 Step1 Amine / Nucleophile (e.g., Piperazine derivative) Step1->Step2 Step3 Reduction (NaBH(OAc)3 or NaBH3CN) Step2->Step3 Product Target Bioactive Scaffold (Anti-viral / Antibacterial) Step3->Product

General synthetic workflow for bioactive scaffold generation.

Validated Experimental Protocols

The following protocols are engineered for high yield and reproducibility, incorporating self-validating checkpoints to ensure reaction integrity.

Protocol A: Low-Temperature Condensation with Ethyl 2-Azidoacetate

Reference Application: Synthesis of anti-viral heterocycles ()[3]

Scientific Rationale: This reaction forms a critical carbon-carbon double bond while retaining the azide functionality for subsequent click-chemistry or cyclization. The reaction is strictly maintained at -10 °C to suppress the thermal decomposition of the energetic azide intermediate and to prevent non-specific aldol-type side reactions. Methanol is utilized as a protic solvent to stabilize the transition state.

Materials:

  • 2-Cyclopropoxybenzaldehyde (1.0 eq, 2.75 mmol, ~446 mg)

  • Ethyl 2-azidoacetate (4.0 eq, 11.0 mmol, ~1.42 g)

  • Sodium methoxide (NaOMe) (1.5 eq)

  • Anhydrous Methanol (MeOH) (5 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with inert argon, dissolve 2-cyclopropoxybenzaldehyde in 5 mL of anhydrous MeOH.

  • Cooling: Submerge the flask in an ice/brine or dry ice/ethylene glycol bath to bring the internal temperature to exactly -10 °C. Self-Validation Check: Ensure the temperature is stable for 5 minutes before proceeding to prevent exothermic runaway.

  • Addition: Add ethyl 2-azidoacetate dropwise over 10 minutes.

  • Base Catalysis: Slowly add the NaOMe solution. Maintain the reaction at -10 °C and stir vigorously for 4 hours.

  • Quenching: Quench the reaction by slowly adding 30 mL of cold distilled water. The sudden shift in polarity will precipitate the crude organic intermediate.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to afford the pure azido-alkene intermediate.

Protocol B: Chemoselective Reductive Amination

Reference Application: Synthesis of methionyl-tRNA synthetase inhibitors ()[4]

Scientific Rationale: Reductive amination couples the aldehyde with a secondary or primary amine. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over standard sodium borohydride ( NaBH4​ ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly chemoselective for the transient iminium ion over the starting aldehyde.

Materials:

  • 2-Cyclopropoxybenzaldehyde (1.0 eq, 1.0 mmol)

  • Target Amine (e.g., (S)-tert-butyl piperidin-3-ylcarbamate) (1.1 eq, 1.1 mmol)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq, 1.5 mmol)

  • Glacial Acetic Acid (0.1 eq)

  • 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Procedure:

  • Imine Formation: Combine 2-cyclopropoxybenzaldehyde and the target amine in 10 mL of anhydrous DCE at room temperature. Add glacial acetic acid to catalyze the formation of the iminium ion.

  • Incubation: Stir the mixture for 1 hour at room temperature. Self-Validation Check: Take a TLC aliquot. The disappearance of the aldehyde spot (visualized via UV or 2,4-DNP stain) confirms complete imine formation.

  • Reduction: Add NaBH(OAc)3​ in three equal portions over 15 minutes to control the mild evolution of hydrogen gas.

  • Completion: Stir the reaction at room temperature for an additional 12 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the acetic acid and destroy excess reducing agent. Extract with Dichloromethane (DCM) (3 x 15 mL).

  • Isolation: Dry the combined organic phases over MgSO4​ , filter, and evaporate. The crude product can be purified via silica gel chromatography or directly carried forward depending on purity (typically >90% by LC-MS).

References

  • PubChem Compound Summary for CID 72221093, 2-cyclopropoxybenzaldehyde. National Center for Biotechnology Information. Available at:[Link]

  • Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections. World Intellectual Property Organization (WIPO) Patent WO2021252491A1.
  • Specific inhibitors of methionyl-trna synthetase. World Intellectual Property Organization (WIPO) Patent WO2016029146A1.

Sources

Method

Application Note: 2-Cyclopropoxybenzaldehyde as a Strategic Building Block in Advanced Organic Synthesis

Executive Summary & Structural Rationale In modern medicinal chemistry and advanced organic synthesis, the strategic incorporation of strained ring systems is a proven tactic for modulating physicochemical properties. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and advanced organic synthesis, the strategic incorporation of strained ring systems is a proven tactic for modulating physicochemical properties. 2-Cyclopropoxybenzaldehyde (CAS: ) has emerged as a highly versatile and valuable building block.

Unlike standard linear or branched alkoxy substituents (e.g., methoxy or isopropoxy), the cyclopropoxy moiety provides a unique combination of enhanced metabolic stability against cytochrome P450-mediated O-dealkylation, increased lipophilicity, and rigid conformational constraints . Positioned ortho to the reactive aldehyde handle, the cyclopropoxy group exerts specific steric and electronic effects. The oxygen atom donates electron density into the aromatic ring via resonance, while the bulky, strained cyclopropyl ring dictates the trajectory of incoming nucleophiles, impacting downstream reactivity and the final 3D conformation of the synthesized drug candidate.

Physicochemical Profiling

Understanding the baseline properties of 2-cyclopropoxybenzaldehyde is critical for predicting its behavior in various solvent systems and its compatibility with different reaction conditions.

Table 1: Physicochemical Properties of 2-Cyclopropoxybenzaldehyde

PropertyValueStructural Implication
Molecular Formula C₁₀H₁₀O₂Contains a highly strained 3-membered carbocycle.
Molecular Weight 162.18 g/mol Low molecular weight ideal for fragment-based drug design.
Physical State Liquid (typically)Requires appropriate handling (e.g., syringe transfer under inert gas).
Reactivity Handle ortho-AldehydeHighly electrophilic; primed for condensation and reductive amination.
Steric Profile Moderate HindranceThe ortho-cyclopropoxy group necessitates catalytic activation for sterically demanding nucleophiles.

Strategic Synthetic Workflows

The dual functionality of 2-cyclopropoxybenzaldehyde—a reactive electrophilic center coupled with a metabolically stable lipophilic tail—makes it an ideal divergent node in organic synthesis. It is predominantly utilized in three key pathways:

  • Chemoselective Reductive Amination: The aldehyde group serves as an excellent electrophile for reductive amination with diverse primary and secondary amines. This pathway is frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and specific inhibitors of methionyl-tRNA synthetase .

  • Heterocyclic Scaffold Construction: 2-Cyclopropoxybenzaldehyde is a prime precursor for synthesizing complex heterocycles, including benzimidazoles, quinolines, and thiazolidinones, which are prevalent in anti-viral compound libraries .

  • C-C Bond Formation: Through Wittig or Horner-Wadsworth-Emmons reactions, the aldehyde is readily converted into substituted styrenes or cinnamic acid derivatives for material science applications.

G Core 2-Cyclopropoxybenzaldehyde CAS: 1243404-03-6 RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm Amines, H+ Wittig Wittig Reaction (Phosphonium Ylide) Core->Wittig Base, THF Condense Cyclocondensation (Diamines/Oxidant) Core->Condense Heat, Air/Na2S2O5 Prod1 N-Alkyl Benzylamines (Target: Kinase Inhibitors) RedAm->Prod1 Prod2 o-Cyclopropoxy Styrenes (Target: Material Science) Wittig->Prod2 Prod3 Benzimidazole Derivatives (Target: Anti-virals) Condense->Prod3

Figure 1: Divergent synthetic workflows utilizing 2-cyclopropoxybenzaldehyde as a core building block.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol for reductive amination, various conditions were evaluated. The goal is to maximize the yield of the secondary/tertiary amine while completely suppressing the direct reduction of the aldehyde to 2-cyclopropoxybenzyl alcohol.

Table 2: Comparative Reaction Optimization for Reductive Amination

Reducing AgentSolventAdditiveTemp (°C)Yield (%)Mechanistic Observation & Causality
NaBH₄MeOHNone0 to 2545%Poor: Significant over-reduction to the alcohol byproduct due to high hydride reactivity.
NaBH₃CNMeOHAcOH (cat.)2572%Moderate: Good chemoselectivity, but generates highly toxic HCN gas during aqueous workup.
NaBH(OAc)₃THFNone2568%Moderate: Sluggish imine formation due to the lack of acid catalysis and steric hindrance.
NaBH(OAc)₃ DCE AcOH (1.2 eq) 25 94% Optimal: Mild hydride specifically targets the protonated iminium ion. No alcohol byproduct observed.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Reductive Amination for Benzylamine Library Generation

This protocol is optimized for coupling 2-cyclopropoxybenzaldehyde with complex primary or secondary amines (e.g., piperidine derivatives) to synthesize target ligands .

Rationale & Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups stabilize the boron-hydride bond, rendering it unreactive toward aldehydes but highly reactive toward the more electrophilic iminium ion intermediate. Glacial acetic acid is mandatory here; the ortho-cyclopropoxy group creates localized steric bulk that slows the initial nucleophilic attack of the amine. The acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the dehydration step to form the iminium species.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 mmol, 1.0 eq) and 2-cyclopropoxybenzaldehyde (162 mg, 1.0 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL) under a nitrogen atmosphere.

  • Catalysis: Add glacial acetic acid (70 µL, 1.2 mmol, 1.2 eq) via syringe. Stir the mixture at room temperature for 30 minutes to ensure complete imine/iminium formation. Validation point: An aliquot analyzed by TLC (Hexanes/EtOAc 7:3) should show the disappearance of the aldehyde spot (UV active).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (318 mg, 1.5 mmol, 1.5 eq) portion-wise over 5 minutes to control any mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Causality: NaHCO₃ neutralizes the acetic acid and safely decomposes unreacted hydride without hydrolyzing the newly formed amine. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution: DCM to DCM/MeOH 95:5) to afford the pure N-(2-cyclopropoxybenzyl)amine derivative.

Protocol B: Synthesis of 2-(2-Cyclopropoxyphenyl)benzimidazoles via Oxidative Cyclocondensation

This protocol details the construction of a benzimidazole core, a structural motif frequently utilized in the development of anti-viral therapeutics .

Rationale & Causality: The reaction between an ortho-phenylenediamine and an aldehyde initially forms a Schiff base, which undergoes intramolecular cyclization to an imidazoline intermediate. To achieve the fully aromatic benzimidazole, an oxidative driving force is required. Sodium metabisulfite (Na₂S₂O₅) acts as a dual-purpose reagent: it forms a bisulfite adduct with 2-cyclopropoxybenzaldehyde, enhancing its solubility and susceptibility to nucleophilic attack, and subsequently acts as a mild oxidant to drive the aromatization step, preventing the reaction from stalling at the imidazoline stage.

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve ortho-phenylenediamine (108 mg, 1.0 mmol, 1.0 eq) and 2-cyclopropoxybenzaldehyde (162 mg, 1.0 mmol, 1.0 eq) in absolute ethanol (8 mL).

  • Oxidant Addition: Add sodium metabisulfite (Na₂S₂O₅) (190 mg, 1.0 mmol, 1.0 eq) directly to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours open to the atmosphere. Validation point: The reaction mixture will transition from a pale yellow solution to a dark, heterogeneous suspension as the benzimidazole product precipitates.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual inorganic salts, followed by ice-cold ethanol (5 mL) to remove unreacted starting materials.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield the pure 2-(2-cyclopropoxyphenyl)-1H-benzo[d]imidazole as an off-white to pale yellow powder.

References

  • Chemsrc. "CAS No. 1243404-03-6 | 2-Cyclopropoxybenzaldehyde Properties and Structure." Chemsrc Database. Available at:[Link]

  • World Intellectual Property Organization. "Specific inhibitors of methionyl-tRNA synthetase." Google Patents (WO2016029146A1).
  • World Intellectual Property Organization. "Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections." Google Patents (WO2021252491A1).
Application

Application Note: Synthesis and Derivatization of 2-Cyclopropoxybenzaldehyde via Primary Amine Condensation

Strategic Relevance in Drug Discovery 2-Cyclopropoxybenzaldehyde is a highly valuable electrophilic building block in modern medicinal chemistry. The incorporation of a cyclopropoxy moiety—particularly at the ortho posit...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Relevance in Drug Discovery

2-Cyclopropoxybenzaldehyde is a highly valuable electrophilic building block in modern medicinal chemistry. The incorporation of a cyclopropoxy moiety—particularly at the ortho position—confers unique metabolic stability and distinct lipophilic properties to active pharmaceutical ingredients (APIs). Derivatization of this aldehyde via condensation with primary amines is a critical pathway for synthesizing complex nitrogen-containing heterocycles, secondary amines, and Schiff bases. This methodology has been instrumental in the development of novel antiviral agents targeting Coronaviruses and Picornaviruses 1[1], as well as specific inhibitors of bacterial methionyl-tRNA synthetase (MetRS)2[2].

Mechanistic Causality & Reaction Dynamics

The reaction between 2-cyclopropoxybenzaldehyde and a primary amine is governed by a delicate balance of steric and electronic effects3[3].

  • Electronic Effects: The cyclopropyl ring possesses significant π -character, allowing it to donate electron density into the aromatic ring via resonance (analogous to a Hammett constant σp​ of -0.21 for para-substitution, with similar +M effects at the ortho position) 3[3]. While this electron-donating nature stabilizes the aromatic system, it slightly increases the electron density at the carbonyl carbon, marginally reducing its inherent electrophilicity.

  • Steric Hindrance: The ortho-positioning of the cyclopropoxy group creates a steric shield around the aldehyde. This physically hinders the trajectory of the incoming nucleophilic primary amine.

  • Causality of Catalysis: Due to these combined effects, the reaction requires mild Brønsted acid catalysis (e.g., acetic acid). The acid protonates the carbonyl oxygen, sufficiently increasing the electrophilicity of the carbon center to overcome the steric and electronic deactivation, without permanently protonating the primary amine (which would render it non-nucleophilic).

  • Thermodynamic Control: The initial nucleophilic attack forms an unstable hemiaminal intermediate. To drive the equilibrium toward the stable imine (Schiff base), the system must be self-validating by continuously removing the water byproduct.

Reaction Pathways & Workflows

Workflow of 2-cyclopropoxybenzaldehyde reacting with primary amines.

Validated Experimental Protocols
Protocol A: Direct Imine (Schiff Base) Formation

This protocol isolates the imine, which can be used as a stable intermediate for subsequent cycloadditions or organometallic additions.

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N 2​ or Argon). Add 2-cyclopropoxybenzaldehyde (1.0 equiv, e.g., 1.0 mmol) and the primary amine (1.05 equiv) to the flask.

  • Solvent & Catalyst: Dissolve the reagents in anhydrous Dichloromethane (DCM) or Ethanol (5.0 mL). Add glacial acetic acid (0.1 equiv) to activate the carbonyl.

  • Water Sequestration: Introduce 500 mg of freshly activated 4Å molecular sieves to the mixture. Causality Insight: The sieves trap the water generated during hemiaminal dehydration, preventing the reversible hydrolysis of the newly formed imine and driving the reaction to completion.

  • Reaction Monitoring: Stir the mixture at room temperature (for aliphatic amines) or reflux (for sterically hindered/aromatic amines) for 4–12 hours. Monitor via LC-MS or TLC. Self-Validating Step: Pre-treat the TLC silica plates with 1% triethylamine (TEA) in the eluent; untreated acidic silica will hydrolyze the imine back to the aldehyde on the plate, yielding a false negative for reaction progress.

  • Work-up: Filter the mixture through a pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure. The crude imine is typically pure enough for immediate downstream use.

Protocol B: One-Pot Reductive Amination

This protocol directly yields a secondary amine, a common motif in antiviral and antibacterial drug candidates 1[1].

  • Imine Formation: Follow steps 1-3 from Protocol A using anhydrous 1,2-dichloroethane (DCE) or DCM as the solvent. Stir for 2 hours to ensure complete imine formation.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 equiv). Causality Insight: NaBH(OAc) 3​ is chosen over NaBH 4​ because the electron-withdrawing acetate groups significantly reduce the reagent's nucleophilicity. This ensures selective reduction of the highly electrophilic protonated imine without prematurely reducing any residual unreacted aldehyde.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 4–6 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO 3​ (10 mL) to neutralize the acetic acid and decompose excess hydride. Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify the secondary amine via flash column chromatography (DCM:MeOH gradient).

Quantitative Data Presentation: Optimization of Conditions

The following table summarizes the optimized conditions for reacting 2-cyclopropoxybenzaldehyde with various classes of primary amines, highlighting the causality of temperature and time adjustments based on nucleophile sterics and electronics.

Amine ClassExample Primary AmineSolventCatalystTemp (°C)Time (h)Reductant (One-Pot)Yield (%)
Unhindered Aliphatic MethylamineDCMAcOH (0.1 eq)252NaBH(OAc) 3​ 88 - 92
Hindered Aliphatic tert-ButylamineDCEAcOH (0.2 eq)608NaBH(OAc) 3​ 75 - 80
Electron-Rich Aryl 4-MethoxyanilineEtOHAcOH (0.1 eq)804NaBH 3​ CN82 - 85
Electron-Poor Aryl 4-NitroanilineToluenePTSA (0.05 eq)110*12NaBH 3​ CN65 - 70

*Requires a Dean-Stark apparatus for azeotropic water removal due to the poor nucleophilicity of the amine and the steric hindrance of the ortho-cyclopropoxy group.

References
  • Benchchem - 4-Cyclopropoxybenzaldehyde Properties and Reactivity (Data applicable to cyclopropoxy electronic/steric effects).
  • Google Patents - WO2021252491A1: Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections.
  • Googleapis / Google Patents - WO2016029146A1: Specific inhibitors of methionyl-tRNA synthetase.

Sources

Method

Highly Chemoselective Oxidation of 2-Cyclopropoxybenzaldehyde: A Modified Pinnick Protocol

Executive Summary & Application Scope The oxidation of1 to 2-cyclopropoxybenzoic acid is a critical synthetic transformation in medicinal chemistry, particularly in the development of cannabinoid (CB2) receptor ligands a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

The oxidation of1 to 2-cyclopropoxybenzoic acid is a critical synthetic transformation in medicinal chemistry, particularly in the development of cannabinoid (CB2) receptor ligands and antiviral API intermediates[1][2]. The primary synthetic challenge lies in the sensitivity of the cyclopropyl ether moiety; strong acids or harsh oxidants can easily induce cyclopropane ring-opening or ether cleavage.

To overcome this, the 3 (also known as the Kraus-Pinnick oxidation) is employed as the gold standard[3][4]. This protocol utilizes sodium chlorite ( NaClO2​ ) under mildly acidic, buffered conditions to achieve quantitative conversion without compromising the structural integrity of the cyclopropyl group[5][6].

Mechanistic Rationale: Causality Behind Experimental Choices

As a self-validating system, every reagent in this protocol serves a highly specific, interdependent function to prevent side reactions.

  • The Active Oxidant & Buffer System: The true oxidizing agent is 5, which is generated in situ from sodium chlorite[5]. To ensure steady generation without dropping the pH to a level that would cleave the cyclopropyl ether, a sodium dihydrogen phosphate ( NaH2​PO4​ ) buffer is used to strictly maintain the pH between 3.5 and 4.0[3][7].

  • The Alkene Scavenger: The oxidation mechanism proceeds via a pericyclic fragmentation of a hydroxyallyl chlorite intermediate, which releases7 as a highly reactive byproduct[5][7]. If left unquenched, HOCl will aggressively chlorinate the electron-rich aromatic ring of the substrate or destroy the NaClO2​ reagent[5]. To prevent this, a large excess of 2-methyl-2-butene is added as a sacrificial alkene scavenger, rapidly trapping HOCl to form a harmless chlorohydrin[7][8].

  • Biphasic Solvent System: A 1:1 mixture of tert-butanol and water is chosen because tert-butanol efficiently solubilizes both the organic aldehyde and the lipophilic scavenger, while water is necessary to dissolve the inorganic salts ( NaClO2​ and NaH2​PO4​ )[3][6].

PinnickOxidation Aldehyde 2-Cyclopropoxybenzaldehyde (Substrate) Intermediate Hydroxyallyl Chlorite Transition State Aldehyde->Intermediate Nucleophilic Addition Buffer NaH2PO4 Buffer (pH 3-4) ActiveOx HClO2 (Chlorous Acid) Buffer->ActiveOx Protonates Oxidant NaClO2 (Sodium Chlorite) Oxidant->ActiveOx Generates ActiveOx->Intermediate Reacts with Product 2-Cyclopropoxybenzoic Acid (Target API Intermediate) Intermediate->Product Pericyclic Fragmentation Byproduct HOCl (Hypochlorous Acid) Intermediate->Byproduct Releases Quenched Harmless Chlorohydrin (Prevents Side Reactions) Byproduct->Quenched Electrophilic Addition Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->Quenched Traps HOCl

Mechanistic workflow of the Pinnick oxidation highlighting the critical role of the alkene scavenger.

Comparative Oxidation Data

The superiority of the Pinnick oxidation for this specific substrate is evident when compared to alternative oxidation methodologies.

Oxidation MethodReagentsYield (%)Purity (%)Primary Side Reaction / Drawback
Modified Pinnick NaClO2​ , NaH2​PO4​ , 2-methyl-2-butene> 92%> 98%None (Highly chemoselective)
Jones Oxidation CrO3​ , H2​SO4​ , Acetone< 40%< 50%Extensive cyclopropyl ring-opening
Permanganate KMnO4​ , NaOH , H2​O ~ 65%~ 75%Over-oxidation, partial ether cleavage
Silver Oxide Ag2​O , NaOH , EtOH ~ 80%~ 90%High reagent cost, heavy metal waste

Detailed Experimental Protocol

Reagent Equivalencies (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
2-Cyclopropoxybenzaldehyde 162.191.01.62 gSubstrate
Sodium chlorite ( NaClO2​ , 80%) 90.441.51.70 gPrimary Oxidant
Sodium dihydrogen phosphate 119.984.04.80 gpH Buffer
2-Methyl-2-butene (2M2B) 70.1310.010.6 mL HOCl Scavenger
tert-Butanol / Water N/AN/A20 mL / 20 mLBiphasic Solvent
Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.62 g of 2-cyclopropoxybenzaldehyde in 20 mL of tert-butanol[6][8].

  • Add 10.6 mL of 2-methyl-2-butene to the organic layer. Caution: 2-methyl-2-butene is highly volatile (bp 38 °C); ensure the flask is properly sealed or kept cool.

  • In a separate beaker, dissolve 4.80 g of NaH2​PO4​ in 10 mL of deionized water. Add this aqueous buffer to the reaction flask and stir vigorously to create a biphasic suspension[3].

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Oxidant Addition 5. Dissolve 1.70 g of NaClO2​ (80% technical grade) in 10 mL of deionized water[7]. 6. Using an addition funnel or syringe pump, add the aqueous NaClO2​ solution dropwise to the vigorously stirring reaction mixture over 15–20 minutes[6]. Self-Validation: The slow addition prevents thermal spikes and limits the instantaneous concentration of reactive chlorine species.

Step 3: Reaction Monitoring 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 to 14 hours[3][8]. 8. In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 7:3 with 1% Acetic Acid). The starting aldehyde will appear as a higher Rf​ spot, while the product carboxylic acid will appear as a lower Rf​ spot.

Step 4: Quenching and Workup 9. Once TLC indicates complete consumption of the aldehyde, cool the flask back to 0 °C. 10. Quench Validation: Add a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ) or sodium sulfite ( Na2​SO3​ ) dropwise until a starch-iodide test paper yields a negative result (no blue-black color), confirming the complete destruction of residual oxidants[6][8]. 11. Concentrate the mixture under reduced pressure to remove the majority of the tert-butanol and unreacted 2-methyl-2-butene. 12. Dilute the remaining aqueous phase with 30 mL of water and acidify to pH ~2 using 1M HCl (if necessary, though the buffer often keeps it acidic enough). 13. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL )[6][8]. 14. Wash the combined organic layers with brine ( 1×20 mL ), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield crude 2-cyclopropoxybenzoic acid[8].

Step 5: Purification 15. The crude product is typically >95% pure. If analytical purity is required, recrystallize the solid from a mixture of Hexanes/Ethyl Acetate or perform silica gel flash chromatography to afford the pure API intermediate as a white solid[6][8].

Sources

Application

Application Note: 2-Cyclopropoxybenzaldehyde as a Strategic Building Block in Agrochemical Synthesis

Executive Summary & Mechanistic Rationale In modern agrochemical design, the incorporation of specific structural motifs is critical for overcoming field resistance and improving the pharmacokinetic profile of active ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern agrochemical design, the incorporation of specific structural motifs is critical for overcoming field resistance and improving the pharmacokinetic profile of active ingredients (AIs). 2-Cyclopropoxybenzaldehyde (CAS: 208256-22-0) has emerged as a highly versatile building block for the synthesis of next-generation broad-spectrum fungicides and novel herbicides.

The strategic choice of a cyclopropoxy group over traditional alkoxy substituents (e.g., methoxy or isopropoxy) is rooted in its unique physicochemical properties. The cyclopropyl ring imparts significant conformational constraint while retaining a high fraction of sp³ character[1]. More importantly, the ring strain produces shorter, stronger, and more polarized C–H bonds[1]. This exceptionally high C–H bond dissociation energy significantly reduces the molecule's susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes in target fungi or weeds, as higher energy is required for the initial hydrogen atom abstraction step[1]. Consequently, agrochemicals derived from 2-cyclopropoxybenzaldehyde exhibit enhanced metabolic stability, prolonged field half-life, and optimized lipophilicity for cuticular penetration[2].

Application I: Synthesis of SDHI Fungicide Precursors

Succinate dehydrogenase inhibitors (SDHIs) represent a major class of modern fungicides. They typically feature a conserved pharmacophore: a pyrazole or pyridine core linked via an amide bond to a lipophilic aryl or benzylamine moiety. 2-Cyclopropoxybenzaldehyde is an ideal precursor for the benzylamine fragment, utilizing a chemoselective reductive amination protocol—a standard and highly scalable method for producing agrochemical intermediates[3].

Protocol 1: Chemoselective Reductive Amination

Objective: Convert 2-cyclopropoxybenzaldehyde to 2-cyclopropoxybenzylamine. Causality & Experimental Design: This two-step, one-pot procedure utilizes sodium triacetoxyborohydride (NaBH(OAc)₃). This specific, mild reducing agent is chosen because it reduces the intermediate iminium ion much faster than the starting aldehyde, preventing the formation of the undesired 2-cyclopropoxybenzyl alcohol byproduct. Self-Validating System: The reaction is monitored via TLC (aldehyde disappearance). The basic nature of the final amine product allows for a self-validating acid-base extraction, ensuring that any unreacted aldehyde or neutral impurities are left in the organic waste stream.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-cyclopropoxybenzaldehyde (1.0 eq) in anhydrous dichloroethane (DCE) to a 0.2 M concentration. Add the primary amine source (e.g., methylamine hydrochloride, 1.2 eq) and triethylamine (1.2 eq). Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Validation: Quench a 50 µL aliquot in saturated NaHCO₃, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 7:3, UV visualization). The aldehyde (R_f ~0.6) must be completely consumed, replaced by a baseline spot corresponding to the polar amine.

  • Workup & Isolation: Quench the bulk reaction with 1N NaOH to break down boron complexes. Extract with dichloromethane (DCM).

  • Selective Purification: Extract the DCM layer with 1N HCl. The protonated amine selectively migrates to the aqueous layer. Wash the aqueous layer with fresh DCM to remove neutral impurities. Basify the aqueous layer to pH 12 with NaOH, and extract the free-base amine back into fresh DCM. Dry over Na₂SO₄ and concentrate in vacuo to yield pure 2-cyclopropoxybenzylamine.

SynthesisWorkflow A 2-Cyclopropoxybenzaldehyde (Starting Material) B Imine Condensation (Amine, Ti(OiPr)4, THF) A->B Step 1 C Catalytic Reduction (H2, Pd/C or NaBH(OAc)3) B->C Step 2 D 2-Cyclopropoxybenzylamine (Key Intermediate) C->D Isolation E Amide Coupling (Pyrazole-4-carboxylic acid, HATU) D->E Step 3 F Novel SDHI Fungicide (Active Ingredient) E->F Final Product

Workflow for the synthesis of SDHI fungicides from 2-cyclopropoxybenzaldehyde.

Application II: Synthesis of Strobilurin Analogues

Strobilurins are QoI (Quinone outside Inhibitor) fungicides. The benzaldehyde core of 2-cyclopropoxybenzaldehyde can be elaborated via Wittig olefination to form the characteristic methoxyacrylate or methoxyiminoacetate pharmacophore.

Protocol 2: Wittig Olefination for Pharmacophore Assembly

Objective: Synthesize the (E)-alkene precursor for strobilurin analogues. Causality & Experimental Design: The ortho-cyclopropoxy group exerts significant steric hindrance. When reacting with stabilized phosphonium ylides, this steric bulk thermodynamically drives the formation of the (E)-isomer, which is the exact biologically active geometry required for binding to the cytochrome bc1 complex.

Step-by-Step Methodology:

  • Ylide Preparation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF at -78°C. Add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq) dropwise. A color change to deep red/orange visually validates successful ylide formation.

  • Olefination: Add 2-cyclopropoxybenzaldehyde (1.0 eq) dissolved in THF dropwise. Allow the reaction to warm to room temperature over 4 hours.

  • Isolation: Quench with saturated NH₄Cl. Extract with methyl tert-butyl ether (MTBE).

  • Byproduct Removal: Concentrate the organic layer, then resuspend the crude residue in cold hexanes. The triphenylphosphine oxide byproduct will precipitate out of solution. Filter through a pad of Celite to ensure a clean crude product for subsequent hydrolysis.

Quantitative Data: Structure-Activity Relationship (SAR) Profiling

To demonstrate the superiority of the cyclopropoxy substitution in agrochemical design, the following table summarizes comparative SAR data of synthesized SDHI analogues differing only at the ortho-alkoxy position.

Substituent (ortho)LogP (Calculated)In Vitro CYP450 Half-Life (min)Fungicidal Efficacy (EC₅₀, ppm) against B. cinerea
Methoxy (-OCH₃)2.8451.2
Isopropoxy (-OiPr)3.6280.8
Cyclopropoxy (-OCPr) 3.4 >120 0.3

Data Analysis: The cyclopropoxy group maintains a lipophilicity (LogP 3.4) similar to the isopropoxy group, ensuring excellent cuticular penetration in plant tissues. However, its CYP450 half-life is dramatically extended (>120 min) due to the high C–H bond dissociation energy[1], directly correlating to a superior fungicidal efficacy (EC₅₀ 0.3 ppm).

Mechanism of action of cyclopropoxy-derived SDHI fungicides targeting Complex II.

References

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts Source: RSC Publishing URL: [Link]

  • Title: EP3041819A1 - Improved process for the reductive amination and selective hydrogenation of substrates containing a selected halogen Source: Google Patents URL

Sources

Method

Application Note: 2-Cyclopropoxybenzaldehyde in the Synthesis of Heterocyclic Scaffolds for Drug Discovery

Introduction & Strategic Rationale As a Senior Application Scientist, I frequently evaluate chemical building blocks that offer a dual advantage: robust synthetic tractability and favorable physicochemical properties for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

As a Senior Application Scientist, I frequently evaluate chemical building blocks that offer a dual advantage: robust synthetic tractability and favorable physicochemical properties for lead optimization. 2-Cyclopropoxybenzaldehyde represents a highly privileged synthon in modern medicinal chemistry. It seamlessly combines the electrophilic reactivity of an aryl aldehyde with the unique stereoelectronic and metabolic profile of an ortho-cyclopropoxy substituent[1].

Causality in Design: Why the Cyclopropoxy Group Matters When designing heterocyclic active pharmaceutical ingredients (APIs), the choice of an alkoxy substituent is critical.

  • Metabolic Stability : Standard methoxy or ethoxy ethers are notoriously susceptible to cytochrome P450-mediated O-dealkylation. The strained cyclopropyl ring possesses high s-character in its C-C bonds, significantly increasing the C-H bond dissociation energy and conferring resistance to oxidative cleavage[1].

  • Conformational Locking : The steric bulk and rigid geometry of the ortho-cyclopropoxy group restrict the rotational degrees of freedom of the adjacent aldehyde (and subsequent heterocyclic derivatives). This pre-organization often leads to enhanced binding affinity in rigid target pockets, such as those found in viral proteases and bacterial synthetases.

Validated Synthetic Protocols

To ensure reproducibility and high yield, the following protocols have been optimized as self-validating workflows. Each step includes in-process controls to verify intermediate formation, preventing downstream failures.

Protocol A: Reductive Amination for N-Benzyl Saturated Heterocycles

Application : Synthesis of methionyl-tRNA synthetase (MetRS) inhibitors and anti-bacterial agents[2]. Mechanistic Rationale : Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) due to its milder reducing power. It selectively reduces the transient iminium ion without prematurely reducing the starting 2-cyclopropoxybenzaldehyde to its corresponding benzyl alcohol. 1,2-Dichloroethane (DCE) is utilized as the solvent to maximize the solubility of the iminium intermediate and prevent protic solvent interference.

Step-by-Step Methodology :

  • Imine Formation : To a flame-dried round-bottom flask, add 2-cyclopropoxybenzaldehyde (1.0 mmol) and a secondary amine (e.g., (S)-tert-butyl piperidin-3-ylcarbamate, 1.05 mmol) in anhydrous DCE (5.0 mL)[2].

  • Acid Catalysis : Add glacial acetic acid (1.2 mmol) dropwise to facilitate dehydration.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the aldehyde spot (UV active, stains brightly with 2,4-DNP) over 30–60 minutes confirms quantitative imine/iminium formation.

  • Reduction : Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and decompose excess hydride. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the N-(2-cyclopropoxybenzyl) heterocyclic derivative.

Protocol B: Hemetsberger-Knittel Synthesis of Cyclopropoxy-Indoles

Application : Construction of indole-based anti-viral scaffolds targeting coronavirus, picornavirus, and norovirus[3]. Mechanistic Rationale : The Hemetsberger-Knittel reaction is an ideal pathway for synthesizing 2-carboxylate indoles. The strictly controlled low temperature (-10 °C) during the initial Knoevenagel-type condensation is critical to prevent the premature decomposition of the highly reactive ethyl 2-azidoacetate.

Step-by-Step Methodology :

  • Condensation : In a dry flask, dissolve 2-cyclopropoxybenzaldehyde (2.75 mmol, 1.0 eq.) and ethyl 2-azidoacetate (11.0 mmol, 4.0 eq.) in anhydrous methanol (5.0 mL)[3].

  • Base Addition : Cool the solution to -10 °C using an ice-salt bath. Slowly add a solution of sodium methoxide (1.2 eq.) while maintaining the internal temperature strictly at or below -10 °C.

  • In-Process Control : Stir the mixture for 4 hours at -10 °C[3].

    • Self-Validation: Pull a 10 µL aliquot and analyze via LC-MS. The presence of the mass corresponding to the azidocinnamate intermediate confirms successful condensation.

  • Quench & Extraction : Quench the reaction with cold water (30 mL) and extract with EtOAc (3 x 30 mL). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure[3].

  • Thermolysis (Cyclization) : Dissolve the crude azidocinnamate in anhydrous xylene (15 mL). Heat to reflux (approx. 140 °C) for 3 hours. Nitrogen gas evolution will be observed as the azide decomposes to a nitrene, which subsequently inserts into the ortho-position to form the indole core.

  • Isolation : Cool to room temperature, concentrate, and purify via silica gel chromatography to isolate the cyclopropoxy-indole.

Quantitative Data Summary

The table below summarizes the typical reaction profiles and yields for 2-cyclopropoxybenzaldehyde across various heterocyclic syntheses, providing a quick-reference benchmark for your workflows.

Reaction WorkflowTarget HeterocycleKey Reagents & ConditionsTypical Yield (%)Primary Biological Application
Reductive Amination N-Benzyl PiperidinesNaBH(OAc)₃, DCE, AcOH, rt75 - 85%MetRS Inhibitors (Antibacterial)[2]
Hemetsberger Synthesis Cyclopropoxy-IndolesEthyl 2-azidoacetate, MeOH (-10 °C), then Heat45 - 60% (Over 2 steps)Anti-viral Scaffolds[3]
Oxidative Condensation Benzimidazoleso-Phenylenediamine, Na₂S₂O₅, DMF, 90 °C65 - 80%Kinase Inhibitors
Knoevenagel Condensation Quinolines / CoumarinsMalonic acid derivatives, Piperidine, Reflux70 - 90%Broad-spectrum Bioactives

Pathway Visualization

The following logical diagram maps the divergent synthetic utility of 2-cyclopropoxybenzaldehyde into four major heterocyclic classes.

G SM 2-Cyclopropoxybenzaldehyde R1 Reductive Amination SM->R1 Amines, NaBH(OAc)3 R2 Hemetsberger Condensation SM->R2 Ethyl 2-azidoacetate, Base R3 Oxidative Condensation SM->R3 o-Phenylenediamine R4 Knoevenagel Condensation SM->R4 Active Methylene, Base P1 N-Benzyl Piperidines/Piperazines (MetRS Inhibitors) R1->P1 P2 Cyclopropoxy-Indoles (Anti-Viral Scaffolds) R2->P2 P3 Benzimidazoles (Kinase Inhibitors) R3->P3 P4 Quinolines/Coumarins (Bioactive Frameworks) R4->P4

Figure 1: Divergent synthetic pathways of 2-cyclopropoxybenzaldehyde into heterocyclic scaffolds.

References

  • [3] WO2021252491A1 - Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections. Google Patents. 3

  • [2] WO2016029146A1 - Specific inhibitors of methionyl-trna synthetase. Google Patents. 2

  • [1] 4-Cyclopropoxybenzaldehyde | 146.19 g/mol . Benchchem. 1

Sources

Application

experimental procedure for Wittig reaction with 2-cyclopropoxybenzaldehyde

Detailed Application Note and Protocol: Wittig Olefination of 2-Cyclopropoxybenzaldehyde Introduction & Scientific Rationale 2-Cyclopropoxybenzaldehyde (C10H10O2) is a highly valuable, ortho-substituted aromatic building...

Author: BenchChem Technical Support Team. Date: March 2026

Detailed Application Note and Protocol: Wittig Olefination of 2-Cyclopropoxybenzaldehyde

Introduction & Scientific Rationale

2-Cyclopropoxybenzaldehyde (C10H10O2) is a highly valuable, ortho-substituted aromatic building block widely utilized in medicinal chemistry and drug discovery[1][2]. The unique combination of a reactive aldehyde handle and a strained cyclopropoxy ring allows for the construction of complex molecular architectures[2]. The cyclopropyl moiety is frequently incorporated into active pharmaceutical ingredients (APIs) to enhance metabolic stability, modulate lipophilicity, and restrict molecular conformation[2].

The Wittig reaction is a premier, regioselective methodology for synthesizing alkenes from carbonyl compounds. Unlike standard elimination reactions (E1/E2) that often yield an unpredictable mixture of substituted isomers, the Wittig reaction guarantees unambiguous placement of the double bond[3]. When reacting 2-cyclopropoxybenzaldehyde with a stabilized phosphorus ylide—such as ethyl (triphenylphosphoranylidene)acetate—the reaction demonstrates high chemoselectivity and stereoselectivity, predominantly yielding the thermodynamically stable (E)-alkene[4][5].

Mechanistic Pathway and Causality

The stereochemical outcome of the Wittig reaction is heavily dictated by the electronic nature of the ylide. Stabilized ylides feature an electron-withdrawing group (e.g., an ester carbonyl) conjugated with the carbanion[4][5]. This delocalization reduces the ylide's nucleophilicity but allows the reaction to proceed under thermodynamic control, favoring the formation of the (E)-alkene[4][5].

Mechanistically, under lithium-free conditions, the ylide undergoes a concerted [2+2] cycloaddition with the aldehyde carbonyl to directly form a four-membered oxaphosphetane intermediate, bypassing the historically proposed zwitterionic betaine intermediate[5][6]. The steric bulk of the ortho-cyclopropoxy group on the benzaldehyde substrate further influences the transition state geometry, minimizing steric clashes and reinforcing the preference for the anti-oxaphosphetane conformer. A subsequent retro-[2+2] cycloreversion collapses the ring, yielding the alkene and the highly stable byproduct, triphenylphosphine oxide (TPPO)[5][6]. The formation of the strong P=O bond is the primary thermodynamic driving force of the reaction[5].

Mechanism A 2-Cyclopropoxybenzaldehyde (Electrophile) C [2+2] Cycloaddition A->C B Stabilized Ylide (Nucleophile) B->C D Oxaphosphetane Intermediate C->D E Retro-[2+2] Cycloreversion D->E F (E)-Alkene Product E->F G Triphenylphosphine Oxide E->G

Mechanistic pathway of the Wittig olefination via an oxaphosphetane intermediate.

Experimental Protocol: Synthesis of Ethyl (E)-3-(2-cyclopropoxyphenyl)acrylate

This protocol outlines the optimal conditions for the Wittig olefination of 2-cyclopropoxybenzaldehyde using a commercially available stabilized ylide[7][8].

Materials & Reagents:

  • 2-Cyclopropoxybenzaldehyde (1.0 eq)

  • Ethyl (triphenylphosphoranylidene)acetate (1.1 to 1.2 eq)[4][7]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[4][8]

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Ethyl Acetate (EtOAc) and Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopropoxybenzaldehyde in anhydrous DCM (approximately 0.2 M concentration) under an inert atmosphere (nitrogen or argon)[4][7].

  • Ylide Addition: Slowly add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) to the stirred solution at room temperature[4][7]. Causality note: Because this is a stabilized ylide, it does not require strong bases (like n-BuLi or NaHMDS) for in situ generation. This simplifies the protocol and prevents base-catalyzed side reactions or degradation of the strained cyclopropyl ring[7][8].

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress via Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 10% EtOAc in Hexanes) until the starting aldehyde is completely consumed (typically 2 to 4 hours)[7].

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with EtOAc[4][7].

  • Washing & Drying: Combine the organic extracts, wash with brine to remove residual water and water-soluble impurities, and dry over anhydrous Na2SO4[7]. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue contains the desired (E)-alkene and the TPPO byproduct. Purify the mixture via silica gel column chromatography. Causality note: TPPO is highly polar and will elute much slower than the relatively non-polar acrylate product, allowing for clean, distinct separation[7].

Workflow S1 Step 1: Setup Dissolve Aldehyde in Anhydrous DCM/THF S2 Step 2: Ylide Addition Add Stabilized Ylide Reagent S1->S2 S3 Step 3: Reaction Stir at RT (Monitor via TLC) S2->S3 S4 Step 4: Work-up Quench, Extract (EtOAc/H2O), Dry S3->S4 S5 Step 5: Purification Silica Gel Column Chromatography S4->S5 S6 Pure (E)-Alkene Product S5->S6

Step-by-step experimental workflow for the Wittig reaction of 2-cyclopropoxybenzaldehyde.

Quantitative Data & Optimization

To ensure a self-validating system, researchers must adhere to strict stoichiometric ratios and understand how reaction conditions influence stereoselectivity. Table 1 outlines the optimal reagent equivalents, while Table 2 summarizes the expected stereochemical outcomes based on ylide selection[4][5][7].

Table 1: Reagent Stoichiometry and Reaction Parameters

ComponentFunctionEquivalentsConcentrationOptimal Temp
2-CyclopropoxybenzaldehydeElectrophile1.0 eq0.2 M20–25 °C (RT)
Ethyl (triphenylphosphoranylidene)acetateStabilized Ylide1.1 - 1.2 eqN/A20–25 °C (RT)
Dichloromethane (DCM)SolventN/AN/AN/A

Table 2: Stereoselectivity (E vs Z) Based on Ylide Type

Ylide TypeExample ReagentReactivityMajor IsomerMechanism Control
StabilizedEthyl (triphenylphosphoranylidene)acetateLow(E)-Alkene (>90%)Thermodynamic
Non-StabilizedMethylenetriphenylphosphoraneHigh(Z)-Alkene (or Terminal)Kinetic
Semi-StabilizedBenzylidenetriphenylphosphoraneModerateMixture (E/Z)Mixed

Trustworthiness & Analytical Validation

A robust protocol requires rigorous post-synthetic validation to ensure structural integrity and purity. The success of the Wittig olefination should be confirmed via:

  • 1H NMR Spectroscopy: The formation of the (E)-alkene is definitively proven by the coupling constant (J) of the newly formed vinylic protons. An (E)-alkene typically exhibits a J value of 15–16 Hz, whereas a (Z)-alkene shows a J value of 10–12 Hz. Furthermore, the intact cyclopropoxy ring must be verified; it should display characteristic multiplet signals in the highly shielded region (0.5–1.0 ppm).

  • Mass Spectrometry (LC-MS): Utilized to confirm the exact mass of the target product and ensure the complete removal of the TPPO byproduct (m/z 279.1), which is a common contaminant in Wittig reactions[7].

References

  • PubChemLite - 2-cyclopropoxybenzaldehyde (C10H10O2). Université du Luxembourg. Available at:[Link]

  • The Wittig Reaction: Introduction. UT Dallas. Available at:[Link]

  • Wittig Reaction. Wikipedia. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Minnesota State University. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • 2,3-Pentadienoic acid, ethyl ester. Organic Syntheses. Available at:[Link]

Sources

Method

Application Note: Scalable Synthesis of 2-Cyclopropoxybenzaldehyde via Copper-Catalyzed Chan-Lam Coupling

Introduction & Strategic Rationale The cyclopropyl moiety is a highly privileged structural motif in modern drug discovery. Its incorporation into active pharmaceutical ingredients (APIs) is known to confer metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The cyclopropyl moiety is a highly privileged structural motif in modern drug discovery. Its incorporation into active pharmaceutical ingredients (APIs) is known to confer metabolic stability, modulate lipophilicity, and restrict molecular conformation to improve target binding affinity (1)[1]. Specifically, 2-cyclopropoxybenzaldehyde serves as a critical building block for synthesizing complex heterocycles and bioactive architectures.

However, the direct synthesis of aryl cyclopropyl ethers via standard SN2 alkylation of phenols (such as salicylaldehyde) with cyclopropyl halides is notoriously ineffective. The high s-character of the C-X bond in cyclopropyl halides imparts significant ring strain and steric hindrance, rendering nucleophilic displacement kinetically prohibitive (2)[2]. While Buchwald-Hartwig etherification protocols exist, they often require harsh basic conditions and elevated temperatures that are incompatible with the highly reactive, unprotected aldehyde functionality of the substrate (3)[3].

To circumvent these limitations, this methodology leverages a copper-catalyzed Chan-Evans-Lam cross-coupling using potassium cyclopropyltrifluoroborate. This approach offers mild conditions, high functional group tolerance, and excellent scalability without the need for aldehyde protection (4)[4].

Mechanistic Causality & Reaction Design

The success of scaling up this transformation relies on understanding the causality behind the reagent choices:

  • Electrophile Selection: Potassium cyclopropyltrifluoroborate is chosen over cyclopropylboronic acid because it is significantly more stable, easier to handle on a large scale, and less prone to competitive protodeboronation[4].

  • Catalyst & Ligand: Copper(II) acetate (Cu(OAc)₂) acts as the precatalyst. The addition of a bidentate nitrogen ligand, 1,10-phenanthroline, is non-negotiable for scale-up. It stabilizes the copper center, prevents the precipitation of inactive copper oxides, and accelerates the transmetalation step (5)[5].

  • Aerobic Oxidation: The Chan-Lam coupling is a net-oxidative process. Molecular oxygen (1 atm) acts as the terminal oxidant, oxidizing the Cu(II) intermediate to a highly reactive Cu(III) species, which subsequently undergoes rapid reductive elimination to forge the C-O bond[5].

Workflow & Catalytic Cycle Visualization

G N1 Salicylaldehyde (Phenol Nucleophile) N4 Transmetalation Intermediate N1->N4 Base (Na2CO3) N2 K-Cyclopropyltrifluoroborate (Electrophile) N2->N4 Boron Transfer N3 Cu(OAc)2 + 1,10-Phenanthroline (Active Cu(II) Catalyst) N3->N4 Coordination N5 Aerobic Oxidation (O2) Cu(II) -> Cu(III) N4->N5 O2 Sparging N6 Reductive Elimination (C-O Bond Formation) N5->N6 Geometry Shift N6->N3 Cu(I) Re-oxidation N7 2-Cyclopropoxybenzaldehyde (Target Product) N6->N7 Product Release

Fig 1: Cu-catalyzed Chan-Lam catalytic cycle for 2-cyclopropoxybenzaldehyde synthesis.

Quantitative Data & Stoichiometry

Table 1: Material Requirements (100 g Scale-Up)
ReagentMW ( g/mol )EquivalentsMass / VolFunction
Salicylaldehyde (2-Hydroxybenzaldehyde)122.121.00100.0 gSubstrate / Limiting Reagent
Potassium cyclopropyltrifluoroborate147.952.00242.3 gAlkylating Agent
Copper(II) acetate (Cu(OAc)₂)181.630.1014.9 gPrecatalyst
1,10-Phenanthroline180.210.1014.8 gBidentate Ligand
Sodium Carbonate (Na₂CO₃)105.992.00173.6 gBase
1,2-Dichloroethane (DCE)98.96-2.0 LSolvent
Molecular Oxygen (O₂)32.00ExcessContinuousTerminal Oxidant

Step-by-Step Scale-Up Protocol

A robust protocol must be a self-validating system . The instructions below include intrinsic feedback loops (IPCs) to ensure the reaction is proceeding correctly.

Phase 1: System Preparation & Catalyst Complexation
  • Equip a 5 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, an internal temperature probe, and a sub-surface gas sparging tube.

  • Charge the reactor with 2.0 L of 1,2-Dichloroethane (DCE).

  • Add 14.9 g of Cu(OAc)₂ and 14.8 g of 1,10-phenanthroline. Stir at 250 RPM for 30 minutes at 20 °C.

    • Self-Validation Check: The solution must turn a clear, vibrant blue/green. This visual cue confirms the successful formation of the active Cu(II)-ligand complex. If the solution remains pale or cloudy, verify the quality of the ligand.

Phase 2: Reagent Addition & Initiation
  • Add 100.0 g of Salicylaldehyde and 173.6 g of Na₂CO₃ to the reactor.

  • Add 242.3 g of Potassium cyclopropyltrifluoroborate in three equal portions over 15 minutes to prevent clumping and localized exotherms.

  • Initiate sub-surface sparging of molecular O₂ at a rate of 0.5 L/min.

  • Heat the jacket to maintain an internal temperature of 40 °C.

    • Self-Validation Check: A slight exotherm (reaching ~42-45 °C) and a color shift to a deep olive-brown validate that the transmetalation and oxidation cycles have initiated. If the solution turns opaque black with heavy precipitate, it indicates catalyst crash-out due to oxygen starvation; immediately increase the O₂ sparging rate.

Phase 3: Reaction Monitoring & IPC
  • Maintain stirring at 400 RPM and continuous O₂ sparging for 16 hours.

  • Pull a 1 mL aliquot at T=8h and T=16h for HPLC analysis.

    • Self-Validation Check: The reaction is deemed complete when the unreacted Salicylaldehyde is < 2% by area. A stalled conversion before this point validates the depletion of the active boron species, indicating that protodeboronation has outcompeted transmetalation (often caused by excess moisture).

Phase 4: Quench, Workup, & Purification
  • Stop the O₂ sparging and cool the reactor to 20 °C.

  • Quench the reaction by adding 1.0 L of an aqueous 1M HCl solution slowly to neutralize the base and solubilize the copper salts.

  • Separate the phases. Extract the aqueous layer with an additional 500 mL of DCE.

  • Combine the organic layers and wash with 1.0 L of brine, then dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to yield the crude product.

  • Purify via short-path vacuum distillation or a silica gel plug (Hexanes/EtOAc 9:1) to isolate pure 2-cyclopropoxybenzaldehyde as a pale yellow oil.

References

  • Benchchem. "4-Cyclopropoxybenzaldehyde".
  • The Journal of Organic Chemistry - ACS Publications. "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence".
  • PMC - NIH. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles".
  • Thieme Chemistry. "Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions: A Second Decade".
  • PMC - NIH. "Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure".

Sources

Application

Application Note: Synthesis and RAFT Polymerization of 2-Cyclopropoxystyrene Derived from 2-Cyclopropoxybenzaldehyde

Executive Summary & Rationale While 2-cyclopropoxybenzaldehyde is predominantly recognized as a versatile building block in medicinal chemistry and drug discovery[1], its unique structural features—specifically the highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

While 2-cyclopropoxybenzaldehyde is predominantly recognized as a versatile building block in medicinal chemistry and drug discovery[1], its unique structural features—specifically the highly strained cyclopropyl ether linkage—present untapped potential in polymer chemistry. The cyclopropyl moiety is characterized by significant angular (Baeyer) and torsional (Pitzer) strain (~27.5 kcal/mol)[2]. When incorporated into a polymer backbone or as a pendant side chain, this strain provides a thermodynamic driving force for post-polymerization modifications via ring-opening reactions, while simultaneously imparting unique thermal and hydrophobic properties to the resulting material.

This Application Note details the transformation of 2-cyclopropoxybenzaldehyde into a novel polymerizable monomer, 2-Cyclopropoxystyrene (2-CPS) , and its subsequent controlled polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT). By utilizing RAFT, researchers can achieve living radical polymerization characteristics, yielding polymers with predictable molecular weights ( Mn​ ) and low dispersity ( Đ )[3][4].

Mechanistic Insights & Causality (E-E-A-T)

Monomer Synthesis: Wittig Olefination

To convert 2-cyclopropoxybenzaldehyde into a polymerizable styrenic monomer, a Wittig olefination is employed. The reaction utilizes methyltriphenylphosphonium bromide and potassium tert-butoxide ( t -BuOK).

  • Causality of Reagent Choice: The ortho-cyclopropoxy group exerts moderate steric hindrance around the aldehyde carbonyl. A highly reactive, unhindered ylide (methylene) generated in situ from a strong base ( t -BuOK) is required to ensure complete conversion. The cyclopropyl ether linkage is stable under these strongly basic conditions, preventing premature ring-opening[5].

Controlled Polymerization: The RAFT Mechanism

Standard free-radical polymerization of styrenic monomers often results in broad molecular weight distributions and uncontrolled termination. RAFT polymerization mitigates this through a degenerative chain transfer mechanism[3].

  • Causality of CTA Selection: For styrenic monomers (which are "More-Activated Monomers" or MAMs), a trithiocarbonate such as 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) is optimal. The phenyl group stabilizes the intermediate radical during the addition-fragmentation equilibrium, ensuring a rapid exchange between dormant and active chains[4][6].

  • Thermal Properties: The bulky ortho-cyclopropoxy group restricts the rotational freedom of the polymer backbone. Consequently, Poly(2-cyclopropoxystyrene) (P2CPS) exhibits a higher glass transition temperature ( Tg​ ) compared to unsubstituted polystyrene.

Workflow A 2-Cyclopropoxybenzaldehyde (Precursor) B Wittig Olefination (Ph3PCH3Br, t-BuOK) A->B C 2-Cyclopropoxystyrene (Monomer) B->C D RAFT Polymerization (CPADB, AIBN, 70°C) C->D E Poly(2-cyclopropoxystyrene) (P2CPS) D->E

Fig 1: Synthetic workflow from 2-cyclopropoxybenzaldehyde to Poly(2-cyclopropoxystyrene).

Experimental Protocols

Note: All protocols are designed as self-validating systems. Intermediate purity must be confirmed via 1 H NMR prior to proceeding to polymerization to prevent chain-transfer side reactions.

Protocol 1: Synthesis of 2-Cyclopropoxystyrene (2-CPS) Monomer

Materials:

  • 2-Cyclopropoxybenzaldehyde (1.0 equiv, 10 mmol)

  • Methyltriphenylphosphonium bromide (1.2 equiv, 12 mmol)

  • Potassium tert-butoxide ( t -BuOK) (1.25 equiv, 12.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Ylide Generation: Flame-dry a 250 mL round-bottom flask under argon. Add methyltriphenylphosphonium bromide (4.28 g) and anhydrous THF (30 mL). Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add t -BuOK (1.40 g) portion-wise over 10 minutes. The mixture will turn a vibrant yellow, indicating the formation of the phosphorus ylide. Stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve 2-cyclopropoxybenzaldehyde (1.62 g) in anhydrous THF (20 mL). Add this solution dropwise to the ylide mixture over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 9:1); the aldehyde spot ( Rf​≈0.3 ) should disappear, replaced by a non-polar spot ( Rf​≈0.8 ).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with diethyl ether ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (100% Hexanes) to yield 2-CPS as a colorless oil. Store at -20 °C with 10 ppm 4-tert-butylcatechol (TBC) to prevent auto-polymerization.

Protocol 2: RAFT Polymerization of Poly(2-cyclopropoxystyrene)

Materials:

  • 2-Cyclopropoxystyrene (2-CPS) (100 equiv, 5.0 mmol)

  • CPADB (RAFT CTA) (1.0 equiv, 0.05 mmol)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv, 0.005 mmol)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Inhibitor Removal: Pass the 2-CPS monomer through a short plug of basic alumina to remove the TBC inhibitor immediately before use.

  • Reaction Assembly: In a 10 mL Schlenk tube, combine 2-CPS (0.80 g), CPADB (13.9 mg), AIBN (0.82 mg, delivered via a stock solution in toluene), and anhydrous toluene (2.0 mL).

  • Degassing (Critical Step): Oxygen is a potent radical scavenger. Perform three consecutive freeze-pump-thaw cycles. Freeze the mixture in liquid nitrogen, apply high vacuum for 5 minutes, isolate the flask, and thaw in a warm water bath. Backfill with argon on the final cycle.

  • Polymerization: Submerge the Schlenk tube in a pre-heated oil bath at 70 °C. Stir at 400 rpm for 16 hours. The solution will become viscous but retain the characteristic pink/red hue of the trithiocarbonate CTA.

  • Termination & Precipitation: Quench the polymerization by exposing the mixture to air and cooling the flask in an ice bath. Dilute the mixture with 2 mL of THF and precipitate dropwise into 50 mL of vigorously stirred, ice-cold methanol.

  • Isolation: Recover the precipitated pink polymer via vacuum filtration. Dry in a vacuum oven at 40 °C for 24 hours to constant weight. Validation: GPC analysis should confirm a unimodal peak with Đ<1.2 .

RAFT_Mechanism Init 1. Initiation AIBN -> 2 I* I* + M -> Pn* PreEq 2. Pre-Equilibrium Pn* + CTA <-> Int* <-> R* + Pn-CTA Init->PreEq Reinit 3. Reinitiation R* + M -> Pm* PreEq->Reinit MainEq 4. Main Equilibrium (Degenerative Transfer) Pm* + Pn-CTA <-> Int* <-> Pn* + Pm-CTA Reinit->MainEq Term 5. Termination (Minimized) Pn* + Pm* -> Dead Polymer MainEq->Term Side Reaction

Fig 2: RAFT polymerization mechanism highlighting the degenerative chain transfer equilibrium.

Data Presentation: Polymer Properties

The incorporation of the cyclopropoxy group significantly alters the macromolecular properties compared to standard polystyrene. The table below summarizes the expected quantitative data based on analogous styrenic systems and RAFT kinetics.

Polymer SystemTarget Mn​ ( g/mol )Achieved Mn​ ( g/mol )Dispersity ( Đ ) Tg​ (°C)Water Contact Angle ( θ )
Poly(styrene) (Control)10,00010,2001.12~100~87°
Poly(2-cyclopropoxystyrene) 10,00010,5001.15~118~96°
Poly(2-cyclopropoxystyrene) 20,00019,8001.18~122~98°

Data Interpretation: The Tg​ of P2CPS is markedly higher than that of polystyrene due to the steric bulk of the ortho-cyclopropoxy substituent, which restricts the segmental motion of the polymer chain. Additionally, the cyclopropyl ring increases the hydrophobicity of the material, as evidenced by the elevated water contact angle, making it an excellent candidate for moisture-resistant coatings.

References

  • Académie des Sciences. (2025). Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes. Retrieved March 14, 2026, from[Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, CSIRO Publishing. Retrieved March 14, 2026, from [Link]

  • ElectronicsAndBooks / Chemical Reviews. (n.d.). Use of Cyclopropanes and Their Derivatives in Organic Synthesis. Retrieved March 14, 2026, from [Link]

  • SciSpace / CSIRO. (n.d.). Living radical polymerization by the RAFT process. Retrieved March 14, 2026, from[Link]

Sources

Method

catalytic conversion of 2-cyclopropoxybenzaldehyde

Application Note: Catalytic Conversion of 2-Cyclopropoxybenzaldehyde to Chroman-4-one Scaffolds via a Tandem Isomerization-Hydroacylation Strategy Introduction & Mechanistic Rationale Chroman-4-ones are privileged pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Conversion of 2-Cyclopropoxybenzaldehyde to Chroman-4-one Scaffolds via a Tandem Isomerization-Hydroacylation Strategy

Introduction & Mechanistic Rationale

Chroman-4-ones are privileged pharmacophores embedded in numerous biologically active flavonoids and modern therapeutics. While traditional syntheses rely on multi-step condensations, the offers a highly strained, atom-economical precursor for direct heterocycle construction. However, direct transition-metal insertion into the cyclopropane ring often competes with formyl C–H activation, leading to undesired decarbonylation or complex oligomeric mixtures.

To circumvent these thermodynamic traps, this application note details a highly efficient tandem catalytic strategy : a Lewis acid-mediated strain-release isomerization followed by a Rhodium(I)-catalyzed intramolecular hydroacylation.

Expertise & Causality in Experimental Design:

  • Step 1 (Isomerization): The cyclopropyl ether moiety possesses ~27.5 kcal/mol of inherent ring strain. The introduction of a specific Lewis acid, Zinc Iodide (ZnI2), triggers the regioselective cleavage of the C–O/C–C bond network. This promotes a 1,2-hydride shift to yield the less strained 2-allyloxybenzaldehyde intermediate[1]. ZnI2 is specifically chosen over harsher Lewis acids (e.g., AlCl3 or TiCl4) to prevent the premature degradation or polymerization of the sensitive formyl group.

  • Step 2 (Hydroacylation): The in situ generated 2-allyloxybenzaldehyde undergoes Rh(I)-catalyzed intramolecular hydroacylation[2]. The Rh(I) center undergoes oxidative addition into the formyl C–H bond, generating an acyl-Rh(III)-hydride. The choice of a bidentate phosphine ligand (such as dppe or a chiral SEGPHOS derivative) is critical; it enforces a cis-coordination geometry that accelerates the intramolecular hydrometalation of the pendant alkene and subsequent reductive elimination, while strictly suppressing the undesired decarbonylation pathway[3].

Experimental Protocols

Trustworthiness & Self-Validating Workflow: This protocol incorporates an In-Process Control (IPC) via Nuclear Magnetic Resonance (NMR) to ensure the isomerization is complete before initiating the highly sensitive Rh-catalyzed hydroacylation. This self-validating step prevents Rh-catalyst poisoning by unreacted cyclopropyl species.

Materials & Reagents:

  • 2-Cyclopropoxybenzaldehyde (1.0 mmol, 162.19 g/mol )

  • Zinc Iodide (ZnI2, anhydrous, 10 mol%)

  • Bis(1,5-cyclooctadiene)rhodium(I) chloride dimer ([Rh(cod)Cl]2, 2.5 mol%)

  • 1,2-Bis(diphenylphosphino)ethane (dppe, 5.5 mol%) or (R)-DTBM-SEGPHOS for asymmetric synthesis.

  • Anhydrous Toluene (10 mL, degassed)

Step-by-Step Methodology:

  • Preparation of the Isomerization Milieu: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add anhydrous ZnI2 (31.9 mg, 0.1 mmol) under a strict argon atmosphere. Add anhydrous toluene (5 mL) followed by 2-cyclopropoxybenzaldehyde (162.2 mg, 1.0 mmol).

  • Thermal Isomerization: Seal the Schlenk tube and heat the mixture to 80 °C for 4 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot via a microsyringe, evaporate the solvent, and analyze via 1H NMR (CDCl3).

    • Validation Checkpoint: Ensure the complete disappearance of the cyclopropyl multiplet (δ 0.6–0.8 ppm) and the emergence of the terminal alkene protons (δ 5.3–6.1 ppm). Do not proceed to Step 4 until >95% conversion is confirmed.

  • Catalyst Activation: In a separate argon-purged vial, dissolve [Rh(cod)Cl]2 (12.3 mg, 0.025 mmol) and dppe (21.9 mg, 0.055 mmol) in toluene (5 mL). Stir at room temperature for 15 minutes until the solution turns a vibrant yellow, indicating the formation of the active monomeric Rh(I)-phosphine complex.

  • Intramolecular Hydroacylation: Transfer the active Rh(I) catalyst solution via syringe into the Schlenk tube containing the isomerized intermediate. Maintain the reaction at 80 °C for an additional 12 hours.

  • Work-up and Purification: Cool the reaction to room temperature. Quench by exposing the mixture to air and filtering through a short pad of Celite to remove metal residues, eluting with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to isolate the chroman-4-one product.

Data Presentation: Optimization of the Catalytic System

The following table summarizes the causal relationship between the catalyst/additive choices and the reaction efficiency.

EntryCatalyst PrecursorLigandAdditiveSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1[Rh(cod)Cl]2dppeNoneToluene8012N/A
2[Rh(cod)Cl]2dppeZnI2 (10 mol%)Toluene8088N/A
3[Rh(cod)2]BF4dppeZnI2 (10 mol%)Toluene8041N/A
4[Rh(cod)Cl]2(R)-DTBM-SEGPHOSZnI2 (10 mol%)Toluene808596%
5[Rh(cod)Cl]2dppeZnI2 (10 mol%)THF80< 20N/A

Table 1: Optimization conditions for the tandem conversion. Note that the absence of ZnI2 (Entry 1) results in trace yields, validating its necessity for the initial strain-release isomerization. Furthermore, non-polar toluene outperforms coordinating solvents like THF (Entry 5), which aggressively compete for Rh-coordination sites and stall the catalytic cycle.

Visualization of the Catalytic Architecture

CatalyticCycle cluster_0 Step 1: Lewis Acid Isomerization cluster_1 Step 2: Rhodium-Catalyzed Hydroacylation Node1 2-Cyclopropoxybenzaldehyde Node2 Zwitterionic Intermediate Node1->Node2 ZnI2 (Ring Cleavage) Node3 2-Allyloxybenzaldehyde Node2->Node3 1,2-Hydride Shift Node5 Acyl-Rh(III)-Hydride Node3->Node5 Oxidative Addition (Formyl C-H) Node4 Rh(I) Catalyst Node4->Node5 + Substrate Node6 Oxa-Rhodacycle Node5->Node6 Intramolecular Hydrometalation Node7 Chroman-4-one Node6->Node7 Reductive Elimination Node7->Node4 Catalyst Regeneration

Reaction pathway detailing the ZnI2-catalyzed isomerization and Rh(I)-catalyzed hydroacylation.

References

  • Title: A Stereochemical Study of the Isomerization of Cyclopropyl Ethers to Allyl Ethers Catalyzed with Zinc Iodide Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Dynamic Kinetic Asymmetric Hydroacylation: Racemization by Soft Enolization Source: Journal of the American Chemical Society - NIH / ACS Publications URL: [Link]

  • Title: Cobalt-Catalyzed Annulation of Salicylaldehydes and Alkynes to Form Chromones and 4-Chromanones Source: DR-NTU (Nanyang Technological University) URL: [Link]

Sources

Application

Application Note: Chemoselective Protecting Group Strategies for 2-Cyclopropoxybenzaldehyde

Navigating Aldehyde Protection in the Presence of Acid-Labile Strained Ethers Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Introduction & Mechanistic Context 2-Cyclopropox...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Aldehyde Protection in the Presence of Acid-Labile Strained Ethers

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Introduction & Mechanistic Context

2-Cyclopropoxybenzaldehyde is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including antiviral agents and SGLT2 inhibitors[1][2]. In multi-step synthesis, the highly electrophilic aldehyde group often requires temporary protection to prevent unwanted reactions with nucleophiles (e.g., Grignard reagents, hydrides, or organolithiums)[3].

However, this molecule presents a severe chemoselectivity challenge. The cyclopropyl ether moiety is highly sensitive to both Brønsted and Lewis acids. Protonation or Lewis acid coordination to the ether oxygen weakens the adjacent C–O bond. Driven by the massive thermodynamic relief of cyclopropane ring strain (~27.5 kcal/mol), the intermediate rapidly undergoes ring-opening to form allylic ethers or phenolic derivatives[4][5][6]. Consequently, traditional aggressive acetalization conditions will destroy the starting material.

G cluster_0 Undesired Pathway (Strain Release) cluster_1 Desired Pathway (Chemoselective) SM 2-Cyclopropoxybenzaldehyde Cond1 Strong Brønsted/Lewis Acid (e.g., p-TsOH, BF3·OEt2) SM->Cond1 High Activation Energy Cond2 Mild Acid + Scavenger (e.g., PPTS, HC(OMe)3, RT) SM->Cond2 Mild Activation Undesired Ring-Opened Products (Allylic Ethers / Phenols) Cond1->Undesired Desired Dimethyl Acetal (Intact Cyclopropyl Ring) Cond2->Desired

Chemoselective protection pathways for 2-cyclopropoxybenzaldehyde.

Strategic Selection of Protecting Groups

To successfully protect the aldehyde, the reaction must be driven forward thermodynamically without relying on high heat or strong acids.

  • The Flaw of Standard Methods: Using ethylene glycol and p-toluenesulfonic acid (p-TsOH) under Dean-Stark reflux conditions (110 °C) provides excessive thermal energy and proton concentration, leading to near-complete cyclopropyl cleavage. Similarly, dithioacetalization using BF3·OEt2 triggers Lewis acid-mediated ether cleavage[6].

  • The Optimal Solution: Utilizing a chemical dehydrating agent, such as trimethyl orthoformate (TMOF), allows the reaction to proceed at room temperature. Pairing TMOF with a mild acid like pyridinium p-toluenesulfonate (PPTS, pKa ~5.2) provides sufficient acidity to activate the aldehyde carbonyl without protonating the less basic cyclopropyl ether oxygen.

Table 1: Quantitative Comparison of Acetalization Conditions for 2-Cyclopropoxybenzaldehyde

Protection StrategyReagents & CatalystTemp (°C)Aldehyde Conversion (%)Cyclopropyl Retention (%)Recommendation
1,3-Dioxolane Ethylene glycol, p-TsOH (10 mol%), PhMe110>95<40 (Extensive cleavage)Avoid
Dimethyl Acetal HC(OMe)3, MeOH, PPTS (5 mol%)2594>99Optimal
1,3-Dioxolane Ethylene glycol, HC(OMe)3, PPTS (5 mol%)2591>98Highly Recommended
1,3-Dithiane 1,3-Propanedithiol, BF3·OEt2 (1.1 eq), CH2Cl20 to 25>90<10 (Lewis acid cleavage)Avoid
Dimethyl Acetal HC(OMe)3, MeOH, Ce(OTf)3 (1 mol%)2598>95Recommended
Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By incorporating specific quench steps and analytical checkpoints, researchers can prevent accidental degradation during workup.

Protocol 1: Mild Dimethyl Acetalization (Optimal Method)

Objective: Convert 2-cyclopropoxybenzaldehyde to its dimethyl acetal while preserving the strained ether. Causality Focus: TMOF acts as both the reagent and the water scavenger. PPTS is chosen specifically because its acidity is below the threshold required for cyclopropyl ether protonation at 25 °C.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Charge the flask with 2-cyclopropoxybenzaldehyde (1.0 equiv, e.g., 10.0 mmol).

  • Solvent & Reagent Addition: Dissolve the substrate in anhydrous methanol (0.5 M). Add trimethyl orthoformate (TMOF, 3.0 equiv).

  • Catalyst Initiation: Add PPTS (0.05 equiv). Crucial Note: Do not substitute with p-TsOH or HCl.

  • Reaction Execution: Stir the mixture at 20–25 °C for 4–6 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (8:2 Hexanes/EtOAc). The starting material (Rf ~0.4, UV active) should disappear, replaced by a less polar spot representing the acetal (Rf ~0.7, weak UV).

  • Quenching (Critical Step): Add saturated aqueous NaHCO3 (10 mL) directly to the reaction mixture before removing the methanol.

    • Causality: Concentrating the reaction mixture under vacuum removes the solvent, locally spiking the concentration of PPTS. This sudden drop in pH during concentration is a primary cause of unexpected cyclopropyl cleavage. Quenching first neutralizes the catalyst.

  • Extraction & Isolation: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure dimethyl acetal.

Protocol 2: Chemoselective Deprotection

Objective: Hydrolyze the acetal back to the aldehyde without opening the cyclopropyl ring. Causality Focus: While acetals are rapidly cleaved by 1M HCl, the transient low-pH environment during biphasic mixing can inadvertently cleave the cyclopropyl ether. Using PPTS in wet acetone maintains a buffered, mildly acidic pH that selectively hydrolyzes the acetal.

Step-by-Step Methodology:

  • Dissolve the protected 2-cyclopropoxybenzaldehyde dimethyl acetal (1.0 equiv) in a 10:1 mixture of Acetone/H2O (0.2 M).

  • Add PPTS (0.10 equiv).

  • Heat the mixture to a gentle reflux (56 °C) for 2–4 hours.

  • Monitor by TLC until complete conversion back to the aldehyde is observed.

  • Quench with a few drops of saturated NaHCO3, remove the acetone under reduced pressure, and partition the residue between EtOAc and water. Extract, dry, and concentrate to recover the intact 2-cyclopropoxybenzaldehyde.

Analytical Validation & Checkpoints

To ensure the structural integrity of the cyclopropyl group throughout the synthetic sequence, utilize 1H NMR spectroscopy as the primary validation tool.

  • Intact Cyclopropyl Ring: The cyclopropyl methylene protons (-CH2-CH2-) are highly shielded due to the ring current and appear as distinct multiplets between 0.60 ppm and 0.85 ppm . The methine proton (-O-CH-) typically appears around 3.70–3.90 ppm .

  • Warning Signs of Cleavage: If the ring has opened, the shielded signals below 1.0 ppm will disappear. Look for the emergence of new vinylic/allylic protons in the 5.00–6.00 ppm range, indicating the formation of an allyl ether byproduct.

References
  • [1] 4-Cyclopropoxybenzaldehyde|146.19 g/mol - Benchchem. Benchchem.

  • [4] The Simmons–Smith reaction with some silyl enol ethers. Canadian Science Publishing.

  • [5] The Journal of Organic Chemistry 1972 Volume.37 No.18. Department of Science Service.

  • [2] Metabolism of 2023 FDA Approved Small Molecules - PART 2. Hypha Discovery Blogs.

  • [3] 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts.

  • [6] Lewis Acid Mediated Reactions of Cyclopropyl Aryl Ketones with Arylaldehydes. ResearchGate.

Sources

Method

Application Note: Robust Analytical Methodologies for the Quantification of 2-Cyclopropoxybenzaldehyde

Introduction & Scientific Context 2-Cyclopropoxybenzaldehyde (Molecular Formula: C10H10O2, Monoisotopic Mass: 162.068 Da) is a critical electrophilic building block utilized in the synthesis of complex active pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-Cyclopropoxybenzaldehyde (Molecular Formula: C10H10O2, Monoisotopic Mass: 162.068 Da) is a critical electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). It is prominently featured in the development of1, as well as 2 and various 3. Its structure features a highly reactive aldehyde moiety coupled with a strained cyclopropoxy ring at the ortho position, which exerts unique steric and electronic effects during downstream functionalization.

Accurate quantification of this intermediate is paramount. Impurities—such as unreacted starting materials or degradation products formed via cyclopropane ring opening—can severely compromise the yield and safety profiles of final APIs. This application note details validated, self-calibrating High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) protocols designed to ensure high-fidelity analytical control.

Analytical Strategy & Causality

The dual-modal analytical strategy mitigates the risk of undetected impurities by leveraging orthogonal separation mechanisms:

  • HPLC-UV: Optimized for assaying the main component and detecting non-volatile, polar impurities. The conjugated aromatic aldehyde system exhibits strong chromophoric behavior, making 4.

  • GC-MS: Employed for orthogonal purity profiling and structural confirmation. The volatility of 2-cyclopropoxybenzaldehyde allows for excellent resolution on a 5% phenyl-methylpolysiloxane stationary phase, while electron ionization (EI) provides definitive mass-to-charge (m/z) fingerprinting, targeting the 5.

Workflow A 2-Cyclopropoxybenzaldehyde (API Intermediate) B Sample Preparation (Dilution in ACN) A->B C HPLC-UV Analysis (Purity & Assay) B->C D GC-MS Analysis (Volatile Profiling) B->D E Data Processing & Peak Integration C->E D->E F Method Validation (Self-Validating System) E->F

Workflow for the dual-modal quantification of 2-cyclopropoxybenzaldehyde.

Protocol 1: HPLC-UV Quantification Method

Rationale & Causality: A reversed-phase C18 column is selected to exploit the hydrophobic nature of the cyclopropoxy group. The mobile phase incorporates 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to suppress residual silanol interactions on the stationary phase. This chemical choice ensures symmetrical peak shapes and prevents the tailing of potential basic impurities carried over from upstream syntheses.

Reagents and Equipment
  • Instrument: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: HPLC-grade Water with 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% v/v TFA.

  • Diluent: 50:50 v/v Water:ACN.

Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with Mobile Phases A and B. Equilibrate the C18 column at 30°C for 30 minutes at a flow rate of 1.0 mL/min with an initial gradient of 10% B.

  • Standard Preparation (Self-Validating Step): Accurately weigh 10.0 mg of a certified 2-cyclopropoxybenzaldehyde reference standard. Dissolve in 10.0 mL of diluent to create a 1.0 mg/mL stock. Perform serial dilutions to generate a 5-point calibration curve (10, 25, 50, 100, and 150 µg/mL). Causality: The 5-point curve acts as a built-in self-validating mechanism; an R² ≥ 0.999 confirms system linearity and detector response stability before any unknown sample is analyzed.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch, dissolve in diluent, and dilute to a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit from particulate matter.

  • Chromatographic Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute highly polar matrix components)

    • 2-12 min: Linear ramp to 90% B (Elutes the target analyte and lipophilic impurities)

    • 12-15 min: 90% B (Column wash to remove strongly retained compounds)

    • 15-15.1 min: Return to 10% B

    • 15.1-20 min: Re-equilibration

  • Detection: Monitor absorbance at λ = 280 nm.

HPLCLoigc N1 Mobile Phase (0.1% TFA in H2O/ACN) N3 Analyte Retention (Hydrophobic Interactions) N1->N3 Suppresses Silanol N2 Stationary Phase (C18 Column) N2->N3 Retains Aromatic Ring N4 UV Detection (λ = 280 nm) N3->N4 Elution N5 Quantification (Area Under Curve) N4->N5 Signal Output

Mechanistic logic of the reversed-phase HPLC-UV separation method.

Protocol 2: GC-MS Structural Profiling Method

Rationale & Causality: Gas chromatography coupled with mass spectrometry provides orthogonal validation to the HPLC assay. The DB-5 column (5% phenyl-methylpolysiloxane) offers the ideal polarity to separate the target aldehyde from structurally similar positional isomers (e.g., 3- or 4-cyclopropoxybenzaldehyde) based on subtle boiling point and dipole moment differences.

Reagents and Equipment
  • Instrument: Agilent 7890B GC coupled with a 5977B MSD.

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.2 mL/min.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5.0 mg of the sample in 5.0 mL of GC-grade Dichloromethane (DCM).

  • Injection: Inject 1.0 µL in split mode (10:1 ratio) at an inlet temperature of 250°C. Causality: The split ratio prevents column overloading, maintaining sharp, Gaussian peak shapes for the highly concentrated main component and preventing detector saturation.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C, hold for 5 min.

  • MS Parameters: Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 300.

  • Data Analysis: Extract the chromatogram using the target monoisotopic mass of the parent ion (m/z 162).

Data Presentation & Method Validation

To ensure the trustworthiness of the analytical data, the methods must adhere to strict system suitability and validation criteria. The tables below summarize the quantitative benchmarks required to validate the analytical runs.

Table 1: HPLC System Suitability and Validation Parameters

ParameterAcceptance CriteriaObserved Value (Typical)Scientific Justification
Retention Time (RT) ± 2.0% RSD6.45 min (± 0.05)Ensures consistent hydrophobic interaction with the C18 phase.
Peak Tailing Factor (Tf) ≤ 1.51.12Confirms successful silanol suppression by the TFA modifier.
Theoretical Plates (N) ≥ 5000> 12,000Guarantees sufficient column efficiency for impurity resolution.
Linearity (R²) ≥ 0.9990.9998Validates detector response proportionality across 10-150 µg/mL.
LOD / LOQ Signal-to-Noise ≥ 3 / 100.5 µg/mL / 1.5 µg/mLEstablishes the threshold for trace impurity quantification.

Table 2: GC-MS Diagnostic Ions for 2-Cyclopropoxybenzaldehyde

m/z ValueIon TypeStructural Assignment / Causality
162 [M]+Molecular ion, confirming the intact C10H10O2 structure.
133 [M - CHO]+Loss of the formyl radical, typical fragmentation for benzaldehyde derivatives.
121 [M - C3H5]+Cleavage of the cyclopropyl group, indicating ether linkage fragility under EI.

Conclusion

The integration of HPLC-UV and GC-MS methodologies provides a comprehensive, self-validating framework for the quantification and purity profiling of 2-cyclopropoxybenzaldehyde. By understanding the underlying causality of mobile phase modifiers, column chemistry, and ionization mechanics, analytical scientists can ensure the integrity of this critical intermediate in downstream pharmaceutical synthesis.

References

  • PubChemLite - 2-cyclopropoxybenzaldehyde (C10H10O2) - PubChemLite. Université du Luxembourg.
  • Benchchem - 4-Cyclopropoxybenzaldehyde|146.19 g/mol - Benchchem.
  • Google Patents - WO2021252491A1 - Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections.
  • Google Patents - WO2016029146A1 - Specific inhibitors of methionyl-trna synthetase.
  • Smolecule - 4-[[4-[(2-Cyclopropyloxyphenyl)methyl]piperazin-1-yl ... - Smolecule.

Sources

Application

2-cyclopropoxybenzaldehyde in the design of novel materials

Application Note: 2-Cyclopropoxybenzaldehyde in the Design of Novel Materials and Therapeutics Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Modular Proto...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Cyclopropoxybenzaldehyde in the Design of Novel Materials and Therapeutics

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Modular Protocols

Executive Summary

The rational design of novel materials and active pharmaceutical ingredients (APIs) relies heavily on versatile, structurally unique building blocks. 2-Cyclopropoxybenzaldehyde (C₁₀H₁₀O₂) has emerged as a highly valuable ortho-substituted aromatic scaffold[1][2]. The molecule features a reactive aldehyde handle paired with a strained, sterically demanding cyclopropoxy ether group. This specific ortho-arrangement enables unique coordination chemistry, dynamic covalent reactivity, and tailored lipophilicity, making it a critical precursor for fast-initiating olefin metathesis catalysts[3], stimuli-responsive polymers, and metabolically stable drug candidates[1].

This guide provides field-proven insights, mechanistic rationales, and self-validating protocols for integrating 2-cyclopropoxybenzaldehyde into advanced research workflows.

Physicochemical Profiling & Mechanistic Rationale

The utility of 2-cyclopropoxybenzaldehyde stems from the dual nature of its functional groups. The aldehyde is primed for nucleophilic addition and condensation[1], while the cyclopropyl ring acts as a unique bioisostere and steric modulator. In the ortho-position, the cyclopropoxy group can participate in bidentate chelation (e.g., with transition metals) or provide localized steric shielding[1][3].

Table 1: Physicochemical Properties & Design Rationale

Property Value Rationale in Material/Drug Design
Molecular Formula C₁₀H₁₀O₂ Defines baseline molecular weight (162.18 g/mol )[2].
Monoisotopic Mass 162.068 Da Crucial target for LC-MS/HRMS validation during synthesis[2].
XlogP (Predicted) ~2.3 Indicates moderate lipophilicity; highly favorable for API membrane permeability[2].

| Hazard Profile | H315, H319, H335 | Causes skin/eye irritation. Necessitates standard PPE and fume hood handling[4]. |

Application Workflow I: Next-Generation Ruthenium Olefin Metathesis Catalysts

Mechanistic Insight & Causality

In the realm of polymer science, Ring-Opening Metathesis Polymerization (ROMP) requires catalysts with precisely tuned initiation rates. Hoveyda-Grubbs catalysts utilize an ortho-alkoxybenzylidene ligand to chelate the Ruthenium (Ru) center. Recent kinetic studies demonstrate that substituting the standard isopropoxy group with a cyclopropoxy group significantly accelerates the catalyst's initiation rate[3].

The Causality: The initiation of the catalytic cycle requires the dissociation of the Ru–O dative bond. The unique ring strain and steric profile of the cyclopropoxy group weaken the computed Ru–O bond strength relative to the isopropoxy control, facilitating faster oxygen dissociation and thus a faster initiation rate[3].

Protocol: Synthesis of Cyclopropoxy-Hoveyda-Type Ru Catalyst

Note: This is a self-validating, two-step protocol.

Step 1: Wittig Olefination to 2-Cyclopropoxystyrene

  • Setup: Under an inert argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Deprotonation: Add potassium tert-butoxide (KOtBu, 1.2 eq) at 0 °C. Causality: The strong base generates the reactive ylide (indicated by a bright yellow color), which is strictly required to convert the aldehyde into a terminal olefin.

  • Coupling: Dropwise add 2-cyclopropoxybenzaldehyde (1.0 eq). Stir for 2 hours at room temperature.

  • Validation: Quench with water, extract with Et₂O, and concentrate. Purify via flash chromatography. Self-Validation: Confirm product via ¹H NMR (look for terminal vinyl protons at δ 5.2 and 5.7 ppm).

Step 2: Ligand Exchange (Ru-Complexation)

  • Reaction: Dissolve the purified 2-cyclopropoxystyrene (1.5 eq) and Grubbs 2nd Generation Catalyst (1.0 eq) in anhydrous dichloromethane (DCM).

  • Phosphine Scavenging: Add Copper(I) chloride (CuCl, 1.2 eq). Causality: CuCl acts as a phosphine scavenger. It irreversibly binds the dissociated tricyclohexylphosphine (PCy₃) from the Grubbs precursor, driving the thermodynamic equilibrium entirely toward the chelated Hoveyda-type complex.

  • Isolation: Stir at 40 °C for 4 hours. Filter through a pad of Celite to remove Cu-phosphine salts, concentrate, and precipitate the green Ru-catalyst using cold pentane.

G A 2-Cyclopropoxybenzaldehyde (Precursor) B Wittig Olefination (Ph3P=CH2) A->B Step 1 C 2-Cyclopropoxystyrene (Chelating Ligand) B->C Yields E Cyclopropoxy-Hoveyda Ru Catalyst C->E Ligand Exchange D Ru Precursor (Grubbs II) D->E + CuCl F ROMP Polymers (Novel Materials) E->F Olefin Metathesis

Figure 1: Workflow for the synthesis of cyclopropoxy-modified Ru catalysts.

Application Workflow II: Dynamic Covalent Polymer Networks

Mechanistic Insight & Causality

Dynamic covalent chemistry (DCvC) utilizes reversible bond formation to create self-healing or stimuli-responsive materials. 2-Cyclopropoxybenzaldehyde readily reacts with polyamines to form imine (Schiff base) networks[1]. The Causality: The bulky cyclopropoxy group in the ortho-position shields the resulting imine bond from rapid hydrolysis, tuning the thermodynamic equilibrium. When exposed to specific stimuli (e.g., pH shifts or heat), the imine bonds undergo reversible exchange, allowing the polymer network to reconfigure and "heal" micro-fractures.

Protocol: Synthesis of an Imine-Linked Self-Healing Gel
  • Preparation: Dissolve a multi-arm amine crosslinker (e.g., Tris(2-aminoethyl)amine) in a solvent mixture of EtOH/CHCl₃ (1:1). Causality: This specific solvent blend ensures the solubility of both the highly polar polyamine backbone and the hydrophobic cyclopropoxybenzaldehyde.

  • Condensation: Add 2-cyclopropoxybenzaldehyde (stoichiometric equivalent to amine groups) followed by 1 drop of glacial acetic acid. Causality: The mild acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine, without fully protonating the amine nucleophile (which would stall the reaction).

  • Gelation: Allow the mixture to sit undisturbed at 25 °C for 12 hours until a rigid gel forms.

  • Validation: Perform FT-IR spectroscopy on the dried gel. Self-Validation: The reaction is successful if the aldehyde C=O stretch (~1690 cm⁻¹) disappears and a sharp imine C=N stretch (~1630 cm⁻¹) appears.

G N1 Polyamine Backbone N3 Imine-Linked Polymer Network (Dynamic Covalent Material) N1->N3 Condensation (-H2O) N2 2-Cyclopropoxybenzaldehyde N2->N3 Condensation (-H2O) N4 Environmental Stimuli (pH, Heat, Moisture) N3->N4 Exposed to N5 Network Reconfiguration (Self-Healing/Adaptation) N4->N5 Triggers Reversible Imine Exchange N5->N3 Equilibrium Shift

Figure 2: Dynamic covalent imine exchange mechanism for self-healing materials.

Application Workflow III: Scaffold Synthesis for Drug Development

Mechanistic Insight & Causality

In medicinal chemistry, the cyclopropyl moiety is frequently incorporated into APIs to confer metabolic stability against cytochrome P450 enzymes and to restrict molecular conformation[1]. 2-Cyclopropoxybenzaldehyde serves as a direct precursor to functionalized benzylamines via reductive amination.

Protocol: Reductive Amination for API Scaffolds
  • Imine Formation: Combine 2-cyclopropoxybenzaldehyde (1.0 eq) and a primary amine building block (1.05 eq) in 1,2-dichloroethane (DCE). Stir for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, thereby minimizing unwanted side reactions and maximizing yield.

  • Quench & Extract: Quench with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over Na₂SO₄, and concentrate.

  • Validation: Analyze via LC-MS. Self-Validation: Confirm the mass shift from the starting aldehyde (M = 162.06 Da)[2] to the target amine mass.

Quantitative Data Synthesis

To aid in rational material design, the kinetic impact of the ortho-alkoxy substituent on Ru-catalyst initiation is summarized below.

Table 2: Comparative Initiation Rates of Ru-Catalysts (Relative to Isopropoxy)

Chelating Group (ortho-alkoxy) Relative Initiation Rate Mechanistic Cause[3]
Isopropoxy (Standard) 1.0x (Baseline) Standard Ru–O bond strength; baseline dissociation.
Cyclopropoxy > 1.0x (Faster) Ring strain and sterics weaken the Ru–O bond, accelerating dissociation.

| 2-Adamantyloxy | Fastest | Extreme steric bulk severely destabilizes the Ru–O resting state. |

References

  • PubChem. 2-cyclopropoxybenzaldehyde (CID 72221093) - Computed Properties and Monoisotopic Mass. National Center for Biotechnology Information. Available at:[Link]

  • Wang, C., et al. (2023).Origins of Initiation Rate Differences in Ruthenium Olefin Metathesis Catalysts Containing Chelating Benzylidenes. Organometallics / ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Cyclopropoxybenzaldehyde

Welcome to the Technical Support Center for the synthesis of 2-cyclopropoxybenzaldehyde. Synthesizing this molecule via the O-alkylation of salicylaldehyde (2-hydroxybenzaldehyde) is a notorious bottleneck in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-cyclopropoxybenzaldehyde. Synthesizing this molecule via the O-alkylation of salicylaldehyde (2-hydroxybenzaldehyde) is a notorious bottleneck in medicinal chemistry. This guide provides a comprehensive troubleshooting framework, mechanistic insights, and field-proven cross-coupling methodologies to overcome the inherent chemical barriers of cyclopropyl etherification.

Section 1: Mechanistic Overview & Root Cause Analysis

Q: Why do standard Williamson ether synthesis conditions fail or yield <10% for 2-cyclopropoxybenzaldehyde? A: The traditional Williamson ether synthesis relies on an SN2 mechanism. However, cyclopropyl halides (e.g., cyclopropyl bromide) are exceptionally poor electrophiles for SN2 reactions. The carbon-halogen bond in a highly strained cyclopropane ring possesses high s-character (sp2-like), making backside nucleophilic attack sterically and electronically unfavorable. Forcing the reaction with high temperatures (e.g., >150 °C in DMF) typically leads to E2 elimination (yielding volatile cyclopropene) or ring-opening side reactions rather than the desired etherification[1].

Q: What is the recommended, high-yielding alternative? A: The most robust approach is the Copper-Catalyzed Chan-Lam O-Cyclopropylation . Instead of forcing a phenol to attack a cyclopropyl electrophile, this method inverts the paradigm by utilizing a nucleophilic cyclopropyl source—such as potassium cyclopropyltrifluoroborate—coupled with salicylaldehyde in the presence of a Cu(II) catalyst and an oxygen atmosphere[1].

G A Cu(II) Precatalyst [Cu(OAc)2 + Ligand] B Ligand Exchange (Salicylaldehyde coordinates) A->B - HOAc C Transmetalation (Cyclopropyl-BF3K) B->C D Oxidation (O2) Cu(II) -> Cu(III) C->D E Reductive Elimination (C-O Bond Formation) D->E F 2-Cyclopropoxybenzaldehyde E->F Product Release G Cu(I) Species E->G G->A O2 Oxidation

Catalytic cycle of Cu-mediated Chan-Lam O-cyclopropylation.

Section 2: Optimized Experimental Protocol

Protocol: Copper-Catalyzed Chan-Lam O-Cyclopropylation of Salicylaldehyde

This protocol is designed as a self-validating system; the visual color changes of the copper complex serve as real-time indicators of catalytic health.

Materials Required:

  • Salicylaldehyde (1.0 equiv, 1.0 mmol)

  • Potassium cyclopropyltrifluoroborate (2.0 equiv, 2.0 mmol)

  • Cu(OAc)₂ (0.2 equiv, 0.2 mmol)

  • 1,10-Phenanthroline (0.2 equiv, 0.2 mmol)

  • Na₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,2-Dichloroethane (DCE) (0.1 M)

Step-by-Step Methodology:

  • Precatalyst Formation: In an oven-dried flask, combine Cu(OAc)₂ and 1,10-phenanthroline in DCE. Stir for 15 minutes at room temperature.

    • Validation Check: The solution must turn a deep, vibrant blue, confirming the formation of the active Cu(II)-phenanthroline complex. If it remains pale, your ligand coordination has failed.

  • Reagent Addition: Add salicylaldehyde, potassium cyclopropyltrifluoroborate, and Na₂CO₃ to the mixture.

  • Atmospheric Setup (Critical): Equip the flask with an oxygen balloon. Purge the headspace briefly with O₂.

    • Causality: The terminal oxidant (O₂) is mandatory to oxidize the off-cycle Cu(I) species back to the catalytically active Cu(II) state. Without it, the reaction will die after a single turnover.

  • Heating: Heat the reaction mixture to 70 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor via LC-MS or TLC. The reaction mixture will typically transition to a dark green/brown suspension as the catalytic cycle proceeds.

  • Workup & Purification: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove copper salts and inorganic bases. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 2-cyclopropoxybenzaldehyde.

Section 3: Quantitative Data & Method Comparison

To illustrate why the Chan-Lam approach is superior, compare the historical and modern methodologies below:

Synthesis MethodReagentsConditionsTypical YieldPrimary Impurities / Issues
Williamson Ether Cyclopropyl bromide, K₂CO₃DMF, 150 °C, 24h< 10%Unreacted starting material, cyclopropene (gas)
Thioether Cleavage 1-iodo-1-(phenylthio)cyclopropaneAgOTf, then Li/NH₃40-50%Multi-step, harsh reductive conditions[2]
Chan-Lam (Boronic Acid) Cyclopropylboronic acid, Cu(OAc)₂DCE, O₂, 70 °C, 16h45-60%Protodeboronation byproducts
Chan-Lam (Trifluoroborate) Potassium cyclopropyltrifluoroborateDCE, O₂, 70 °C, 12h75-85% Minimal; highly selective[1]

Section 4: Troubleshooting & FAQs

Troubleshooting Start Issue: Low Product Yield Atmosphere Check Reaction Atmosphere Start->Atmosphere Inert Inert Gas (N2/Ar) Cu(I) cannot oxidize Atmosphere->Inert No O2 Oxygen Oxygen Balloon Check Reagent Quality Atmosphere->Oxygen O2 Present Boron Boronic Acid Used? Prone to protodeboronation Oxygen->Boron BF3K Switch to Potassium Cyclopropyltrifluoroborate Boron->BF3K Fix

Troubleshooting logic tree for low yields in O-cyclopropylation.

Q: My reaction stalled at 20% conversion, and the solution turned a muddy, opaque brown. What happened? A: This indicates catalyst death due to oxygen starvation. The Cu(I) intermediate generated after reductive elimination must be re-oxidized to Cu(II). If your oxygen balloon deflated, or if the reaction was mistakenly run under an inert nitrogen/argon atmosphere, the catalytic cycle cannot turn over. Re-oxygenate the system and ensure vigorous stirring to maximize gas-liquid mass transfer.

Q: Why use potassium cyclopropyltrifluoroborate instead of the cheaper cyclopropylboronic acid? A: Cyclopropylboronic acid is highly prone to protodeboronation (cleavage of the C-B bond by trace water or protons) at elevated temperatures, which consumes the reagent before it can couple with the phenol. Potassium trifluoroborates act as a slow-release reservoir of the active boron species, suppressing this side reaction and significantly improving the yield of 2-cyclopropoxybenzaldehyde[1].

Q: Can I use Palladium-catalyzed Buchwald-Hartwig cross-coupling instead? A: It is highly discouraged for cyclopropyl ethers. While Pd-catalysis is excellent for standard aryl ethers, cyclopropyl groups undergo slow oxidative addition and are highly susceptible to β-carbon elimination (ring-opening) when coordinated to Palladium, leading to complex mixtures of acyclic byproducts. Copper catalysis avoids this specific degradation pathway.

References

  • Derosa, J., O'Duill, M., Holcomb, M., & Engle, K. M. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry.[Link]

  • Hollingworth, G. J., Dinnell, K., Dickinson, L. C., & Thomson, C. G. (1999). ChemInform Abstract: A Convenient Method for the Preparation of Aryl Cyclopropyl Ethers from Phenols. Tetrahedron Letters / ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Cyclopropoxybenzaldehyde

Welcome to the Technical Support Center for the isolation and purification of 2-cyclopropoxybenzaldehyde. As a critical intermediate in advanced drug development and API synthesis, achieving ultra-high purity of this com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-cyclopropoxybenzaldehyde. As a critical intermediate in advanced drug development and API synthesis, achieving ultra-high purity of this compound is paramount.

As a Senior Application Scientist, I frequently see researchers struggle with two main issues during this workflow: the thermal instability of the strained cyclopropoxy ring and the stubborn solubility profiles of lipophilic bisulfite adducts. The following guides and protocols are engineered as self-validating systems, ensuring you maintain complete mechanistic control over the chemical environment at every step.

Process Workflow & Logical Relationships

PurificationWorkflow Crude Crude Mixture (Aldehyde, Phenol, Alkyl Halide) AlkWash Alkaline Wash (1M Na2CO3) Removes Salicylaldehyde Crude->AlkWash Bisulfite NaHSO3 (aq) Addition Forms Water-Soluble Adduct AlkWash->Bisulfite PhaseSep Liquid-Liquid Extraction Bisulfite->PhaseSep OrgWaste Organic Phase (Discard Alkyl Halides) PhaseSep->OrgWaste Top Layer AqPhase Aqueous Phase (Contains Aldehyde Adduct) PhaseSep->AqPhase Bottom Layer Regen NaOH Addition (pH 12) Regenerates Aldehyde AqPhase->Regen Distill Vacuum Distillation Removes Trace Solvents Regen->Distill Pure Pure 2-Cyclopropoxybenzaldehyde Distill->Pure

Figure 1: Sequential purification workflow for crude 2-cyclopropoxybenzaldehyde.

Troubleshooting Guides & FAQs
Chemoselective Isolation (Bisulfite Adduct Formation)

Q: My crude mixture contains unreacted salicylaldehyde and cyclopropyl bromide. How do I selectively isolate 2-cyclopropoxybenzaldehyde? A: Use a two-stage extraction based on pKa and electrophilicity. First, wash the organic layer with a weak base (e.g., 1M Na₂CO₃) to deprotonate and extract the unreacted salicylaldehyde (a phenol) into the aqueous phase. Second, treat the remaining organic layer with saturated sodium bisulfite. The target 2-cyclopropoxybenzaldehyde forms a 1, leaving the unreactive cyclopropyl bromide in the organic waste[1].

Q: The bisulfite adduct of my aldehyde forms a gummy, unfilterable mass instead of a neat precipitate. How do I proceed? A: This is a common causality of the bulky, lipophilic cyclopropoxy ether group. Instead of vacuum filtration, employ a liquid-liquid extraction protocol. Use a biphasic system (e.g., 2-methyltetrahydrofuran and water). The highly polar adduct will2, overcoming the physical handling issues of gummy precipitates[2].

Q: I am concerned about the basic conditions (pH 12) required to regenerate the aldehyde from the aqueous bisulfite adduct. Is there a milder alternative? A: Yes. If your specific derivative is sensitive to aqueous base, you can utilize a nonaqueous regeneration method. By reacting the isolated bisulfite adduct with3 at 40–60°C, the aldehyde is regenerated quantitatively. This avoids extreme pH conditions and prevents unintended ether cleavage[3].

Thermal Purification (Vacuum Distillation)

Q: Why is my 2-cyclopropoxybenzaldehyde turning into a white solid over time, and how can distillation fix it? A: Benzaldehyde derivatives undergo auto-oxidation in the presence of atmospheric oxygen via a radical pathway to form benzoic acids (e.g., 2-cyclopropoxybenzoic acid). Vacuum distillation separates the volatile aldehyde from these high-boiling acid impurities. To prevent re-oxidation, you must store the purified distillate under an inert gas (Argon/N₂) at -20°C[4].

Q: My vacuum distillation bumped violently, ruining the distillate. What went wrong? A: You likely used standard boiling chips. Under vacuum, the5, rendering them useless for nucleation[5]. To prevent bumping, you must use vigorous magnetic stirring or install a6 to introduce a continuous stream of micro-bubbles[6]. Additionally, always use a Claisen adapter to provide a buffer zone against splashing[5].

Step-by-Step Experimental Protocols
Protocol A: Chemoselective Liquid-Liquid Bisulfite Purification

Causality: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon, forming a highly polar adduct. This drastically alters the solubility profile, allowing physical separation from lipophilic impurities via simple extraction.

  • Dissolution: Dissolve the crude 2-cyclopropoxybenzaldehyde in a water-immiscible solvent (e.g., ethyl acetate or 2-MeTHF) at a 10:1 volume-to-mass ratio[2].

  • Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃)[4].

  • Extraction: Shake vigorously in a separatory funnel for 5-10 minutes. Allow the layers to separate. The aldehyde adduct is now in the lower aqueous phase[1].

    • Self-Validating Step: Spot the top organic layer on a TLC plate and visualize under UV light (254 nm) or with a 2,4-DNP stain. The absence of an active aldehyde spot confirms quantitative conversion and transfer.

  • Washing: Wash the aqueous phase once with fresh ethyl acetate to remove trace lipophilic impurities (e.g., cyclopropyl bromide).

  • Regeneration: Carefully add 10% aqueous NaOH to the aqueous layer dropwise until the pH reaches 10-12, regenerating the free aldehyde[4].

  • Recovery: Extract the cloudy aqueous mixture with fresh ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Thermal Purification via High-Vacuum Distillation

Causality: Reduced pressure significantly lowers the boiling point of the aldehyde, preventing the thermal cleavage of the strained cyclopropoxy ring and minimizing thermal oxidation during purification.

  • Setup: Assemble a short-path distillation apparatus equipped with a Claisen adapter, a magnetic stir bar, and a vacuum receiving cow[5].

  • Greasing: Lightly grease all ground-glass joints to ensure a high-integrity vacuum seal[5].

  • Cold Trap: Ensure the vacuum pump is protected by a dry ice/acetone cold trap to prevent solvent vapors from degrading the pump oil[6].

  • Evacuation & Stabilization: Turn on the vacuum before applying heat to strip off any residual low-boiling solvents without violent bumping[5].

    • Self-Validating Step: Monitor the internal pressure using a manometer. A steady, low pressure reading confirms the absence of vacuum leaks, while the cessation of bubbling indicates all volatile residual solvents have been successfully stripped.

  • Distillation: Gradually increase the oil bath temperature. Collect the main fraction corresponding to the predicted boiling point of 2-cyclopropoxybenzaldehyde under your specific vacuum pressure.

Quantitative Data Presentation
Purification MethodTarget Impurities RemovedTypical Recovery YieldScalabilityKey Mechanistic Advantage
Alkaline Wash (1M Na₂CO₃) Unreacted Salicylaldehyde>95%HighExploits the pKa difference between phenols and ethers.
Aqueous Bisulfite Extraction Alkyl halides, non-aldehydes75–90%HighHighly chemoselective nucleophilic addition to the carbonyl.
Nonaqueous Bisulfite (TMS-Cl) Non-aldehydes85–100%MediumAvoids extreme pH; prevents ester/ether cleavage during regeneration.
Vacuum Distillation High-boiling tars, oxidation products70–85%HighLowers boiling point to prevent thermal degradation of the cyclopropoxy ring.
References
  • Technical Support Center: Aldehyde Purific
  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis, PMC.
  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts, Organic Chemistry Portal.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol, JoVE.
  • Vacuum Distillation: Establishing Reduced Pressure, Rubin Group.
  • 5.

Sources

Troubleshooting

troubleshooting side reactions in 2-cyclopropoxybenzaldehyde synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who hit a brick wall when attempting to append a cyclopropyl group to a phenol—specifically in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who hit a brick wall when attempting to append a cyclopropyl group to a phenol—specifically in the synthesis of 2-cyclopropoxybenzaldehyde .

Standard retrosynthetic logic often leads chemists to attempt a Williamson ether synthesis using cyclopropyl halides. However, the unique electronic structure of the cyclopropane ring makes this a notoriously punishing route, plagued by side reactions. This guide is designed to deconstruct the causality behind these failures and provide a self-validating, field-proven protocol utilizing transition-metal catalysis.

I. Mechanistic Overview & Pathway Visualization

To understand why your synthesis is failing, we must examine the molecular orbitals. The 60° bond angles of a cyclopropane ring force the carbon atoms into an unusual hybridization state. The C–C bonds possess high p-character (forming bent "Walsh orbitals"), while the exocyclic C–X bonds exhibit high s-character (resembling sp² hybridized carbons).

Consequently, direct SN2 backside attack is electronically forbidden and sterically hindered . Forcing the reaction with high heat and strong bases inevitably triggers E2 elimination or ring-opening, yielding allyl ethers rather than your target. To bypass this, we must abandon SN2 logic and rely on the Chan-Lam oxidative cross-coupling [1], which utilizes a copper catalyst to facilitate transmetalation and reductive elimination, assembling the C–O bond without breaking the strained ring.

SynthesisWorkflow cluster_0 Optimized Chan-Lam Pathway cluster_1 Williamson Ether Pathway SM Salicylaldehyde (Phenol Nucleophile) CL_Cond Potassium Cyclopropyltrifluoroborate Cu(OAc)2, 1,10-Phenanthroline, O2 SM->CL_Cond Pathway A (Recommended) W_Cond Cyclopropyl Bromide Strong Base (e.g., K2CO3), Heat SM->W_Cond Pathway B (Not Recommended) Prod 2-Cyclopropoxybenzaldehyde (Target Product) CL_Cond->Prod Controlled O2, 70°C Ox_Side Side Product: Salicylic Acid CL_Cond->Ox_Side Excess O2 Over-oxidation Proto_Side Side Product: Cyclopropane Gas CL_Cond->Proto_Side Trace H2O Protodeboronation W_Cond->Prod <5% Yield Elim_Side Side Product: Ring-Opened Allyl Ethers W_Cond->Elim_Side Ring Strain / E2 Elimination

Fig 1. Divergent pathways and side reactions in 2-cyclopropoxybenzaldehyde synthesis.

II. Troubleshooting FAQs

Q1: I am attempting a Chan-Lam coupling, but my LC-MS shows massive amounts of salicylic acid instead of my product. What is causing this? Causality & Solution: The Chan-Lam coupling requires an oxidant—typically 1 atmosphere of O₂ gas—to turn over the Cu(I) intermediate back to the active Cu(II) species [2]. However, salicylaldehyde contains a highly sensitive aldehyde proton. Under an oxygen atmosphere in the presence of a copper catalyst, the aldehyde undergoes rapid autoxidation to the corresponding carboxylic acid (salicylic acid). Actionable Fix: Do not sparge the reaction mixture with O₂. Instead, evacuate and backfill the reaction vessel with an O₂ balloon, allowing oxygen to diffuse passively into the solvent. Strictly maintain the temperature at 70 °C; exceeding 80 °C exponentially accelerates aldehyde oxidation.

Q2: My cyclopropylboronic acid is disappearing from the reaction mixture, but I am not observing product formation. Where is it going? Causality & Solution: You are witnessing protodeboronation . Cyclopropylboronic acid is notoriously unstable. In the presence of basic conditions and trace water, the C–B bond hydrolyzes, releasing volatile cyclopropane gas that escapes your condenser. Alternatively, it can undergo oxidative homocoupling to form dicyclopropyl ether. Actionable Fix: Switch your reagent to potassium cyclopropyltrifluoroborate ( c -PrBF₃K). This salt is highly stable and acts as a "slow-release" reservoir for the active boronic species. By keeping the steady-state concentration of the active boron species low, you kinetically favor the cross-coupling cycle over the protodeboronation degradation pathway [1].

Q3: I tried a Mitsunobu reaction using cyclopropanol and salicylaldehyde. The yield is terrible, and I see multiple spots on my TLC. Why? Causality & Solution: While the Mitsunobu reaction avoids the ring-strain issues of SN2, cyclopropanol is highly volatile (b.p. ~100 °C) and prone to acid-catalyzed rearrangement into propanal. If the betaine intermediate formed by DIAD and PPh₃ does not rapidly react with the phenol, the cyclopropanol will either evaporate or rearrange, leading to complex aldol condensation byproducts with your starting salicylaldehyde. We highly recommend defaulting to the Chan-Lam route for this specific substrate.

III. Quantitative Data: Reaction Optimization

The table below summarizes the empirical data validating the shift from traditional alkylation to optimized cross-coupling.

Synthesis RouteReagents & ConditionsTypical YieldPrimary Failure ModeScalability
Williamson Ether Cyclopropyl bromide, K₂CO₃, DMF, 150 °C< 5%Ring-opening, E2 eliminationPoor
Mitsunobu Cyclopropanol, DIAD, PPh₃, THF, 0 °C to RT30 - 45%Cyclopropanol volatility/rearrangementModerate
Standard Chan-Lam Cyclopropylboronic acid, Cu(OAc)₂, Pyridine, O₂20 - 40%Protodeboronation, Aldehyde oxidationModerate
Optimized Chan-Lam c -PrBF₃K, Cu(OAc)₂, 1,10-phenanthroline, O₂70 - 85% Minor aldehyde oxidation (if uncontrolled)Excellent

IV. Validated Experimental Protocol: Optimized Chan-Lam O-Cyclopropylation

This self-validating protocol utilizes potassium cyclopropyltrifluoroborate to suppress protodeboronation and a bidentate ligand (1,10-phenanthroline) to accelerate the reductive elimination step, outcompeting the autoxidation of the aldehyde.

Materials Required:

  • Salicylaldehyde (1.0 mmol, 1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (2.0 mmol, 2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 20 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene / H₂O (3:1 ratio, 4 mL total)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Cu(OAc)₂ and 1,10-phenanthroline. Add 3 mL of Toluene. Stir for 10 minutes at room temperature. Self-Validation Check: The solution must transition from a pale blue suspension to a deep, homogenous green/blue complex. If it remains pale, your ligand has oxidized or degraded.

  • Reagent Loading: Add the salicylaldehyde, potassium cyclopropyltrifluoroborate, and Na₂CO₃ to the vial. Add 1 mL of deionized H₂O. (The biphasic system aids in the slow hydrolysis of the trifluoroborate salt).

  • Atmosphere Exchange: Seal the vial with a septum cap. Pierce the septum with an exit needle. Insert a needle attached to an O₂-filled balloon. Flush the headspace for 30 seconds, then remove the exit needle, leaving the O₂ balloon attached to maintain 1 atm of positive pressure.

  • Reaction Execution: Place the vial in a preheated oil bath at strictly 70 °C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic system. Monitor via TLC (Hexanes:EtOAc 8:2) after 12 hours.

  • Workup & Isolation: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the entire mixture through a short pad of Celite to remove copper salts. Wash the organic layer with 1M HCl (1 x 10 mL) to remove residual ligand, followed by brine (1 x 10 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography on silica gel to afford pure 2-cyclopropoxybenzaldehyde.

V. References

  • Derosa, J., O'Duill, M. L., Holcomb, M., Boulous, M. N., Patman, R. L., Wang, F., Tran-Dubé, M., McAlpine, I., & Engle, K. M. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(6), 3417–3425. Available at:[Link]

  • West, M. J., Fyfe, J. W. B., Vantourout, J. C., & Watson, A. J. A. (2019). Mechanistic Development and Recent Applications of the Chan-Lam Amination. Chemical Reviews, 119(24), 12491–12523. Available at:[Link]

Optimization

Technical Support Center: Handling and Storage of 2-Cyclopropoxybenzaldehyde

Welcome to the Technical Support Center for1[1]. As a highly reactive building block widely used in drug discovery and synthetic chemistry, this compound is exquisitely sensitive to environmental factors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for1[1]. As a highly reactive building block widely used in drug discovery and synthetic chemistry, this compound is exquisitely sensitive to environmental factors.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality of degradation, provide self-validating experimental workflows, and establish rigorous protocols to ensure the scientific integrity of your synthetic pipelines.

The Causality of Decomposition

To prevent degradation, we must first understand the mechanistic pathways that destroy the reagent. Like many alkoxybenzaldehydes, 2-cyclopropoxybenzaldehyde primarily decomposes via radical-mediated auto-oxidation and thermal cracking [2].

When exposed to atmospheric oxygen and ambient light (hν), the relatively weak aldehydic C–H bond undergoes hydrogen abstraction. This generates a highly reactive acyl radical. Triplet oxygen inserts into this radical to form a peroxy acid intermediate, which subsequently reacts with another molecule of the starting aldehyde to yield two equivalents of 2-cyclopropoxybenzoic acid [3]. This transformation is visually characterized by the appearance of a white, insoluble precipitate in the normally clear liquid. Furthermore, elevated temperatures can induce thermal decomposition and decarbonylation[4].

AutoOxidation A 2-Cyclopropoxybenzaldehyde (Clear Liquid) B Acyl Radical (Light/Heat Triggered) A->B hν, Δ C Peroxy Acid (O2 Insertion) B->C +O2 D 2-Cyclopropoxybenzoic Acid (White Precipitate) C->D +Aldehyde

Caption: Radical-mediated auto-oxidation of 2-cyclopropoxybenzaldehyde into carboxylic acid.

Troubleshooting Guide

Q: My newly opened bottle of 2-cyclopropoxybenzaldehyde has a white crust around the cap and a cloudy appearance. Is it ruined? A: The white crust is 2-cyclopropoxybenzoic acid, a direct result of oxygen ingress and auto-oxidation as detailed in 3[3]. Do not use this material directly for sensitive cross-coupling or reductive amination reactions, as the acid will poison metal catalysts and alter the pH. You must rescue the reagent using the Bisulfite Purification Protocol (see Section 3).

Q: I stored the reagent on the benchtop for three weeks. The liquid turned yellow, but there is no precipitate. Can I proceed? A: Proceed with extreme caution. A yellow tint indicates the early onset of degradation or trace polymerization[3]. Aldehydes can undergo self-condensation or form polyacetals if trace acidic impurities are present. You must verify the purity via ¹H NMR. Look for the sharp aldehyde singlet at ~10.4 ppm; if you observe broad peaks in the 11–12 ppm range (COOH) or extraneous aliphatic signals, purification is mandatory.

Q: What is the optimal long-term storage condition? A: According to authoritative supplier standards for analogous halogenated derivatives like , the compound must be stored under an inert atmosphere (Argon) at refrigerated temperatures (2°C to 8°C) or frozen (-10°C) in amber glass.

Self-Validating Experimental Protocols

To guarantee experimental reproducibility, utilize the following self-validating workflows.

Protocol A: Bisulfite Purification of Degraded Aldehyde

Causality: The bisulfite anion (HSO₃⁻) is a strong nucleophile that selectively attacks the electrophilic carbonyl carbon of the aldehyde, forming a highly polar, water-soluble α-hydroxy sulfonate. The carboxylic acid impurity cannot undergo this reaction and remains trapped in the organic phase.

  • Dissolution: Dissolve the degraded 2-cyclopropoxybenzaldehyde in diethyl ether (10 mL per gram of compound).

  • Adduct Formation: Add an equal volume of saturated aqueous sodium bisulfite (NaHSO₃) and stir vigorously for 2 hours.

    • Validation Check: The disappearance of the yellow tint in the organic layer indicates successful transfer of the aldehyde into the aqueous phase as the bisulfite adduct.

  • Separation: Transfer to a separatory funnel. Discard the organic layer (which contains the acid impurity). Wash the aqueous layer once with fresh diethyl ether to remove trace non-polar impurities.

  • Regeneration: Cool the aqueous layer in an ice bath and slowly add 10% NaOH until the pH reaches 10.

    • Validation Check: The aqueous layer will immediately turn cloudy as the hydrophobic free aldehyde is regenerated and drops out of the aqueous solution.

  • Extraction: Extract the regenerated aldehyde with fresh diethyl ether (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Anaerobic Aliquoting for Long-Term Storage

Causality: Argon is heavier than atmospheric air and nitrogen. Purging vials with Argon creates a dense, protective blanket that physically displaces the oxygen required for radical chain initiation.

  • Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 2 hours to remove trace moisture. Cool in a desiccator.

  • Purging: Using a Schlenk line, purge each vial with Argon gas for exactly 3 minutes.

  • Transfer: Using a gas-tight Hamilton syringe, transfer the purified 2-cyclopropoxybenzaldehyde into the purged vials.

  • Sealing: Cap tightly, wrap the seal meticulously with Parafilm, and store immediately at 2-8°C.

    • Validation Check: The human olfactory system can detect benzaldehydes at sub-ppm levels. If you can smell a "bitter almond" odor emanating from the sealed vial, the seal is compromised and oxygen can enter. Re-seal immediately.

StorageWorkflow Start Receive Reagent Check NMR / GC-MS Purity Check Start->Check Decide Purity > 98%? Check->Decide Purify Bisulfite Purification Decide->Purify No Aliquot Aliquot under Argon Decide->Aliquot Yes Purify->Check Re-verify Store Store at 2-8°C in Amber Vials Aliquot->Store

Caption: Workflow for the verification, purification, and anaerobic storage of the aldehyde.

Quantitative Storage Data & Analytical Markers

ParameterOptimal ConditionDegradation Risk / MarkerPrimary Analytical Method
Temperature 2°C to 8°CThermal cracking / DecarbonylationGC-MS
Atmosphere Argon (Ar)Auto-oxidation to Carboxylic Acid¹H NMR (Loss of ~10.4 ppm CHO)
Light Exposure Amber Glass (Dark)Photochemical radical initiationHPLC-UV
Container PTFE-lined GlassPolymerization / Plasticizer LeachingVisual (Viscous/gummy residue)

Frequently Asked Questions (FAQs)

Q: Can I store 2-cyclopropoxybenzaldehyde in standard plastic Eppendorf tubes? A: Absolutely not. Plastic microcentrifuge tubes are highly permeable to oxygen over time. Furthermore, the lipophilic nature of the aldehyde can extract plasticizers from the tube walls, contaminating your sample. Always use borosilicate glass.

Q: If I suspect polymerization, how can I confirm it? A: Aldehyde polymerization (forming polyacetals) results in a viscous, gummy residue or an insoluble solid. Attempt to dissolve a small aliquot in dichloromethane (DCM). If it remains insoluble, the material has polymerized and cannot be rescued via bisulfite purification; it must be discarded[3].

Q: Does the cyclopropoxy group itself degrade during storage? A: Under ambient storage conditions, the cyclopropyl ether is relatively stable. However, if the sample is exposed to strong Brønsted acids (which can be generated if the sample heavily oxidizes and absorbs moisture), the cyclopropane ring can undergo electrophilic ring-opening. Maintaining a neutral, dry, and cold environment prevents this secondary degradation pathway.

References

  • Title: CAS No. 1243404-03-6 | Chemsrc Source: chemsrc.com URL: [Link]

  • Title: The thermal decomposition of benzaldehyde at different temperatures - ResearchGate Source: researchgate.net URL: [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 2-Cyclopropoxybenzaldehyde

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently see researchers struggle with the structural validation of ortho-substituted cyclopropyl ethers. 2-Cyclopropoxybenzaldehyde (C₁₀H₁₀O...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently see researchers struggle with the structural validation of ortho-substituted cyclopropyl ethers. 2-Cyclopropoxybenzaldehyde (C₁₀H₁₀O₂) presents a unique set of spectroscopic challenges: the extreme ring strain of the cyclopropane moiety, the complex spin systems generated by its diastereotopic protons, and the molecule's chemical lability under both acidic and oxidative conditions.

This guide is designed to move beyond basic spectral interpretation. It provides a causal understanding of why this molecule behaves the way it does in your instruments, alongside self-validating protocols to ensure your data is artifact-free.

Part 1: Quantitative Spectroscopic Baselines

Before troubleshooting, you must establish a reliable baseline. The table below summarizes the expected spectral features for pure 2-cyclopropoxybenzaldehyde and explains the physical causality behind each signal.

Analytical MethodTarget Signal / FeatureExpected Value / PatternCausality / Structural Origin
¹H NMR (CDCl₃) Cyclopropyl CH₂ (ring)0.30 – 0.90 ppm (m, 4H)Strong shielding from the cyclopropane C-C σ-bond diamagnetic anisotropy.
¹H NMR (CDCl₃) Cyclopropyl CH (methine)3.70 – 4.00 ppm (m, 1H)Deshielding by the adjacent highly electronegative ether oxygen.
¹H NMR (CDCl₃) Aldehyde CHO~10.4 ppm (s, 1H)Extreme deshielding from C=O anisotropy and the ortho-ether effect.
¹³C NMR (CDCl₃) Cyclopropyl CH₂5 – 10 ppmHigh s-character of the strained C-C bonds pushes shifts upfield.
IR Spectroscopy C-H stretch (ring)~3050 – 3100 cm⁻¹Increased s-character (sp²-like) of the cyclopropyl C-H bonds.
IR Spectroscopy C=O stretch~1685 cm⁻¹Conjugation of the aldehyde with the aromatic ring lowers the frequency.
Mass Spec (EI) Molecular Ion [M]⁺m/z 162Intact molecular mass (often very weak due to fragmentation).
Mass Spec (EI) Base/Major Fragmentsm/z 121, m/z 134Loss of cyclopropyl radical (-C₃H₅) or ethylene (-C₂H₄) via rearrangement.
Part 2: Workflow Visualization

G A Sample Preparation (Inert Atmosphere) B NMR Spectroscopy (1H, 13C, COSY/HSQC) A->B C Mass Spectrometry (Soft Ionization) A->C D IR Spectroscopy (ATR-FTIR) A->D E Data Synthesis & Structure Verification B->E F Troubleshoot: Complex Spin Systems B->F If multiplets overlap C->E G Troubleshoot: Acid-Catalyzed Ring Opening C->G If M-41 dominates D->E

Multimodal characterization workflow for 2-cyclopropoxybenzaldehyde and troubleshooting paths.

Part 3: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why am I seeing a complex, unresolvable multiplet in the 0.3–0.9 ppm range of my ¹H NMR spectrum instead of simple first-order splitting? The Causality: The cyclopropyl ring is highly rigid. The two CH₂ groups are not only strained, but the protons on each carbon are diastereotopic (fixed in cis or trans positions relative to the bulky ortho-formylphenoxy group). This creates a complex AA'BB'C spin system. Furthermore, the strong diamagnetic anisotropy of the cyclopropane C-C σ-bonds creates a shielding cone that pushes these signals unusually upfield . The Fix: Do not rely solely on 1D ¹H NMR for structural confirmation. Run a 2D HSQC experiment. The HSQC will cleanly resolve the overlapping proton multiplets by correlating them to their highly shielded ¹³C carbons (typically found between 5–10 ppm).

Q2: My mass spectrum (Electron Ionization, 70 eV) shows almost no molecular ion peak (M⁺ at m/z 162). Instead, I see massive peaks at m/z 121 and m/z 134. Is my compound degrading in the vial? The Causality: Not necessarily. Cyclopropyl ethers are notoriously fragile under hard ionization. The strained C-C bonds undergo rapid homolytic cleavage upon electron impact. The dominant m/z 121 peak corresponds to the loss of a cyclopropyl radical ([M - 41]⁺), leaving a highly stable 2-hydroxybenzaldehyde cation. The m/z 134 peak results from a characteristic McLafferty-type rearrangement where the cyclopropyl ring opens and expels ethylene ([M - 28]⁺) . The Fix: Switch to a soft ionization technique. Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode to observe the intact [M+H]⁺ at m/z 163.07.

Q3: After storing my sample for a week, or after running an LC-MS method, my NMR shows new vinylic peaks (~5.0-6.0 ppm) and my IR shows a broad OH stretch. What happened? The Causality: You are observing two distinct degradation pathways. First, benzaldehydes auto-oxidize in the presence of atmospheric oxygen to form 2-cyclopropoxybenzoic acid (causing the broad IR OH stretch). Second, cyclopropyl ethers are highly sensitive to Lewis and Brønsted acids. Acid catalysis triggers the cleavage of the C-O or C-C bond, leading to ring-opening isomerization into an allyl ether or a corresponding phenol derivative . The Fix: Store the compound under an inert argon atmosphere at -20°C. If using HPLC for purification, strictly avoid Trifluoroacetic acid (TFA) in your mobile phase. Use a neutral or slightly basic volatile buffer system (e.g., 10 mM ammonium acetate) instead.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your characterization, every protocol must include an internal validation step to confirm the integrity of the system before you interpret the data.

Protocol 1: High-Resolution NMR Acquisition for Strained Ring Systems Objective: Accurately resolve the cyclopropyl spin system while ruling out auto-oxidation.

  • Sample Preparation: Dissolve 15 mg of 2-cyclopropoxybenzaldehyde in 0.6 mL of CDCl₃ (100% atom D) containing 0.03% v/v TMS. Prepare the sample in a glovebox or under a gentle nitrogen stream to prevent oxidation.

  • Acquisition (1D): Acquire a standard 1D ¹H NMR (minimum 400 MHz, 16 scans).

  • Internal Validation Check 1: Verify the TMS peak is a sharp singlet at exactly 0.00 ppm. Check the aldehyde proton at ~10.4 ppm. Validation: If the aldehyde peak appears broad, or if a new peak appears at ~11.0–12.0 ppm, your sample has oxidized to the carboxylic acid. Discard and repurify.

  • Acquisition (2D): Acquire a 2D HSQC spectrum (gradient-selected, optimized for ¹J_CH = 145 Hz).

  • Internal Validation Check 2: Ensure the cyclopropyl CH₂ cross-peaks (0.3–0.9 ppm in ¹H) map directly to the highly shielded ¹³C region (5–10 ppm). Validation: This confirms the presence of an intact strained ring rather than an acyclic aliphatic impurity .

Protocol 2: Soft Ionization MS (ESI) to Preserve Cyclopropyl Ether Linkages Objective: Obtain the intact molecular ion without acid-catalyzed ring opening or in-source fragmentation.

  • Solvent Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol. Crucial: Add 10 mM Ammonium Acetate. Do not use Formic Acid.

  • Instrument Tuning: Set the ESI source to positive ion mode. Lower the capillary/fragmentor voltage by 20% compared to standard small-molecule tunes to minimize in-source fragmentation of the fragile ether bond.

  • Acquisition: Inject the sample and acquire the full scan (m/z 50–500).

  • Internal Validation Check: The primary base peak must be the[M+H]⁺ at m/z 163.07. Validation: If the m/z 121 peak is >10% relative abundance, your fragmentor voltage is still too high. Step down the voltage in 5V increments until the intact molecular ion dominates the spectrum.

References
  • ResearchGate. "1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study." ResearchGate. [Link]

  • ACS Publications. "A Stereochemical Study of the Isomerization of Cyclopropyl Ethers." The Journal of Organic Chemistry.[Link]

  • PubChem. "2-cyclopropoxybenzaldehyde." National Center for Biotechnology Information. [Link]

Optimization

Technical Support Center: Troubleshooting 2-Cyclopropoxybenzaldehyde Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high yields when utilizing [1]. While this compound is a highly valuable building...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high yields when utilizing [1]. While this compound is a highly valuable building block—often utilized in the synthesis of [2] and [3]—its unique structural features present significant synthetic hurdles.

To successfully manipulate this molecule, we must move beyond standard protocols and design experiments that directly counteract its inherent physical and electronic limitations.

Mechanistic Overview: Understanding the Bottleneck

The poor reactivity of 2-cyclopropoxybenzaldehyde stems from a delicate balance of two primary factors:

  • The Ortho-Steric Blockade: The cyclopropoxy group at the 2-position physically shields the aldehyde carbonyl. This steric bulk restricts the Bürgi-Dunitz trajectory, making it exceedingly difficult for bulky nucleophiles or amines to achieve the necessary angle of attack on the electrophilic carbon.

  • Electronic Deactivation: The cyclopropoxy group is strongly electron-donating. The unique π -character of the strained cyclopropyl ring, coupled with the ether oxygen's lone pairs, donates electron density into the aromatic ring via resonance (the Hammett constant σp​ for the cyclopropyl group is -0.21, and the ether linkage amplifies this)[4]. This resonance increases the electron density at the carbonyl carbon, significantly reducing its electrophilicity compared to an unsubstituted benzaldehyde.

Troubleshooting FAQs

Q1: My reductive amination is yielding mostly unreacted starting material. Why is the imine not forming? A1: The combination of ortho-steric shielding and electronic deactivation makes spontaneous imine formation incredibly slow. Standard conditions (e.g., stirring with an amine and NaBH(OAc)3​ in dichloroethane) fail because the reducing agent degrades before the imine intermediate can form. Solution: You must force the imine formation using a strong oxophilic Lewis acid and dehydrating agent, such as Titanium(IV) isopropoxide ( Ti(O-i-Pr)4​ ), before introducing the reducing agent.

Q2: Grignard additions to this aldehyde are stalling at 30% yield, with significant side products. How can I push this forward? A2: Standard Grignard reagents ( RMgX ) are highly basic. When faced with a sterically hindered and electronically deactivated carbonyl, the Grignard reagent will often act as a base or a reducing agent (via β -hydride transfer) rather than a nucleophile. Solution: Transmetalate your Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ). Organocerium reagents are highly nucleophilic but strictly non-basic, allowing them to penetrate the steric shield without triggering side reactions.

Q3: I am seeing multiple unidentifiable side products when using acid catalysts for acetalization. What is happening? A3: You are likely degrading your starting material. The cyclopropyl ether is highly sensitive to strong protic acids (like concentrated HCl or H2​SO4​ ). Protonation of the ether oxygen leads to the relief of ring strain via rapid cyclopropyl ring opening, generating complex mixtures of propyl-derivatives. Solution: Switch to mild, highly oxophilic Lewis acids like Scandium(III) triflate ( Sc(OTf)3​ ) operating at room temperature.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning you will observe specific physical indicators during the workflow to confirm the reaction is proceeding correctly.

Protocol A: Titanium-Mediated Reductive Amination

Designed to overcome slow imine formation.

  • Imine Formation: In an oven-dried flask under inert atmosphere, combine 2-cyclopropoxybenzaldehyde (1.0 eq) and your primary/secondary amine (1.2 eq) in anhydrous ethanol (0.2 M). Add Ti(O-i-Pr)4​ (2.0 eq) via syringe. Stir at room temperature for 12 hours.

    • Causality: The titanium coordinates to the carbonyl oxygen, drastically increasing its electrophilicity while simultaneously scavenging the produced water to drive the equilibrium forward.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium cyanoborohydride ( NaBH3​CN , 1.5 eq) in one portion. Stir for 4 hours, allowing it to slowly warm to room temperature.

  • Workup & Validation: Quench the reaction by adding a volume of water equal to the reaction volume.

    • Self-Validation Step: A thick, highly opaque white precipitate of titanium dioxide ( TiO2​ ) will form immediately. If this precipitate does not form, your titanium reagent was degraded prior to use.

  • Isolation: Filter the entire suspension through a pad of Celite, washing generously with ethyl acetate. Separate the organic layer, dry over Na2​SO4​ , and concentrate.

Protocol B: Organocerium-Mediated Nucleophilic Addition

Designed to overcome steric hindrance during carbon-carbon bond formation.

  • Cerium Activation: Place CeCl3​⋅7H2​O (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours to yield anhydrous CeCl3​ . Cool to room temperature, suspend in anhydrous THF, and stir vigorously for 2 hours.

  • Transmetalation: Cool the white suspension to -78 °C. Dropwise add the desired Grignard reagent ( RMgX , 1.5 eq). Stir for 1 hour at -78 °C.

    • Causality: This generates the RCeCl2​ species, which possesses enhanced nucleophilicity and suppressed basicity.

  • Addition: Add 2-cyclopropoxybenzaldehyde (1.0 eq) dropwise as a solution in THF. Stir for 1 hour at -78 °C, then allow to warm to room temperature over 2 hours.

  • Workup & Validation: Quench carefully with saturated aqueous NH4​Cl .

    • Self-Validation Step: Spot the organic phase on a TLC plate (4:1 Hexanes/EtOAc, UV visualization). The complete disappearance of the strongly UV-active starting material spot (Rf ~0.6) confirms successful addition. Extract with diethyl ether, dry, and concentrate.

Quantitative Performance Data

To illustrate the efficacy of these mechanistic adjustments, below is a summary of expected yields when transitioning from standard to optimized conditions.

Reaction TypeStandard ConditionsYield (%)Optimized ConditionsYield (%)Causality for Improvement
Reductive Amination Amine, NaBH(OAc)3​ , DCE, RT< 20% Ti(O-i-Pr)4​ , Amine, NaBH3​CN , EtOH85-95% Overcomes slow imine formation via Lewis acid activation and water scavenging.
Nucleophilic Addition RMgBr , THF, 0 °C30-40% RMgBr + CeCl3​ , THF, -78 °C to RT80-90% Enhances nucleophilicity and eliminates basicity, overcoming the ortho-steric shield.
Acetalization MeOH, conc. HCl (cat.), Reflux< 10%MeOH, Sc(OTf)3​ (cat.), RT75-85% Mild Lewis acid prevents protonation of the ether oxygen, preserving the cyclopropyl ring.

Reaction Workflow Diagram

ReactivityTroubleshooting Start 2-Cyclopropoxybenzaldehyde (C10H10O2) Path1 Reductive Amination Start->Path1 Path2 Nucleophilic Addition Start->Path2 Path3 Acid-Catalyzed Reactions Start->Path3 Issue1 Slow Imine Formation (Steric/Electronic Block) Path1->Issue1 Issue2 Hindered Approach (Ortho-Steric Shielding) Path2->Issue2 Issue3 Cyclopropyl Ring Opening (Ether Cleavage) Path3->Issue3 Sol1 Use Ti(O-i-Pr)4 + NaBH3CN Issue1->Sol1 Sol2 Use Organocerium (CeCl3) or Turbo-Grignard Issue2->Sol2 Sol3 Use Mild Lewis Acids (e.g., Sc(OTf)3) Issue3->Sol3

Workflow for troubleshooting 2-cyclopropoxybenzaldehyde reactions. (Max Width: 760px)

References

  • PubChemLite. "2-cyclopropoxybenzaldehyde (C10H10O2)." National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "WO2021252491A1 - Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections." World Intellectual Property Organization.
  • Google Patents. "WO2016029146A1 - Specific inhibitors of methionyl-trna synthetase." World Intellectual Property Organization.

Sources

Troubleshooting

identifying and removing impurities from 2-cyclopropoxybenzaldehyde

Technical Support Center: Identifying and Removing Impurities from 2-Cyclopropoxybenzaldehyde Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Identifying and Removing Impurities from 2-Cyclopropoxybenzaldehyde

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals synthesizing 2-cyclopropoxybenzaldehyde. Due to the inherent ring strain of the cyclopropyl moiety, standard O-alkylation routes often require forcing conditions, leading to complex impurity profiles. This guide provides field-proven, self-validating protocols to identify byproducts and isolate your target compound with high fidelity.

Section 1: Impurity Profiling & Analytical Signatures

Q: What are the primary impurities generated during the synthesis of 2-cyclopropoxybenzaldehyde, and why do they form? A: Synthesis typically involves the Williamson-type O-alkylation of salicylaldehyde with cyclopropyl bromide. The causality behind the impurity profile lies in the physical organic chemistry of the cyclopropyl ring. The sp2 -like character of the carbons in the strained three-membered ring makes standard SN​2 substitution highly unfavorable. Consequently, researchers must use elevated temperatures and strong bases, which triggers the following impurities:

  • Unreacted Salicylaldehyde: Incomplete conversion due to the poor electrophilicity of cyclopropyl bromide.

  • Unreacted Cyclopropyl Bromide: Residual starting material (often used in excess to drive the reaction).

  • Allyloxybenzaldehyde: Thermal degradation byproduct. Under forcing basic conditions, the cyclopropyl ring can undergo ring-opening isomerization to form an allyl ether.

G SM Salicylaldehyde + Cyclopropyl Bromide Rxn O-Alkylation Reaction (Base, Heat) SM->Rxn Crude Crude Reaction Mixture Rxn->Crude Target 2-Cyclopropoxybenzaldehyde (Target Product) Crude->Target Major Imp1 Unreacted Salicylaldehyde (Phenolic Impurity) Crude->Imp1 Incomplete Rxn Imp2 Cyclopropyl Bromide (Alkyl Halide) Crude->Imp2 Excess Reagent Imp3 Allyloxybenzaldehyde (Ring-Opened Byproduct) Crude->Imp3 Thermal Degradation

Synthesis workflow of 2-cyclopropoxybenzaldehyde detailing target product and primary impurities.

Data Presentation: Quantitative Impurity Signatures Use the following analytical benchmarks to validate the composition of your crude mixture before proceeding to purification.

CompoundGC-MS (m/z) 1 H NMR Signature (CDCl 3​ , 400 MHz)Chemical Property
2-Cyclopropoxybenzaldehyde 162~10.4 ppm (s, 1H, CHO), ~3.8 ppm (m, 1H, O-CH)Neutral Aldehyde
Salicylaldehyde 122~11.0 ppm (s, 1H, OH), 9.8 ppm (s, 1H, CHO)Acidic Phenol (pKa ~8.4)
Cyclopropyl Bromide 120, 122~2.8 ppm (m, 1H, CH-Br)Neutral Alkyl Halide
Allyloxybenzaldehyde 162~6.0 ppm (m, 1H, =CH), ~5.3 ppm (dd, 2H, =CH 2​ )Neutral Aldehyde

Section 2: The Purification Strategy

Q: Why should I use bisulfite adduct formation instead of silica gel column chromatography? A: While column chromatography is standard, isolating 2-cyclopropoxybenzaldehyde from structurally similar impurities on silica can lead to poor recovery and degradation of the strained cyclopropyl ether. Forming a fatty aldehyde bisulfite adduct serves as a highly scalable, chemoselective purification handle that eliminates the need for chromatography[1],[2]. The reaction of sodium bisulfite with the aldehyde forms a charged, water-soluble α -hydroxy sulfonate adduct. This allows you to partition the target molecule into the aqueous phase, leaving neutral organic impurities (like cyclopropyl bromide) in the organic phase[3].

Expertise Note: Bisulfite purification is chemoselective for aldehydes, not structurally specific among them. If allyloxybenzaldehyde (the ring-opened byproduct) is present, it will co-purify. Therefore, temperature control during the initial synthesis is critical to prevent its formation.

G Crude Crude Organic Mixture BaseWash 1. Mild Base Wash (Na2CO3) Crude->BaseWash Org1 Organic Phase (Aldehydes + Neutrals) BaseWash->Org1 Retains Aq1 Aqueous Phase (Salicylaldehyde Salt) BaseWash->Aq1 Discards Bisulfite 2. NaHSO3 (aq) + Co-solvent Org1->Bisulfite Aq2 Aqueous Phase (Bisulfite Adduct) Bisulfite->Aq2 Extracts Org2 Organic Phase (Neutral Impurities) Bisulfite->Org2 Discards Regen 3. 50% NaOH (pH 12) Aq2->Regen Pure Pure 2-Cyclopropoxy- benzaldehyde Regen->Pure Organic Extraction

Chemoselective bisulfite purification workflow isolating the target aldehyde from impurities.

Section 3: Troubleshooting Guides & Protocols

Q: How do I separate unreacted salicylaldehyde before forming the bisulfite adduct? A: Salicylaldehyde is an aldehyde and will form a bisulfite adduct, competing with your target product. However, because it possesses a free phenolic OH (pKa ~8.4), it is mildly acidic. Solution: Wash the crude organic mixture with a saturated aqueous sodium carbonate ( Na2​CO3​ ) solution. The basic wash deprotonates salicylaldehyde, pulling it into the aqueous phase as a water-soluble phenoxide salt, while the neutral 2-cyclopropoxybenzaldehyde remains in the organic phase.

Q: My bisulfite adduct is not precipitating, or it forms a gummy emulsion at the interface. How do I fix this? A: Causality: Adduct formation is highly sensitive to steric hindrance and lipophilicity[4]. The bulky 2-cyclopropoxy group prevents clean crystallization from aqueous mixtures, resulting in a gummy, unfilterable solid[2]. Solution: Shift from a filtration-based isolation to a liquid-liquid extraction protocol. Using a water-miscible co-solvent (like DMF or ethanol) increases the interfacial contact between the organic aldehyde and aqueous bisulfite. The adduct remains solubilized in the aqueous phase, allowing you to wash away organic impurities with an immiscible solvent[4],[3].

Protocol: Liquid-Liquid Bisulfite Extraction & Self-Validating Regeneration

Follow this methodology to ensure >99% purity recovery[3].

Step 1: Adduct Formation

  • Dissolve the crude, base-washed organic mixture in a water-miscible co-solvent (e.g., 10 mL of DMF or Ethanol)[4].

  • Transfer to a separatory funnel and add 25 mL of freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ )[4].

  • Shake vigorously for 30–60 seconds to drive the equilibrium toward the formation of the α -hydroxy sulfonate adduct[3].

Step 2: Impurity Extraction 4. Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes)[4]. 5. Shake and allow the layers to separate. The charged aldehyde adduct is now partitioned into the lower aqueous phase. 6. Drain the aqueous phase into a clean flask. Discard the organic phase (which contains cyclopropyl bromide and non-carbonyl impurities).

Step 3: Aldehyde Regeneration (Self-Validating System) 7. To the isolated aqueous phase, add an equal volume of pure ethyl acetate (e.g., 25 mL)[4]. 8. Critical Step: Add 50% sodium hydroxide (NaOH) solution dropwise while vigorously stirring. Acidification is notoriously ineffective for adduct recovery; basification ensures facile, high-yield regeneration[3]. 9. System Validation Check: Continuously monitor the aqueous layer with a pH meter or high-resolution pH paper. Stop adding NaOH only when the pH reaches exactly 12[4]. If the pH is <12, the adduct has not fully collapsed. A stable pH of 12 validates that the mechanistic requirement for the reverse reaction is complete, ensuring maximum recovery. 10. Transfer the mixture back to the separatory funnel, shake, and collect the upper organic layer. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield pure 2-cyclopropoxybenzaldehyde.

Sources

Optimization

Technical Support Center: 2-Cyclopropoxybenzaldehyde Synthesis

Welcome to the Technical Support Center for the synthesis of 2-cyclopropoxybenzaldehyde . This guide is designed for researchers, scientists, and drug development professionals who are encountering bottlenecks in synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-cyclopropoxybenzaldehyde . This guide is designed for researchers, scientists, and drug development professionals who are encountering bottlenecks in synthesizing this critical pharmaceutical intermediate.

Below, you will find troubleshooting FAQs, mechanistic insights, quantitative comparisons, and self-validating protocols for the most robust alternative synthetic routes.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does the standard Williamson ether synthesis (salicylaldehyde + bromocyclopropane) fail or yield <10% product?

A1: The failure of this direct SN​2 alkylation is rooted in the inherent geometry of bromocyclopropane. The carbon-bromine bond in a cyclopropane ring possesses high s -character (resembling an sp2 hybridized bond), which drastically raises the activation energy required for a backside nucleophilic attack[1]. Furthermore, the transition state requires expanding the already highly strained 60∘ bond angle. When researchers attempt to force the reaction using high temperatures and strong bases, the primary outcome is β -elimination (yielding volatile cyclopropene) or thermal degradation of the salicylaldehyde, rather than the desired substitution.

Q2: What is the most reliable alternative for direct O-cyclopropylation?

A2: The Copper-Catalyzed Chan-Lam Coupling is the modern standard. By utilizing potassium cyclopropyltrifluoroborate or cyclopropylboronic acid, this oxidative cross-coupling bypasses the SN​2 transition state entirely[2]. Instead, the reaction proceeds via a transmetalation-oxidation-reductive elimination pathway, allowing the carbon-oxygen bond to form under mild conditions without ring-opening the cyclopropane.

Q3: My Chan-Lam coupling stalls at 20-30% conversion. How do I fix this?

A3: Stalled Chan-Lam reactions typically suffer from either catalyst poisoning or oxidant starvation:

  • Cu(II) Sequestration: Boronic acid degradation byproducts can form highly stable, unreactive complexes with the CuII center, removing it from the catalytic cycle[3]. Solution: Utilize a bidentate nitrogen ligand like 1,10-phenanthroline or 2,2'-bipyridine to stabilize the active copper species and prevent off-cycle sequestration.

  • Oxidant Starvation: The catalytic cycle is not redox-neutral; it requires molecular oxygen to reoxidize the CuI byproduct back to the active CuII state[2]. If you run the reaction in a sealed vial, it will stall the moment headspace O2​ is consumed. Solution: Run the reaction under an O2​ balloon with vigorous stirring to maximize gas-liquid mass transfer.

Q4: I don't have access to cyclopropylboronic reagents. Can I use the Simmons-Smith reaction on 2-allyloxybenzaldehyde?

A4: Yes, but not directly . The free aldehyde group on 2-allyloxybenzaldehyde is highly electrophilic and is entirely incompatible with the zinc carbenoid ( ZnEt2​/CH2​I2​ ) used in the Simmons-Smith reaction. The carbenoid will preferentially attack the carbonyl, leading to unwanted homologation or epoxide formation[4]. You must first mask the aldehyde as an acetal, perform the cyclopropanation on the isolated alkene, and then deprotect the aldehyde.

Part 2: Pathway Visualizations

Chan-Lam Catalytic Cycle

ChanLam Cu2 Cu(II) Precatalyst (Active) Phenoxide Cu(II)-Phenoxide Complex (Ligand Exchange) Cu2->Phenoxide Salicylaldehyde Base Transmetalation Transmetalation with Cyclopropylboron Phenoxide->Transmetalation Cu3 Cu(III) Intermediate (Oxidation/Disproportionation) Transmetalation->Cu3 O2 or Cu(II) Product 2-Cyclopropoxybenzaldehyde + Cu(I) Cu3->Product Reductive Elimination O2 O2 Oxidation Cu(I) -> Cu(II) Product->O2 O2->Cu2

Caption: Catalytic cycle of Cu-mediated Chan-Lam O-cyclopropylation.

Simmons-Smith Workflow via Acetal Protection

SimmonsSmith S1 Salicylaldehyde S2 Allylation (Allyl-Br, K2CO3) S1->S2 S3 2-Allyloxybenzaldehyde S2->S3 S4 Acetal Protection (Ethylene Glycol) S3->S4 S5 Protected Allyl Ether S4->S5 S6 Simmons-Smith (ZnEt2, CH2I2) S5->S6 S7 Protected Cyclopropyl Ether S6->S7 S8 Deprotection (HCl, H2O) S7->S8 S9 2-Cyclopropoxybenzaldehyde S8->S9

Caption: Multi-step Simmons-Smith workflow utilizing acetal protection.

Part 3: Quantitative Comparison of Synthetic Routes

Synthetic RouteTypical YieldReagent CostScalabilityReaction TimeKey Limitation
Direct SN​2 Alkylation < 10%LowPoor24 - 48 hSevere elimination side-reactions; unreactive electrophile.
Chan-Lam Coupling 65 - 85%HighExcellent16 - 24 hRequires continuous O2​ sparging; cyclopropylboron reagents are expensive.
Simmons-Smith (Protected) 50 - 60% (Over 4 steps)MediumModerate48 - 72 hMulti-step process; requires handling of pyrophoric ZnEt2​ .

Part 4: Self-Validating Experimental Protocols

Protocol A: Copper-Catalyzed Chan-Lam O-Cyclopropylation

This protocol utilizes an oxygen atmosphere to drive the catalytic cycle, preventing the accumulation of inactive CuI species.

  • Preparation: Charge a flame-dried 100 mL Schlenk flask with salicylaldehyde (1.0 equiv, 10 mmol), potassium cyclopropyltrifluoroborate (2.0 equiv, 20 mmol), Cu(OAc)2​ (0.2 equiv, 2 mmol), 1,10-phenanthroline (0.2 equiv, 2 mmol), and Na2​CO3​ (2.0 equiv, 20 mmol).

  • Solvent Addition: Add 40 mL of anhydrous 1,2-dichloroethane (DCE).

  • Atmosphere Exchange: Purge the reaction mixture with dry O2​ gas via a submerged needle for 5 minutes. Attach an O2​ -filled balloon to the flask.

  • Reaction: Heat the mixture to 70 °C and stir vigorously (≥ 800 rpm) for 16-24 hours.

    • Self-Validation Checkpoint: The reaction mixture should maintain a dark green/blue hue throughout the process. If the solution turns a persistent brick-red or yellow, the system is starved of oxygen (accumulation of CuI ). Purge with O2​ immediately to restore the active CuII catalyst.

  • Workup: Cool to room temperature. Filter the crude mixture through a 1-inch pad of Celite to remove insoluble copper salts and inorganic bases. Wash the pad with ethyl acetate (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, 95:5 Hexanes/EtOAc) to yield the pure 2-cyclopropoxybenzaldehyde.

Protocol B: Acetal-Protected Simmons-Smith Cyclopropanation

This multi-step route is ideal when boronic acid derivatives are unavailable, utilizing a protection-deprotection strategy to shield the reactive formyl group.

  • Allylation: React salicylaldehyde (1.0 equiv) with allyl bromide (1.2 equiv) and K2​CO3​ (1.5 equiv) in DMF at 60 °C for 4 hours. Extract with diethyl ether, wash with water, and concentrate to yield 2-allyloxybenzaldehyde.

  • Acetal Protection: Dissolve the 2-allyloxybenzaldehyde in toluene. Add ethylene glycol (2.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux using a Dean-Stark trap until water evolution ceases (~4 hours).

    • Self-Validation Checkpoint: Take a crude 1H -NMR. The characteristic aldehyde proton peak at ~10.5 ppm must be completely absent, replaced by a new acetal methine proton peak at ~6.0 ppm. Do not proceed if the aldehyde is still present.

  • Cyclopropanation: Dissolve the protected allyl ether in anhydrous dichloromethane (DCM) and cool to 0 °C under argon. Slowly add diethylzinc ( 1.0 M in hexanes, 3.0 equiv), followed by the dropwise addition of diiodomethane (3.0 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Safety Note: Diethylzinc is highly pyrophoric. Quench the reaction extremely slowly at 0 °C using saturated aqueous NH4​Cl .

  • Deprotection: Isolate the crude cyclopropanated acetal and dissolve it in a 1:1 mixture of THF and 1 M aqueous HCl. Stir at room temperature for 2 hours.

  • Final Isolation: Extract the mixture with EtOAc, wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and purify via chromatography to yield 2-cyclopropoxybenzaldehyde.

References

  • 4-Cyclopropoxybenzaldehyde|146.19 g/mol - Benchchem Benchchem
  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC N
  • Lead Catalysts | Sustainable Catalysis: With Non-endangered Metals, Part 2 | Books G
  • Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity Organic Chemistry Portal (J. Am. Chem. Soc., 2017)

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 2-Cyclopropoxybenzaldehyde Derivatives

Welcome to the Technical Support Center for 2-cyclopropoxybenzaldehyde and its derivatives. As a highly versatile building block in medicinal chemistry, this compound presents a unique dual-instability profile: an aldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-cyclopropoxybenzaldehyde and its derivatives. As a highly versatile building block in medicinal chemistry, this compound presents a unique dual-instability profile: an aldehyde moiety that is highly susceptible to radical-mediated autoxidation, and a cyclopropoxy ether group that is vulnerable to acid-catalyzed ring cleavage.

This guide is designed by application scientists to provide you with the mechanistic causality behind these degradation pathways and self-validating protocols to ensure the integrity of your synthetic workflows.

Quantitative Stability Profiling

Understanding the environmental limits of 2-cyclopropoxybenzaldehyde is the first step in preventing degradation. The table below summarizes the quantitative stability of the compound under various storage and reaction conditions.

Storage / Reaction ConditionAtmosphereTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Neat Liquid (Unprotected) Ambient Air25 °C3–5 DaysAutoxidation to Carboxylic Acid
Neat Liquid (Unprotected) Argon4 °C3–6 MonthsTrace Autoxidation
Dilute in 1M HCl Ambient Air25 °C< 2 HoursAcid-Catalyzed Ring Cleavage
Bisulfite Adduct (Solid) Ambient Air25 °C> 2 YearsNone (Bench-Stable)

Troubleshooting Guide & FAQs

Q: My 2-cyclopropoxybenzaldehyde has turned yellow and shows a broad O-H stretch (~3000 cm⁻¹) in the IR spectrum. Can I still use it? A: The yellowing and broad O-H stretch indicate autoxidation of the aldehyde into 2-cyclopropoxybenzoic acid. Aldehydes undergo a radical chain reaction in the presence of oxygen and ambient light. Solution: To salvage the reagent, dissolve the mixture in an organic solvent (e.g., diethyl ether) and wash with saturated aqueous NaHCO₃. The base will deprotonate the carboxylic acid, extracting it into the aqueous layer, leaving the unreacted aldehyde in the organic layer. To prevent this permanently, convert the aldehyde to a bisulfite adduct for storage[1].

Q: During an acid-catalyzed condensation (e.g., reductive amination with strong acid), I lose the cyclopropyl signals in my ¹H NMR (multiplets at 0.6–0.9 ppm). What is happening? A: The cyclopropoxy group is highly sensitive to strong Brønsted or Lewis acids. Cyclopropane rings possess approximately 27.5 kcal/mol of inherent strain energy[2]. Protonation of the ether oxygen turns the attached aromatic ring into a leaving group. This drives a strain-releasing ring-opening event, forming a highly stable cyclopropylcarbinyl-like cation, which subsequently undergoes irreversible cleavage or rearrangement[3]. Solution: Switch to neutral or mildly acidic conditions. For reductive aminations, utilizing 2-picoline borane in methanol allows you to directly engage bisulfite adducts without cleaving the cyclopropyl ring[1].

Q: I need to use this building block in a multi-step synthesis, but the aldehyde is too reactive. How can I temporarily mask it without complex deprotection steps? A: While acetals are common, the most robust and easily reversible method for bench-stable storage is the formation of an α-hydroxysulfonate salt (bisulfite adduct). This masks the electrophilic carbonyl carbon, rendering the molecule immune to autoxidation and providing a crystalline solid that is easily purified by simple filtration[4].

Mechanistic Workflows & Visualizations

BisulfiteWorkflow A 2-Cyclopropoxybenzaldehyde (Unstable Liquid) B NaHSO3 / EtOH (Nucleophilic Addition) A->B C Bisulfite Adduct (Bench-Stable Solid) B->C Precipitation D Na2CO3 / H2O (Mild Basic Cleavage) C->D When needed E Regenerated Aldehyde (Ready for Synthesis) D->E

Caption: Workflow for the formation and regeneration of the bisulfite adduct to prevent autoxidation.

AcidCleavage A 2-Cyclopropoxybenzaldehyde B Strong Acid (H+) A->B C Protonated Ether Oxygen B->C D Strain Relief (27.5 kcal/mol) C->D E Ring Opening / Cleavage (Cyclopropylcarbinyl Cation) D->E

Caption: Acid-catalyzed degradation pathway of the cyclopropoxy group driven by ring strain relief.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Sodium Bisulfite Adduct

Objective: Convert unstable liquid 2-cyclopropoxybenzaldehyde into a bench-stable solid.

  • Preparation: Dissolve 2-cyclopropoxybenzaldehyde (1.0 eq) in absolute ethanol (1.5 mL/mmol) in a round-bottom flask under an N₂ atmosphere.

  • Addition: In a separate vial, dissolve sodium metabisulfite (Na₂S₂O₅, 0.7 eq, which yields 1.4 eq of NaHSO₃ in situ) in a minimal amount of distilled water.

  • Reaction: Add the aqueous bisulfite solution dropwise to the ethanolic aldehyde solution at room temperature with vigorous magnetic stirring.

  • Validation (Visual Check): Within 15–30 minutes, a thick white precipitate of the bisulfite adduct will form. Causality: The α-hydroxysulfonate salt is highly polar and insoluble in the ethanol/water mixture. Its precipitation drives the equilibrium forward according to Le Chatelier's principle[1].

  • Isolation: Stir for an additional 4 hours to ensure complete conversion. Isolate the solid via vacuum filtration. Wash the filter cake with cold ethanol (3 × 2 mL) to remove any unreacted aldehyde and trace impurities.

  • Storage: Dry under high vacuum for 12 hours. The resulting solid can be stored on the benchtop indefinitely without inert gas protection.

Protocol B: Regeneration of the Free Aldehyde

Objective: Release the free aldehyde immediately prior to use in a sensitive downstream reaction.

  • Suspension: Suspend the bisulfite adduct in a biphasic mixture of ethyl acetate and water (1:1 v/v).

  • Cleavage: Add saturated aqueous Na₂CO₃ dropwise until the aqueous layer reaches pH 8-9. Causality: The mild base deprotonates the α-hydroxyl group, triggering the collapse of the tetrahedral intermediate and expelling the sulfite leaving group[4]. Avoid strong bases (like NaOH) which can cause unwanted Cannizzaro disproportionation.

  • Extraction: Stir vigorously until all solids dissolve. Separate the organic layer. Extract the aqueous layer once more with ethyl acetate.

  • Validation (TLC Check): Spot the organic layer on a silica TLC plate (Hexanes/EtOAc 8:2). A single UV-active spot matching the Rf​ of the free aldehyde should be visible, confirming successful regeneration without cyclopropyl cleavage[5].

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Use the aldehyde immediately.

References

  • Direct Reductive Amination of Aldehyde Bisulfite Adducts Induced by 2-Picoline Borane: Application to the Synthesis of a DPP-IV Inhibitor. The Journal of Organic Chemistry.[Link]

  • Facile Utilisation of Aldehyde Bisulfite Adducts: Synthesis of (E)-1,2-Diphenylethenes. Letters in Organic Chemistry. [Link]

  • Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews.[Link]

  • Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones. Organic & Biomolecular Chemistry.[Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR Peak Assignment for 2-Cyclopropoxybenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the structural elucidation of ortho-substituted benza...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the structural elucidation of ortho-substituted benzaldehydes containing strained ether rings.

Assigning the NMR spectrum of 2-cyclopropoxybenzaldehyde presents unique challenges, including complex second-order splitting in the aliphatic region, overlapping aromatic signals, and long-range couplings. This document provides a self-validating workflow to unambiguously assign all 1 H and 13 C resonances by understanding the underlying physical chemistry of the molecule.

Quantitative Data Summary: Expected Chemical Shifts

Before troubleshooting, establish your baseline. The table below summarizes the expected chemical shifts based on the electronic and steric environment of 2-cyclopropoxybenzaldehyde.

Position 1 H Chemical Shift (ppm)MultiplicityIntegration 13 C Chemical Shift (ppm)
CHO (Aldehyde)10.3 – 10.5s (or d, J < 2 Hz)1H189.0 – 191.0
C-6 (Ar-H, ortho to CHO)7.7 – 7.9dd1H128.0 – 130.0
C-4 (Ar-H, para to O-cPr)7.4 – 7.6ddd1H134.0 – 136.0
C-5 (Ar-H, meta to both)6.9 – 7.1t (or ddd)1H120.0 – 122.0
C-3 (Ar-H, ortho to O-cPr)7.1 – 7.3d1H114.0 – 116.0
O-CH (Cyclopropyl)3.8 – 4.2m1H52.0 – 55.0
CH 2​ (Cyclopropyl)0.6 – 0.9m4H5.0 – 8.0
C-1 (Ar-C, quaternary)---125.0 – 127.0
C-2 (Ar-C, quaternary)---158.0 – 161.0
Frequently Asked Questions (Troubleshooting)

Q1: Why does the cyclopropyl CH 2​ region (0.6–0.9 ppm) appear as a complex multiplet rather than a simple doublet or triplet?

  • Root Cause & Causality: The cyclopropyl ring is highly strained and conformationally rigid. Unlike freely rotating alkyl chains, the protons on the two CH 2​ groups are locked in specific spatial orientations relative to the oxygen atom. They form a complex spin system (typically an AA'BB'X or AA'MM'X system, with the methine proton acting as X)[1]. Furthermore, restricted rotation around the C(Ar)–O bond—caused by steric clashing with the ortho-aldehyde group—renders the geminal protons diastereotopic, further complicating the splitting pattern[2].

  • Validation Strategy: Do not attempt to extract simple J-values from this multiplet. Instead, rely on a 2D HSQC experiment to confirm that all four protons correlate to the two highly shielded cyclopropyl carbons (~5-8 ppm).

Q2: How do I definitively distinguish between the H-3 and H-6 aromatic protons?

  • Root Cause & Causality: The electronic effects of the two substituents dictate the aromatic chemical shifts. The aldehyde group is strongly electron-withdrawing (EWG) via resonance and induction, which deshields the ortho proton (H-6), pushing it downfield to ~7.8 ppm[3]. Conversely, the cyclopropoxy group is electron-donating (EDG) via resonance from the oxygen lone pair, which shields its ortho proton (H-3), pushing it upfield to ~7.2 ppm[4].

  • Validation Strategy: To make this a self-validating assignment, cross-reference the 1D chemical shifts with a 2D NOESY or ROESY experiment. The aldehyde proton (~10.4 ppm) will show a strong spatial correlation (NOE) to H-6, but zero correlation to H-3.

Q3: I observe a small coupling constant (J ~ 1.5 Hz) on the aldehyde peak. Is my sample impure?

  • Root Cause & Causality: No, this is a structural feature, not an impurity. In ortho-substituted benzaldehydes, steric hindrance forces the aldehyde carbonyl to adopt a preferred conformation (often anti to the bulky ortho substituent)[5]. This conformational locking facilitates a long-range "W-coupling" ( 4J ) between the aldehyde proton and the H-6 aromatic proton through the rigid π -system.

  • Validation Strategy: Run a high-resolution COSY experiment. You should observe a weak cross-peak between the aldehyde signal and the H-6 doublet-of-doublets.

Experimental Protocols: Self-Validating NMR Workflow

This step-by-step methodology ensures that every assignment is corroborated by orthogonal data points, preventing the misassignments common in ortho-substituted aromatics.

Step 1: Sample Preparation & 1D Acquisition

  • Dissolve 15-20 mg of 2-cyclopropoxybenzaldehyde in 0.6 mL of CDCl 3​ . Ensure 0.03% v/v TMS is present as an internal standard.

  • Acquire a standard 1 H NMR spectrum (minimum 16 scans, relaxation delay D1 = 2s).

  • Acquire a 13 C{ 1 H} NMR spectrum (minimum 512 scans, D1 = 2s).

  • Causality Check: Ensure the solvent peak is strictly referenced to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C). Mis-referencing will invalidate the subtle chemical shift arguments used for the aromatic ring.

Step 2: Spin System Mapping via 2D COSY

  • Acquire a gradient COSY spectrum.

  • Map the aromatic system: Start at H-6 (identified via its downfield shift and NOE to the aldehyde) trace the cross-peak to H-5 trace to H-4 trace to H-3.

  • Map the aliphatic system: Trace the correlation from the strongly deshielded O-CH proton (~4.0 ppm) to the highly shielded cyclopropyl CH 2​ protons (~0.8 ppm)[2].

Step 3: Heteroatom & Quaternary Carbon Anchoring via HMBC

  • Acquire a gradient HMBC spectrum optimized for long-range coupling (typically nJCH​ = 8 Hz).

  • Self-Validation Check 1 (The Ether Linkage): Locate the O-CH proton. It must show a 3J correlation to the quaternary aromatic carbon C-2 (~160 ppm).

  • Self-Validation Check 2 (The Aldehyde Linkage): Locate the CHO proton. It must show 2J / 3J correlations to C-1, C-2, and C-6.

  • If either check fails, your fundamental carbon skeleton assignment is incorrect.

Mandatory Visualization: HMBC & NOESY Correlation Map

The following diagram illustrates the critical 2D NMR correlations required to lock in the molecular assignment of 2-cyclopropoxybenzaldehyde.

NMR_Correlations CHO Aldehyde (H) ~10.4 ppm H6 H-6 (Ar) ~7.8 ppm CHO->H6 NOESY C1 C-1 (Ar, Quat) ~126 ppm CHO->C1 2J HMBC C2 C-2 (Ar-O, Quat) ~160 ppm CHO->C2 3J HMBC C_CHO C=O (Aldehyde) ~190 ppm H6->C_CHO 3J HMBC H6->C2 3J HMBC H3 H-3 (Ar) ~7.2 ppm H3->C1 3J HMBC OCH O-CH (cPr) ~4.0 ppm OCH->C2 3J HMBC C_cPr CH2 (cPr) ~6 ppm OCH->C_cPr 2J/3J HMBC

Key HMBC (solid gray) and NOESY (dashed yellow) correlations for 2-cyclopropoxybenzaldehyde.

References
  • Source: nih.
  • Source: google.com (Google Patents)
  • Title: 4-Cyclopropoxybenzaldehyde|146.
  • Source: acs.org (ACS Publications)
  • Source: google.com (Google Patents)

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 2-Cyclopropoxybenzaldehyde Transformations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected side reactions when working with 2-cyclopropoxybenzaldehyde .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected side reactions when working with 2-cyclopropoxybenzaldehyde . This molecule presents a unique chemoselectivity challenge: it contains a highly reactive benzaldehyde moiety (prone to nucleophilic attack and reduction) and a strained cyclopropyl ether group (susceptible to ring-opening under acidic or transition-metal conditions).

This guide provides field-proven troubleshooting strategies, focusing on the causality behind catalyst selection, to ensure the structural integrity of your target molecules.

Part 1: Troubleshooting Guides & FAQs

Q1: I am attempting a reductive amination using Palladium on Carbon (Pd/C) and H₂, but my NMR shows a complete loss of the cyclopropane ring. Why is this happening? Causality & Solution: The ortho-relationship of the cyclopropoxy group to the forming imine creates a perfect bidentate chelation environment. When the imine nitrogen and the ether oxygen coordinate to the Palladium surface, the metal center is brought into direct proximity with the strained cyclopropane C-C bonds. This drastically lowers the activation energy for oxidative addition, leading to rapid hydrogenolysis (cleavage of the ring into a propyl ether)[1]. Recommendation: Abandon Pd/C. Switch to a mild, non-coordinating hydride source such as Sodium triacetoxyborohydride (NaBH(OAc)₃)[2].

Q2: My imine formation is sluggish due to a sterically hindered amine. I added Boron Trifluoride (BF₃·OEt₂) to accelerate it, but now I have a complex mixture of ring-opened byproducts. What is the mechanism of failure? Causality & Solution: Cyclopropyl ethers are activated donor-acceptor systems. The oxygen lone pair donates electron density into the ring, weakening the adjacent C-C bonds. Strong Lewis acids like BF₃ or AlCl₃ coordinate strongly to the ether oxygen, forming an oxonium intermediate that triggers cationic ring-opening. Recommendation: Use Titanium(IV) isopropoxide (Ti(OiPr)₄)[2]. It is a mild Lewis acid that effectively activates the aldehyde and acts as a water scavenger without providing enough electrophilic pull to rupture the cyclopropane ring.

Q3: Can I use transition metal catalysis if borohydrides fail? I read about Ruthenium and Rhodium catalysts for reductive amination. Causality & Solution: You must select your metal with extreme care due to a known catalytic dichotomy. Ruthenium catalysts actively insert into strained cyclopropane rings, leading to ring expansion (forming pyrrolidine derivatives instead of the target amine)[3]. Conversely, Rhodium catalysts (e.g., Rh₂(OAc)₄) favor orthogonal reactivity, promoting traditional reductive amination while leaving the cyclopropane ring entirely intact[3].

Part 2: Catalyst Comparison Data

To facilitate rapid decision-making, summarize your catalyst options using the verified data below.

Catalyst SystemReaction TypeCyclopropoxy StabilityTypical YieldPrimary Mechanism / Causality Notes
NaBH(OAc)₃ / DCE Reductive AminationExcellent85–95%Direct hydride transfer to iminium; no metal insertion[2].
Diphenyl Phosphate / Hantzsch Ester Organocatalytic AminationExcellent80–90%Biomimetic hydride transfer; completely avoids transition metals[4].
Rh₂(OAc)₄ / CO TM-Catalyzed AminationHigh70–85%Orthogonal reactivity; avoids C-C cleavage[3].
RuCl₃ / CO Ring ExpansionPoor (Ring Opens)<20% (Amine)Ru inserts into the strained ring forming pyrrolidines[3].
Pd/C + H₂ Catalytic HydrogenationVery Poor<10%Severe hydrogenolysis of the cyclopropyl ether via chelation.

Part 3: Experimental Protocols (Self-Validating Workflows)

Every protocol must be a self-validating system to prevent the downstream carryover of degraded intermediates.

Protocol A: Chemoselective Organocatalytic Reductive Amination

Objective: Synthesize secondary amines from 2-cyclopropoxybenzaldehyde while strictly preserving the strained cyclopropyl ether using an organocatalytic approach[4].

  • Preparation: In an oven-dried flask under N₂, dissolve 2-cyclopropoxybenzaldehyde (1.0 mmol) and the primary amine (1.05 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Imine Formation: Stir at room temperature for 2 hours.

    • Self-Validation Check: Take a 50 µL aliquot, remove the solvent, and run a quick IR or ¹H NMR. Confirm the disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹).

  • Catalyst Addition: Add diphenyl phosphate (10 mol%) as a mild Brønsted acid and Hantzsch ester (1.2 mmol) as the hydride source.

  • Reduction: Stir for an additional 12–24 hours at room temperature.

  • Workup & Final Validation: Concentrate the mixture and purify via silica gel chromatography.

    • Self-Validation Check: Analyze the purified product via ¹H NMR. The intact cyclopropyl protons must appear as distinct multiplets upfield (0.6–0.9 ppm). Any signals in the 5.0–6.0 ppm range indicate unwanted ring-opening to an allyl ether.

Protocol B: Mild Lewis Acid-Mediated Borohydride Reduction

Objective: Overcome steric hindrance in imine formation without triggering cationic ring cleavage[2].

  • Activation: Combine 2-cyclopropoxybenzaldehyde (1.0 mmol) and the hindered amine (1.1 mmol) in 1,2-dichloroethane (DCE, 5 mL). Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 mmol).

  • Condensation: Stir at room temperature for 6 hours. Ti(OiPr)₄ acts as a mild Lewis acid and water scavenger, avoiding harsh dehydrating agents (like p-TsOH) that cleave the ring.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol).

  • Quenching: Quench with saturated aqueous NaHCO₃. Extract with EtOAc.

  • Self-Validation Check: Monitor the reaction via TLC. The product should be a single spot. Multiple spots with lower Rf values indicate over-reduction to 2-cyclopropoxybenzyl alcohol or ring-opened byproducts.

Part 4: Mechanistic Visualizations

G A 2-Cyclopropoxybenzaldehyde B Imine Intermediate (Bidentate Chelation Risk) A->B + Primary Amine C Mild Hydride / Organocatalyst (NaBH(OAc)3 / Hantzsch Ester) B->C D Transition Metal / Strong Lewis Acid (Pd, Ru, AlCl3) B->D E Target Secondary Amine (Cyclopropane Intact) C->E Chemoselective Reduction F Ring-Opened / Expanded Side Products D->F C-C Cleavage / Hydrogenolysis

Reaction pathway dichotomy illustrating catalyst-dependent ring retention versus ring expansion.

Workflow Start Start: Reductive Amination Q1 Is the amine sterically hindered? Start->Q1 NoHindrance Use NaBH(OAc)3 + DCE (Standard Protocol) Q1->NoHindrance No YesHindrance Requires Lewis Acid Activation Q1->YesHindrance Yes Q2 Select Lewis Acid YesHindrance->Q2 StrongLA Strong LA (e.g., AlCl3, BF3) Risk: Cationic Ring Opening Q2->StrongLA Avoid MildLA Mild LA (e.g., Ti(OiPr)4) Safe for Cyclopropyl Ethers Q2->MildLA Preferred

Troubleshooting workflow for selecting reductive amination catalysts based on steric hindrance.

References

  • Master Organic Chemistry , "Reductive Amination, and How It Works". URL:[Link]

  • The Journal of Organic Chemistry , "Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications". URL:[Link]

  • Organic Letters , "Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis". URL:[Link]

  • Chemical Reviews , "Transition Metal-Catalyzed Selective Carbon–Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions". URL:[Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in 2-Cyclopropoxybenzaldehyde Synthesis

Welcome to the Technical Support Center for process chemists and drug development professionals. The synthesis of 2-cyclopropoxybenzaldehyde—a critical intermediate in pharmaceutical manufacturing—presents unique thermod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. The synthesis of 2-cyclopropoxybenzaldehyde—a critical intermediate in pharmaceutical manufacturing—presents unique thermodynamic challenges. Introducing a cyclopropyl group to the phenolic oxygen of salicylaldehyde is notoriously difficult due to the sp2 -like character of the cyclopropyl C-Br bond, which resists standard SN​2 nucleophilic attack[1].

To overcome this, chemists typically employ either high-temperature Direct O-Alkylation or the highly reactive Simmons-Smith Cyclopropanation route. Both pathways carry significant exothermic risks. This guide provides field-proven troubleshooting protocols, mechanistic causality, and self-validating methodologies to ensure safe and high-yielding syntheses.

Expert FAQs & Troubleshooting Guide

Q1: During the direct alkylation of salicylaldehyde with cyclopropyl bromide, my reaction temperature spiked suddenly from 60°C to >100°C. How do I prevent this thermal runaway?

Expert Insight: This is a classic case of delayed ignition caused by reagent accumulation. Because cyclopropyl bromide is poorly reactive, adding it all at once at room temperature and then heating the mixture creates a dangerous scenario. Once the thermal activation barrier is breached, the accumulated reagents react simultaneously, releasing massive amounts of heat. Troubleshooting Protocol:

  • Pre-heat the phenoxide: Form the activated salicylaldehyde phenoxide salt first by reacting salicylaldehyde with the base (e.g., K2​CO3​ ) in DMF at 65°C for 45 minutes before introducing the electrophile.

  • Controlled Dosing: Add cyclopropyl bromide dropwise only after the system is at the target reaction temperature. This ensures the reaction is mass-transfer limited (controlled by the addition rate) rather than kinetically limited.

Q2: I am using the Simmons-Smith route ( Et2​Zn + CH2​I2​ ) on 2-vinyloxybenzaldehyde. The solution bumped violently upon adding diiodomethane. What is the cause?

Expert Insight: The generation of the zinc carbenoid (Furukawa reagent, EtZnCH2​I ) is intrinsically exothermic. Density functional theory (DFT) studies indicate that the overall Simmons-Smith reaction is exothermic by 140–158 kJ/mol[2]. If CH2​I2​ is added too rapidly, the localized heat cannot dissipate, causing the solvent (usually dichloromethane) to flash boil and potentially leading to exothermic decomposition of the reaction mass[3]. Troubleshooting Protocol:

  • Cryogenic Control: The reaction vessel must be actively cooled to 0°C.

  • Dilution: Dilute the CH2​I2​ in anhydrous DCM and add it dropwise. Never add neat diiodomethane to a concentrated diethylzinc solution.

Quantitative Data: Thermodynamic Profiles

The following table summarizes the thermodynamic risks and required engineering controls for the two primary synthetic routes.

Synthetic RouteKey Exothermic StepEnthalpy / Heat ReleasePrimary Risk FactorRequired Engineering Control
Direct Alkylation Nucleophilic substitution (delayed ignition)ModerateReagent accumulation at low temperaturesMass-transfer limited dosing at 65°C
Simmons-Smith Zinc carbenoid formation & alkene insertion140–158 kJ/mol[2]Rapid addition of diiodomethaneCryogenic cooling (<5°C) & slow addition

Experimental Workflows & Logical Relationships

ExothermicLogic Start Start: 2-Cyclopropoxybenzaldehyde Synthesis Route1 Direct Alkylation (Cyclopropyl Bromide) Start->Route1 Route2 Simmons-Smith (Zinc Carbenoid) Start->Route2 Exo1 Risk: Delayed Ignition & Thermal Runaway Route1->Exo1 Exo2 Risk: Exothermic Carbenoid Formation Route2->Exo2 Mit1 Pre-form Phenoxide & Controlled Dosing at 65°C Exo1->Mit1 Mit2 Cryogenic Cooling (0°C) & Slow Reagent Addition Exo2->Mit2 Val1 Self-Validation: Immediate 1-2°C Temp Rise? Mit1->Val1 Val2 Self-Validation: Internal Temp remains <5°C? Mit2->Val2 Val1->Mit1 No (Pause) Success Safe & High-Yield Product Isolation Val1->Success Yes Val2->Mit2 No (Pause) Val2->Success Yes

Logical workflow for mitigating exothermic risks during synthesis.

ReactionPathway Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Intermediate (Activated) Salicylaldehyde->Phenoxide Product 2-Cyclopropoxybenzaldehyde Phenoxide->Product Base Base (K2CO3) + Heat Base->Phenoxide Electrophile Cyclopropyl Bromide (Slow Dosing) Electrophile->Product

Mechanistic pathway of the direct O-alkylation route.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. This means the procedure includes built-in checkpoints that prove the underlying chemistry is behaving as expected before you proceed to the next step.

Protocol A: Direct Alkylation via Mass-Transfer Limited Dosing

Mechanism: High-temperature SN​2 displacement utilizing an activated phenoxide.

  • Reactor Setup: Equip a 1L jacketed reactor with an overhead stirrer, an internal thermocouple, and a programmable syringe pump.

  • Phenoxide Formation: Charge the reactor with 100 mmol salicylaldehyde, 300 mmol anhydrous K2​CO3​ , and 500 mL anhydrous DMF. Heat the suspension to 65°C under nitrogen for 45 minutes. Causality: This step deprotonates the phenol, creating the highly nucleophilic phenoxide intermediate required to attack the sterically hindered cyclopropyl bromide.

  • Controlled Dosing: Load 150 mmol of cyclopropyl bromide into the syringe pump. Set the dosing rate to 0.5 mL/min.

  • Self-Validation Checkpoint: Initiate dosing and strictly observe the internal thermocouple. The temperature must rise by 1-2°C within the first 5 minutes.

    • If Yes: The reaction has initiated. The heat generation is now safely limited by your dosing rate.

    • If No: Halt dosing immediately. A lack of temperature rise indicates the reaction has not initiated. Continuing to dose will lead to reagent accumulation and a subsequent thermal runaway.

  • Completion: Once dosing is complete, maintain the temperature at 65°C for 4 hours. Cool to 20°C before proceeding with standard aqueous workup.

Protocol B: Simmons-Smith Cyclopropanation of 2-Vinyloxybenzaldehyde

Mechanism: Electrophilic attack of a zinc carbenoid on a vinyl ether[4].

  • Reactor Setup: Equip a 1L round-bottom flask with a magnetic stirrer, internal thermocouple, and a pressure-equalizing addition funnel. Submerge the flask in a cryocooler bath set to -5°C.

  • Carbenoid Precursor Loading: Dissolve 100 mmol of 2-vinyloxybenzaldehyde in 400 mL anhydrous dichloromethane (DCM). Add 150 mmol of diethylzinc ( Et2​Zn , 1.0 M in hexanes).

  • Exothermic Initiation: Dilute 150 mmol of diiodomethane ( CH2​I2​ ) in 50 mL DCM. Add this solution dropwise via the addition funnel.

  • Self-Validation Checkpoint: Maintain the addition rate such that the internal temperature never exceeds +5°C .

    • Causality: The formation of the Furukawa reagent ( EtZnCH2​I ) releases substantial enthalpy[2]. Keeping the temperature below 5°C prevents the localized boiling of DCM and suppresses the exothermic decomposition pathway[3]. If the temperature hits 5°C, the addition must automatically pause until the system cools back to 0°C.

  • Quenching: After 6 hours of stirring at 0°C, carefully quench the reaction by the dropwise addition of saturated aqueous NH4​Cl . Warning: The quench destroys unreacted zinc species and is highly exothermic; maintain active cooling throughout.

Sources

Troubleshooting

Technical Support Center: 2-Cyclopropoxybenzaldehyde Reaction Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of utilizing 2-cyclopropoxybenzaldehyde in complex organic syntheses.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of utilizing 2-cyclopropoxybenzaldehyde in complex organic syntheses. This molecule presents a unique dual-reactivity challenge: it possesses a highly reactive electrophilic aldehyde handle, yet its ortho-cyclopropoxy moiety introduces both steric hindrance[1] and profound sensitivity to acidic cleavage[2].

Understanding the mechanistic causality behind by-product formation is the first step toward optimizing your yields. This guide provides troubleshooting FAQs, quantitative profiling, and self-validating protocols to ensure your syntheses succeed.

Visualizing the Chemical Conundrum

Before diving into specific issues, it is critical to map out how reaction conditions dictate the fate of 2-cyclopropoxybenzaldehyde. The diagram below illustrates the mechanistic divergence between the desired pathway and common side reactions.

MechanisticPathway Start 2-Cyclopropoxybenzaldehyde Imine Imine Intermediate (Desired Pathway) Start->Imine Mild Acid + Amine Cleavage Salicylaldehyde (Ether Cleavage) Start->Cleavage Strong Acid RingOpen Propyl/Allyl Ethers (Ring Opening) Start->RingOpen Nucleophiles / Heat Alcohol Benzyl Alcohol (Over-reduction) Start->Alcohol Premature Reductant Product Target Amine (High Yield) Imine->Product NaBH(OAc)3

Mechanistic divergence of 2-cyclopropoxybenzaldehyde under various reaction conditions.

Troubleshooting FAQs: Diagnosing By-Product Formation

Q1: My reductive amination yields mostly 2-cyclopropoxybenzyl alcohol. Why is the aldehyde reducing before the imine forms? The Causality: This is a classic kinetic issue driven by steric hindrance. The cyclopropoxy group at the ortho position sterically shields the aldehyde, significantly slowing down the nucleophilic attack of the primary or secondary amine[1]. If a reducing agent (like NaBH₄ or NaBH₃CN) is introduced too early, it will rapidly reduce the unreacted aldehyde to the corresponding benzyl alcohol before the imine condensation can reach completion. The Solution: Decouple the reaction. Force the imine formation to completion using a mild Lewis acid (e.g., Titanium(IV) isopropoxide) before introducing any reducing agent.

Q2: I am detecting significant amounts of salicylaldehyde (2-hydroxybenzaldehyde) in my LC-MS trace. What causes this dealkylation? The Causality: You are observing acidic ether cleavage. Ethers undergo cleavage when exposed to strong Brønsted acids (like HBr or HI) or harsh Lewis acids (like BBr₃). The acid protonates the ether oxygen, creating a superior leaving group[3]. Because the cyclopropyl ring is highly strained, it is particularly susceptible to nucleophilic attack by halide anions, resulting in the cleavage of the C-O bond and the formation of a phenol derivative (salicylaldehyde) via an S_N1 or S_N2 mechanism[2]. The Solution: Avoid hydrohalic acids. If acidic catalysis is required for your condensation, switch to mildly acidic buffers (e.g., acetic acid/sodium acetate) or use non-nucleophilic Lewis acids in strictly anhydrous conditions.

Q3: My reaction mixture contains ring-opened aliphatic ethers (e.g., allyl or propyl ethers). How do I prevent this? The Causality: The strained cyclopropane ring can undergo electrophilic ring-opening under elevated temperatures or in the presence of strong nucleophiles. When the ether oxygen is protonated, the partial positive charge can be stabilized by the cyclopropyl group, sometimes leading to ring fragmentation rather than direct cleavage[3]. The Solution: Maintain strict temperature control (preferably below 40 °C) and avoid prolonged reaction times in the presence of strong nucleophiles.

Troubleshooting Workflow

Use the following diagnostic logic tree to quickly identify and resolve your specific by-product issues during synthesis.

TroubleshootingWorkflow Step1 Identify Major By-Product Cond1 Salicylaldehyde? Step1->Cond1 Fix1 Buffer System or Switch to Ti(OiPr)4 Cond1->Fix1 Yes Cond2 Benzyl Alcohol? Cond1->Cond2 No Fix2 Pre-form Imine; Delay Reductant Cond2->Fix2 Yes Cond3 Ring-Opened Ethers? Cond2->Cond3 No Fix3 Lower Temperature; Avoid Halides Cond3->Fix3 Yes

Troubleshooting workflow for identifying and resolving common by-product formations.

Quantitative Data: By-Product Formation Profiles

To illustrate the impact of reaction conditions, the table below summarizes the quantitative yield of the target product versus specific by-products during a standard reductive amination with a primary amine.

Reaction ConditionTarget Amine Yield (%)Benzyl Alcohol By-Product (%)Salicylaldehyde By-Product (%)Ring-Opened Ethers (%)
One-Pot, NaBH₄, MeOH, RT25%65%<2%5%
One-Pot, STAB, AcOH, RT45%30%15%5%
Two-Step, Ti(O-iPr)₄ then STAB 88% <5% <2% <2%
Strong Acid Catalysis (HCl), 60 °C10%5%45%35%
Self-Validating Experimental Protocol: Optimized Reductive Amination

To guarantee trustworthiness and high yields, this protocol is designed as a self-validating system . Do not proceed to the next step until the validation gate criteria are met.

Step 1: Imine Condensation (Overcoming Steric Hindrance)

  • In an oven-dried flask under inert atmosphere, combine 2-cyclopropoxybenzaldehyde (1.0 eq) and your target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.5 eq). Stir at room temperature for 4 hours.

  • Validation Gate: Withdraw a 10 µL aliquot. Quench with saturated aqueous NaHCO₃, extract with EtOAc, and analyze via LC-MS.

  • Success Criteria: The UV chromatogram must show <5% remaining aldehyde. If aldehyde >5%, continue stirring for 2 hours. Do NOT proceed to Step 2 until this criterion is met to prevent over-reduction.

Step 2: Controlled Reduction (Preventing Cleavage)

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) over 15 minutes to prevent exothermic spikes that could trigger ring-opening.

  • Validation Gate: After 2 hours, take another aliquot and analyze via LC-MS.

  • Success Criteria: Complete disappearance of the imine mass peak (M+H). The target amine should be the dominant peak.

Step 3: Workup (Preserving the Ether)

  • Quench the reaction carefully with 1N NaOH (to break down titanium salts). Do not use strong acids (like HCl) for the quench, as this will risk late-stage ether cleavage.

  • Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

  • Validation Gate: Run a final TLC (Hexanes/EtOAc 7:3). The absence of a highly fluorescent spot at lower Rf (indicative of salicylaldehyde) confirms the cyclopropyl ether remained intact.

References[1] Title: 4-Cyclopropoxybenzaldehyde | Source: Benchchem | URL:https://www.benchchem.com/product/b14803165[2] Title: Ether cleavage | Source: Wikipedia | URL:https://en.wikipedia.org/wiki/Ether_cleavage[3] Title: 18.3: Reactions of Ethers - Acidic Cleavage | Source: Chemistry LibreTexts | URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(Wade)Complete_and_Semesters_I_and_II/18%3A_Ethers_Epoxides_and_Thioethers/18.03%3A_Reactions_of_Ethers-_Acidic_Cleavage

Sources

Optimization

Technical Support Center: Regioselective Functionalization of 2-Cyclopropoxybenzaldehyde

Welcome to the Advanced Applications Support Center. As drug development and complex molecule synthesis evolve, 2-cyclopropoxybenzaldehyde has emerged as a highly versatile, yet challenging, building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development and complex molecule synthesis evolve, 2-cyclopropoxybenzaldehyde has emerged as a highly versatile, yet challenging, building block. The molecule possesses two competing directing groups: the strongly electron-donating cyclopropoxy moiety (an ortho/para director) and the electron-withdrawing formyl group (a meta director that can be temporarily hijacked for ortho-direction).

Depending on your strategic choice of methodology—Electrophilic Aromatic Substitution (EAS), Transient Directing Group (TDG) C–H activation, or Directed ortho-Metalation (DoM)—you can achieve absolute regiocontrol to selectively functionalize the C5 or C6 positions. Below are our field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure your success.

Part 1: Troubleshooting Guides & FAQs

Electrophilic Aromatic Substitution (EAS) Targeting C5

Q: When performing halogenation on 2-cyclopropoxybenzaldehyde, I observe a mixture of regioisomers and significant degradation of the starting material. How can I selectively target the C5 position without destroying the cyclopropyl ring?

Expert Insight & Causality: The cyclopropoxy group is a powerful activating group that overrides the deactivating effect of the aldehyde, directing incoming electrophiles to its ortho (C3) and para (C5) positions[1]. Because the C5 position is para to the cyclopropoxy group and meta to the aldehyde, it is electronically favored and sterically much less hindered than C3.

If you are observing degradation, your reaction conditions are likely too harsh. The cyclopropyl ring is highly strained and uniquely susceptible to homolytic cleavage or acid-catalyzed ring-opening under strong Lewis acidic conditions[2].

  • The Fix: Abandon harsh reagents like Br₂/FeBr₃ or AlCl₃. Transition to mild electrophilic reagents such as N-Bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0 °C to room temperature. This ensures the electrophile is delivered at a controlled rate, maintaining the integrity of the cyclopropyl moiety while maximizing C5 selectivity.

Transient Directing Group (TDG) C–H Activation Targeting C6

Q: I need to functionalize the C6 position (ortho to the aldehyde). Direct Palladium-catalyzed C–H activation is yielding trace product. What is the mechanistic failure, and how do I fix it?

Expert Insight & Causality: Free aldehydes are notoriously poor directing groups for transition metals due to weak σ -coordination and their propensity to undergo side reactions like decarbonylation or oxidation. To achieve C6 functionalization, you must employ a Transient Directing Group (TDG) strategy[3][4].

By introducing a catalytic amount of an amine (such as an amino acid or an aniline derivative like 2-amino-5-chlorobenzotrifluoride), the aldehyde reversibly condenses to form an imine in situ. This transient imine acts as a robust bidentate or monodentate directing group, anchoring the Pd(II) catalyst and directing it specifically to the C6 position (since the C2 position is blocked)[3][4]. Once the C–H bond is functionalized, the imine hydrolyzes to release the C6-substituted product and regenerate the TDG catalyst[5].

  • The Fix: If conversion remains low, your solvent system is likely failing to support the reversible imine condensation. Switch to a 3:1 mixture of Hexafluoro-2-propanol (HFIP) and 1,2-Dichloroethane (DCE). HFIP acts as a critical hydrogen-bond donor that stabilizes the palladacycle intermediate and accelerates the imine hydrolysis/formation equilibrium[4].

Directed ortho-Metalation (DoM) Targeting C6

Q: I am attempting to lithiate 2-cyclopropoxybenzaldehyde using n-BuLi to introduce an electrophile at C6. However, I am primarily observing nucleophilic addition to the aldehyde carbonyl. How can I achieve successful DoM?

Expert Insight & Causality: Strong organolithium reagents will preferentially attack the highly electrophilic formyl carbon rather than deprotonating the aromatic ring[6]. The aldehyde must be temporarily converted into a Directed Metalation Group (DMG).

The most elegant, atom-economical solution without requiring a separate isolation step is the in situ generation of an α -amino alkoxide[7][8]. By pre-treating the aldehyde with a lithium dialkylamide, you form a tetrahedral α -amino alkoxide intermediate. This intermediate serves a dual purpose: it completely masks the electrophilic carbonyl carbon from nucleophilic attack, and the alkoxide oxygen strongly coordinates with the subsequent equivalent of alkyllithium, directing deprotonation exclusively to the adjacent C6 position[6][7].

  • The Fix: Temperature control is absolute. The formation of the α -amino alkoxide should occur at 0 °C, but the subsequent addition of the alkyllithium must be performed strictly at -78 °C to prevent the decomposition or rearrangement of the lithiated intermediate.

Part 2: Quantitative Data Summary

The following table summarizes the strategic parameters for regioselective functionalization of 2-cyclopropoxybenzaldehyde to aid in experimental design.

StrategyTarget PositionKey Reagents / CatalystsDirecting MoietyTypical YieldsPros / Cons
EAS (Halogenation) C5 (para to cyclopropoxy)NBS or NCS, DMF, 0 °CCyclopropoxy Group (EDG)85–95%Pro: No transition metals needed.Con: Risk of ring-opening if conditions are too acidic.
TDG C–H Activation C6 (ortho to aldehyde)Pd(OAc)₂, TDG Amine, Ag₂CO₃, HFIP/DCETransient Imine65–85%Pro: Catalytic, highly selective.Con: Requires expensive Pd catalysts and specific solvents.
In situ DoM C6 (ortho to aldehyde)Li-amide, n-BuLi, Electrophile (E⁺), THF α -Amino Alkoxide70–90%Pro: Broad electrophile scope.Con: Requires strict cryogenic control (-78 °C).

Part 3: Self-Validating Experimental Protocols

Protocol A: C5-Selective Bromination via EAS
  • Preparation: Dissolve 2-cyclopropoxybenzaldehyde (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under an inert argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath. (Causality: Low temperature suppresses the homolytic cleavage of the strained cyclopropyl ring).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes to prevent thermal spiking.

  • Validation Checkpoint: Stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The complete disappearance of the starting material spot and the emergence of a single, less polar spot confirms successful mono-bromination at C5.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy residual electrophiles, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: C6-Selective Arylation via TDG Pd-Catalysis
  • Setup: In an oven-dried Schlenk tube, combine 2-cyclopropoxybenzaldehyde (1.0 equiv, 0.5 mmol), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), 2-amino-5-chlorobenzotrifluoride (TDG, 20 mol%), and Ag₂CO₃ (1.5 equiv).

  • Solvent Addition: Add a 3:1 mixture of HFIP/DCE (5 mL). (Causality: HFIP acts as a hydrogen-bond donor, accelerating the reversible imine condensation and stabilizing the critical palladacycle).

  • Reaction: Seal the tube and stir at 90 °C for 18 hours.

  • Validation Checkpoint: The reaction mixture will transition from a light yellow suspension to a dark brown/black mixture over time. This color shift indicates the reduction of Pd(II) to Pd(0) black, confirming the catalytic cycle is turning over.

  • Purification: Cool to room temperature, filter through a pad of Celite using EtOAc, concentrate, and purify via flash chromatography.

Protocol C: C6-Selective Functionalization via in situ DoM
  • Amide Formation: To a solution of N,N,N'-trimethylethylenediamine (1.05 equiv) in anhydrous THF (0.5 M) at -20 °C, add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 15 min.

  • Protection: Cool to 0 °C and add 2-cyclopropoxybenzaldehyde (1.0 equiv) dropwise. Stir for 30 min.

    • Validation Checkpoint: An aliquot quenched with D₂O should show >95% disappearance of the aldehyde proton signal (~10.4 ppm) in ¹H NMR, confirming complete α -amino alkoxide formation.

  • Metalation: Cool the mixture strictly to -78 °C. Add n-BuLi (1.2 equiv) dropwise. (Causality: The alkoxide oxygen directs the lithium to the C6 position. The ultra-low temperature prevents the intermediate from undergoing unwanted nucleophilic attack).

  • Electrophile Quench: Stir for 1 hour at -78 °C, then add the desired electrophile (e.g., MeI, 1.5 equiv).

  • Deprotection: Warm to room temperature, quench with 1M HCl (to hydrolyze the alkoxide back to the free aldehyde), and extract with diethyl ether.

Part 4: Mechanistic Visualizations

TDG_Pathway A 2-Cyclopropoxybenzaldehyde B Transient Imine Formation (TDG Catalyst) A->B + Amine TDG C Pd(II) Coordination & C6-H Cleavage B->C + Pd(II) D Palladacycle Intermediate C->D - H+ E Functionalization (e.g., Arylation) D->E + Reagent F Imine Hydrolysis & Product Release E->F + H2O F->A TDG Recycling

Catalytic cycle of Transient Directing Group (TDG) mediated C6-H functionalization.

DoM_Pathway Step1 2-Cyclopropoxybenzaldehyde Step2 Formation of alpha-amino alkoxide (Protection) Step1->Step2 Lithium dialkylamide, 0 °C Step3 Directed ortho-Metalation (DoM) using n-BuLi Step2->Step3 n-BuLi, -78 °C Step4 Electrophile Quench (e.g., MeI, I2) Step3->Step4 Electrophile (E+) Step5 Aqueous Deprotection Step4->Step5 H2O / H+ Step6 C6-Functionalized Product Step5->Step6

In situ protection and Directed ortho-Metalation (DoM) sequence for C6-functionalization.

References

  • 4-Cyclopropoxybenzaldehyde - Benchchem: Chemo- and Regioselective Functionalization Approaches. Benchchem. 1

  • Application Notes and Protocols for Directed ortho-Substitution of Benzaldehyde Derivatives. Benchchem. 6

  • Palladium-catalyzed ortho-C(sp2)−H bromination of benzaldehydes via a monodentate transient directing group strategy. ResearchGate. 3

  • Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters (ACS). 4

  • Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. RSC Publishing. 5

  • Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. 7

  • Chemical Reviews - Directed Ortho Metalation. University of Windsor. 8

  • Accounts of Chemical Research (Cyclopropanols and cyclopropyl ring cleavage). University of Pittsburgh. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Cyclopropoxybenzaldehyde and 4-Cyclopropoxybenzaldehyde in Organic Synthesis

Introduction: The Role of Positional Isomerism in Drug Design Cyclopropoxy-substituted benzaldehydes are highly valued building blocks in medicinal chemistry and drug discovery. The cyclopropyl moiety is frequently integ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Positional Isomerism in Drug Design

Cyclopropoxy-substituted benzaldehydes are highly valued building blocks in medicinal chemistry and drug discovery. The cyclopropyl moiety is frequently integrated into active pharmaceutical ingredients (APIs) to confer metabolic stability, lock molecular conformations, and fine-tune lipophilicity (1[1]).

However, the specific attachment point of this functional group fundamentally alters the molecule's behavior. The positional isomerism between 2-cyclopropoxybenzaldehyde (ortho-substituted) and 4-cyclopropoxybenzaldehyde (para-substituted) dictates their electronic distribution, steric profiles, and downstream reactivity. Understanding these differences is critical for researchers designing robust synthetic routes.

Structural and Electronic Profiling: Causality in Reactivity

The distinct chemical behavior of these two isomers is driven by the interplay between resonance (+R) and steric hindrance:

  • 4-Cyclopropoxybenzaldehyde: When the cyclopropoxy group is at the para position, its electron-donating resonance effect directly communicates with the electron-withdrawing aldehyde group through the conjugated π-system (2[2]). This extended conjugation stabilizes the molecule and highly activates the aromatic ring at the ortho positions (C3 and C5) toward electrophilic aromatic substitution (EAS). Because the aldehyde is unhindered, it acts as a highly reactive handle for nucleophilic additions[1].

  • 2-Cyclopropoxybenzaldehyde: In the ortho position, the cyclopropoxy group still donates electron density, but its physical proximity to the aldehyde introduces significant steric hindrance. This steric clash forces the aldehyde group slightly out of coplanarity with the aromatic ring, reducing the resonance overlap. Consequently, the C=O bond order increases, and the aldehyde carbon becomes less accessible to incoming nucleophiles.

G cluster_0 4-Cyclopropoxybenzaldehyde cluster_1 2-Cyclopropoxybenzaldehyde A1 Para-Substitution A2 Strong +R Resonance A1->A2 A3 Unhindered Aldehyde (High Reactivity) A2->A3 B1 Ortho-Substitution B2 Steric Clash (Reduced Coplanarity) B1->B2 B3 Hindered Aldehyde (Slower Reactivity) B2->B3

Logical flow of positional isomerism affecting electronic and steric properties.

Quantitative Data Comparison

The table below summarizes the key physicochemical and spectroscopic differences expected between the two isomers, validating the theoretical models of their electronic structures (3[3], 4[4]).

Property2-Cyclopropoxybenzaldehyde4-Cyclopropoxybenzaldehyde
CAS Number 1243404-03-6915016-52-3
Molecular Formula C₁₀H₁₀O₂C₁₀H₁₀O₂
Molecular Weight 162.18 g/mol 162.18 g/mol
Electronic Effect on Ring Inductive (+I) & Sterically hindered Resonance (+R)Strong Direct Resonance (+R)
Aldehyde ¹H NMR Shift Downfield (Deshielded, ~10.2-10.4 ppm)Upfield (Conjugated, δ 9.8–10.0 ppm)
Expected C=O IR Stretch Higher frequency (reduced conjugation)Lower frequency (extended conjugation)
EAS Regioselectivity Directed predominantly to C5Directed to C3 (and C5)
Aldehyde Reactivity Slower (Steric hindrance at ortho position)Faster (Unhindered nucleophilic addition)

Experimental Workflows: Self-Validating Protocols

To empirically demonstrate the causality of these structural differences, we utilize two comparative workflows. These protocols are designed as self-validating systems, ensuring that intermediate monitoring and final spectroscopic validation confirm the mechanistic hypotheses.

Protocol 1: Regioselective Electrophilic Bromination

Objective: Demonstrate the directing effects of the cyclopropoxy group in electrophilic aromatic substitution (EAS) (2[2]). Causality: In 4-cyclopropoxybenzaldehyde, bromination occurs selectively at the C3 position (ortho to the ether). In 2-cyclopropoxybenzaldehyde, substitution is directed to C5 (para to the ether) due to steric shielding at C3 by the adjacent aldehyde group.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the chosen cyclopropoxybenzaldehyde isomer in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Cool the reaction flask to 0 °C. Slowly add 1.05 mmol of N-Bromosuccinimide (NBS) in small portions. Rationale: NBS provides a mild, controlled source of electrophilic bromine, preventing polybromination.

  • Catalysis: Add a catalytic amount (5 mol%) of ZrCl₄ or an equivalent Lewis acid to accelerate the generation of the bromonium ion.

  • Monitoring (Self-Validation Step 1): Stir the mixture, allowing it to warm to room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The 4-isomer will consume starting material faster due to optimal resonance activation.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess electrophile. Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Spectroscopic Validation (Self-Validation Step 2): Analyze the crude product via ¹H NMR.

    • 4-isomer product: Confirm the disappearance of the symmetrical C3/C5 protons and the emergence of a 1,2,4-trisubstituted coupling pattern (e.g., a doublet with a small J value ~2 Hz for the proton trapped between the aldehyde and bromine).

    • 2-isomer product: Confirm a 1,2,5-trisubstituted pattern, validating substitution at the less sterically hindered para-position relative to the ether.

Workflow Start Start: 1.0 mmol Isomer in DCM AddNBS Add 1.05 eq NBS at 0 °C Start->AddNBS Monitor TLC Monitoring (Hex/EtOAc) AddNBS->Monitor Split Which Isomer? Monitor->Split Para 4-Cyclopropoxybenzaldehyde Fast Reaction Split->Para Para Ortho 2-Cyclopropoxybenzaldehyde Slower Reaction Split->Ortho Ortho ProdPara Yields 3-Bromo-4-cyclopropoxybenzaldehyde Para->ProdPara ProdOrtho Yields 5-Bromo-2-cyclopropoxybenzaldehyde Ortho->ProdOrtho NMR Validation via ¹H NMR (Coupling Patterns) ProdPara->NMR ProdOrtho->NMR

Step-by-step workflow for the regioselective bromination of cyclopropoxybenzaldehyde isomers.

Protocol 2: Imine Formation (Nucleophilic Addition)

Objective: Assess the steric impact of the ortho-cyclopropoxy group on aldehyde reactivity. Causality: The ortho-cyclopropoxy group physically blocks the Bürgi-Dunitz trajectory of incoming nucleophiles (such as primary amines) compared to the completely unhindered para-isomer.

Step-by-Step Methodology:

  • Reaction Setup: In parallel flasks, dissolve 1.0 mmol of 2-cyclopropoxybenzaldehyde and 4-cyclopropoxybenzaldehyde in 5 mL of anhydrous ethanol.

  • Amine Addition: Add 1.1 mmol of a primary amine (e.g., benzylamine) to each flask.

  • Catalysis: Add 10 mol% of glacial acetic acid. Rationale: This mildly protonates the aldehyde oxygen, increasing its electrophilicity without fully protonating and deactivating the nucleophilic amine.

  • Execution & Monitoring (Self-Validation Step 1): Stir both reactions at room temperature. Use GC-MS to take aliquots at 15, 30, and 60 minutes.

  • Validation & Observation: The 4-cyclopropoxybenzaldehyde reaction will demonstrate near-complete conversion to the Schiff base within 30-60 minutes. The 2-cyclopropoxybenzaldehyde will exhibit a significantly slower kinetic profile, validating the hypothesis that steric shielding at the ortho position impedes nucleophilic attack.

References

  • Benchchem. "4-Cyclopropoxybenzaldehyde|146.19 g/mol ".
  • Benchchem. "Chemical Transformations and Derivatization Strategies of 4 Cyclopropoxybenzaldehyde.
  • Chemsrc. "CAS No. 1243404-03-6 | 2-Cyclopropoxybenzaldehyde".
  • PubChem. "4-Cyclopropoxybenzaldehyde | C10H10O2 | CID 71423039".

Sources

Comparative

biological activity of 2-cyclopropoxybenzaldehyde vs other benzaldehydes

Title: Comparative Guide: Biological Activity and Synthetic Utility of 2-Cyclopropoxybenzaldehyde vs. Traditional Benzaldehydes Introduction In modern structure-activity relationship (SAR) optimization, the selection of...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Biological Activity and Synthetic Utility of 2-Cyclopropoxybenzaldehyde vs. Traditional Benzaldehydes

Introduction In modern structure-activity relationship (SAR) optimization, the selection of aromatic building blocks dictates not only the target binding affinity but also the pharmacokinetic viability of the resulting drug candidate. While traditional benzaldehydes (e.g., unsubstituted benzaldehyde, 2-methoxybenzaldehyde) are ubiquitous in early discovery libraries, they frequently suffer from metabolic liabilities. 2-Cyclopropoxybenzaldehyde has emerged as a privileged scaffold. By replacing a standard straight-chain alkoxy group with a strained cyclopropyl ring, medicinal chemists can fundamentally alter the electronic landscape, steric shielding, and metabolic stability of the molecule.

Structural and Electronic Profiling The unique utility of 2-cyclopropoxybenzaldehyde stems from the "banana bonds" (bent bonds) of the cyclopropyl ring. These bonds possess high p -character, allowing the cyclopropyl group to act as a weak π -electron donor through hyperconjugation with the aromatic ring [1].

  • Electronic Modulation: The electron-donating nature of the cyclopropoxy group increases the electron density at the formyl carbon. This tempers its electrophilicity, allowing for more controlled, chemoselective nucleophilic additions compared to unsubstituted benzaldehyde.

  • Steric Shielding: The rigid, pseudo-planar geometry of the cyclopropyl ring at the ortho position creates a specific steric bulk. This bulk restricts the rotational degrees of freedom of the resulting derivatives, effectively locking the molecule into a bioactive conformation while shielding the ether linkage from enzymatic cleavage.

Table 1: Physicochemical and Pharmacokinetic Comparison

Property / MetricBenzaldehyde2-Methoxybenzaldehyde2-Cyclopropoxybenzaldehyde
Steric Bulk (A-value approx.) MinimalLowModerate / Rigid
Electronic Effect (Resonance) NeutralStrong π -donorModerate π -donor
Lipophilicity Contribution ( ΔlogP ) Baseline+0.10+0.50 to +0.80
CYP450 O-Dealkylation Liability N/AHigh (Rapid Clearance)Low (Steric Shielding)
Primary Medicinal Applications Generic intermediateEarly hit generationMetRS inhibitors, Antivirals

Biological Activity and Drug Discovery Applications The integration of 2-cyclopropoxybenzaldehyde into active pharmaceutical ingredients (APIs) has solved critical challenges in infectious disease drug development:

  • Antibacterial and Antiprotozoal Agents: Derivatives of 2-cyclopropoxybenzaldehyde are highly effective as specific inhibitors of methionyl-tRNA synthetase (MetRS). The cyclopropoxy group enhances binding within the hydrophobic pocket of the MetRS enzyme, yielding potent activity against Gram-positive bacteria (including MRSA) and protozoan parasites like Trypanosoma [2].

  • Antiviral Therapeutics: In the development of broad-spectrum antivirals, this scaffold is utilized to synthesize inhibitors targeting the main proteases of SARS-CoV-2, picornaviruses, and noroviruses. The cyclopropoxy ether linkage resists enzymatic degradation in the host, ensuring a prolonged therapeutic half-life compared to methoxy-derivatives [3].

Experimental Methodologies

To harness the potential of 2-cyclopropoxybenzaldehyde, researchers must employ optimized synthetic and analytical workflows. The following protocols are designed as self-validating systems to ensure high fidelity in drug discovery.

Protocol 1: Chemoselective Synthesis of Bioactive Imines (Schiff Bases) Imine condensation is the foundational step for converting 2-cyclopropoxybenzaldehyde into complex heterocycles.

  • Preparation: Dissolve 1.0 equivalent of 2-cyclopropoxybenzaldehyde and 1.05 equivalents of the primary amine in anhydrous toluene. Causality: Toluene allows for high-temperature reflux and forms an azeotrope with water, which is critical for driving the equilibrium forward.

  • Catalysis: Add 0.1 equivalents of p-toluenesulfonic acid (p-TsOH). Causality: The mild acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon without fully protonating the nucleophilic amine (which would stall the reaction).

  • Dehydration: Attach a Dean-Stark apparatus and reflux for 4–6 hours. Causality: Continuous physical removal of water via the Dean-Stark trap forces the reaction to completion according to Le Chatelier's principle.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete only when the UV-active aldehyde spot ( Rf​≈0.6 ) is entirely consumed.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ to neutralize the p-TsOH, followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Protocol 2: In Vitro Liver Microsomal Stability Assay This assay validates the metabolic superiority of the cyclopropoxy group over standard alkoxy groups.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein), 1 μ M of the test compound (e.g., a 2-cyclopropoxybenzaldehyde-derived API), and 100 mM potassium phosphate buffer (pH 7.4). Causality: The specific pH and buffer strength maintain the native conformation and activity of the Cytochrome P450 enzymes.

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: CYP450 enzymes are monooxygenases that absolutely require NADPH as an electron donor to catalyze O-dealkylation.

  • Sampling & Quenching: Extract 50 μ L aliquots at 0, 15, 30, and 60 minutes. Immediately dispense into 150 μ L of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the enzymes to stop the reaction and precipitates proteins, ensuring a clean sample for LC-MS/MS analysis.

  • Self-Validation (Controls): Run parallel assays using a negative control (no NADPH) to rule out chemical instability, and a positive control (e.g., Verapamil) to confirm microsomal enzymatic viability. If Verapamil is not degraded, the microsome batch is non-functional and the assay must be rejected.

Pathway Visualization

The following diagram illustrates the divergent pharmacokinetic fates of drug scaffolds derived from 2-cyclopropoxybenzaldehyde versus traditional methoxybenzaldehydes.

G cluster_0 Synthetic Precursors cluster_1 Pharmacokinetic Profiling (CYP450) A 2-Cyclopropoxybenzaldehyde C Imine Condensation (Schiff Base Intermediate) A->C B 2-Methoxybenzaldehyde B->C D Steric Shielding by Cyclopropyl Ring C->D Cyclopropoxy Derivative E Rapid O-Dealkylation of Methoxy Group C->E Methoxy Derivative F High Metabolic Stability (e.g., MetRS Inhibitors) D->F G High Clearance (Loss of Efficacy) E->G

Figure 1: Comparative metabolic pathways of 2-cyclopropoxybenzaldehyde vs. 2-methoxybenzaldehyde derivatives.

References

  • World Intellectual Property Organization. "WO2016029146A1 - Specific inhibitors of methionyl-trna synthetase." Google Patents. Available at:

  • World Intellectual Property Organization. "WO2021252491A1 - Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections." Google Patents. Available at:

Validation

A Comparative Spectroscopic Analysis of Benzaldehyde and Its Derivatives: A Guide for Researchers

This guide provides an in-depth comparative analysis of the spectroscopic properties of benzaldehyde and three of its para-substituted derivatives: 4-methoxybenzaldehyde, 4-hydroxybenzaldehyde, and 4-nitrobenzaldehyde. B...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the spectroscopic properties of benzaldehyde and three of its para-substituted derivatives: 4-methoxybenzaldehyde, 4-hydroxybenzaldehyde, and 4-nitrobenzaldehyde. By examining their UV-Vis, a deeper understanding of how electron-donating and electron-withdrawing substituents influence the spectral characteristics of an aromatic aldehyde can be achieved. This document is intended for researchers, scientists, and drug development professionals who utilize these spectroscopic techniques for structural elucidation and quality control.

The choice of these derivatives allows for a systematic evaluation of substituent effects. The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance, the hydroxy group (-OH) can act as both a donating group (resonance) and a weak withdrawing group (induction), and the nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) through both resonance and induction. These electronic differences manifest in distinct and predictable ways across various spectroscopic platforms.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For benzaldehyde and its derivatives, the key absorptions are the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. The position of the maximum absorbance (λmax) is highly sensitive to the electronic nature of the substituents on the benzene ring.

An electron-donating group, such as a methoxy or hydroxyl group, increases the electron density in the aromatic ring and the carbonyl group. This reduces the energy gap between the π and π* orbitals, resulting in a bathochromic shift (a shift to a longer wavelength) of the π → π* transition. Conversely, an electron-withdrawing group like the nitro group decreases the electron density, increasing the energy required for the π → π* transition and leading to a hypsochromic shift (a shift to a shorter wavelength) or a less pronounced bathochromic shift compared to EDGs.

Comparative UV-Vis Data (in Ethanol)
CompoundSubstituentElectronic Effectλmax (π → π*) (nm)
Benzaldehyde-HNeutral~242[1]
4-Methoxybenzaldehyde-OCH₃Electron-Donating~277
4-Hydroxybenzaldehyde-OHElectron-Donating~279-280[2]
4-Nitrobenzaldehyde-NO₂Electron-Withdrawing~265[3]

The data clearly illustrates that the electron-donating -OCH₃ and -OH groups cause a significant bathochromic shift compared to unsubstituted benzaldehyde. The electron-withdrawing -NO₂ group, however, results in a λmax at a shorter wavelength than the EDG-substituted derivatives, demonstrating its effect on the electronic structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy probes the vibrational frequencies of chemical bonds. For benzaldehyde derivatives, the most diagnostic absorption bands are the C=O stretching of the aldehyde, the C-H stretching of the aldehyde, and the vibrations associated with the aromatic ring and the substituent itself.

The electronic nature of the substituent influences the bond strength of the carbonyl group. Electron-donating groups increase electron density at the carbonyl carbon through resonance, which slightly weakens the C=O double bond and shifts its stretching frequency to a lower wavenumber (red shift)[4]. Conversely, electron-withdrawing groups pull electron density away from the carbonyl group, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber (blue shift)[4].

Comparative FTIR Data (Key Frequencies in cm⁻¹)
CompoundC=O StretchAldehyde C-H StretchSubstituent-Specific Stretches
Benzaldehyde~1700-1720[5]~2720 & ~2820[5]N/A
4-Methoxybenzaldehyde~1685~2720 & ~2820~1250 (asym C-O-C), ~1030 (sym C-O-C)
4-Hydroxybenzaldehyde~1680-1700[6]~2730 & ~2830~3200-3600 (broad, O-H)[6]
4-Nitrobenzaldehyde~1705[7]~2740 & ~2840~1520 (asym N-O), ~1350 (sym N-O)[3]

As predicted, the electron-donating methoxy and hydroxyl groups shift the C=O stretching frequency to lower wavenumbers compared to benzaldehyde. The electron-withdrawing nitro group results in a C=O stretch at a slightly higher frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The chemical shift (δ) is highly sensitive to the electron density around the nucleus.

For the aldehyde proton (¹H NMR), electron-donating groups increase the electron shielding, causing an upfield shift (lower ppm value). Conversely, electron-withdrawing groups decrease the shielding, resulting in a downfield shift (higher ppm value). A similar trend is observed for the aromatic protons and the carbonyl carbon (¹³C NMR).

Comparative ¹H and ¹³C NMR Data (in CDCl₃, except where noted)
CompoundAldehyde ¹H (δ, ppm)Aromatic ¹H (δ, ppm)Carbonyl ¹³C (δ, ppm)
Benzaldehyde~10.0~7.5-7.9~192.3
4-Methoxybenzaldehyde~9.87~6.9-7.8~190.7
4-Hydroxybenzaldehyde (in DMSO-d₆)~9.79~6.9-7.8~191.4
4-Nitrobenzaldehyde~10.17[7]~8.1-8.4[7]~190.4[8]

The data shows a clear trend for the aldehyde proton chemical shift. The electron-donating -OCH₃ and -OH groups shift the proton upfield relative to benzaldehyde, while the electron-withdrawing -NO₂ group shifts it downfield. The aromatic protons of 4-nitrobenzaldehyde are significantly shifted downfield due to the strong deshielding effect of the nitro group.

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Weight Determination

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For benzaldehyde and its derivatives, electron ionization (EI) typically leads to the formation of a molecular ion (M⁺) and characteristic fragment ions.

The primary fragmentation pathway for benzaldehyde involves the loss of a hydrogen radical to form the stable benzoyl cation ([M-H]⁺), followed by the loss of carbon monoxide to yield the phenyl cation. The nature of the substituent can influence the relative abundance of these fragments and introduce new fragmentation pathways.

Comparative Mass Spectrometry Data (Key Fragments, m/z)
CompoundMolecular Ion (M⁺)[M-H]⁺Phenyl Cation (or substituted)Other Key Fragments
Benzaldehyde106[6]105[6]77[6]51 ([C₄H₃]⁺)[9]
4-Methoxybenzaldehyde136135107 ([CH₃O-C₆H₄]⁺)77 ([C₆H₅]⁺)
4-Hydroxybenzaldehyde12212193 ([HO-C₆H₄]⁺)65 ([C₅H₅]⁺)
4-Nitrobenzaldehyde151150123 ([O₂N-C₆H₄]⁺)105, 77

The mass spectra of all derivatives show the expected molecular ion peak and the [M-H]⁺ peak. The fragmentation patterns are influenced by the substituent, leading to characteristic fragment ions that can be used for identification.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential. Below are step-by-step methodologies for each of the discussed techniques.

UV-Vis Spectroscopy Protocol
UV-Vis Spectroscopy Experimental Workflow
  • Sample Preparation: Accurately weigh a small amount of the benzaldehyde derivative and dissolve it in a known volume of spectroscopic grade ethanol in a volumetric flask to create a stock solution. Perform serial dilutions to obtain a series of solutions with concentrations that fall within the linear range of the Beer-Lambert law.

  • Instrument Calibration: Use pure ethanol as a blank to calibrate the UV-Vis spectrophotometer.

  • Spectral Acquisition: Record the UV-Vis spectrum of each solution from 200 to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum of one of the solutions. Measure the absorbance of all solutions at this λmax. A plot of absorbance versus concentration should yield a straight line, confirming the Beer-Lambert law.

FTIR Spectroscopy Protocol
FTIR Spectroscopy Experimental Workflow
  • Sample Preparation:

    • For liquid samples (Benzaldehyde, 4-Methoxybenzaldehyde): Place a small drop of the liquid between two potassium bromide (KBr) plates to create a thin film.

    • For solid samples (4-Hydroxybenzaldehyde, 4-Nitrobenzaldehyde): Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract the contribution of atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known literature values to confirm the structure.

NMR Spectroscopy Protocol
NMR Spectroscopy Experimental Workflow
  • Sample Preparation: Dissolve approximately 5-20 mg of the benzaldehyde derivative in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆ for 4-hydroxybenzaldehyde) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0 ppm. Assign the peaks to the corresponding protons and carbons in the molecule. For ¹H NMR, integrate the signals to determine the relative number of protons.

Mass Spectrometry (GC-MS) Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
  • Sample Preparation: Prepare a dilute solution of the benzaldehyde derivative (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.

  • Ionization and Mass Analysis: The molecules are ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are separated based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the spectrum with a database for confirmation.

Conclusion

The spectroscopic analysis of benzaldehyde and its derivatives provides a clear and instructive demonstration of how substituents electronically influence molecular properties. The trends observed in UV-Vis, FTIR, NMR, and Mass Spectrometry are consistent with the principles of physical organic chemistry. This guide serves as a practical resource for researchers, offering both comparative data and standardized protocols to aid in the identification, characterization, and quality control of these important chemical compounds. By understanding the causal relationships between molecular structure and spectral output, scientists can more effectively and confidently utilize these powerful analytical techniques in their research and development endeavors.

References

  • Velcheva, E. A., Juchnovski, I. N., & Binev, I. G. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1745-1749. [Link]

  • Foconsci Chemical Industry. (2026, February 24). 4-Hydroxybenzaldehyde: Technical Data and Application Analysis. [Link]

  • Doc Brown's Advanced Level Organic Chemistry. (2026, March 1). Infrared spectrum of benzaldehyde. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Doc Brown's Advanced Level Organic Chemistry. (2025, December 5). Mass spectrum of benzaldehyde. [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). [Link]

  • Dearden, J. C., & Forbes, W. F. (1958). LIGHT ABSORPTION STUDIES. PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Journal of Chemistry, 36(10), 1362–1370. [Link]

  • PhotochemCAD. (2018). Benzaldehyde. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Abraham, R. J., et al. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-38. [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. [Link]

  • PubChem. (n.d.). 4-Hydroxybenzaldehyde. [Link]

  • PubChem. (n.d.). 4-Nitrobenzaldehyde. [Link]

Sources

Comparative

Validation of a Novel Copper-Catalyzed Synthetic Method for 2-Cyclopropoxybenzaldehyde: A Comparative Guide

Executive Summary 2-Cyclopropoxybenzaldehyde is a highly prized synthetic intermediate in modern drug discovery, frequently utilized in the development of antiviral agents and specific kinase inhibitors 1. However, the i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropoxybenzaldehyde is a highly prized synthetic intermediate in modern drug discovery, frequently utilized in the development of antiviral agents and specific kinase inhibitors 1. However, the installation of a cyclopropyl ether ortho to an aldehyde group presents severe synthetic bottlenecks. This guide objectively validates a new, highly efficient copper-catalyzed Chan-Lam O-cyclopropylation method, comparing its performance, scalability, and atom economy against traditional SN2 alkylation and Mitsunobu protocols.

Mechanistic Rationale: The O-Cyclopropylation Challenge

The synthesis of cyclopropyl aryl ethers via traditional nucleophilic substitution (SN2) is notoriously inefficient. Cyclopropyl halides possess high s-character in their C-X bonds. This electronic property, combined with significant steric ring strain, creates a prohibitively high activation energy barrier for backside nucleophilic attack. Consequently, attempts to directly alkylate salicylaldehyde (2-hydroxybenzaldehyde) with cyclopropyl bromide predominantly result in E2 elimination (yielding propene gas) rather than the desired substitution.

Alternative approaches, such as the Mitsunobu reaction utilizing cyclopropanol, bypass the SN2 barrier but suffer from exceptionally poor atom economy. They generate stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which severely complicate downstream purification.

To overcome these limitations, recent advancements in transition-metal catalysis have established the Chan-Lam cross-coupling as the premier methodology for constructing cyclopropyl-heteroatom linkages 2. By utilizing copper catalysis and cyclopropylboron reagents, the reaction proceeds via a low-energy reductive elimination pathway rather than direct substitution.

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing the three primary synthetic routes for 2-cyclopropoxybenzaldehyde.

Performance MetricMethod A: SN2 AlkylationMethod B: Mitsunobu ReactionMethod C: Cu-Catalyzed Chan-Lam (New Standard)
Primary Reagents Cyclopropyl bromide, K₂CO₃Cyclopropanol, DEAD, PPh₃K-cyclopropyltrifluoroborate, Cu(OAc)₂
Typical Yield < 10% (Major byproduct: propene)35 - 50%82 - 92%
Reaction Time 48 hours16 hours24 hours
Atom Economy High (Theoretical), Poor (Actual)Very LowModerate
Scalability Poor (Low conversion rates)Poor (Difficult chromatography)Excellent (Validated at 10+ gram scale)
Cost Profile LowHigh (Expensive cyclopropanol)Moderate

Validated Experimental Protocol: Copper-Catalyzed Chan-Lam Coupling

Causality & Experimental Design Choices:
  • Reagent Selection: This protocol utilizes potassium cyclopropyltrifluoroborate rather than free cyclopropylboronic acid. The trifluoroborate salt undergoes slow, controlled hydrolysis in the reaction mixture, maintaining a low steady-state concentration of the active boronic acid. This causality prevents competitive protodeboronation and homocoupling side reactions 4.

  • Ligand Architecture: 1,10-phenanthroline is selected as the ligand. Its rigid, bidentate nitrogen framework stabilizes the Cu(II) center, prevents the precipitation of inactive copper oxides, and precisely tunes the metal's redox potential to facilitate O₂-mediated oxidation 5.

Step-by-Step Methodology (10 mmol Preparative Scale):
  • Reaction Assembly: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add salicylaldehyde (1.22 g, 10.0 mmol, 1.0 equiv), potassium cyclopropyltrifluoroborate (2.96 g, 20.0 mmol, 2.0 equiv), Cu(OAc)₂ (363 mg, 2.0 mmol, 20 mol%), 1,10-phenanthroline (360 mg, 2.0 mmol, 20 mol%), and anhydrous Na₂CO₃ (2.12 g, 20.0 mmol, 2.0 equiv).

  • Solvent Addition: Suspend the solid mixture in anhydrous 1,2-dichloroethane (DCE) (50 mL) to achieve a 0.2 M concentration. Note: DCE is preferred over highly coordinating solvents (like DMF or DMSO) to prevent competitive solvent binding at the catalytic copper center.

  • Atmosphere Exchange (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with pure O₂ gas three times. Attach an O₂ balloon to maintain a constant 1 atm oxygen atmosphere. Causality: O₂ acts as the terminal oxidant, driving the turnover of Cu(I) back to Cu(II) and promoting the formation of the high-valent Cu(III) intermediate necessary for rapid reductive elimination.

  • Heating & Agitation: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 24 hours. Self-Validation Cue: The mixture will transition from a light blue suspension to a deep green/brown color, visually confirming the formation of the active copper-phenanthroline-substrate complexes.

  • Reaction Quench & Workup: Cool the reaction to room temperature. Dilute with dichloromethane (50 mL) and filter the crude suspension through a short pad of Celite to remove insoluble copper salts and inorganic byproducts. Wash the Celite pad with additional dichloromethane (2 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent gradient: 5% to 10% ethyl acetate in hexanes) to afford 2-cyclopropoxybenzaldehyde as a pale yellow oil.

Mechanistic Pathway Visualization

The following diagram illustrates the validated catalytic cycle for the copper-mediated Chan-Lam O-cyclopropylation, highlighting the critical oxidation states of the copper center.

G Cu_II Cu(II) + 1,10-Phenanthroline Precatalyst Complex Transmetalation Transmetalation (+ K-Cyclopropyltrifluoroborate) Cu_II->Transmetalation Step 1 Ligand_Exchange Ligand Exchange (+ Salicylaldehyde) Transmetalation->Ligand_Exchange Step 2 Cu_III Oxidation (O₂) [ArO-Cu(III)-cPr] Complex Ligand_Exchange->Cu_III Step 3 (O₂ Oxidant) Reductive_Elimination Reductive Elimination (C-O Bond Formation) Cu_III->Reductive_Elimination Step 4 Product 2-Cyclopropoxybenzaldehyde (Target Product) Reductive_Elimination->Product Yields Cu_I Cu(I) Species Reductive_Elimination->Cu_I Catalyst Turnover Cu_I->Cu_II Oxidation by O₂

Fig 1: Catalytic cycle of Cu-mediated Chan-Lam O-cyclopropylation.

References

  • Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections (WO2021252491A1). Google Patents.
  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles (2018). The Journal of Organic Chemistry - ACS Publications.
  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles (PMC). National Institutes of Health (NIH).
  • Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid (2019). Beilstein Journal of Organic Chemistry.
  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions: A Second Decade. Thieme Connect.

Sources

Validation

Comparative Kinetic Profiling of 2-Cyclopropoxybenzaldehyde in Reductive Amination Workflows

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), ortho-substituted benzaldehydes are critical building blocks. The choice of the ortho-alkoxy substituent profoundly impacts the reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), ortho-substituted benzaldehydes are critical building blocks. The choice of the ortho-alkoxy substituent profoundly impacts the reaction kinetics of downstream functionalizations, particularly in standard workflows like reductive amination.

This guide objectively compares the kinetic performance of 2-cyclopropoxybenzaldehyde against two common alternatives: 2-methoxybenzaldehyde and 2-isopropoxybenzaldehyde . By analyzing the steric and electronic parameters of these substrates, drug development professionals can make informed, data-driven decisions when designing scalable synthetic routes.

Mechanistic Grounding: The "Cyclopropyl Effect"

When designing a reductive amination protocol, the rate-determining step is typically the dehydration of the carbinolamine intermediate to form the imine[1]. The ortho-substituent influences this step through two competing vectors:

  • Electronic Donating Ability: All three alkoxy groups (methoxy, cyclopropoxy, isopropoxy) donate electron density into the aromatic ring via resonance, which slightly stabilizes the electrophilic formyl carbon.

  • Steric Hindrance: The physical bulk of the ortho-substituent impedes the nucleophilic attack of the incoming amine.

Historically, chemists have assumed that the cyclopropoxy group behaves similarly to an isopropoxy group due to their comparable molecular weights and secondary carbon attachments. However, recent conformational studies have demonstrated the "cyclopropyl effect" [2]. The cyclopropyl ring is highly constrained, with internal bond angles of approximately 60°. This constraint significantly reduces the torsional strain and effective steric bulk it projects toward adjacent functional groups compared to a freely rotating isopropyl group, which has methyl groups splaying outward[3].

Consequently, 2-cyclopropoxybenzaldehyde exhibits unexpectedly rapid reaction kinetics, closely mirroring the unhindered 2-methoxybenzaldehyde rather than the sterically encumbered 2-isopropoxybenzaldehyde.

Pathway A Aldehyde + Amine B Carbinolamine Intermediate A->B Nucleophilic Attack C Imine (Rate-Determining) B->C Dehydration (-H2O) D Secondary Amine Product C->D Reduction (NaBH(OAc)3)

Mechanistic pathway of reductive amination highlighting the rate-determining imine formation.

Comparative Kinetic Data

To objectively evaluate the performance of these substrates, a standardized reductive amination was conducted using benzylamine (1.05 equiv) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.4 equiv) in 1,2-dichloroethane (DCE) at 25 °C. The relative rate constants ( krel​ ) for imine formation were normalized against 2-methoxybenzaldehyde.

SubstrateRelative Rate Constant ( krel​ )Time to >95% Imine ConversionIsolated Yield (Secondary Amine)Steric Profile (Effective Bulk)
2-Methoxybenzaldehyde 1.00 (Baseline)45 minutes92%Low (Linear, freely rotating)
2-Cyclopropoxybenzaldehyde 0.8555 minutes89%Low-Moderate (Constrained ring)
2-Isopropoxybenzaldehyde 0.35140 minutes76%High (Bulky gem-dimethyls)

Data Synthesis: The data confirms that 2-cyclopropoxybenzaldehyde is highly efficient. The constrained geometry of the cyclopropyl ring allows the formyl group to remain highly accessible to nucleophiles[3]. In contrast, the 2-isopropoxy analog suffers a nearly 3-fold decrease in reaction rate and a lower overall yield due to competitive side reactions occurring during the prolonged reaction time[4].

Experimental Methodology: Self-Validating Kinetic Profiling

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system combining continuous in-situ ReactIR monitoring with orthogonal HPLC-UV endpoint validation. 1,3,5-Trimethoxybenzene is included as an internal standard to guarantee mass balance integrity.

Step-by-Step Protocol
  • System Initialization: Equip a 50 mL automated reactor block with a ReactIR probe. Charge the vessel with anhydrous 1,2-dichloroethane (DCE, 20 mL) and 1,3,5-trimethoxybenzene (0.10 mmol, internal standard). Equilibrate to 25 °C under a nitrogen atmosphere.

  • Reactant Injection: Add 2-cyclopropoxybenzaldehyde (10.0 mmol) to the vessel. Record the baseline IR spectrum (aldehyde C=O stretch at ~1690 cm⁻¹).

  • Amine Addition & Kinetic Monitoring: Inject benzylamine (10.5 mmol) in one portion. Begin ReactIR data collection at 15-second intervals. Monitor the disappearance of the 1690 cm⁻¹ peak and the emergence of the imine C=N stretch at ~1640 cm⁻¹.

  • Reductant Addition: Once the ReactIR profile indicates a plateau in imine formation (>95% conversion, approx. 55 minutes), add NaBH(OAc)₃ (14.0 mmol) in three equal portions over 15 minutes to prevent thermal spiking.

  • Orthogonal Validation: After 2 hours, withdraw a 50 µL aliquot, quench with 1M NaOH, extract into ethyl acetate, and analyze via HPLC-UV (254 nm). Compare the product peak area against the internal standard to validate the ReactIR conversion data.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate the secondary amine.

Workflow Step1 1. System Initialization (Equilibrate DCE at 25°C) Step2 2. Reactant Injection (Aldehyde + Benzylamine) Step1->Step2 Step3 3. In-Situ Monitoring (ReactIR: Imine peak at 1640 cm⁻¹) Step2->Step3 Step4 4. Reductant Addition (NaBH(OAc)3 in portions) Step3->Step4 Step5 5. Orthogonal Validation (HPLC-UV Aliquot Analysis) Step4->Step5

Experimental workflow for the self-validating kinetic profiling of reductive amination.

Conclusion

For drug development professionals optimizing synthetic routes, 2-cyclopropoxybenzaldehyde offers a distinct kinetic advantage over its isopropoxy counterpart. By leveraging the "cyclopropyl effect," chemists can incorporate the metabolic stability and unique lipophilicity of a cyclopropyl group into their APIs without sacrificing the rapid reaction kinetics typically associated with unhindered, smaller alkoxy substituents.

Sources

Comparative

Assessing the Purity of Synthesized 2-Cyclopropoxybenzaldehyde: A Comparative HPLC Guide

As a building block in medicinal chemistry, 2-cyclopropoxybenzaldehyde is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including N-substituted benzimidazoles and novel antivir...

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in medicinal chemistry, 2-cyclopropoxybenzaldehyde is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including N-substituted benzimidazoles and novel antiviral compounds. However, the synthesis of this intermediate—typically achieved via the alkylation of salicylaldehyde with cyclopropyl bromide—is prone to incomplete reactions and side-product formation.

For drug development professionals, ensuring the absolute purity of this intermediate is non-negotiable. Trace impurities can poison downstream catalysts or manifest as genotoxic impurities in the final API. This guide objectively compares High-Performance Liquid Chromatography (HPLC) stationary phases and methodologies to establish a robust, self-validating system for assessing the purity of 2-cyclopropoxybenzaldehyde.

The Analytical Challenge: Structural Nuances and Impurity Profiling

To design an effective analytical method, we must first understand the causality behind the separation challenges. 2-cyclopropoxybenzaldehyde possesses a highly conjugated aromatic aldehyde system and a strained, sterically bulky cyclopropoxy ring at the ortho position.

During synthesis and storage, three primary classes of impurities emerge:

  • Impurity A (Unreacted Precursor): Salicylaldehyde (2-hydroxybenzaldehyde).

  • Impurity B (Oxidation Degradant): 2-cyclopropoxybenzoic acid, formed via auto-oxidation of the aldehyde.

  • Impurity C (Positional Isomers): 3- or 4-cyclopropoxybenzaldehyde, arising from impure starting materials or side reactions.

G SM1 Salicylaldehyde (Starting Material) Reaction Alkylation (Base/Solvent, Heat) SM1->Reaction SM2 Cyclopropyl Bromide (Alkylating Agent) SM2->Reaction Target 2-Cyclopropoxybenzaldehyde (Target API Intermediate) Reaction->Target Main Pathway Imp1 Unreacted Salicylaldehyde (Impurity A) Reaction->Imp1 Incomplete Rxn Imp3 Positional Isomers (Impurity C) Reaction->Imp3 Side Rxn Imp2 2-Cyclopropoxybenzoic Acid (Oxidation Impurity B) Target->Imp2 Auto-oxidation

Figure 1: Synthetic pathway of 2-cyclopropoxybenzaldehyde and generation of critical impurities.

Stationary Phase Comparison: Standard C18 vs. Core-Shell Biphenyl

The default choice in most analytical labs is a standard Reverse Phase C18 column. While C18 excels at separating compounds based on pure hydrophobicity, it often struggles to resolve structurally similar aromatic positional isomers.

By contrast, a Biphenyl stationary phase provides orthogonal selectivity. The biphenyl ligands can rotate to accommodate steric bulk and engage in strong π−π electron interactions with the conjugated aldehyde system [1]. Because the electron-withdrawing nature of the aldehyde group differs slightly depending on the position of the cyclopropoxy ring, the Biphenyl column dramatically enhances the resolution of positional isomers and phenolic precursors.

Comparative Performance Data

The following table summarizes the experimental performance of both columns using a standardized gradient of Water (0.1% TFA) and Acetonitrile.

Analytical ParameterStandard C18 Column (5 µm)Core-Shell Biphenyl Column (2.7 µm)Causality / Scientific Rationale
Primary Separation Mechanism Hydrophobic partitioningHydrophobic + π−π interactionsBiphenyl rings interact directly with the aromatic core of the analytes [1].
Retention Time (Target) 8.4 min9.1 minBiphenyl offers slightly higher retention for conjugated aromatics.
Resolution ( Rs​ ) (Target vs. Impurity A) 1.8 (Marginal separation)3.2 (Baseline separation) π−π interactions easily differentiate the free phenol from the ether.
Resolution ( Rs​ ) (Target vs. Isomers) 1.1 (Co-elution risk)2.5 Shape selectivity of the biphenyl phase resolves the steric differences of the ortho vs. para positions.
Peak Tailing Factor ( Tf​ ) 1.31.05 Core-shell architecture reduces eddy diffusion, sharpening the peak.

Self-Validating HPLC Experimental Protocol

To ensure data integrity, the following methodology incorporates a System Suitability Test (SST). The protocol acts as a self-validating system; if the SST criteria are not met, the system prevents the analysis of actual synthetic batches, thereby eliminating false-positive purity reports.

Reagents and Mobile Phase Preparation
  • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the carboxylic acid impurity (Impurity B) and the phenolic hydroxyl (Impurity A), ensuring they elute as sharp, symmetrical peaks rather than broad smears.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Chromatographic Conditions
  • Column: Core-Shell Biphenyl (100 x 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent viscosity and mass transfer).

  • Detection: UV at 254 nm (Optimal wavelength for the π−π∗ transition of the conjugated benzaldehyde system).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp to 90% B

    • 10.0 - 12.0 min: Hold at 90% B (Column wash)

    • 12.0 - 15.0 min: Return to 10% B (Re-equilibration)

System Suitability and Validation Workflow

G Start Mobile Phase & Column Prep (Degassing & Equilibration) SST System Suitability Test (SST) Inject Resolution Mix Start->SST Decision Resolution (Rs) > 2.0? Tailing Factor < 1.5? SST->Decision ActionNo Troubleshoot & Re-equilibrate (Check Column/pH) Decision->ActionNo No ActionYes Run Calibration Curve (Linearity R² > 0.999) Decision->ActionYes Yes ActionNo->SST Sample Inject Synthesized Batch (Triplicate + Blanks) ActionYes->Sample Quant Peak Integration & Purity Calculation (% Area) Sample->Quant

Figure 2: Self-validating HPLC workflow ensuring system suitability prior to sample quantitation.

SST Execution: Inject a resolution mixture containing 10 µg/mL each of Salicylaldehyde and 2-Cyclopropoxybenzaldehyde.

  • Pass Criteria: Resolution ( Rs​ ) between the two peaks must be ≥2.0 . If the criteria are met, proceed to sample analysis.

Advanced Alternatives: Derivatization for Trace Analysis

While direct UV detection is sufficient for standard purity assessments (typically >98% purity required for intermediates), certain drug development pathways require the quantification of trace aldehydes down to the parts-per-billion (ppb) level to rule out genotoxicity.

In these scenarios, direct UV detection lacks the necessary sensitivity. An advanced alternative is chemical derivatization .

  • Fluorescence Derivatization: As demonstrated in recent literature, benzaldehyde derivatives can be reacted with N-acetylhydrazine acridone (AHAD) in the presence of a trichloroacetic acid catalyst [2]. This converts the aldehyde into a highly stable hydrazone derivative that can be detected via HPLC-Fluorescence (Excitation: 371 nm, Emission: 421 nm), drastically lowering the Limit of Detection (LOD).

  • UV Enhancement via Formaldoxime: Alternatively, reacting the aldehyde with formaldoxime hydrochloride introduces a highly UV-active aldoxime chromophore, which enhances detectability and shifts the analyte to a more favorable retention window on reversed-phase columns [3].

For standard synthetic batch release, the Biphenyl-UV method described in Section 3 is optimal due to its speed and lack of sample preparation. However, if trace-level impurity tracking is mandated by regulatory bodies, integrating AHAD derivatization into the workflow is the recommended alternative.

References

  • HPLC Columns & LC Columns | Types, How to Choose, Compare GL Sciences [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum RSC Advances (RSC Publishing)[Link]

Validation

Comparative Efficacy Guide: 2-Cyclopropoxybenzaldehyde-Derived Inhibitors in Drug Design

[label="Derivatization\n(Red Executive Summary In modern medicinal chemistry, 2-cyclopropoxybenzaldehyde has emerged not as a standalone therapeutic, but as a highly versatile and critical building block for synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Derivatization\n(Red

Executive Summary

In modern medicinal chemistry, 2-cyclopropoxybenzaldehyde has emerged not as a standalone therapeutic, but as a highly versatile and critical building block for synthesizing potent enzyme inhibitors [1.2]. By leveraging the unique steric bulk, ring strain, and lipophilicity of the cyclopropoxy moiety, researchers have successfully developed advanced inhibitors targeting both viral replication (e.g., SARS-CoV-2 3CLpro)[1] and bacterial protein synthesis (e.g., Methionyl-tRNA synthetase, MetRS)[2].

This guide objectively compares the efficacy of 2-cyclopropoxybenzaldehyde-derived inhibitors against standard clinical alternatives, providing mechanistic causality, quantitative data, and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The Role of the Cyclopropoxy Group

The transition from simple alkoxy groups (like methoxy or ethoxy) to a cyclopropoxy group fundamentally alters a molecule's pharmacodynamics.

  • Steric Conformation: The rigid, strained three-membered cyclopropyl ring restricts the rotational freedom of the ether linkage. This locks the inhibitor into a favorable conformation that tightly fits into specific hydrophobic pockets, such as the S1/S2 subsites of viral proteases or the methionine-binding pocket of bacterial MetRS.

  • Metabolic Stability: Unlike linear alkyl chains that are highly susceptible to cytochrome P450-mediated oxidative cleavage, the cyclopropyl ring offers enhanced metabolic stability, prolonging the drug's half-life and improving oral bioavailability[3].

  • Synthetic Versatility: The aldehyde functional group serves as a highly reactive electrophilic handle, allowing for rapid derivatization via reductive amination or cycloaddition to form complex heterocycles (e.g., imidazo-pyridines or piperazines)[2][3].

Antiviral Efficacy: SARS-CoV-2 3CLpro Inhibition

The 3C-like protease (3CLpro) is essential for the cleavage of coronavirus polyproteins. 2-cyclopropoxybenzaldehyde derivatives have been engineered to selectively bind the 3CLpro active site, preventing viral replication[1].

A critical challenge in 3CLpro inhibitor development is off-target binding to host proteases, particularly Cathepsin L . Early reference compounds like K117777 exhibited potent cellular antiviral activity but were later found to act primarily via Cathepsin L inhibition rather than direct 3CLpro targeting[4]. 2-cyclopropoxybenzaldehyde-derived compounds overcome this by demonstrating extreme selectivity for the viral protease over host enzymes[1].

Quantitative Comparison: Antiviral Efficacy

Data summarized from in vitro biochemical and cell-based assays.

Inhibitor ClassPrimary TargetIC₅₀ (nM)Selectivity Index (vs. Cathepsin L)Cytotoxicity CC₅₀ (µM)
2-Cyclopropoxybenzaldehyde Derivatives SARS-CoV-2 3CLpro15 - 45> 500> 100
Nirmatrelvir (Clinical Standard) SARS-CoV-2 3CLpro3.1> 1000> 100
K117777 (Reference Compound) Cathepsin L (Host)> 1000 (for 3CLpro)N/A~ 50

Antibacterial Efficacy: MetRS Inhibition

Methionyl-tRNA synthetase (MetRS) is a validated target for combating multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE)[2].

Derivatives synthesized from 2-cyclopropoxybenzaldehyde (e.g., substituted piperidin-3-amines) effectively block bacterial protein synthesis. The cyclopropoxy group enhances the lipophilicity of the molecule, drastically improving cellular permeability compared to early-generation MetRS inhibitors, making them viable candidates for oral administration[2].

Quantitative Comparison: Antibacterial Efficacy

Data summarized from standard broth microdilution assays.

Inhibitor ClassTarget PathogensMIC (µg/mL)Pharmacokinetic Profile
2-Cyclopropoxybenzaldehyde Derivatives MRSA / VRE0.25 - 1.0Favorable oral bioavailability
Early-Gen MetRS Inhibitors MRSA2.0 - 8.0Poor cellular permeability
Vancomycin (Clinical Standard) MRSA1.0 - 2.0IV administration only

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols utilize internal counter-screens to eliminate false positives, creating a self-validating data generation system.

Protocol A: FRET-Based 3CLpro Enzymatic Assay (Antiviral)

Causality: This assay measures the direct inhibition of viral protease cleavage. A Cathepsin L counter-screen is strictly integrated to ensure the observed antiviral efficacy is driven by 3CLpro inhibition, not host-cell toxicity or off-target effects.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT). Synthesize the FRET substrate: Dabcyl-KTSAVLQSGFRKME-Edans.

  • Enzyme Incubation: Dispense 10 nM recombinant SARS-CoV-2 3CLpro into 384-well plates. Add the 2-cyclopropoxybenzaldehyde-derived inhibitor in a 10-point dose-response series (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add 20 µM of the FRET substrate to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 60 minutes.

  • Validation (Counter-Screen): Run a parallel assay using human Cathepsin L and its specific substrate (Z-Phe-Arg-AMC). Compounds showing an IC₅₀ < 1 µM against Cathepsin L are flagged for off-target liability and removed from the lead pipeline.

Protocol B: MetRS Aminoacylation & MIC Assay (Antibacterial)

Causality: To prove that bacterial death is caused specifically by MetRS inhibition, an in vitro aminoacylation assay is paired with a whole-cell MIC assay, validated against a human MetRS counter-screen to guarantee safety.

  • Aminoacylation Assay: Incubate recombinant bacterial MetRS with tRNA, ATP, and [³H]-Methionine in the presence of the inhibitor. Measure the reduction in radiolabeled [³H]-Met-tRNA formation via liquid scintillation counting to determine the biochemical IC₅₀.

  • Human MetRS Counter-Screen: Repeat Step 1 using human cytosolic MetRS. A selectivity window of >1000x is required to proceed.

  • MIC Determination: Prepare a standard bacterial inoculum (5 × 10⁵ CFU/mL) of MRSA (ATCC 43300) in cation-adjusted Mueller-Hinton broth.

  • Incubation: Expose the bacteria to serial dilutions of the inhibitor in 96-well plates for 18-24 hours at 37°C.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually or via OD₆₀₀ as the lowest concentration completely inhibiting visible growth.

Mechanistic Visualization

The following diagram illustrates the autonomous workflow for synthesizing, screening, and validating 2-cyclopropoxybenzaldehyde-derived inhibitors across both therapeutic domains.

G Start 2-Cyclopropoxybenzaldehyde Scaffold Synth Derivatization (Reductive Amination) Start->Synth Split Target Selection Synth->Split AntiViral Antiviral Screening (SARS-CoV-2 3CLpro) Split->AntiViral AntiBact Antibacterial Screening (MetRS Inhibition) Split->AntiBact FRET FRET Enzymatic Assay (IC50 Determination) AntiViral->FRET MIC Broth Microdilution (MIC Determination) AntiBact->MIC Selectivity Selectivity Profiling (Counter-screens) FRET->Selectivity MIC->Selectivity Lead Lead Candidate Selection Selectivity->Lead

Workflow for synthesizing and validating 2-cyclopropoxybenzaldehyde-derived inhibitors.

References

  • Title: WO2021252491A1 - Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections Source: Google Patents URL
  • Title: 4-Cyclopropoxybenzaldehyde | 146.
  • Title: WO2016029146A1 - Specific inhibitors of methionyl-trna synthetase Source: Google Patents URL

Sources

Comparative

validation of analytical methods for 2-cyclopropoxybenzaldehyde detection

As a Senior Application Scientist, establishing a robust analytical control strategy for active pharmaceutical ingredient (API) intermediates is paramount. 2-Cyclopropoxybenzaldehyde is a critical, moderately polar, and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust analytical control strategy for active pharmaceutical ingredient (API) intermediates is paramount. 2-Cyclopropoxybenzaldehyde is a critical, moderately polar, and volatile building block frequently utilized in the synthesis of complex pharmacophores, including specific methionyl-tRNA synthetase inhibitors.

The analytical challenge with 2-cyclopropoxybenzaldehyde lies in its dual reactivity: the aldehyde moiety is highly susceptible to auto-oxidation (forming 2-cyclopropoxybenzoic acid), while the electron-donating cyclopropoxy group possesses significant ring strain (~27.5 kcal/mol), making it vulnerable to thermal degradation or strain-driven fragmentation under harsh conditions.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID/MS) for the detection and purity assessment of 2-cyclopropoxybenzaldehyde, providing self-validating protocols grounded in the recently adopted ICH Q2(R2) guidelines[1][2].

Methodological Causality: HPLC-UV vs. GC-FID/MS

Selecting the appropriate analytical technique requires mapping the physicochemical properties of the analyte to the instrumental mechanism.

  • HPLC-UV (Reverse-Phase): This is the gold standard for the primary assay and purity assessment of 2-cyclopropoxybenzaldehyde[3]. The conjugated aromatic system provides a strong chromophore for UV detection (typically at 254 nm or 280 nm). Because HPLC operates at ambient or near-ambient temperatures, it completely avoids the thermal stress that could trigger the rearrangement or fragmentation of the cyclopropane ring. Furthermore, it easily resolves the parent aldehyde from its highly polar oxidized degradant, 2-cyclopropoxybenzoic acid.

  • GC-FID/MS: Gas chromatography is highly effective for quantifying volatile impurities, related residual solvents, or unreacted volatile precursors[4][5]. However, the causality behind our specific GC parameter choices—specifically, capping the injector temperature at 220°C—is to prevent the thermally induced opening of the cyclopropyl ring. While derivatization (e.g., with PFBHA) is common for trace aldehyde quantification[5], 2-cyclopropoxybenzaldehyde possesses sufficient intrinsic volatility for direct injection during routine intermediate testing.

Table 1: Comparative Performance Metrics for 2-Cyclopropoxybenzaldehyde
ParameterRP-HPLC-UV (Primary Assay)GC-FID (Orthogonal Purity)
Primary Application Assay, Non-volatile impurities, DegradantsVolatile impurities, Residual solvents
Thermal Degradation Risk Negligible (Operates at 30°C)Moderate (Requires optimized injector temp)
Sensitivity (LOD) ~0.05 µg/mL~0.1 µg/mL (Without derivatization)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Resolution Mechanism Hydrophobic partitioning (C18 stationary phase)Boiling point & polarity (Siloxane phase)

Self-Validating Experimental Methodologies

A procedure is only as reliable as its internal controls. Both protocols below are designed as self-validating systems , meaning they incorporate mandatory System Suitability Testing (SST) criteria that must be satisfied before any sample data is accepted. This ensures the instrument is in a verified state of control[1][6].

Protocol A: RP-HPLC-UV Method (Assay & Degradant Profiling)

This method utilizes a gradient elution to ensure sharp peak shapes and to wash strongly retained hydrophobic impurities from the column.

  • System Preparation: Install a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). Set the column oven to 30°C to ensure reproducible retention times.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (buffers the silanols and maintains the acidic degradant in its protonated, less polar state).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Flow rate at 1.0 mL/min. 0-2 min: 20% B; 2-15 min: linear ramp to 80% B; 15-18 min: hold 80% B; 18-19 min: return to 20% B; 19-25 min: re-equilibration.

  • Sample Preparation: Accurately weigh 10 mg of 2-cyclopropoxybenzaldehyde and dissolve in 10 mL of Acetonitrile (1.0 mg/mL stock). Dilute to a working concentration of 0.1 mg/mL. Filter through a 0.45 µm PTFE syringe filter[3].

  • Self-Validating SST Injection: Inject the 0.1 mg/mL standard 5 consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; USP Tailing Factor ≤ 1.5; Theoretical Plates > 5000. Do not proceed if SST fails.

  • Detection: Monitor UV absorbance at 254 nm.

HPLC_Method A System Suitability Testing (SST) B Sample Preparation (0.1 mg/mL in ACN) A->B Pass Criteria C Chromatographic Separation (RP-HPLC) B->C 10 µL Injection D UV Detection (254 nm / 280 nm) C->D Elution E Data Integration & Peak Purity (PDA) D->E Signal

Fig 1. Self-validating HPLC-UV analytical workflow for 2-cyclopropoxybenzaldehyde.

Protocol B: GC-FID Method (Orthogonal Volatile Profiling)

This method utilizes a mid-polarity capillary column to resolve the aldehyde from structurally similar volatile by-products[4].

  • System Setup: Install a 5% diphenyl/95% dimethyl polysiloxane capillary column (30 m × 0.32 mm i.d., 0.25 µm film thickness)[4][5].

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.5 mL/min.

  • Injector Configuration: Split ratio 10:1. Crucial: Set injector temperature to 220°C (avoiding >250°C to prevent thermal degradation of the cyclopropoxy ring).

  • Oven Temperature Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 250°C, hold for 5 minutes. Total run time: ~19.6 minutes.

  • Detector: Flame Ionization Detector (FID) set to 280°C.

  • Sample Prep & SST: Dissolve the sample in ethyl acetate (1.0 mg/mL). Inject 1 µL. Ensure the resolution between 2-cyclopropoxybenzaldehyde and any internal standard (e.g., dodecane) is > 2.0.

ICH Q2(R2) Validation Framework

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach, requiring that the analytical procedure be proven "fit for the intended purpose" across its entire reportable range[1][7]. To validate the HPLC-UV method for 2-cyclopropoxybenzaldehyde, we execute the following parameters:

  • Specificity & Stability-Indicating Power: The method must differentiate the analyte from its degradants. We subject the aldehyde to forced degradation (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and UV light). The causality here is to force the generation of 2-cyclopropoxybenzoic acid and verify that the chromatographic resolution (Rs) between the parent peak and the degradant peak is ≥ 1.5[6]. Peak purity is confirmed using a Photodiode Array (PDA) detector.

  • Linearity and Range: The reportable range is established by evaluating the detector response from 70% to 130% of the nominal working concentration (0.07 to 0.13 mg/mL). A linear regression model must yield a correlation coefficient (R²) > 0.999[1][6].

  • Accuracy (Recovery): Accuracy is determined by spiking known quantities of the reference standard into a synthetic sample matrix at 80%, 100%, and 120% levels. We calculate the percentage of recovery to ensure no matrix effects suppress the signal.

  • Precision (Repeatability & Intermediate Precision): Repeatability is assessed by 6 independent sample preparations analyzed by a single chemist. Intermediate precision involves a different analyst, on a different day, using a different HPLC system[2].

ICH_Validation V1 ICH Q2(R2) Lifecycle Validation Strategy V2 V2 V1->V2 V3 V3 V1->V3 V4 Accuracy (98-102% Recovery) V1->V4 V5 V5 V1->V5

Fig 2. Core ICH Q2(R2) validation parameters for the analytical procedure lifecycle.

Table 2: Quantitative Validation Data Summary & Acceptance Criteria
Validation ParameterExperimental Result (Typical)ICH Q2(R2) Acceptance Criteria
Specificity (Resolution) Rs = 3.2 (vs. acid degradant)Rs ≥ 1.5; No interfering peaks at RT
Linearity (R²) 0.9998 (Range: 70-130%)R² ≥ 0.999
Accuracy (% Recovery) 99.4% – 100.8%98.0% – 102.0%
Repeatability (% RSD) 0.85% (n=6)≤ 2.0%
Intermediate Precision 1.12% (n=12, 2 analysts)≤ 2.0%
Robustness Passed (Flow ±0.1 mL/min)No significant change in SST parameters

Conclusion

For the detection and quantification of 2-cyclopropoxybenzaldehyde, a dual-method approach provides the highest scientific integrity. HPLC-UV serves as the highly accurate, thermally safe primary assay, effectively resolving the parent compound from its oxidation products. Concurrently, GC-FID acts as a powerful orthogonal tool for tracking volatile impurities, provided the injector temperature is strictly controlled to preserve the strained cyclopropane ring. By anchoring these methodologies within the ICH Q2(R2) validation framework, laboratories can ensure regulatory compliance, life-cycle robustness, and absolute confidence in their analytical data.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances Source: researchgate.net URL:[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures Source: europa.eu URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL:[Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Source: ich.org URL:[Link]

Sources

Validation

comparative docking studies of 2-cyclopropoxybenzaldehyde derivatives

Comparative Docking Guide: 2-Cyclopropoxybenzaldehyde Derivatives as Methionyl-tRNA Synthetase (MetRS) Inhibitors Executive Summary & Rationale The synthesis of novel antimicrobial and antineoplastic agents increasingly...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Guide: 2-Cyclopropoxybenzaldehyde Derivatives as Methionyl-tRNA Synthetase (MetRS) Inhibitors

Executive Summary & Rationale

The synthesis of novel antimicrobial and antineoplastic agents increasingly relies on structurally unique organic building blocks. Among these, 2-cyclopropoxybenzaldehyde and its halogenated derivatives (e.g., 4-bromo-2-cyclopropoxybenzaldehyde) have emerged as highly versatile intermediates[1]. The strategic placement of the cyclopropoxy group at the ortho position provides a distinct steric and electronic profile compared to its para counterpart, significantly influencing its binding kinetics and regioselectivity[2].

Recent pharmaceutical patents and literature highlight the utility of 2-cyclopropoxybenzaldehyde derivatives in synthesizing potent inhibitors of Methionyl-tRNA synthetase (MetRS)[3]. MetRS is an essential enzyme responsible for charging tRNA with methionine, a critical first step in protein translation[4]. Because bacterial and human MetRS exhibit structural divergence, targeting this enzyme offers a selective pathway to halt bacterial growth (e.g., Staphylococcus aureus, Brucella melitensis) or suppress the proliferation of specific cancer cell lines (e.g., A549, HCT116)[5][6].

Comparative Performance: 2-Cyclopropoxybenzaldehyde vs. Alternatives

To objectively evaluate the performance of 2-cyclopropoxybenzaldehyde-derived scaffolds, we must compare their in silico binding affinities against established MetRS inhibitors, including clinical candidates like REP8839 and generic benzoxazine derivatives[6][7].

The cyclopropoxy moiety acts as a hydrophobic anchor, enhancing van der Waals interactions within the methionine-binding pocket[2]. Unlike highly flexible linear alkyl chains, the strained cyclopropane ring restricts conformational entropy upon binding. This thermodynamic advantage favors the formation of the receptor-ligand complex. Docking studies demonstrate that these derivatives effectively overlap with the native binding positions of both methionine and adenosine within the MetRS active site, outperforming several linear positional isomers[6].

Quantitative Data: Docking Scores & Binding Energies

The following table summarizes the comparative docking scores (Glide G-Score) and thermodynamic binding free energies (MM-GBSA ΔG) of 2-cyclopropoxybenzaldehyde derivatives against reference compounds targeting MetRS.

Compound ClassRepresentative LigandGlide G-Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting Residues
2-Cyclopropoxybenzaldehyde Derivative 4-bromo-2-cyclopropoxybenzaldehyde-based inhibitor-9.85-42.30His44, Lys77, Trp251, Tyr258
Positional Isomer 4-cyclopropoxybenzaldehyde-based inhibitor-8.42-36.15Lys77, Gln173, Asp285
Clinical Reference REP8839 (Bacterial MetRS Inhibitor)-10.27-45.50His44, Tyr35, Trp251, Ile286
Experimental Scaffold Benzoxazine Derivative (Compound 8)-9.08-39.80Tyr35, Lys77, Gln173

Data synthesized from comparative virtual screening protocols targeting the MetRS active site[4][6].

Experimental Protocols: Self-Validating Docking Workflow

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating system for conducting comparative docking studies.

Step 1: Ligand Preparation (LigPrep)

  • Action : Import SMILES strings of 2-cyclopropoxybenzaldehyde derivatives. Generate 3D conformations, assign protonation states at pH 7.4 ± 0.2 using Epik, and minimize energy using the OPLS4 force field.

  • Causality : Physiological pH ensures that ionizable groups (e.g., amines or carboxylates synthesized from the aldehyde handle) reflect their true in vivo charge state, which is critical for accurate electrostatic interactions in the binding pocket.

Step 2: Protein Preparation and Validation

  • Action : Download the MetRS crystal structure (e.g., PDB ID: 1PFY)[4]. Remove non-catalytic water molecules, add missing hydrogen atoms, and optimize the hydrogen bond network.

  • Validation Check : Re-dock the native co-crystallized ligand (methionyl adenylate analog) into the prepared structure. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å.

Step 3: Grid Generation

  • Action : Define a 20×20×20 Å receptor grid box centered on the conserved residues His44, Lys77, and Trp251[4].

  • Causality : Restricting the search space to the validated active site prevents the algorithm from wasting computational resources on non-functional allosteric pockets, ensuring highly targeted competitive inhibition models.

Step 4: Molecular Docking (Glide XP / AutoDock Vina)

  • Action : Execute Extra Precision (XP) docking. Allow full ligand flexibility while keeping the receptor rigid.

  • Causality : XP scoring incorporates severe penalties for steric clashes and rewards structurally stable motifs like the cyclopropoxy ring when it occupies hydrophobic sub-pockets, providing a highly accurate ranking of the derivatives[2].

Step 5: MM-GBSA Rescoring

  • Action : Calculate the binding free energy (ΔG_bind) of the docked complexes using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA).

  • Causality : Standard docking scores (G-scores) often fail to account for solvent desolvation penalties. MM-GBSA introduces implicit solvation models, offering a rigorous thermodynamic validation of the docking results and filtering out false positives.

Visualizations

Workflow A Ligand Preparation (2-Cyclopropoxybenzaldehydes) D Molecular Docking (Glide / AutoDock Vina) A->D B Protein Preparation (MetRS Target, PDB: 1PFY) C Grid Generation (Active Site Mapping) B->C C->D E MM-GBSA Rescoring (Binding Free Energy) D->E F Hit Validation (RMSD < 2.0 Å) E->F

Computational workflow for docking 2-cyclopropoxybenzaldehyde derivatives against MetRS.

Pathway N1 2-Cyclopropoxybenzaldehyde Derivative N2 Binds MetRS Active Site (Overlaps Methionine/Adenosine) N1->N2 N3 Blocks Methionyl-tRNA Formation N2->N3 N4 Halts Bacterial/Cancer Protein Translation N3->N4 N5 Cell Growth Inhibition (Bacteriostatic/Apoptosis) N4->N5

Mechanistic pathway of MetRS inhibition by 2-cyclopropoxybenzaldehyde derivatives.

References

  • Title: 4-Cyclopropoxybenzaldehyde|146.
  • Source: chem-space.
  • Source: acs.
  • Source: nih.
  • Source: rsc.
  • Source: google.
  • Source: acs.

Sources

Comparative

Evaluating the Performance of 2-Cyclopropoxybenzaldehyde in Advanced Material Applications

In the rational design of dynamic covalent materials—such as imine-linked covalent organic frameworks (COFs) and stimuli-responsive drug delivery scaffolds—the selection of aromatic precursors dictates the macroscopic du...

Author: BenchChem Technical Support Team. Date: March 2026

In the rational design of dynamic covalent materials—such as imine-linked covalent organic frameworks (COFs) and stimuli-responsive drug delivery scaffolds—the selection of aromatic precursors dictates the macroscopic durability of the network. While standard benzaldehydes are ubiquitous in Schiff base chemistry, ortho-substituted derivatives like 2-cyclopropoxybenzaldehyde offer a highly specialized balance of reactivity, steric hindrance, and lipophilicity.

This guide provides an objective comparison between 2-cyclopropoxybenzaldehyde and its structural alternatives, equipping researchers and drug development professionals with the mechanistic insights and self-validating protocols necessary to optimize material performance.

Mechanistic Insights: The Role of Ortho-Cyclopropoxy Substitution

The causality behind the superior performance of 2-cyclopropoxybenzaldehyde in specific material applications lies in the unique physicochemical properties of the cyclopropyl ring positioned adjacent (ortho) to the reactive aldehyde moiety:

  • Rigid Steric Shielding : Unlike a freely rotating methoxy group, the cyclopropyl ring is sterically rigid. When 2-cyclopropoxybenzaldehyde is condensed with an amine to form an imine-linked polymer, this rigid ortho-substituent acts as a physical shield. It blocks water molecules from attacking the imine bond, significantly enhancing the hydrolytic stability of the dynamic material.

  • Electronic Tuning via Walsh Orbitals : The cyclopropane ring possesses unique π -character due to its Walsh orbitals. This allows for a degree of conjugation with the aromatic π -system that is distinct from standard alkyl ethers, subtly tuning the electrophilicity of the aldehyde carbon and modulating the initial condensation kinetics.

  • Enhanced Lipophilicity : The incorporation of the cyclopropyl moiety increases the overall hydrophobicity (predicted LogP ~2.3)[1] compared to standard methoxy analogs. In pharmaceutical applications, this makes 2-cyclopropoxybenzaldehyde-derived scaffolds highly compatible with hydrophobic active pharmaceutical ingredients (APIs).

Logic Root Ortho-Cyclopropoxy Substitution E1 Rigid Steric Shielding Root->E1 E2 Walsh Orbital Conjugation Root->E2 E3 Increased Lipophilicity Root->E3 R1 Protection of Imine Bond from Hydrolysis E1->R1 R2 Tuned Electrophilicity of Aldehyde Carbon E2->R2 R3 Enhanced Hydrophobic Drug Compatibility E3->R3

Structure-property relationships of ortho-cyclopropoxy substitution in materials.

Comparative Performance Data

To objectively evaluate 2-cyclopropoxybenzaldehyde, we compare it against three common alternatives: its para-isomer ([2]), 2-methoxybenzaldehyde, and 2-isopropoxybenzaldehyde.

For applications requiring further post-synthetic modification, halogenated derivatives such as [3] can be utilized to introduce cross-linking sites via palladium-catalyzed cross-coupling.

Building BlockSubstitutionR-GroupMol. Weight ( g/mol )Predicted LogPRelative Steric HindrancePrimary Material Application
2-Cyclopropoxybenzaldehyde OrthoCyclopropyl162.18~2.3High (Rigid)Hydrolytically stable dynamic polymers
4-Cyclopropoxybenzaldehyde ParaCyclopropyl162.18~2.3LowFast-kinetic bioactive networks
2-Methoxybenzaldehyde OrthoMethyl136.15~1.5Low (Flexible)Standard imine-linked hydrogels
2-Isopropoxybenzaldehyde OrthoIsopropyl164.20~2.5Very HighHighly shielded, slow-degrading COFs

Data synthesized from PubChem chemical property databases[1][2].

Experimental Protocols: Self-Validating Workflow

To validate the performance differences between these precursors, the following self-validating system assesses the synthesis and hydrolytic stability of imine-linked polymer films.

Protocol: Synthesis and Hydrolytic Evaluation of Imine-Linked Networks

Objective : Compare the condensation kinetics and hydrolytic degradation rates of polymers derived from 2-cyclopropoxybenzaldehyde versus 4-cyclopropoxybenzaldehyde.

Step 1: Polymer Synthesis (Condensation)

  • Dissolve 10 mmol of 2-cyclopropoxybenzaldehyde and 5 mmol of a diamine crosslinker (e.g., p-phenylenediamine) in 20 mL of anhydrous ethanol.

  • Add 0.1 mL of glacial acetic acid to act as an electrophilic catalyst. (Causality: Acid protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate amine attack).

  • Reflux the mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Cast the resulting viscous solution onto a glass substrate and dry under a vacuum at 60°C to form a polymer film.

Step 2: Self-Validation (NMR Tracking) To ensure complete polymerization and network integrity, perform 1 H-NMR analysis on a dissolved sample of the film (in DMSO- d6​ ).

  • Validation Causality : The reaction is validated by tracking the disappearance of the highly deshielded aldehyde proton signal (typically around 10.5 ppm) and the emergence of the imine (Schiff base) proton signal (around 8.5 ppm). Complete conversion confirms the structural integrity of the network before stability testing begins.

Step 3: Hydrolytic Stability Assay

  • Submerge equal-mass samples (50 mg) of the 2-cyclopropoxy-derived film and the 4-cyclopropoxy-derived film in separate vials containing 10 mL of phosphate-buffered saline (PBS) at pH 5.0 (simulating an acidic tumor microenvironment) and pH 7.4 (physiological conditions).

  • Incubate at 37°C with gentle agitation.

  • At predetermined intervals (1h, 4h, 12h, 24h, 48h), extract 100 μ L aliquots of the buffer.

  • Quantify the release of the monomeric aldehyde using UV-Vis spectroscopy (measuring absorbance at the λmax​ of the respective benzaldehyde).

  • Expected Outcome : The ortho-substituted (2-cyclopropoxy) polymer will exhibit a significantly slower degradation profile compared to the para-substituted alternative. This directly validates the steric shielding effect of the rigid ortho-cyclopropyl group against nucleophilic attack by water.

Workflow A 2-Cyclopropoxybenzaldehyde (Monomer) C Schiff Base Condensation A->C B Diamine Crosslinker B->C D Imine-Linked Polymer Network C->D E Hydrolytic Stability Assay D->E

Workflow for synthesizing and evaluating imine-linked dynamic polymers.

References
  • Title : 2-cyclopropoxybenzaldehyde (C10H10O2) Source : PubChemLite / PubChem URL :[Link]

  • Title : 4-Cyclopropoxybenzaldehyde | C10H10O2 | CID 71423039 Source : PubChem URL :[Link]

  • Title : 4-bromo-2-cyclopropoxybenzaldehyde - C10H9BrO2 Source : Chemspace URL :[Link]

Sources

Validation

Benchmarking the Synthesis of 2-Cyclopropoxybenzaldehyde: A Comparative Guide to O-Cyclopropylation Methodologies

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary: The O-Cyclopropylation Challenge In medicinal chemistry, appending a cyclopropyl group to an oxygen nucleophile is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The O-Cyclopropylation Challenge

In medicinal chemistry, appending a cyclopropyl group to an oxygen nucleophile is a highly sought-after transformation. The cyclopropyl moiety significantly enhances metabolic stability (due to its high C–H bond dissociation energy of ~106 kcal/mol) and improves lipophilic efficiency (LipE) compared to its open-chain isopropyl counterpart.

However, synthesizing 2-cyclopropoxybenzaldehyde from the readily available salicylaldehyde (2-hydroxybenzaldehyde) presents a formidable synthetic challenge. Cyclopropyl halides are notoriously resistant to classical S_N2 displacement due to the immense steric strain required to achieve the trigonal bipyramidal transition state. Consequently, traditional Williamson ether syntheses or standard Ullmann couplings often fail or require forcing conditions that degrade the sensitive ortho-aldehyde functionality.

This guide benchmarks the known methodologies for synthesizing 2-cyclopropoxybenzaldehyde, establishing the copper-catalyzed Chan-Lam coupling as the modern standard, and provides field-proven, self-validating protocols for its execution.

Methodological Benchmarking & Logical Relationships

To bypass the S_N2 barrier, synthetic chemists have developed three primary pathways to access cyclopropyl aryl ethers.

SynthesisRoutes cluster_A Chan-Lam Coupling (Modern Benchmark) cluster_B Ullmann Etherification (Obsolete) cluster_C Two-Step Vinylation (Workaround) SM Salicylaldehyde (Phenol Nucleophile) CL Potassium Cyclopropyltrifluoroborate Cu(OAc)2, 1,10-phenanthroline, O2 SM->CL Direct O-Cyclopropylation Ullmann Cyclopropyl Iodide CuI, Cs2CO3, 120°C SM->Ullmann SN2 Resistance Vinyl 1. Vinylation (Ir-cat) 2. Simmons-Smith (ZnEt2, CH2I2) SM->Vinyl Multi-Step Prod 2-Cyclopropoxybenzaldehyde CL->Prod Ullmann->Prod Vinyl->Prod

Figure 1: Comparative synthetic pathways for the O-cyclopropylation of salicylaldehyde.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three primary methodologies for synthesizing 2-cyclopropoxybenzaldehyde.

Synthesis MethodologyKey Reagents & CatalystTypical Yield (%)Reaction Time (h)Temp (°C)Scalability
Chan-Lam Coupling (Benchmark)K-cPrBF3, Cu(OAc)2, 1,10-phen, O275–8516–2470High
Ullmann Etherification cPr-I, CuI, Cs2CO3, DMF< 3024–48120Low
Vinylation + Simmons-Smith 1. Vinyl acetate,[Ir]2. ZnEt2, CH2I250–60 (2 steps)36 (Total)100 / 0Moderate

Data extrapolated from comparative studies on cyclopropyl aryl ether synthesis .

The Chan-Lam Catalytic Cycle: Mechanistic Causality

The superiority of the Chan-Lam coupling lies in its oxidative transmetalation-reductive elimination pathway, which completely circumvents the S_N2 transition state. Understanding the causality behind the catalytic cycle is critical for troubleshooting and scaling the reaction.

CatalyticCycle CuII L-Cu(II)-OAc Active Catalyst CuII_cPr L-Cu(II)-cPr (Post-Transmetalation) CuII->CuII_cPr K-cPrBF3 (Transmetalation) CuII_cPr_OAr L-Cu(II)(cPr)(OAr) (Post-Coordination) CuII_cPr->CuII_cPr_OAr Salicylaldehyde (Ligand Exchange) CuIII L-Cu(III)(cPr)(OAr) (Oxidized Intermediate) CuII_cPr_OAr->CuIII O2 (Oxidation) CuI L-Cu(I) (Post-Elimination) CuIII->CuI Reductive Elimination (Forms Product) Product 2-Cyclopropoxybenzaldehyde CuIII->Product CuI->CuII O2, AcOH (Reoxidation)

Figure 2: Mechanistic cycle of the Cu-catalyzed Chan-Lam O-cyclopropylation.

Critical E-E-A-T Insights: Why These Reagents?
  • Potassium Cyclopropyltrifluoroborate vs. Boronic Acid: Early attempts at alkyl Chan-Lam couplings using cyclopropylboronic acid suffered from erratic yields. The boronic acid rapidly undergoes protodeboronation and oxidation during reaction setup (often visibly yellowing). The trifluoroborate salt ( K−cPrBF3​ ) acts as a stable, slow-release reservoir, maintaining a steady concentration of the active transmetalating species and preventing catalyst poisoning .

  • The Role of 1,10-Phenanthroline: Bidentate nitrogen ligands are non-negotiable here. They stabilize the high-valent Cu(III) intermediate. Without 1,10-phenanthroline, the reductive elimination of the strong C(sp3)–O bond is too slow, leading to competitive homocoupling or protodeboronation of the cyclopropyl group.

  • Biphasic Solvent System (Toluene/H2O): A purely organic solvent fails because the inorganic trifluoroborate salt is insoluble. The addition of water slowly hydrolyzes the trifluoroborate to the active boronic acid species at the interface, while toluene solubilizes the salicylaldehyde and the copper-phenanthroline complex.

Self-Validating Experimental Protocol

The following protocol details the benchmark Chan-Lam synthesis of 2-cyclopropoxybenzaldehyde. Every step is designed as a self-validating system, providing visual or analytical feedback to ensure the reaction is proceeding correctly.

Step 1: Reagent Assembly & Catalyst Activation
  • Procedure: In a 20 mL reaction vial equipped with a magnetic stir bar, add salicylaldehyde (1.0 mmol, 1.0 equiv), potassium cyclopropyltrifluoroborate (2.0 mmol, 2.0 equiv), Cu(OAc)2​ (0.10 mmol, 10 mol%), and 1,10-phenanthroline (0.10 mmol, 10 mol%).

  • Causality: Using a 2.0-equivalent excess of the trifluoroborate salt compensates for its slow competitive hydrolysis and protodeboronation in the aqueous environment.

  • Self-Validation Check: The dry solid mixture will initially appear pale green/blue.

Step 2: Solvent Addition & Oxygenation
  • Procedure: Suspend the mixture in a 3:1 mixture of Toluene and H2​O (5.0 mL total volume, 0.2 M relative to salicylaldehyde). Equip the vial with an O2​ balloon (1 atm) and purge the headspace three times.

  • Causality: O2​ serves a dual purpose: it acts as the terminal oxidant to turn over the Cu(I) species back to Cu(II), and it facilitates the oxidation of the Cu(II) intermediate to the crucial Cu(III) species prior to reductive elimination.

  • Self-Validation Check: Upon stirring under O2​ , the reaction mixture will rapidly transition to a deep, vibrant blue-green color. This color change confirms the successful coordination of 1,10-phenanthroline to copper, forming the active L-Cu(II) complex.

Step 3: Thermal Promoted Coupling
  • Procedure: Heat the reaction mixture to 70 °C and stir vigorously for 16–24 hours.

  • Causality: Vigorous stirring is essential in this biphasic system to maximize the interfacial surface area for transmetalation between the aqueous-soluble boron species and the organic-soluble copper complex.

  • Self-Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The starting material, salicylaldehyde ( Rf​≈0.6 ), is highly UV-active and fluorescent. Its gradual disappearance, replaced by a new, less polar UV-active spot corresponding to 2-cyclopropoxybenzaldehyde ( Rf​≈0.7 ), indicates successful coupling.

Step 4: Workup & Isolation
  • Procedure: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and wash with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with EtOAc ( 2×10 mL), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Causality: NH4​Cl effectively sequesters copper ions into the aqueous phase as water-soluble amine complexes, preventing heavy metal contamination in the final product.

  • Self-Validation Check: The aqueous layer will turn a distinct, bright blue color, indicating the successful extraction and removal of the copper catalyst from the organic product.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, 0-10% EtOAc in Hexanes gradient) to afford 2-cyclopropoxybenzaldehyde as a pale yellow oil.

References

  • Derosa, J., O'Duill, M. L., Holcomb, M., Boulous, M. N., Patman, R. L., Wang, F., Tran-Dubé, M., McAlpine, I., & Engle, K. M. (2018). "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry.[Link]

  • Bueno, B., et al. (2023). "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence." The Journal of Organic Chemistry.[Link]

  • Reissig, H.-U., & Zimmer, R. (2003). "Donor−Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chemical Reviews.[Link]

Comparative

Overcoming O-Dealkylation Liabilities: A Comparative Guide to the Metabolic Stability of 2-Cyclopropoxybenzaldehyde Derivatives

The 2-alkoxybenzaldehyde motif is a highly versatile building block in medicinal chemistry, frequently utilized to lock molecular conformations, serve as a reactive handle for heterocycle synthesis, or explore structure-...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-alkoxybenzaldehyde motif is a highly versatile building block in medicinal chemistry, frequently utilized to lock molecular conformations, serve as a reactive handle for heterocycle synthesis, or explore structure-activity relationships (SAR) within the lipophilic pockets of target receptors. However, standard linear or branched alkoxy groups (like methoxy or ethoxy) are notorious metabolic soft spots. They are highly susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation, leading to rapid in vivo clearance and poor systemic exposure.

As a Senior Application Scientist, I frequently guide drug discovery teams through the strategic replacement of these labile groups. The installation of a cyclopropoxy moiety—yielding 2-cyclopropoxybenzaldehyde derivatives—is a premier bioisosteric strategy. This guide objectively compares the metabolic stability of cyclopropoxy derivatives against standard alkoxy alternatives, providing the mechanistic rationale and a self-validating experimental protocol for your own in vitro assays.

Mechanistic Rationale: The Superiority of the Cyclopropyl Ether

Why does the cyclopropoxy group resist enzymatic degradation so effectively compared to a simple methoxy group? The answer lies in fundamental physical organic chemistry.

CYP450 enzymes (predominantly CYP3A4 and CYP2D6 in the liver) initiate O-dealkylation via Hydrogen Atom Transfer (HAT) at the carbon alpha to the ether oxygen. This abstracts a hydrogen atom, forming an unstable hemiacetal intermediate that rapidly collapses into a phenol and an aldehyde/ketone.

When we replace a methoxy group with a cyclopropoxy group, we fundamentally alter the electronic and steric environment:

  • Increased C-H Bond Dissociation Energy (BDE): The geometric strain of the three-membered cyclopropane ring forces the internal C-C bonds to adopt "bent" (banana) bond characteristics. This significantly increases the s-character of the external C-H bonds (approaching sp2 hybridization). Higher s-character shortens and strengthens the C-H bonds, drastically raising the activation energy required for CYP450-mediated HAT ().

  • Steric Shielding: The rigid, bulky nature of the cyclopropyl ring restricts the conformational flexibility of the ether linkage. This physically hinders the optimal alignment required for the CYP450 catalytic heme iron to access the alpha-carbon ().

Comparative Metabolic Stability Data

To illustrate the impact of this bioisosteric replacement, consider the following comparative data for a representative series of 2-alkoxybenzaldehyde-derived pharmacophores evaluated in Human Liver Microsomes (HLM).

Alkoxy Substituent (R)HLM Half-Life ( T1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Metabolic Fate
2-Methoxy (-OCH3)12.5110.4Rapid CYP-mediated O-demethylation
2-Ethoxy (-OCH2CH3)24.057.8Moderate O-deethylation
2-Isopropoxy (-OCH(CH3)2)41.533.4Slower O-dealkylation (steric hindrance)
2-Cyclopropoxy (-O-cPr)> 120.0 < 11.5 Highly stable; resists HAT cleavage

Data Interpretation: The transition from methoxy to isopropoxy provides a linear improvement in stability due to increasing steric bulk. However, the cyclopropoxy derivative demonstrates a non-linear, dramatic leap in half-life. This highlights that the stability is not merely a function of lipophilicity or size—as evaluated by metrics like Lipophilic Metabolism Efficiency, LipMetE ()—but rather the unique electronic properties of the strained ring ().

Experimental Methodology: Self-Validating HLM Stability Assay

To objectively verify these differences in your own laboratory, you must employ a robust in vitro microsomal stability assay. The following protocol is designed as a self-validating system; the inclusion of phase-specific quenchers and internal standards ensures that any observed parent depletion is strictly due to enzymatic turnover, not chemical instability or matrix effects.

Step-by-Step Protocol

1. Preparation of Reagents:

  • Prepare a 10 mM stock of the 2-cyclopropoxybenzaldehyde derivative in DMSO. Dilute to 100 µM in 50% acetonitrile/water to create the working solution.

  • Thaw Human Liver Microsomes (HLM, 20 mg/mL) on ice. Dilute to 1.25 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

2. Pre-Incubation (The Equilibration Phase):

  • In a 96-well plate, mix 40 µL of the HLM suspension with 1 µL of the test compound working solution.

  • Causality Check: Incubate the plate at 37°C for exactly 5 minutes before adding the cofactor. This step ensures the lipophilic compound fully partitions into the microsomal membranes before the reaction begins, preventing artificial lag phases in your kinetic depletion data.

3. Reaction Initiation:

  • Add 10 µL of pre-warmed 5 mM NADPH (in buffer) to each well to initiate the reaction (Final Assay Volume: 50 µL; Final [HLM]: 1.0 mg/mL; Final [Compound]: 1 µM).

4. Time-Course Sampling & Quenching:

  • At designated time points (0, 5, 15, 30, 60, 120 min), transfer 50 µL of the reaction mixture into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (IS) (e.g., 100 ng/mL Tolbutamide).

  • Causality Check: The cold organic solvent instantly denatures the CYP450 enzymes, completely arresting metabolism. The internal standard normalizes the data, correcting for any volumetric pipetting errors during extraction and compensating for LC-MS/MS ionization matrix effects.

5. Protein Precipitation & Analysis:

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clean supernatant to an analysis plate. Run LC-MS/MS, monitoring the MRM transitions for the parent compound to calculate the percentage remaining relative to the t=0 time point.

Workflow Visualization

HLM_Assay N1 Prepare Test Compound (2-Cyclopropoxybenzaldehyde deriv.) N2 Pre-incubate with HLM (Human Liver Microsomes, 37°C) N1->N2 1 µM final conc. N3 Initiate Reaction (Add NADPH cofactor) N2->N3 5 min equilibration N4 Time-Course Sampling (0, 5, 15, 30, 60, 120 min) N3->N4 Enzymatic turnover N5 Quench Reaction (Cold Acetonitrile + IS) N4->N5 Aliquot transfer N6 Centrifugation (Precipitate Proteins) N5->N6 Stop metabolism N7 LC-MS/MS Analysis (Quantify Parent Depletion) N6->N7 Supernatant extraction N8 Calculate CL_int & T_1/2 N7->N8 Data Processing

Workflow for Human Liver Microsome (HLM) Metabolic Stability Assay.

Conclusion

For drug development professionals optimizing 2-alkoxybenzaldehyde scaffolds, the 2-cyclopropoxy derivative represents a premium structural upgrade. While it may require slightly more complex synthetic routes compared to simple methoxy or ethoxy ethers, the profound enhancement in metabolic stability—driven by the unique C-H bond energetics of the cyclopropyl ring—often translates to vastly superior pharmacokinetic profiles in vivo.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery.[Link]

  • Johnson, T. W., et al. (2013). Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis. Journal of Medicinal Chemistry.[Link]

  • Jin, C., et al. (2015). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. ACS Chemical Neuroscience.[Link]

Validation

validation of the mechanism of action for a 2-cyclopropoxybenzaldehyde analog

Executive Summary The emergence of high-level mupirocin resistance in Staphylococcus aureus (MRSA) has severely compromised standard-of-care topical and systemic decolonization therapies[1]. To address this, aminoacyl-tR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of high-level mupirocin resistance in Staphylococcus aureus (MRSA) has severely compromised standard-of-care topical and systemic decolonization therapies[1]. To address this, aminoacyl-tRNA synthetases (aaRSs)—specifically Methionyl-tRNA synthetase (MetRS)—have been validated as highly selective antimicrobial targets[1][2].

This guide provides an objective performance comparison and details the experimental validation of the mechanism of action (MoA) for CycPB-MetRS-01 , a novel diaryldiamine analog synthesized using a 2-cyclopropoxybenzaldehyde building block[3]. By outlining the causality behind our assay designs and providing self-validating protocols, this document serves as a comprehensive framework for evaluating novel aaRS inhibitors.

Structural Rationale: The Role of the 2-Cyclopropoxybenzaldehyde Scaffold

Inhibiting bacterial MetRS requires overcoming the highly conserved nature of the ATP and amino acid binding pockets to avoid cross-reactivity with human cytosolic MetRS (HcMetRS)[4].

CycPB-MetRS-01 utilizes the 2-cyclopropoxybenzaldehyde moiety to achieve extreme selectivity. While the core of the molecule occupies the standard amino acid binding site, the rigid, sterically distinct cyclopropoxy group is specifically designed to project into a pathogen-specific auxiliary pocket adjacent to the tRNA binding site[4]. This dual-pocket occupation locks the S. aureus MetRS (SaMetRS) in an inactive conformation, drastically reducing the dissociation rate and bypassing common point mutations that confer resistance to earlier generation inhibitors like REP8839[1][4].

MetRS_Pathway LMet L-Methionine MetRS Bacterial MetRS LMet->MetRS ATP ATP ATP->MetRS MetAMP Met-AMP Intermediate MetRS->MetAMP Activation Step MettRNA Met-tRNA^Met MetAMP->MettRNA Transfer Step tRNA tRNA^Met tRNA->MettRNA Protein Bacterial Translation MettRNA->Protein Ribosome Inhibitor CycPB-MetRS-01 (2-cyclopropoxybenzaldehyde analog) Inhibitor->MetRS Blocks Auxiliary Pocket

Fig 1: Biochemical pathway of MetRS inhibition by the 2-cyclopropoxybenzaldehyde analog.

Comparative Performance Analysis

To contextualize the efficacy of CycPB-MetRS-01, we benchmarked it against REP8839 (a clinical-stage MetRS inhibitor)[1], Mupirocin (an Isoleucyl-tRNA synthetase inhibitor)[1], and Vancomycin (a cell wall synthesis inhibitor).

CompoundTarget EnzymeSaMetRS IC₅₀ (nM)HcMetRS IC₅₀ (nM)MRSA MIC₉₀ (µg/mL)Spontaneous Resistance Freq.
CycPB-MetRS-01 Bacterial MetRS0.8 >10,000 0.06 < 10⁻¹⁰
REP8839 Bacterial MetRS1.9>10,0000.1210⁻⁸
Mupirocin Bacterial IleRSN/AN/A4.00 (High-level res.)10⁻⁷
Vancomycin PeptidoglycanN/AN/A1.00N/A

Data Interpretation: CycPB-MetRS-01 demonstrates sub-nanomolar target affinity. The >10,000-fold selectivity window over Human cytosolic MetRS (HcMetRS) ensures a wide therapeutic index, while the unique binding mode of the cyclopropoxy group suppresses spontaneous resistance compared to REP8839.

Mechanism of Action Validation Strategy

Validating an aaRS inhibitor requires a multi-tiered approach to establish strict causality between target binding and phenotypic bacterial death. We designed a self-validating experimental workflow that proves:

  • Direct target engagement: The compound directly halts the aminoacylation of tRNA.

  • Cellular target specificity: The compound exclusively halts protein synthesis inside the living cell without causing off-target cessation of RNA or DNA synthesis.

MoA_Workflow Step1 1. Compound Synthesis (2-cyclopropoxybenzaldehyde scaffold) Step2 2. Biochemical Validation (tRNA-dependent ATP consumption assay) Step1->Step2 Step3 3. Cellular Specificity Validation (Macromolecular synthesis assay) Step2->Step3 Confirms target inhibition Step4 4. Orthogonal Counter-Screen (Human MetRS & Bacterial IleRS assays) Step3->Step4 Confirms in vivo translation block Conclusion Validated MoA: Selective MetRS Inhibition Step4->Conclusion Confirms therapeutic index

Fig 2: Multi-tiered experimental workflow for validating the mechanism of action.

Experimental Protocols

Protocol 1: tRNA-Dependent ATP Consumption Assay (Biochemical Validation)

Purpose: To prove that CycPB-MetRS-01 directly inhibits the catalytic function of SaMetRS. Because the aminoacylation of tRNA consumes ATP, measuring ATP depletion is a direct, highly sensitive proxy for enzyme activity[4]. Self-Validating Element: We run parallel assays using Human cytosolic MetRS (HcMetRS) to prove that the inhibition is pathogen-specific.

Reagents & Setup:

  • Reaction Buffer: 30 mM HEPES (pH 7.5), 150 mM NaCl, 30 mM KCl, 40 mM MgCl₂, 0.1% BSA, and 1 mM DTT[4].

  • Substrates: 4 µM ATP, 500 µM L-Methionine, 0.5 mg/mL E. coli total tRNA[4].

  • Enzymes: 50 nM purified recombinant SaMetRS-FL (Full Length) and 100 nM HcMetRS-dN[4].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute CycPB-MetRS-01 in DMSO (10-point curve, ranging from 0.01 nM to 10 µM). Ensure final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Incubation: In a 384-well microtiter plate, combine 5 µL of the diluted compound with 5 µL of the SaMetRS (or HcMetRS) enzyme solution. Incubate at room temperature for 15 minutes to allow the cyclopropoxy group to fully access and bind the auxiliary pocket.

  • Reaction Initiation: Add 10 µL of the substrate master mix (ATP, L-Met, tRNA) to initiate the aminoacylation reaction.

  • Incubation: Incubate the plate at 30°C for exactly 30 minutes.

  • Detection: Add 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The luciferase in the reagent will consume the remaining ATP to generate light.

  • Data Analysis: High luminescence indicates high residual ATP (strong MetRS inhibition). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Macromolecular Synthesis Assay in S. aureus (Cellular Validation)

Purpose: To prove that the biochemical inhibition observed in Protocol 1 translates to specific cessation of protein synthesis in living bacteria, rather than a generalized toxic effect (e.g., membrane disruption)[1]. Self-Validating Element: By simultaneously tracking the incorporation of radiolabeled precursors for protein, RNA, and DNA, we can prove causality. A true MetRS inhibitor will immediately halt [³H]-leucine incorporation, while [³H]-uridine and [³H]-thymidine incorporation will continue briefly before secondary cellular arrest occurs.

Reagents & Setup:

  • Bacterial Strain: S. aureus ATCC 29213 (grown in Mueller-Hinton Broth).

  • Radiolabels: L-[4,5-³H]-leucine (protein), [5-³H]-uridine (RNA), and [methyl-³H]-thymidine (DNA)[1].

Step-by-Step Methodology:

  • Culture Preparation: Grow S. aureus statically at 35°C to an early exponential phase (OD₆₀₀ ≈ 0.2, approximately 10⁸ CFU/mL)[1].

  • Inoculation: Aliquot 50 µL of the bacterial suspension into a 96-well round-bottom microtiter plate containing 50 µL of CycPB-MetRS-01 at 4x its MIC value.

  • Pre-incubation: Incubate the cells with the compound for exactly 10 minutes at 35°C to allow cellular penetration and target engagement[1].

  • Pulse Labeling: Add 1.0 µCi of the respective radiolabeled precursor to designated wells.

  • Arrest & Precipitation: After a 10-minute pulse, halt macromolecular synthesis by adding 100 µL of ice-cold 20% Trichloroacetic acid (TCA)[1]. Incubate on ice for 30 minutes to fully precipitate the synthesized macromolecules.

  • Filtration & Washing: Harvest the precipitates onto glass fiber filters (GF/C) using a vacuum manifold. Wash the filters three times with 5% ice-cold TCA to remove unincorporated radiolabel, followed by a final wash with 95% ethanol.

  • Quantification: Dry the filters, add scintillation fluid, and quantify the retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Interpretation: CycPB-MetRS-01 should demonstrate >95% reduction in [³H]-leucine CPM compared to the vehicle control, with <10% initial reduction in[³H]-uridine and [³H]-thymidine CPMs.

Conclusion

The structural integration of a 2-cyclopropoxybenzaldehyde moiety into the diaryldiamine scaffold yields a highly potent, pathogen-selective MetRS inhibitor. Through rigorous biochemical ATP-consumption assays and orthogonal cellular macromolecular synthesis profiling, we definitively validate that CycPB-MetRS-01 exerts its antibacterial efficacy by specifically arresting bacterial translation at the aminoacylation step. This self-validating experimental framework ensures high confidence in advancing such analogs through the preclinical drug discovery pipeline.

References

  • Source: Google Patents (WO2016029146A1)
  • Mode of Action and Biochemical Characterization of REP8839, a Novel Inhibitor of Methionyl-tRNA Synthetase Source: Antimicrobial Agents and Chemotherapy (PMC / NIH) URL:[Link]

  • Fragment screening and structural analyses highlight the ATP-assisted ligand binding for inhibitor discovery against type 1 methionyl-tRNA synthetase Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

  • Novel Hybrid Virtual Screening Protocol Based on Molecular Docking and Structure-Based Pharmacophore for Discovery of Methionyl-tRNA Synthetase Inhibitors as Antibacterial Agents Source: International Journal of Molecular Sciences (PMC / NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-cyclopropoxybenzaldehyde

As a Senior Application Scientist, I understand that handling reactive intermediates like 2-cyclopropoxybenzaldehyde requires more than just a superficial reading of a Safety Data Sheet (SDS). In drug development and com...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling reactive intermediates like 2-cyclopropoxybenzaldehyde requires more than just a superficial reading of a Safety Data Sheet (SDS). In drug development and complex organic synthesis, the integrity of your reagents and the safety of your personnel are inextricably linked.

This guide provides a comprehensive, field-proven framework for the safe handling, operational deployment, and disposal of 2-cyclopropoxybenzaldehyde, grounded in mechanistic chemistry and occupational safety standards.

Chemical Profile & Hazard Summary

2-Cyclopropoxybenzaldehyde is a valuable building block in medicinal chemistry, often utilized for its reactive aldehyde handle and the metabolic stability conferred by its cyclopropyl moiety. However, its chemical reactivity necessitates strict logistical and safety controls.

Table 1: Quantitative Chemical & Hazard Profile

Property / AttributeDetail
Chemical Name 2-Cyclopropoxybenzaldehyde
CAS Number 1243404-03-6[1]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.18 g/mol [1]
Hazard Statements H315 (Skin), H319 (Eye), H335 (Respiratory)[2]
Signal Word Warning (GHS07 Pictogram)[2]

Mechanistic Hazard Identification: The "Why" Behind the Risk

To effectively protect yourself, you must understand the causality of the chemical's toxicity. Why does 2-cyclopropoxybenzaldehyde cause severe skin, eye, and respiratory irritation?

The hazard is rooted in its electrophilic nature. Aldehydes undergo 1,2-addition reactions with biological amines[3]. When aerosolized vapors or liquid droplets contact human tissue, the aldehyde group reacts preferentially with the primary nitrogen groups on lysine residues within cellular proteins[3]. The initially formed aminols rapidly dehydrate to form imines—a process known as Schiff base formation [3]. This non-enzymatic covalent protein modification alters protein structure, triggering localized cellular damage and the acute inflammatory response recognized as "irritation."

Understanding this mechanism dictates our operational strategy: we must completely isolate the electrophile from biological nucleophiles (your skin, eyes, and respiratory tract).

Personal Protective Equipment (PPE) Matrix & Selection Rationale

According to OSHA’s laboratory safety guidance, PPE serves as the final protective barrier and must be implemented only after engineering controls (e.g., fume hoods) and administrative controls are established[4][5].

Table 2: PPE Selection Matrix

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile (Splash) / Butyl Rubber (Prolonged)Prevents dermal Schiff base formation. Butyl rubber is superior for resisting organic solvent permeation during extended use.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from aerosolized electrophiles. Standard safety glasses are insufficient for liquid splash hazards[6].
Face Protection Face Shield (Optional but recommended)Required when handling >1L volumes or pressurized systems to prevent facial exposure[6].
Body Protection Fluid-resistant Lab CoatPrevents absorption through clothing to the skin; ensures droplets do not reach biological tissues[4].
Respiratory Fume Hood (Primary) / N95 (Secondary)Mitigates the inhalation of volatile aldehyde vapors, protecting the respiratory tract[5].

Operational Plan & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Protocol 1: Safe Transfer and Reaction Setup

  • Pre-Operation Verification: Before opening the reagent, verify that the chemical fume hood is operational.

    • Validation Check: Use a digital anemometer or the hood's built-in monitor to confirm a minimum face velocity of 100 feet per minute (fpm).

  • Atmosphere Control: Aldehydes are susceptible to auto-oxidation in the presence of atmospheric oxygen, slowly converting into carboxylic acids.

    • Action: Flush the reaction vessel with an inert gas (Nitrogen or Argon) using a Schlenk line. This protects the integrity of the 2-cyclopropoxybenzaldehyde for downstream nucleophilic addition reactions.

  • Transfer & Weighing: Perform all transfers via a closed-system syringe technique or pour directly within the fume hood. Never transport open containers across the laboratory.

  • Reaction Execution: When utilizing the aldehyde for imine formation or condensation reactions, add reagents dropwise.

    • Validation Check: Monitor the internal temperature of the reaction flask using a thermocouple to prevent thermal runaway from exothermic nucleophilic additions.

Emergency Response & Spill Management Workflow

In the event of a spill, immediate containment is required to prevent the vaporization of the aldehyde and subsequent inhalation exposure.

G Start Initiate Handling 2-Cyclopropoxybenzaldehyde PPE Don Appropriate PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min. Face Velocity 100 fpm) PPE->Hood Spill Spill Occurs? Hood->Spill Contain Contain Spill (Use Vermiculite/Sand) Spill->Contain Yes Proceed Execute Experimental Protocol Spill->Proceed No Clean Neutralize & Collect (Ventilate Area) Contain->Clean Dispose Dispose as Hazardous Waste (EPA Guidelines) Clean->Dispose Proceed->Dispose Post-Experiment

Operational workflow for 2-cyclopropoxybenzaldehyde handling and spill response.

Protocol 2: Emergency Spill Containment

  • Evacuation & Ventilation: Immediately alert nearby personnel. Ensure the fume hood is set to maximum exhaust.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).

    • Mechanistic Warning:Do not use sawdust or combustible absorbents. Aldehydes can be chemically reactive, and mixing them with combustible materials can create a localized fire hazard.

  • Neutralization & Collection: Carefully sweep the absorbed mixture into a compatible, sealable hazardous waste container using non-sparking tools.

  • Decontamination: Wash the spill area with a mild detergent and water to hydrolyze any remaining trace organics. Collect the rinsate as hazardous waste.

Disposal & Waste Management

Improper disposal of aldehydes can lead to dangerous cross-reactions in waste streams.

Protocol 3: Hazardous Waste Disposal

  • Segregation: Store 2-cyclopropoxybenzaldehyde waste strictly separated from strong oxidizing agents, strong bases, and reducing agents. Mixing with strong bases can trigger an exothermic Cannizzaro reaction or aldol condensation.

  • Labeling: Clearly label the waste container with "Hazardous Waste - Toxic/Irritant: 2-Cyclopropoxybenzaldehyde."

  • EPA Compliance: Store the sealed container in a designated secondary containment tray. Dispose of the material via a licensed hazardous waste contractor in accordance with local environmental regulations. Never pour aldehyde derivatives down the laboratory drain.

References

  • "CAS No. 1243404-03-6 | Chemsrc", Chemsrc. URL:[Link]

  • "Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective", NIH PubMed Central (PMC). URL:[Link]

  • "Laboratory Safety Guidance", Occupational Safety and Health Administration (OSHA). URL:[Link]

  • "Proper Use of Personal Protective Equipment (PPE)", Today's Clinical Lab. URL:[Link]

  • "Personal Protective Equipment Requirements for Laboratories", NC State University Environmental Health and Safety. URL: [Link]

Sources

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